molecular formula C24H34O25 B15547301 Tetragalacturonic acid

Tetragalacturonic acid

Katalognummer: B15547301
Molekulargewicht: 722.5 g/mol
InChI-Schlüssel: GOIKIOHGMNUNBL-XVJVAFNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA is a tetraisaccharide in which four alpha-D-galactopyranuronic acid units are joined via (1->4)-linkages. It has a role as a bacterial xenobiotic metabolite. It is a carbohydrate acid and a tetrasaccharide.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C24H34O25

Molekulargewicht

722.5 g/mol

IUPAC-Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10+,11+,12+,13-,14-,15-,16-,21-,22-,23-,24-/m0/s1

InChI-Schlüssel

GOIKIOHGMNUNBL-XVJVAFNESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Core Properties of Tetragalacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetragalacturonic acid, a significant oligo-saccharide derived from the partial hydrolysis of pectin, stands as a molecule of considerable interest in various scientific domains, including plant biology, immunology, and drug development. As a well-defined pectic oligosaccharide (POS), it serves as a crucial model compound for elucidating the structure-function relationships of pectic substances. This technical guide provides an in-depth overview of the fundamental physicochemical and biological properties of this compound, complete with detailed experimental methodologies and visual representations of its role in cellular signaling.

Physicochemical Properties

This compound is an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units.[1] Its chemical structure and properties have been characterized through various analytical techniques.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name (2S,3R,4S,5R,6S)-6-{[(2S,3R,4R,5R,6S)-2-carboxy-6-{[(2S,3R,4R,5R,6S)-2-carboxy-6-{[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy}-4,5-dihydroxyoxan-3-yl]oxy}-4,5-dihydroxyoxan-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid[2]
Synonyms α-D-Galactopyranuronic acid, Pectin tetrasaccharide[2][3]
CAS Number 24008-75-1[3][4]
Molecular Formula C24H34O25[3][4]
Molecular Weight 722.51 g/mol [3][4]
Appearance White to off-white solid/powder[4]
Melting Point >132°C (with decomposition)[4]
Solubility Slightly soluble in water, very slightly soluble in methanol[4]
Density (Predicted) 2.01 ± 0.1 g/cm³[1]
pKa (Predicted) 2.66 ± 0.70[1]
Storage Conditions Hygroscopic, store at 4°C or 2-8°C under an inert atmosphere[4]
Purity > 90%[3]

Biological Activities and Signaling Pathways

This compound, as a prominent oligogalacturonide (OG), plays a significant role in plant biology, particularly in plant defense mechanisms. OGs are recognized as Damage-Associated Molecular Patterns (DAMPs), which are molecules released upon tissue damage that can trigger an immune response.[5][6]

Role in Plant Immunity

When plant cell walls are damaged by mechanical stress or enzymatic degradation by pathogens, pectic fragments like this compound are released.[7] These OGs are perceived by pattern recognition receptors (PRRs) on the plant cell surface, such as Wall-Associated Kinases (WAKs).[8] This recognition initiates a signaling cascade known as Pattern-Triggered Immunity (PTI), a fundamental component of the plant's innate immune system.[9][10]

The activation of PTI by this compound and other OGs leads to a variety of defense responses, including:

  • Production of Reactive Oxygen Species (ROS): A rapid burst of ROS is a hallmark of plant defense signaling.[8]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways are crucial for transducing the initial perception of DAMPs into downstream cellular responses.

  • Induction of Defense-Related Genes: This includes the expression of genes encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds called phytoalexins.[8]

  • Callose Deposition: The reinforcement of the cell wall at the site of infection to prevent further pathogen ingress.

The signaling pathway initiated by this compound is a key area of research for developing novel strategies to enhance plant disease resistance.

Tetragalacturonic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pathogen_Attack Pathogen Attack or Mechanical Damage Plant_Cell_Wall Plant Cell Wall (Pectin) Pathogen_Attack->Plant_Cell_Wall degrades Tetragalacturonic_Acid This compound (DAMP) Plant_Cell_Wall->Tetragalacturonic_Acid releases WAK Wall-Associated Kinase (WAK Receptor) Tetragalacturonic_Acid->WAK binds to ROS_Burst Reactive Oxygen Species (ROS) Burst WAK->ROS_Burst activates MAPK_Cascade MAPK Cascade Activation WAK->MAPK_Cascade activates Immune_Response Plant Immune Response ROS_Burst->Immune_Response Defense_Genes Induction of Defense-Related Genes MAPK_Cascade->Defense_Genes leads to Defense_Genes->Immune_Response

Figure 1. Simplified signaling pathway of this compound in plant immunity.
Prebiotic and Other Bioactivities

Beyond its role in plant defense, pectic oligosaccharides, including this compound, have demonstrated other significant biological activities. They are recognized for their prebiotic potential, promoting the growth of beneficial gut bacteria. Furthermore, studies have indicated that these compounds possess antioxidant and anticancer properties, making them promising candidates for further investigation in drug development and functional foods.

Experimental Protocols

The characterization and analysis of this compound involve a range of analytical techniques. The following sections provide an overview of common experimental methodologies.

Enzymatic Production of this compound

This compound is typically produced by the controlled enzymatic hydrolysis of polygalacturonic acid, a major component of pectin.[11]

Protocol:

  • Substrate Preparation: Prepare a solution of polygalacturonic acid (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

  • Enzyme Addition: Add a purified endo-polygalacturonase to the substrate solution. The enzyme-to-substrate ratio and incubation time will need to be optimized to favor the production of tetramers.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a defined period.

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Purification: The resulting mixture of oligogalacturonides can be separated and purified using techniques such as size-exclusion chromatography or high-performance anion-exchange chromatography (HPAEC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of oligogalacturonic acids.[12]

Methodology:

  • Column: A strong anion-exchange column (e.g., Dionex CarboPac™ series) is typically used for the separation of acidic oligosaccharides.

  • Mobile Phase: A gradient of sodium acetate or sodium nitrate in a sodium hydroxide solution is commonly employed for elution. For example, a linear gradient of 0.1 M to 1 M sodium acetate in 100 mM NaOH.

  • Detection: Pulsed Amperometric Detection (PAD) is highly sensitive for carbohydrates. UV detection at around 210 nm can also be used, particularly for unsaturated oligogalacturonides.[13]

  • Quantification: Quantification is achieved by comparing the peak areas of the sample with those of known concentrations of a this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides structural information, including the degree of polymerization and the presence of modifications.[14][15]

Methodology:

  • Chromatography: Similar HPLC conditions as described above can be coupled to a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for oligosaccharides, typically in negative ion mode for acidic oligosaccharides.[15]

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the parent and fragment ions.

  • Tandem MS (MS/MS): Fragmentation of the parent ion provides information on the sequence and linkage of the monosaccharide units.

Thin-Layer Chromatography (TLC) Analysis

TLC is a simple and rapid method for the qualitative analysis of oligogalacturonide mixtures.[16][17]

Methodology:

  • Stationary Phase: Silica gel 60 plates are commonly used.

  • Mobile Phase: A solvent system such as n-butanol:acetic acid:water (e.g., in a 2:1:1 v/v/v ratio) is suitable for separating acidic oligosaccharides.[17]

  • Sample Application: Spot the sample and standards onto the TLC plate.

  • Development: Develop the chromatogram in a sealed tank saturated with the mobile phase.

  • Visualization: After drying, the spots can be visualized by spraying with a reagent such as a thymol-sulfuric acid or orcinol-sulfuric acid solution followed by heating.[17][18]

Experimental_Workflow cluster_analysis Characterization and Analysis Start Pectin-rich Source Material Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., with Polygalacturonase) Start->Enzymatic_Hydrolysis Oligosaccharide_Mixture Crude Oligosaccharide Mixture Enzymatic_Hydrolysis->Oligosaccharide_Mixture Purification Purification (e.g., Chromatography) Oligosaccharide_Mixture->Purification Pure_Tetragalacturonic_Acid Pure Tetragalacturonic Acid Purification->Pure_Tetragalacturonic_Acid HPLC HPLC (Quantification) Pure_Tetragalacturonic_Acid->HPLC LC_MS LC-MS (Structural Analysis) Pure_Tetragalacturonic_Acid->LC_MS TLC TLC (Qualitative Analysis) Pure_Tetragalacturonic_Acid->TLC

Figure 2. General experimental workflow for the production and analysis of this compound.

Conclusion

This compound is a fundamentally important oligosaccharide with well-defined physicochemical properties and significant biological activities. Its role as a DAMP in plant immunity highlights its importance in plant-pathogen interactions and offers avenues for the development of novel plant protectants. Furthermore, its potential as a prebiotic and therapeutic agent warrants continued investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing molecule.

References

An In-depth Technical Guide to the Chemical Structure of Alpha-1,4 Linked Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-1,4 linked tetragalacturonic acid is an oligosaccharide of significant interest in the fields of plant biology, immunology, and drug development. As a constituent of pectin, a major component of the plant cell wall, it plays a crucial role in plant defense mechanisms. When the cell wall is damaged by pathogens or mechanical stress, fragments like this compound are released and act as Damage-Associated Molecular Patterns (DAMPs), triggering an immune response.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of alpha-1,4 linked this compound.

Chemical Structure and Properties

Alpha-1,4 linked this compound is a linear oligosaccharide composed of four D-galacturonic acid units joined by α-1,4 glycosidic bonds. The anomeric carbon (C1) of one galacturonic acid monomer is linked to the oxygen atom on the fourth carbon (C4) of the adjacent monomer. The carboxyl group at the C6 position of each galacturonic acid unit can be ionized, contributing to the overall negative charge of the molecule at physiological pH.

Synonyms: O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid[2]

Table 1: Physicochemical Properties of Alpha-1,4 Linked this compound

PropertyValueSource
CAS Number 24008-75-1[2][3]
Molecular Formula C₂₄H₃₄O₂₅[2][3]
Molecular Weight 722.51 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point >132°C (decomposes)[2]
Solubility Slightly soluble in water, very slightly soluble in methanol.[2] Polygalacturonic acid is insoluble in its acidic form but soluble when neutralized.[4]
pKa (Predicted) ~3.24 (for the monomer, D-galacturonic acid)
Purity > 90%

Note: The provided pKa value is for the monomeric unit, D-galacturonic acid, and serves as an estimate for the carboxylic acid groups within the tetramer.

Experimental Protocols

I. Enzymatic Production of this compound from Pectin

This protocol outlines the general procedure for the enzymatic hydrolysis of pectin to generate a mixture of oligogalacturonides, from which this compound can be purified.

Materials:

  • Pectin (from citrus or apple)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Ethanol

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of pectin in 50 mM sodium acetate buffer (pH 4.5). Heat the solution gently (e.g., to 50°C) with stirring to dissolve the pectin completely. Cool the solution to the optimal temperature for the enzyme (typically 37-50°C).

  • Enzymatic Hydrolysis: Add endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio will need to be optimized depending on the specific activity of the enzyme preparation, but a starting point of 1:100 (w/w) can be used.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation. The reaction time will influence the degree of polymerization of the resulting oligogalacturonides. Shorter incubation times will yield longer fragments, while longer times will result in smaller fragments. The reaction can be monitored over time by taking aliquots and analyzing them by thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC).

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Precipitation and Recovery: Cool the solution and add four volumes of cold ethanol to precipitate the oligogalacturonides. Centrifuge the mixture to pellet the precipitate. Wash the pellet with 80% ethanol and then dry it.

II. Purification of this compound by Anion-Exchange Chromatography

This protocol describes the separation of this compound from the mixture of oligogalacturonides obtained from enzymatic hydrolysis.

Materials:

  • Crude oligogalacturonide mixture

  • Anion-exchange chromatography column (e.g., Dowex-1 or a similar resin)

  • Sodium acetate buffers (e.g., 0.1 M to 1.0 M, pH 6.0) for gradient elution

  • Deionized water

Procedure:

  • Column Preparation: Pack the anion-exchange column with the chosen resin and equilibrate it with the starting buffer (e.g., 0.1 M sodium acetate, pH 6.0).

  • Sample Loading: Dissolve the crude oligogalacturonide mixture in the starting buffer and load it onto the equilibrated column.

  • Elution: Elute the bound oligogalacturonides using a linear gradient of increasing salt concentration (e.g., from 0.1 M to 1.0 M sodium acetate, pH 6.0). Oligomers will elute based on their size and charge, with shorter, less charged fragments eluting first.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable analytical method such as HPAEC with pulsed amperometric detection (PAD) or LC-MS.

  • Desalting: Pool the fractions containing pure this compound and desalt them using size-exclusion chromatography (e.g., Sephadex G-10) or dialysis.

  • Lyophilization: Lyophilize the desalted fractions to obtain pure this compound as a powder.

III. Structural Analysis by NMR Spectroscopy

This protocol provides a general guideline for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).

  • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

  • Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for NMR analysis.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons.

  • 1D ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each galacturonic acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units.

IV. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the analysis of this compound using LC-MS.

Instrumentation and Conditions:

  • Liquid Chromatography System: An HPLC or UHPLC system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly used. The exact gradient will need to be optimized.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Ionization Mode: Negative ion mode is typically used for the analysis of acidic oligosaccharides like this compound.

Procedure:

  • Sample Preparation: Dissolve the purified this compound in the initial mobile phase.

  • Injection: Inject the sample onto the HILIC column.

  • Separation: Perform the chromatographic separation using the optimized gradient.

  • Mass Spectrometry Analysis:

    • Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of the eluting compounds. The deprotonated molecule [M-H]⁻ and other adducts may be observed.

    • Tandem MS (MS/MS): Select the ion corresponding to this compound for fragmentation. The resulting fragmentation pattern will provide structural information, including the sequence of the sugar units and the positions of the glycosidic linkages. Cross-ring and glycosidic bond cleavages are characteristic fragmentation pathways.[5]

Signaling Pathway and Experimental Workflow

Oligogalacturonide-Induced Plant Defense Signaling Pathway

Alpha-1,4 linked this compound, as an oligogalacturonide (OG), functions as a Damage-Associated Molecular Pattern (DAMP) in plants, initiating a signaling cascade that leads to an enhanced defense response against pathogens.[1][2] The perception of OGs at the cell surface triggers a series of intracellular events, including the production of reactive oxygen species (ROS) and the activation of a mitogen-activated protein kinase (MAPK) cascade.[2]

The key steps in this pathway are:

  • Perception: OGs are recognized by wall-associated kinases (WAKs), such as WAK1 in Arabidopsis thaliana, which are receptor-like kinases that span the plasma membrane.[2][6]

  • ROS Production: The binding of OGs to WAKs leads to the rapid production of ROS, primarily through the activation of the NADPH oxidase, AtrbohD.[7][8]

  • MAPK Cascade Activation: The OG signal is further transduced through a MAPK cascade, involving the phosphorylation and activation of MAP kinases such as MPK3 and MPK6.[9][10]

  • Transcriptional Reprogramming: The activated MAPK cascade ultimately leads to the phosphorylation of transcription factors, which in turn regulate the expression of a wide range of defense-related genes. This includes genes involved in the synthesis of antimicrobial compounds (phytoalexins) and pathogenesis-related (PR) proteins.[2]

OG_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Attack or Mechanical Damage Pectin Pectin (in Plant Cell Wall) Pathogen->Pectin degrades OG Oligogalacturonides (e.g., this compound) [DAMP] Pectin->OG releases WAK1 WAK1 (Wall-Associated Kinase) OG->WAK1 binds NADPH_Oxidase AtrbohD (NADPH Oxidase) WAK1->NADPH_Oxidase MAPKKK MAPKKK WAK1->MAPKKK activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Defense_Genes Defense Gene Expression ROS->Defense_Genes signals to MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MPK3 / MPK6 MAPKK->MAPK phosphorylates TF Transcription Factors MAPK->TF activates TF->Defense_Genes induces

Caption: Oligogalacturonide-induced plant defense signaling pathway.

Experimental Workflow for Studying OG-Induced Defense Responses

This workflow outlines the key steps to investigate the biological activity of this compound as an elicitor of plant defense responses.

Experimental_Workflow start Start prep Preparation of This compound (Enzymatic Hydrolysis & Purification) start->prep treatment Treatment of Plants or Cell Cultures with This compound prep->treatment ros_detection Measurement of ROS Production (e.g., Luminol-based Assay) treatment->ros_detection mapk_assay Analysis of MAPK Activation (e.g., Western Blot with anti-pMAPK antibodies) treatment->mapk_assay gene_expression Quantification of Defense Gene Expression (e.g., RT-qPCR) treatment->gene_expression phenotype Pathogen Challenge Assay (e.g., inoculation with Botrytis cinerea) treatment->phenotype data_analysis Data Analysis and Interpretation ros_detection->data_analysis mapk_assay->data_analysis gene_expression->data_analysis phenotype->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying this compound-induced plant defense.

References

A Technical Guide to the Natural Sources and Extraction of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, a specific oligomer of galacturonic acid, is a component of pectic oligosaccharides (POS) derived from the degradation of pectin.[1] Pectin is a complex structural polysaccharide found in the primary cell walls of terrestrial plants.[2][3] this compound and other oligogalacturonides (OGs) are of significant interest to the scientific community due to their diverse biological activities, including their role as elicitors of plant defense responses and their potential applications in the pharmaceutical and food industries.[4][5][6] This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification.

Natural Sources of this compound

This compound is not typically found in its free form in nature. Instead, it is a product of the partial depolymerization of polygalacturonic acid, the main backbone of pectin.[1][7] Pectin-rich agricultural by-products are therefore the primary sources for producing this compound.[8]

Key sources rich in pectin include:

  • Citrus Peels: Orange, lemon, and lime peels are major commercial sources of pectin.[9]

  • Apple Pomace: A by-product of apple juice production, apple pomace is another significant source.[9]

  • Sugar Beet Pulp: This residue from sugar production contains pectin with a different structure, often with a higher degree of acetylation.[8]

  • Other Fruit and Vegetable Waste: Other potential sources include mango peels, passion fruit peels, and potato pulp.[8][10]

The galacturonic acid content in the extracted pectin should ideally be at least 65% for it to be a viable source for subsequent production of oligogalacturonides.[11]

Extraction and Production of this compound

The production of this compound is a multi-step process that begins with the extraction of pectin from plant material, followed by enzymatic hydrolysis to generate oligogalacturonides, and finally, purification to isolate the desired this compound.

Step 1: Pectin Extraction

The initial step involves extracting pectin from the raw plant material. Several methods can be employed, with the choice of method influencing the yield and physicochemical properties of the resulting pectin.

This is the conventional method for pectin extraction.[11] It involves heating the raw material in an acidic aqueous medium.[10]

  • Acids Used: Mineral acids such as nitric acid, hydrochloric acid, or sulfuric acid, as well as organic acids like citric acid, are commonly used.[10][12]

  • Conditions: The extraction is typically carried out at a pH of 1.5 to 3.0 and a temperature ranging from 60 to 100°C for 1 to 3 hours.[12]

  • Mechanism: The acidic conditions promote the hydrolysis of protopectin, releasing soluble pectin into the solution.

To overcome the environmental and efficiency limitations of traditional acid extraction, several greener technologies are being explored.[11]

  • Enzyme-Assisted Extraction (EAE): Utilizes enzymes like cellulases and hemicellulases to break down the plant cell wall, facilitating the release of pectin.[10]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation, which disrupts the cell wall and enhances solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material rapidly, leading to shorter extraction times.

The following table summarizes the yields and properties of pectin extracted using different methods.

Extraction MethodRaw MaterialpHTemperature (°C)Time (h)Pectin Yield (%)Galacturonic Acid Content (%)Reference
Acid Extraction (Nitric Acid)Cubiu Fruit Peel1.5Boiling214.275.0[11]
Acid Extraction (Citric Acid)Pomelo Peels3.0--6.5 - 9.076.5 - 85.0[11]
Enzyme-Assisted Extraction---18 - 30--[11]
Step 2: Enzymatic Hydrolysis of Pectin to Oligogalacturonides

Once pectin is extracted, it is subjected to controlled hydrolysis to produce a mixture of oligogalacturonides, including this compound. Enzymatic hydrolysis is the preferred method as it offers high specificity and milder reaction conditions compared to chemical hydrolysis.

  • Enzymes: Endo-polygalacturonases (endo-PGases) are the key enzymes used for this purpose. They randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid chain.[8]

  • Enzyme Sources: These enzymes can be sourced from various microorganisms, with fungi like Aspergillus and Penicillium being common producers.[4] For instance, an endo-PGase from Penicillium rolfsii has been shown to produce tri- and this compound as major products.[8]

  • Reaction Conditions: The optimal pH and temperature for enzymatic activity depend on the specific enzyme. For example, the endo-PGase from P. rolfsii has an optimal pH of 6.0 and a temperature of 60°C.[8]

The composition of the resulting oligogalacturonide mixture can be controlled by adjusting the enzyme specificity and reaction time.[13]

Step 3: Purification of this compound

The final step is the separation and purification of this compound from the mixture of oligomers. Chromatographic techniques are essential for this high-resolution separation.

  • High-Performance Anion-Exchange Chromatography (HPAEC): This is a powerful technique for separating acidic oligosaccharides based on their charge. It is often coupled with Pulsed Amperometric Detection (PAD) for sensitive quantification.[14][15]

  • Gel Filtration Chromatography: This method separates molecules based on their size. It has been used to separate oligogalacturonic acids ranging from two to nineteen residues in length.[16]

  • Strong Anion-Exchange Chromatography: Resins like Source 15Q have been used for the preparative scale separation of oligogalacturonides, yielding multi-milligram quantities with purity greater than 95%.[17]

The purity of the final product is typically confirmed using mass spectrometry techniques such as MALDI-TOF MS or ESI-MS/MS.[14][17]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the production and analysis of this compound.

Protocol 1: Pectin Extraction from Citrus Peel (Acid Extraction)
  • Preparation of Raw Material: Dry citrus peels and grind them into a fine powder.

  • Acidic Hydrolysis: Suspend the peel powder in distilled water (e.g., a 1:30 solid-to-liquid ratio) and adjust the pH to 1.5-2.0 using a mineral acid like HCl or H₂SO₄.[12]

  • Heating: Heat the suspension at 80-90°C for 1-3 hours with continuous stirring.[12]

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Precipitation: Precipitate the pectin from the clarified extract by adding 2-3 volumes of ethanol or isopropanol.[12]

  • Washing and Drying: Wash the precipitated pectin with ethanol to remove impurities and then dry it in an oven at a controlled temperature (e.g., 50°C) to obtain a fine powder.

Protocol 2: Enzymatic Production of Oligogalacturonides
  • Substrate Preparation: Prepare a solution of polygalacturonic acid (e.g., 0.33% w/v) in a suitable buffer (e.g., 50 mM Na₂HPO₄-citric acid buffer, pH 6.0).[8]

  • Enzyme Reaction: Add the endo-polygalacturonase enzyme to the substrate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for a predetermined time (e.g., 2 hours).[8][13] The reaction time influences the degree of polymerization of the resulting oligosaccharides.

  • Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Analysis: Analyze the product mixture using techniques like HPAEC-PAD to determine the distribution of oligogalacturonides.

Protocol 3: Quantification of Galacturonic Acid Content

The galacturonic acid content of pectin extracts can be determined using a colorimetric method.[18]

  • Pectin Extraction: Extract pectin using a suitable solvent (e.g., pH 6.5 buffer with EDTA).[18]

  • Acid Hydrolysis: Hydrolyze the extracted pectin with hot sulfuric acid.

  • Colorimetric Reaction: React the hydrolysate with m-hydroxydiphenyl (MHDP), which produces a specific pink-colored complex with galacturonic acid.

  • Spectrophotometry: Measure the absorbance of the complex at 520 nm.

  • Quantification: Calculate the galacturonic acid content by comparing the absorbance to a standard curve prepared with known concentrations of galacturonic acid. A correction for the color generated by neutral sugars should be applied.[18]

Visualizations

Workflow for this compound Production

G cluster_0 Source Material cluster_1 Extraction & Hydrolysis cluster_2 Purification & Analysis cluster_3 Final Product Source Pectin-Rich Biomass (e.g., Citrus Peels, Apple Pomace) Pectin_Extraction Pectin Extraction (e.g., Acid Hydrolysis) Source->Pectin_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) Pectin_Extraction->Enzymatic_Hydrolysis Purification Chromatographic Purification (HPAEC, Gel Filtration) Enzymatic_Hydrolysis->Purification Analysis Characterization (MALDI-TOF MS, HPAEC-PAD) Purification->Analysis Final_Product Purified this compound Analysis->Final_Product G PGA Polygalacturonic Acid Chain Enzyme Endo-PGase TetraGA Tetra-GA Enzyme->TetraGA Random Cleavage TriGA Tri-GA Enzyme->TriGA DiGA Di-GA Enzyme->DiGA Other Other OGs Enzyme->Other

References

An In-depth Technical Guide on the Role of Tetragalacturonic Acid in Plant Cell Wall Structure

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a complex and dynamic extracellular matrix crucial for plant growth, development, and defense. Pectin, a major component of the primary cell wall, is a family of complex polysaccharides rich in galacturonic acid.[1][2][3] This technical guide focuses on the fundamental subunit of homogalacturonan, the most abundant pectic polysaccharide, and its breakdown product, tetragalacturonic acid. We delve into its structural significance within the pectin matrix, its role in mediating cell wall integrity and mechanics, and its function as a signaling molecule in plant defense responses. This guide provides a comprehensive overview of the biochemical properties of this compound, its interactions with other cell wall components, and the enzymatic processes that govern its release and activity. Furthermore, we present detailed experimental protocols for the analysis of pectin and its derivatives, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in plant biology and drug development.

Introduction: The Architectural and Signaling Role of Pectin Derivatives

The plant cell wall is a sophisticated composite material, primarily composed of cellulose microfibrils embedded in a matrix of hemicellulose and pectin.[4] This structure provides mechanical support, dictates cell shape, and forms the first line of defense against pathogens and environmental stress.[5][6] Pectin is a diverse group of galacturonic acid-rich polysaccharides, with homogalacturonan (HGA) being the most prevalent.[1][7][8] HGA is a linear polymer of α-1,4-linked D-galacturonic acid residues.[9]

This compound, an oligosaccharide consisting of four galacturonic acid units, is a product of the partial degradation of HGA.[10] While structurally a component of the larger pectin polymer, its release into the apoplast initiates a cascade of signaling events. These fragments, known as oligogalacturonides (OGs), are recognized by the plant as damage-associated molecular patterns (DAMPs), triggering innate immunity and other defense responses.[6][9] This dual role of pectin derivatives—both structural and signaling—highlights the cell wall's dynamic nature as not just a passive barrier but an active participant in plant physiology.

Chemical Structure and Properties of this compound

This compound is an oligomer of four α-1,4-linked D-galacturonic acid residues.[10] It is derived from the homogalacturonan backbone of pectin. The galacturonic acid residues in HGA can be methylesterified at the C-6 carboxyl group.[7] The degree of methylesterification (DM) is a critical factor influencing the biochemical properties of pectin and the activity of OGs.[5] Pectin is synthesized in the Golgi apparatus with a high degree of methylesterification and is subsequently de-esterified in the cell wall by pectin methylesterases (PMEs).[7][11] This de-esterification exposes negatively charged carboxyl groups, which can form ionic bonds with divalent cations like calcium (Ca²⁺), creating "egg-box" structures that cross-link pectin chains and stiffen the cell wall.[11]

PropertyDescription
Molecular Formula C₂₄H₃₄O₂₅
Molecular Weight 722.51 g/mol
Structure Linear oligomer of four α-1,4-linked D-galacturonic acid units.[10][12]
Solubility Soluble in water.
Charge Negatively charged at physiological pH due to the carboxyl groups of galacturonic acid.

Role in Plant Cell Wall Architecture and Integrity

The structural integrity of the plant cell wall is highly dependent on the complex interactions between its polysaccharide components. Pectin, and by extension its constituent oligomers, plays a crucial role in this architecture.

Pectin Matrix and Cell Adhesion

The middle lamella, a pectin-rich layer situated between the primary walls of adjacent cells, is essential for cell-to-cell adhesion. The demethylesterification of HGA by PMEs allows for the formation of calcium bridges between pectin chains, cementing the cells together.[11] The controlled degradation of pectin is a key process during developmental events such as fruit ripening and organ abscission, leading to cell separation.

Interaction with Cellulose and Hemicellulose

While once viewed as a simple filler, there is growing evidence of significant interactions between pectin and the cellulose-hemicellulose network.[13] Pectin can physically interact with cellulose microfibrils, influencing the overall mechanical properties of the cell wall.[13] Studies have shown that the removal of pectin leads to a significant loss in the structural strength of the cell wall.[4] The neutral sugar side chains of other pectic polysaccharides, like rhamnogalacturonan-I, are thought to play a role in these interactions.[14]

Oligogalacturonides as Signaling Molecules

The breakdown of HGA by microbial or endogenous enzymes releases OGs, which act as potent elicitors of plant defense responses.[5][9] This section details the signaling cascade initiated by these molecules.

Generation of Oligogalacturonides

During pathogen attack, invading microbes often secrete polygalacturonases (PGs), enzymes that cleave the α-1,4-glycosidic bonds in HGA.[6] This enzymatic action releases OGs into the apoplast. Plants, in turn, produce polygalacturonase-inhibiting proteins (PGIPs) that modulate the activity of microbial PGs, leading to the accumulation of longer, more active OG fragments.[6][15]

cluster_0 Plant Cell Wall cluster_1 Pathogen Pectin Homogalacturonan (Pectin) OGs Oligogalacturonides (OGs) e.g., this compound Pectin->OGs releases Pathogen Pathogen (e.g., Fungus, Bacterium) PG Polygalacturonase (PG) Pathogen->PG secretes PG->Pectin degrades

Generation of Oligogalacturonides (OGs) during pathogen attack.
Perception and Downstream Signaling

OGs are perceived at the cell surface by pattern recognition receptors (PRRs), such as Wall-Associated Kinases (WAKs).[9] This recognition initiates a signaling cascade that leads to the activation of a broad spectrum of defense responses, known as pattern-triggered immunity (PTI).[6] Key downstream events include:

  • Production of Reactive Oxygen Species (ROS): A rapid oxidative burst that has direct antimicrobial effects and acts as a secondary signal.[5]

  • Synthesis of Antimicrobial Compounds: Production of phytoalexins and pathogenesis-related (PR) proteins.[5]

  • Cell Wall Reinforcement: Deposition of callose and lignin to strengthen the cell wall at the site of infection.[5]

  • Hormonal Signaling: OGs can modulate hormonal pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense.[6][16]

OGs Oligogalacturonides (OGs) WAK1 Wall-Associated Kinase 1 (WAK1 Receptor) OGs->WAK1 binds to ROS Reactive Oxygen Species (ROS) Burst WAK1->ROS induces MAPK MAP Kinase Cascade WAK1->MAPK activates Hormones Hormone Signaling (JA, SA, Ethylene) WAK1->Hormones modulates Defense Defense Gene Expression MAPK->Defense Hormones->Defense Response Immune Responses: - Phytoalexins - PR Proteins - Cell Wall Reinforcement Defense->Response

Simplified signaling pathway of OG-induced plant defense.

Quantitative Data

The biological activity of oligogalacturonides is dependent on their degree of polymerization (DP). While this compound is a key structural unit, longer chains are often more effective at eliciting defense responses.

ParameterValue/ObservationReference
Biologically Active OG Size Degree of polymerization (DP) > 9 is generally required to elicit a defense response.[5]
Pectin content in primary cell walls Approximately 35% in dicots.[7]
Initial Degree of Methylesterification (DM) 70-80% upon secretion into the cell wall.[11]

Experimental Protocols

Protocol for Pectin Extraction from Plant Material

This protocol describes a general method for the sequential extraction of pectin fractions from plant cell walls.

Materials:

  • Plant tissue (e.g., leaves, fruit pericarp)

  • Ethanol (80%, 95%)

  • Chloroform:Methanol (1:1, v/v)

  • Acetone

  • Cyclohexane-trans-1,2-diamine tetraacetic acid (CDTA)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid

  • Dialysis tubing (1 kDa MWCO)

  • Lyophilizer

Procedure:

  • Preparation of Alcohol Insoluble Solids (AIS): a. Homogenize fresh plant tissue in 80% ethanol. b. Centrifuge and discard the supernatant. Repeat the ethanol wash until the supernatant is colorless. c. Wash the pellet with chloroform:methanol (1:1) to remove lipids. d. Wash the pellet with acetone and air-dry to obtain AIS.

  • Sequential Pectin Extraction: a. Suspend AIS in a 50 mM CDTA solution (pH 6.5) and stir at room temperature for 6 hours. This chelates Ca²⁺ and extracts ionically bound pectin. b. Centrifuge and collect the supernatant. This is the CDTA-soluble fraction . c. Wash the remaining pellet with deionized water. d. Suspend the pellet in a 50 mM Na₂CO₃ solution containing 20 mM NaBH₄ and stir at 4°C for 16 hours. This extracts covalently bound pectin. e. Centrifuge and collect the supernatant. This is the Na₂CO₃-soluble fraction .

  • Purification: a. Neutralize the collected supernatants with acetic acid. b. Dialyze extensively against deionized water for 48 hours at 4°C. c. Lyophilize the dialyzed fractions to obtain purified pectin.

Start Fresh Plant Tissue AIS Alcohol Insoluble Solids (AIS) (Cell Wall Material) Start->AIS Ethanol Washes CDTA_extract CDTA Extraction (Chelator) AIS->CDTA_extract Na2CO3_extract Na2CO3 Extraction (Weak Alkali) CDTA_extract->Na2CO3_extract Pellet Pectin1 Ionically-Bound Pectin CDTA_extract->Pectin1 Supernatant Pectin2 Covalently-Bound Pectin Na2CO3_extract->Pectin2 Supernatant Residue Remaining Pellet (Cellulose, Hemicellulose) Na2CO3_extract->Residue Pellet

Experimental workflow for sequential pectin extraction.
Determination of Degree of Methylesterification (DM)

The DM of extracted pectin can be determined using Fourier-Transform Infrared (FTIR) spectroscopy or by colorimetric methods after saponification.

Method: Saponification and Titration

  • Dissolve a known weight of pectin in water.

  • Add a known excess of 0.1 M NaOH to saponify the methyl esters.

  • After incubation, titrate the remaining NaOH with a standardized solution of HCl using phenolphthalein as an indicator.

  • The amount of NaOH consumed is proportional to the number of methyl ester groups.

  • The total uronic acid content is determined separately using a colorimetric assay (e.g., m-hydroxybiphenyl method).

  • The DM is calculated as the molar ratio of methanol to uronic acid, expressed as a percentage.

Conclusion and Future Directions

This compound and its oligomeric counterparts represent a fascinating class of molecules with dual functionality. As integral components of the pectin matrix, they are fundamental to the structural integrity of the plant cell wall. Upon enzymatic release, they transform into potent signaling molecules, activating the plant's innate immune system. This intricate interplay between structure and signaling underscores the dynamic nature of the cell wall.

For drug development professionals, understanding these pathways offers potential avenues for innovation. Enhancing plant defense responses through the application of OG-based elicitors could lead to novel, environmentally friendly crop protection strategies. Furthermore, the enzymes involved in pectin modification, such as PMEs and PGs, represent potential targets for modulating plant susceptibility to pathogens or for altering the physical properties of plant-derived biomaterials. Future research should focus on elucidating the specificities of OG-receptor interactions, mapping the complete downstream signaling networks, and exploring the synergistic effects of OGs with other elicitors to develop robust applications in agriculture and biotechnology.

References

A Technical Guide to the Biosynthesis of Tetragalacturonic Acid Precursors in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Pectins are a complex family of galacturonic acid-rich polysaccharides that are fundamental components of the primary cell walls in plants.[1] They play crucial roles in plant growth, morphology, development, and defense.[2] The primary building block of the most abundant pectic polysaccharide, homogalacturonan, is D-galacturonic acid (GalA).[1][3] The activated form of this sugar, UDP-D-galacturonic acid (UDP-GalA), serves as the direct precursor for pectin biosynthesis, which is estimated to require at least 67 different glycosyl-, methyl-, and acetyltransferases.[1][2] Understanding the biosynthesis pathway of UDP-GalA is critical for manipulating plant cell wall properties for applications in biofuel production, and for researchers in drug development exploring plant-derived polysaccharides. This technical guide provides an in-depth overview of the core biosynthetic pathway of these precursors, quantitative enzyme kinetics, and detailed experimental protocols.

The Core Biosynthetic Pathway of UDP-D-Galacturonic Acid

The de novo synthesis of UDP-D-galacturonic acid in plants is predominantly a two-step enzymatic process occurring in the cytoplasm and Golgi apparatus. The pathway begins with the common nucleotide sugar UDP-glucose.

Step 1: Oxidation of UDP-glucose

The first committed step is the irreversible, two-step oxidation of UDP-glucose (UDP-Glc) to UDP-D-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the NAD+-dependent enzyme UDP-glucose 6-dehydrogenase (UGDH) .[4][5] UGDH is considered a key enzyme, as it controls the flux of UDP-Glc into pathways for hemicellulose and pectin formation.[4][6]

Step 2: Epimerization of UDP-D-glucuronic acid

The second step is the reversible 4-epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid. This reaction is catalyzed by UDP-D-glucuronic acid 4-epimerase (UGlcAE or GAE) .[7][8][9] In Arabidopsis, this enzyme is encoded by a small family of genes (GAE1-GAE6), which are predicted to be type II membrane proteins located in the Golgi, where they provide UDP-GalA to pectin-synthesizing glycosyltransferases.[8][10]

Alternative Pathway: The Myo-Inositol Route

Plants have evolved a second, alternative pathway for the synthesis of UDP-GlcA, known as the myo-inositol oxygenation pathway.[5][8][11] This route begins with the oxygenation of myo-inositol to produce glucuronic acid, which is then activated to UDP-GlcA.[5] This highlights the central importance of UDP-GlcA as a precursor for plant cell wall polysaccharides.[5]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the primary and alternative pathways for the synthesis of UDP-D-galacturonic acid.

Biosynthesis_Pathway cluster_main Primary Pathway cluster_alt Alternative Pathway UDP_Glc UDP-glucose UGDH UDP-glucose Dehydrogenase (UGDH) UDP_Glc->UGDH UDP_GlcA UDP-D-glucuronic acid GAE UDP-D-glucuronic acid 4-Epimerase (GAE) UDP_GlcA->GAE UDP_GalA UDP-D-galacturonic acid (Pectin Precursor) UGDH->UDP_GlcA 2 NAD+ -> 2 NADH GAE->UDP_GalA reversible Myo_Inositol myo-Inositol MIOX myo-Inositol Oxygenase Myo_Inositol->MIOX GlcA Glucuronic acid Activation Activation Steps GlcA->Activation MIOX->GlcA Activation->UDP_GlcA

Caption: Biosynthesis pathways of UDP-D-galacturonic acid in plants.

Quantitative Data on Key Enzymes

The kinetic properties of UDP-D-glucuronic acid 4-epimerase (GAE) have been characterized in several studies, particularly using the recombinant enzyme from Arabidopsis thaliana.

ParameterAtUGlcAE1GAE1 (Arabidopsis)Reference
Substrate UDP-D-glucuronic acidUDP-D-glucuronic acid[8][12]
Apparent K_m_ 720 µM190 µM[10][12]
Optimal pH 7.57.6[10][12]
Equilibrium Constant/Ratio ~1.9 ([UDP-GalA]/[UDP-GlcA])1.3:1 (UDP-GalA:UDP-GlcA)[10][12]
Inhibitors UDP-Xylose, UDP-ArabinoseUDP-D-Xylose[10][12]
Non-Inhibitors UDP-Glc, UDP-Gal, UMPUDP, UDP-D-Glc, UDP-D-Gal[10][12]
Molecular Mass ~43 kD (monomer), ~88 kD (dimer)~47.4 - 50.6 kD (predicted)[8][12]

Regulation of the Pathway

The biosynthesis of pectin precursors is tightly regulated to coordinate with cell wall construction and other metabolic demands. A key regulatory mechanism is feedback inhibition . Both UDP-glucose dehydrogenase (UGDH) and UDP-D-glucuronic acid 4-epimerase (GAE) are inhibited by UDP-xylose (UDP-Xyl).[5][10][12] UDP-Xylose is a downstream product derived from UDP-GlcA and is the precursor for xylan, a major component of hemicellulose. This feedback loop allows the plant cell to balance the metabolic flux between pectin and hemicellulose synthesis.

Regulation_Pathway UDP_Glc UDP-glucose UGDH UGDH UDP_Glc->UGDH UDP_GlcA UDP-D-glucuronic acid GAE GAE UDP_GlcA->GAE UXS UDP-xylose Synthase UDP_GlcA->UXS UDP_GalA UDP-D-galacturonic acid (Pectin Synthesis) UDP_Xyl UDP-xylose (Hemicellulose Synthesis) UDP_Xyl->UGDH Inhibition UDP_Xyl->GAE Inhibition UGDH->UDP_GlcA GAE->UDP_GalA UXS->UDP_Xyl

Caption: Feedback inhibition regulates the precursor biosynthesis pathway.

Experimental Protocols

Assay for UDP-glucose Dehydrogenase (UGDH) Activity

This protocol is based on the direct spectrophotometric measurement of NAD+ reduction to NADH.[13]

  • Principle: The activity of UGDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH during the oxidation of UDP-glucose.

  • Reagents:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

    • Substrate Solution: 10 mM UDP-glucose in Assay Buffer.

    • Cofactor Solution: 50 mM NAD+ in Assay Buffer.

    • Enzyme Preparation: Purified recombinant UGDH or plant protein extract.

  • Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 850 µL Assay Buffer

      • 100 µL Cofactor Solution (final concentration: 5 mM NAD+)

      • 50 µL Enzyme Preparation

    • Mix gently by inversion and incubate at 25°C for 5 minutes to equilibrate.

    • Place the cuvette in a spectrophotometer and zero the absorbance at 340 nm.

    • Initiate the reaction by adding 50 µL of Substrate Solution (final concentration: 0.5 mM UDP-glucose).

    • Immediately begin monitoring the change in absorbance at 340 nm over a period of 5-10 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for UDP-D-glucuronic acid 4-Epimerase (GAE) Activity

This protocol describes a coupled-enzyme assay, as the epimerization reaction itself does not produce a chromogenic product.[14][15]

  • Principle: The GAE converts UDP-GlcA to UDP-GalA. In a separate, non-rate-limiting reaction, the reverse activity of the epimerase (UDP-GalA to UDP-GlcA) can be coupled to the UGDH reaction. However, a more common forward assay involves converting UDP-Galactose to UDP-Glucose, which is then measured by UDP-Glucose Dehydrogenase. For measuring the conversion of UDP-GlcA to UDP-GalA, product analysis via HPLC is often required. A simplified workflow for a coupled assay measuring the reverse reaction is presented below.

  • Reagents:

    • Assay Buffer: 100 mM Glycine-NaOH, pH 8.8.

    • Substrate Solution: 5 mM UDP-D-galacturonic acid in Assay Buffer.

    • Coupling Enzyme: UDP-glucose Dehydrogenase (UGDH), ~10 units/mL.

    • Cofactor Solution: 50 mM NAD+ in Assay Buffer.

    • Enzyme Preparation: Purified recombinant GAE or plant microsomal fraction.

  • Procedure:

    • Prepare a 1 mL reaction mixture in a cuvette containing:

      • 800 µL Assay Buffer

      • 100 µL Cofactor Solution (final concentration: 5 mM NAD+)

      • 50 µL Coupling Enzyme (UGDH)

      • 50 µL Enzyme Preparation (GAE)

    • Mix and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of Substrate Solution (final concentration: 0.25 mM UDP-GalA).

    • The GAE will convert UDP-GalA to UDP-GlcA. The UGDH in the mixture does not act on UDP-GlcA. Correction: The standard coupled assay actually measures the conversion of UDP-Galactose to UDP-Glucose, with the latter being a substrate for UGDH. To measure GAE activity on uronic acids, separation techniques like HPLC are typically employed post-reaction. The workflow diagram below illustrates the principle of a coupled assay for a generic epimerase.

Assay_Workflow cluster_reaction Coupled Enzyme Assay Principle Substrate Substrate (e.g., UDP-Galactose) Epimerase Enzyme of Interest (Epimerase) Substrate->Epimerase Product1 Product 1 (e.g., UDP-Glucose) CouplingEnzyme Coupling Enzyme (Dehydrogenase) Product1->CouplingEnzyme Product2 Product 2 (e.g., UDP-Glucuronate + NADH) Measurement Spectrophotometric Measurement at 340 nm (NADH production) Product2->Measurement Epimerase->Product1 CouplingEnzyme->Product2 NAD+ -> NADH

Caption: Workflow for a generic coupled spectrophotometric enzyme assay.

Conclusion and Future Directions

The biosynthesis of UDP-D-galacturonic acid is a short, yet highly regulated pathway central to the production of pectin, a major determinant of plant cell wall structure and function. The key enzymes, UDP-glucose dehydrogenase and UDP-D-glucuronic acid 4-epimerase, are subject to feedback inhibition, allowing for precise control over the carbon flux into different polysaccharide pools. While the core pathway is well-established, future research will likely focus on the specific roles of different GAE isoforms, their precise subcellular localization, and their integration into larger protein complexes (metabolons) for efficient pectin synthesis. A deeper understanding of these processes holds significant potential for the targeted engineering of plant biomass for industrial and therapeutic applications.

References

Tetragalacturonic Acid: An In-depth Technical Guide to its Production from Pectin Degradation and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is primarily composed of α-1,4-linked D-galacturonic acid residues.[1][2][3] Its degradation, either through enzymatic or chemical hydrolysis, yields a variety of pectic oligosaccharides (POS), which have garnered significant interest for their diverse biological activities.[4][5] Among these, tetragalacturonic acid, an oligomer consisting of four galacturonic acid units, has emerged as a molecule of interest for its potential applications in drug development and as a tool for studying cellular signaling. This technical guide provides a comprehensive overview of the production of this compound from pectin degradation, its purification, and its effects on key signaling pathways relevant to therapeutic research.

Pectin Degradation and this compound Production

The backbone of pectin, primarily homogalacturonan, is a linear polymer of galacturonic acid.[1][2] The enzymatic degradation of this backbone is achieved through the action of pectinases, a class of enzymes that includes polygalacturonases (PGs), pectin lyases (PLs), and pectin methylesterases (PMEs).[6][7] The controlled use of these enzymes, particularly endo-polygalacturonases, can be tailored to produce oligogalacturonides of specific lengths, including this compound.[8]

Enzymatic Production of Oligogalacturonide Mixtures Containing this compound

The initial step in producing this compound is the enzymatic hydrolysis of a suitable pectin-rich substrate, such as polygalacturonic acid (PGA), to generate a mixture of oligogalacturonides.

Experimental Protocol: Enzymatic Hydrolysis of Polygalacturonic Acid

Objective: To produce a mixture of oligogalacturonides, including this compound, from polygalacturonic acid using endo-polygalacturonase.

Materials:

  • Polygalacturonic acid (PGA) (Sigma-Aldrich, P3889 or equivalent)[1][4]

  • Endo-polygalacturonase (e.g., from Aspergillus niger) (Megazyme, E-PGALUSP or equivalent)[1][4]

  • Sodium acetate buffer (50 mM, pH 5.0)[9]

  • Deionized water

  • Heating block or water bath

  • pH meter

Procedure:

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0). Heat the solution to boiling for 5 minutes with stirring to ensure complete dissolution. Cool the solution to the reaction temperature (e.g., 40°C).[10]

  • Enzyme Preparation: Reconstitute the endo-polygalacturonase in the sodium acetate buffer to a desired concentration (e.g., 1 U/mL). The optimal enzyme concentration may need to be determined empirically based on the desired product profile and reaction time.

  • Enzymatic Reaction: Add the enzyme solution to the pre-warmed PGA solution. A typical enzyme-to-substrate ratio can range from 1:100 to 1:1000 (U/mg). Incubate the reaction mixture at 40°C for a specific duration (e.g., 2-24 hours). The reaction time is a critical parameter that influences the degree of polymerization of the resulting oligogalacturonides; shorter times favor longer oligomers, while longer times lead to smaller fragments.[11][12]

  • Enzyme Inactivation: Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[13]

  • Product Analysis: Analyze the resulting oligogalacturonide mixture using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to determine the distribution of oligomers with different degrees of polymerization (DP).[14][15]

Quantitative Data on Oligogalacturonide Production

The yield of specific oligogalacturonides is highly dependent on the reaction conditions. The following table summarizes typical yields of di- and trigalacturonic acid from the enzymatic hydrolysis of polygalacturonic acid, which provides an indication of the potential yields for this compound under optimized conditions.

Enzyme PreparationSubstrateReaction Time (h)Digalacturonic Acid Yield (wt%)Trigalacturonic Acid Yield (wt%)Reference
Endopolygalacturonase M2Polygalacturonic Acid21858[11]
Pectinase 62LPolygalacturonic Acid147 (as GalA)-[11]
Pectinase from Penicillium occitanisPolygalacturonic AcidNot specified-Major Product[14]

Note: Data for this compound yield is often not explicitly reported and needs to be determined experimentally by optimizing reaction conditions and quantifying the product peak in HPAEC-PAD analysis.

dot

Caption: Workflow for the production and purification of this compound.

Purification and Characterization of this compound

Following enzymatic hydrolysis, this compound needs to be purified from the resulting mixture of oligogalacturonides of varying lengths. Anion-exchange chromatography is a powerful technique for this separation.

Experimental Protocol: Purification of this compound by Anion-Exchange Chromatography

Objective: To isolate this compound from a mixture of oligogalacturonides.

Materials:

  • Oligogalacturonide mixture (from the previous protocol)

  • High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column (e.g., Dionex CarboPac™ PA1 or similar)[16]

  • Sodium hydroxide (NaOH) solution (for eluent)

  • Sodium acetate (NaOAc) solution (for eluent)

  • Deionized water

  • Fraction collector

Procedure:

  • Sample Preparation: Filter the oligogalacturonide mixture through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the anion-exchange column with the initial mobile phase (e.g., 100 mM NaOH).

    • Inject the filtered sample onto the column.

    • Elute the oligogalacturonides using a linear gradient of sodium acetate in sodium hydroxide (e.g., 0 to 500 mM NaOAc in 100 mM NaOH over 60 minutes). The exact gradient will need to be optimized based on the specific column and separation desired.[16]

    • Monitor the elution profile using a pulsed amperometric detector (PAD).

  • Fraction Collection: Collect fractions corresponding to the peak identified as this compound based on the retention time of a known standard or by subsequent analysis of the collected fractions.

  • Desalting and Lyophilization: Desalt the collected fractions containing this compound using a suitable method (e.g., size-exclusion chromatography or dialysis). Lyophilize the desalted fractions to obtain purified this compound as a powder.

  • Purity Assessment: Analyze the purified fraction by HPAEC-PAD to confirm its purity and identity.

Biological Activity of this compound: Modulation of Signaling Pathways

Pectin oligosaccharides, including by extension this compound, have been shown to exert immunomodulatory and anti-inflammatory effects in mammalian cells.[4][17] These effects are often mediated through interactions with pattern recognition receptors, such as Toll-like receptors (TLRs), which leads to the modulation of downstream signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[13][18]

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[19] Interestingly, some studies suggest that galacturonic acid and its oligomers can also interact with the TLR4 signaling complex, potentially by binding to the co-receptor CD14, and modulate the inflammatory response to LPS.[18]

dot

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Tetra_GA This compound CD14 CD14 Tetra_GA->CD14 Modulates LPS LPS LPS->CD14 Binds TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

Caption: Modulation of the TLR4 signaling pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[21][22] Pectin-derived oligosaccharides have been shown to modulate NF-κB signaling in intestinal epithelial cells and macrophages.[13]

Experimental Protocol: In Vitro Assay for Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to modulate the inflammatory response in a macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Purified this compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitric oxide measurement)[6]

  • ELISA kits for TNF-α and IL-6 (or other relevant cytokines)[6]

  • Reagents for Western blotting (antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (e.g., MTT assay): Determine the non-toxic concentration range of this compound on RAW 264.7 cells. Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours. Assess cell viability using the MTT assay to select concentrations for subsequent experiments.[6]

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound would indicate an anti-inflammatory effect.[6]

  • Cytokine Production Assay:

    • Follow the same cell treatment procedure as in the NO production assay.

    • Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[5]

  • Western Blot Analysis of NF-κB Activation:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound for 1-2 hours, followed by a shorter LPS stimulation (e.g., 30-60 minutes) to capture the peak of NF-κB signaling.

    • Lyse the cells and perform Western blotting to analyze the phosphorylation status of IκBα and the p65 subunit of NF-κB. A decrease in the phosphorylation of these proteins in the presence of this compound would suggest inhibition of the NF-κB pathway.[18]

dot

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound, a defined oligosaccharide derived from the enzymatic degradation of pectin, represents a valuable tool for research in drug development and cell signaling. Its production can be achieved through controlled enzymatic hydrolysis of polygalacturonic acid, followed by purification using anion-exchange chromatography. The ability of this compound to modulate key inflammatory signaling pathways, such as the TLR4 and NF-κB pathways, underscores its potential as a lead compound for the development of novel anti-inflammatory or immunomodulatory therapies. The detailed protocols and methodologies provided in this guide offer a solid foundation for researchers to produce, purify, and investigate the biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

The Pivotal Role of Tetragalacturonic Acid in Plant Growth, Development, and Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tetragalacturonic acid, a specific form of oligogalacturonide (OG), is emerging as a critical signaling molecule in the intricate network that governs plant life. As a constituent of the plant cell wall's pectin matrix, its release into the apoplast acts as a key damage-associated molecular pattern (DAMP), alerting the plant to biotic threats and physical injury. Beyond its role in immunity, this compound and its longer-chain relatives play a nuanced role in modulating plant growth and development, often acting in opposition to auxin, a primary hormone driving cell expansion. This technical guide provides a comprehensive overview of the functions of this compound, detailing the underlying signaling pathways, presenting quantitative data on its effects, and outlining key experimental protocols for its study.

The Dual Function of Oligogalacturonides: Growth Regulation and Defense Activation

Oligogalacturonides, including this compound, are fragments of homogalacturonan, a major component of pectin in the plant cell wall.[1] These molecules are released through the action of pectin-degrading enzymes, either from the plant itself during developmental processes or from invading pathogens.[1][2] The biological activity of OGs is dependent on their degree of polymerization (DP), with longer chains (DP 10-15) generally being more effective at eliciting defense responses.[1] However, shorter OGs, such as trimers and likely tetramers, have also been shown to activate defense-related gene expression.[3]

The function of OGs is notably dose-dependent. At high concentrations, they primarily trigger immune responses, while at lower concentrations, they can influence growth and development.[1] This dual functionality positions OGs as key regulators that can coordinate a plant's response to its environment, balancing the allocation of resources between growth and defense.

The Oligogalacturonide Signaling Pathway

The perception of OGs at the cell surface initiates a signaling cascade that leads to a variety of physiological responses. While the precise receptor for this compound is still under investigation, Wall-Associated Kinases (WAKs) have been identified as putative receptors for OGs.[4] However, recent studies suggest that WAKs may not be essential for all OG-induced immune responses, indicating the complexity of the perception mechanism.[5]

Upon perception, a series of downstream events are triggered, including:

  • Ion Fluxes: A rapid influx of Ca²⁺ into the cytoplasm is one of the earliest responses to OG perception.[4]

  • Reactive Oxygen Species (ROS) Production: OGs induce the production of ROS, such as hydrogen peroxide (H₂O₂), which acts as a secondary messenger in the signaling cascade and contributes to defense responses.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: OGs activate MAPK cascades, specifically involving AtMPK3 and AtMPK6 in Arabidopsis thaliana.[2][4] These kinases play a crucial role in transducing the OG signal and activating downstream defense gene expression.[2]

  • Hormonal Crosstalk: The OG signaling pathway interacts with major plant hormone pathways, including those of salicylic acid (SA), jasmonic acid (JA), and ethylene.[1][6] OGs can induce the production of these defense-related hormones, leading to a broad-spectrum defense response.[6]

  • Transcriptional Reprogramming: The signaling cascade culminates in the altered expression of a large number of genes, leading to the production of defense-related proteins, such as phytoalexins and pathogenesis-related (PR) proteins, and the modulation of growth-related genes.[3][7]

Signaling Pathway Diagram

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular OG This compound (Oligogalacturonide) Receptor Pattern Recognition Receptor (e.g., WAKs) OG->Receptor Ca2_influx Ca²⁺ Influx Receptor->Ca2_influx ROS_production ROS Production (e.g., H₂O₂) Receptor->ROS_production MAPK_cascade MAPK Cascade (MPK3/MPK6) Ca2_influx->MAPK_cascade ROS_production->MAPK_cascade Hormone_synthesis Hormone Synthesis (SA, JA, Ethylene) MAPK_cascade->Hormone_synthesis Transcriptional_reprogramming Transcriptional Reprogramming MAPK_cascade->Transcriptional_reprogramming Defense_response Defense Response (Phytoalexins, PR proteins) Hormone_synthesis->Defense_response Transcriptional_reprogramming->Defense_response Growth_inhibition Growth Inhibition Transcriptional_reprogramming->Growth_inhibition

Caption: Oligogalacturonide signaling pathway leading to defense and growth responses.

Quantitative Effects of Oligogalacturonides on Plant Growth and Development

The antagonistic relationship between OGs and auxin is a key aspect of their role in plant development. OGs can inhibit auxin-induced growth processes, providing a mechanism for the plant to shift resources from growth to defense.

ParameterPlant SpeciesOG ConcentrationEffectReference
Auxin-induced rolB gene expression Tobacco (Nicotiana tabacum)0.3–1 µg/mLHalf-maximal inhibition[8]
H₂O₂ production Tobacco (Nicotiana tabacum)3–10 µg/mLMaximal induction[8]
Root Elongation Cucumber (Cucumis sativus)1 µM IAA~80% reduction in root growth[9]
Root Elongation Cucumber (Cucumis sativus)Saturating OGA (DP 10-13)No alteration in root growth alone, but allowed recovery from IAA-induced inhibition[9]
Root Length Alfalfa (Medicago sativa)25, 50, 75 µg/mLPromotion of root length[10]
Root Length Alfalfa (Medicago sativa)100 µg/mLNo significant effect[10]
Seedling Growth Sugar Beet (Beta vulgaris)50 mg/LIncreased germination percentage and seedling vigor[11]
Mycelial Growth Inhibition of R. solani in vitro10 mg/LSignificant inhibition[11]

Experimental Protocols

Preparation of Oligogalacturonides

Objective: To generate a pool of oligogalacturonides from polygalacturonic acid (PGA) for use in bioassays.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Ethanol

  • High-performance anion-exchange chromatography (HPAEC) system

Procedure:

  • Dissolve PGA in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 2% (w/v).

  • Add endo-polygalacturonase to the PGA solution and incubate at 37°C with gentle shaking. The duration of the incubation will determine the size distribution of the resulting OGs and should be optimized based on the desired DP.

  • Terminate the reaction by boiling the mixture for 10 minutes.

  • Centrifuge the mixture to remove any insoluble material.

  • Fractionate the supernatant by size-exclusion chromatography or precipitate OGs of a certain size range using differential ethanol precipitation.

  • Analyze the resulting OG pool using HPAEC to determine the degree of polymerization.

Arabidopsis thaliana Seedling Growth Inhibition Assay

Objective: To quantify the effect of this compound on seedling growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium, 0.5x, with 1% sucrose

  • Sterile petri dishes or multi-well plates

  • This compound solution of known concentration

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 10% bleach with 0.1% Triton X-100, and then rinse five times with sterile water.

  • Sow the sterilized seeds on 0.5x MS agar plates.

  • Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days.

  • Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

  • After a set period of growth (e.g., 5 days), transfer seedlings to liquid 0.5x MS medium in multi-well plates.

  • Add this compound to the medium at various concentrations. Include a mock-treated control (e.g., water or buffer).

  • Continue to grow the seedlings for a specified period (e.g., 7-10 days).

  • Measure primary root length and/or fresh weight of the seedlings.

  • Statistically analyze the data to determine the effect of this compound on seedling growth.

Experimental Workflow Diagram

Seedling_Growth_Assay Seed_sterilization Seed Sterilization Sowing Sowing on MS Agar Seed_sterilization->Sowing Stratification Stratification (4°C, 2-3 days) Sowing->Stratification Germination Germination & Early Growth (Growth Chamber) Stratification->Germination Seedling_transfer Transfer to Liquid Culture Germination->Seedling_transfer Treatment Treatment with this compound (various concentrations) Seedling_transfer->Treatment Incubation Incubation (Growth Chamber) Treatment->Incubation Data_collection Data Collection (Root Length, Fresh Weight) Incubation->Data_collection Analysis Statistical Analysis Data_collection->Analysis

Caption: Workflow for an Arabidopsis thaliana seedling growth inhibition assay.

Phytoalexin Elicitation Assay

Objective: To measure the induction of phytoalexin production by this compound.

Materials:

  • Plant material (e.g., pea pods, soybean cotyledons, or Arabidopsis leaves)

  • This compound solution

  • Hexane or other appropriate solvent for extraction

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare plant material. For example, use the inner surface of immature pea pods.[12]

  • Apply a solution of this compound to the plant tissue. Use a mock treatment as a control.

  • Incubate the treated tissue under controlled conditions (e.g., in the dark at room temperature) for a period sufficient to allow for phytoalexin accumulation (e.g., 24-48 hours).

  • Extract the phytoalexins from the tissue using an appropriate solvent. For pisatin from pea pods, hexane can be used.[12]

  • Quantify the phytoalexin concentration using a spectrophotometer at the appropriate wavelength or by HPLC analysis with a standard curve. For pisatin, absorbance can be measured at 309 nm.[12]

  • Normalize the phytoalexin concentration to the fresh weight of the tissue.

Conclusion and Future Perspectives

This compound and other oligogalacturonides are integral components of the plant's ability to perceive and respond to its environment. Their dual role in both defense and development highlights the sophisticated mechanisms plants have evolved to balance competing demands. For researchers, a deeper understanding of the OG signaling pathway, including the identification of specific receptors and downstream components, will open new avenues for enhancing plant resilience. For drug development professionals, OGs represent a promising class of natural compounds that can be harnessed to develop novel, environmentally friendly crop protection strategies. Future research should focus on elucidating the precise structure-function relationships of different OGs, their interactions with other signaling molecules, and their potential for practical application in agriculture.

References

The Genesis of a Plant Signal: A Technical Guide to the Discovery and Initial Preparation of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and initial laboratory-scale preparation of tetragalacturonic acid, a key oligogalacturonide involved in plant signaling pathways. The document outlines the historical context of its discovery, details the enzymatic and chemical methodologies for its preparation from pectinaceous sources, and provides comprehensive experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Discovery and Scientific Context

The journey to understanding this compound began with the broader investigation of pectic substances, major components of plant cell walls. While the fundamental constituent, D-galacturonic acid, was identified in the early 20th century, the significance of its oligomeric forms remained unrecognized for decades.

The concept of specific oligosaccharides acting as signaling molecules, termed "oligosaccharins," emerged in the 1980s. Researchers discovered that well-defined fragments of plant and fungal cell wall polysaccharides could elicit specific biological responses in plants. This led to the identification of oligogalacturonides (OGs) as potent elicitors of plant defense mechanisms. These OGs, including this compound, are considered Damage-Associated Molecular Patterns (DAMPs), signaling the presence of tissue injury or pathogen attack.[1][2][3]

The foundational work on the specific preparation of this compound was published in 1954 by Demain and Phaff.[4] Their research laid the groundwork for isolating and characterizing this specific oligomer, enabling further studies into its biological functions.

Methodologies for the Preparation of this compound

The initial and most common method for preparing this compound involves the controlled hydrolysis of polygalacturonic acid or pectin, followed by purification of the resulting mixture of oligogalacturonides. Both enzymatic and chemical hydrolysis methods have been employed.

Enzymatic Hydrolysis

Enzymatic hydrolysis is the preferred method for generating saturated oligogalacturonides, including this compound. This approach utilizes endo-polygalacturonases (EC 3.2.1.15), enzymes that randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid chain.[5][6]

Workflow for Enzymatic Preparation of this compound

Enzymatic_Preparation Pectin Pectin / Polygalacturonic Acid Hydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) Pectin->Hydrolysis Mixture Oligogalacturonide Mixture Hydrolysis->Mixture Purification Purification (Chromatography) Mixture->Purification Tetra This compound Purification->Tetra

Caption: Enzymatic workflow for this compound production.

Partial Acid Hydrolysis

Partial acid hydrolysis offers a chemical alternative for breaking down pectin. This method involves treating pectin-rich materials with a diluted acid at elevated temperatures. While effective in generating a mixture of oligogalacturonides, this method can be less specific than enzymatic hydrolysis and may lead to the formation of unsaturated oligomers and other side products. Careful control of reaction conditions such as acid concentration, temperature, and time is crucial to optimize the yield of desired oligomers.

Experimental Protocols

The following sections provide detailed protocols for the preparation and purification of this compound based on established methodologies.

Protocol for Enzymatic Preparation of Oligogalacturonide Mixture

This protocol describes the enzymatic hydrolysis of polygalacturonic acid to generate a mixture of oligogalacturonides.

Materials:

  • Polygalacturonic acid (sodium salt)

  • Endo-polygalacturonase (from Aspergillus niger or other suitable source)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Deionized water

  • Ethanol (95%)

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 4.5). Heat gently to dissolve if necessary, then cool to the optimal temperature for the enzyme (typically 30-40°C).

  • Enzymatic Hydrolysis: Add endo-polygalacturonase to the substrate solution. The enzyme-to-substrate ratio will need to be optimized depending on the specific activity of the enzyme preparation. A typical starting point is 1 unit of enzyme per mg of substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle stirring for a predetermined time (e.g., 4-24 hours). The reaction time is a critical parameter that influences the degree of polymerization of the resulting oligomers. Shorter incubation times favor the formation of longer oligomers, while longer times result in smaller fragments.

  • Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Precipitation of Unhydrolyzed Substrate: Cool the solution and add four volumes of cold 95% ethanol to precipitate any remaining high-molecular-weight polygalacturonic acid.

  • Separation: Centrifuge the mixture to pellet the precipitate. The supernatant, containing the oligogalacturonide mixture, is carefully decanted and retained.

  • Concentration: The ethanolic supernatant is concentrated under reduced pressure to remove the ethanol and reduce the volume.

Protocol for Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the separation of the oligogalacturonide mixture to isolate this compound.

Materials:

  • Concentrated oligogalacturonide mixture (from Protocol 3.1)

  • DEAE-Sephadex or similar anion-exchange resin

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium chloride (NaCl) gradient solutions (e.g., 0 to 1 M in sodium acetate buffer)

  • Fraction collector

  • Apparatus for monitoring UV absorbance at 230 nm or a method for detecting uronic acids (e.g., m-hydroxydiphenyl assay).

Procedure:

  • Column Preparation: Pack a chromatography column with the anion-exchange resin and equilibrate it with the starting buffer (50 mM sodium acetate, pH 5.0).

  • Sample Loading: Apply the concentrated oligogalacturonide mixture to the top of the column.

  • Elution: Elute the bound oligogalacturonides with a linear gradient of sodium chloride in the sodium acetate buffer. The negatively charged carboxyl groups of the galacturonic acid residues will interact with the positively charged resin. Oligomers will elute in order of increasing degree of polymerization, with smaller, less charged molecules eluting first.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Analyze the fractions for the presence of uronic acids. Fractions containing the same oligomer are pooled. The identity of the this compound peak can be confirmed by comparison with a commercial standard or by further analytical techniques such as mass spectrometry or NMR.[7]

  • Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt them (e.g., by size-exclusion chromatography or dialysis), and then lyophilize to obtain the purified product as a powder.

Quantitative Data

The yield and purity of this compound are dependent on the starting material, enzyme activity, reaction conditions, and purification efficiency. The following table summarizes typical data reported in the literature.

ParameterEnzymatic HydrolysisPartial Acid Hydrolysis
Starting Material Polygalacturonic Acid / PectinPectin
Typical Yield of Oligogalacturonide Mixture 70-90%50-80%
Yield of Purified this compound 5-15% (of total oligomers)Variable, generally lower than enzymatic
Purity after Anion-Exchange Chromatography >95%>90%

Signaling Pathway

This compound and other oligogalacturonides act as signaling molecules in plants, triggering a cascade of defense responses. This signaling pathway is initiated by the recognition of OGs by cell surface receptors.

Oligogalacturonide Signaling Pathway in Plants

OG_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular OG Oligogalacturonides (e.g., this compound) WAK1 Wall-Associated Kinase 1 (WAK1 Receptor) OG->WAK1 Binding MAPK MAP Kinase Cascade WAK1->MAPK Activation ROS Reactive Oxygen Species (ROS) Production WAK1->ROS DefenseGenes Activation of Defense Genes MAPK->DefenseGenes Hormone Hormone Signaling (SA, JA, ET) DefenseGenes->Hormone

Caption: Oligogalacturonide-induced defense signaling in plants.

Upon release from the plant cell wall due to mechanical damage or pathogen-derived enzymes, OGs are perceived by receptors like Wall-Associated Kinases (WAKs).[1] This binding event activates a downstream signaling cascade, often involving Mitogen-Activated Protein (MAP) kinases. This leads to a variety of defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, synthesis of antimicrobial compounds (phytoalexins), and the activation of defense-related genes. This signaling network also interacts with key plant defense hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[2][8]

Conclusion

The discovery and characterization of this compound have been pivotal in understanding the complex language of plant signaling. The ability to prepare this and other oligogalacturonides in a pure form has enabled detailed studies of their structure-function relationships and their role in plant immunity. The methodologies outlined in this guide provide a foundation for researchers to produce these important molecules for further investigation into their potential applications in agriculture and drug development, for instance, as natural and biodegradable plant defense elicitors.

References

The Pivotal Role of Tetragalacturonic Acid in Fruit Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fruit ripening is a complex and highly regulated developmental process involving significant alterations in color, flavor, aroma, and texture. Central to the textural changes, particularly softening, is the enzymatic disassembly of the plant cell wall. Pectin, a major component of the primary cell wall and middle lamella, undergoes substantial degradation, leading to a loss of structural integrity. This guide provides an in-depth technical overview of the involvement of tetragalacturonic acid, a fundamental unit of pectin, in the biochemical cascade of fruit ripening. We will explore the enzymatic machinery responsible for pectin degradation, present quantitative data on these processes in various fruits, detail key experimental protocols for their study, and visualize the intricate signaling and enzymatic pathways.

Introduction: The Architecture of Fruit Softening

The firmness of unripe fruit is largely attributed to the structural rigidity of its cell walls, a complex network of cellulose microfibrils embedded in a matrix of hemicellulose and pectin. Pectin forms a gel-like matrix that provides compressive strength and mediates cell-to-cell adhesion.[1][2] The backbone of the most abundant pectic polysaccharide, homogalacturonan, is a linear polymer of α-1,4-linked D-galacturonic acid residues. During ripening, a suite of cell wall-modifying enzymes is synthesized, leading to the solubilization and depolymerization of pectin.[3][4] This process is a primary contributor to the softening of the fruit, a critical quality attribute that influences consumer acceptance, shelf life, and susceptibility to post-harvest pathogens. This compound, as a product of this degradation, is a key indicator of the progression of ripening.

The Enzymatic Degradation of Pectin: A Coordinated Attack

The breakdown of pectin is not a random process but a coordinated enzymatic cascade. The two principal enzymes involved are Pectin Methylesterase (PME) and Polygalacturonase (PG).

  • Pectin Methylesterase (PME): PME (EC 3.1.1.11) initiates the process by catalyzing the de-esterification of the C-6 carboxyl group of galacturonic acid residues within the homogalacturonan backbone.[5][6] This reaction removes methyl groups, exposing negatively charged carboxyl groups and rendering the pectin chain susceptible to the action of polygalacturonase.[6]

  • Polygalacturonase (PG): PG (EC 3.2.1.15) is a hydrolase that cleaves the α-1,4-glycosidic bonds between adjacent galacturonic acid residues in the de-esterified pectin chain.[7] This action leads to the depolymerization of pectin into smaller oligogalacturonides, including this compound, and a subsequent loss of the gel-like structure of the middle lamella, resulting in cell separation and tissue softening.[8][9] The activity of PG is often considered a key determinant of the rate of fruit softening in many climacteric fruits.[9]

Quantitative Analysis of Ripening Parameters

The progression of fruit ripening can be quantitatively assessed by measuring changes in key biochemical and physical parameters. The following tables summarize data from various studies on the interplay between polygalacturonase activity, pectin content, and fruit firmness in different fruits at various ripening stages.

Table 1: Changes in Polygalacturonase (PG) Activity, Pectin Content, and Firmness during Tomato (Lycopersicon esculentum) Ripening

Ripening StagePolygalacturonase Activity (units/g FW)Water-Soluble Pectin (%)Total Pectin (%)Firmness (N)
Mature GreenUndetectableLowHighHigh
BreakerLowIncreasingDecreasingDecreasing
TurningModerateIncreasingDecreasingDecreasing
PinkHighHighLowLow
RedVery HighVery HighVery LowVery Low

Data compiled from qualitative descriptions and trends reported in the literature.[8][10]

Table 2: Changes in Polygalacturonase (PG) Activity, Pectin Content, and Firmness during Mango (Mangifera indica) Ripening

Ripening StagePolygalacturonase Activity (units/g FW)Water-Soluble Pectin (%)Total Pectin (%)Firmness (N)
UnripeLowLowHigh160.6
Partially RipeIncreasingIncreasingDecreasingDecreasing
RipeHighHighLow4.1

Data adapted from Razzaq et al. (2013) and other sources.[11]

Table 3: Changes in Polygalacturonase (PG) Activity and Firmness during Guava (Psidium guajava) Ripening

Ripening StagePolygalacturonase Activity (units/g FW)Firmness ( kg/cm ²)
UnripeLowHigh
Climacteric PeakHigh1.21
Over-ripeDecreasingLow

Data adapted from Abu-Goukh and Abu-Sarra (2003).[12]

Table 4: Changes in Pectin Fractions during Jujube (Ziziphus jujuba) Fruit Ripening

Ripening StageWater-Soluble Pectin (WSP) (%)Chelate-Soluble Pectin (CSP) (%)Na2CO3-Soluble Pectin (SSP) (%)
S1 (Early)LowIncreasingHigh
S3IncreasingMaximumDecreasing
S4IncreasingDecreasingDecreasing
S6 (Ripe)HighLowLow

Data adapted from Zhang et al. (2018).[13]

Signaling and Enzymatic Pathways

The process of pectin degradation is tightly regulated and integrated into the broader signaling networks that control fruit ripening.

Pectin_Degradation_Pathway Pectin Pectin (Highly Methyl-Esterified) DeesterifiedPectin De-esterified Pectin (Pectic Acid) Pectin->DeesterifiedPectin De-esterification Oligogalacturonides Oligogalacturonides (e.g., this compound) DeesterifiedPectin->Oligogalacturonides Hydrolysis Softening Fruit Softening Oligogalacturonides->Softening PME Pectin Methylesterase (PME) PME->Pectin PG Polygalacturonase (PG) PG->DeesterifiedPectin CWI_Signaling_Pathway cluster_CellWall Cell Wall cluster_PlasmaMembrane Plasma Membrane cluster_Cytoplasm Cytoplasm PectinDegradation Pectin Degradation OGs Oligogalacturonides (OGs) PectinDegradation->OGs RLK Receptor-Like Kinase (RLK) OGs->RLK binds to Ca_signaling Ca²⁺ Signaling RLK->Ca_signaling activates ROS Reactive Oxygen Species (ROS) Ca_signaling->ROS RipeningGenes Activation of Ripening-Related Genes Ca_signaling->RipeningGenes Ethylene Ethylene Biosynthesis ROS->Ethylene Ethylene->RipeningGenes Pectin_Extraction_Workflow Start Start: Fresh Fruit Tissue Homogenize Homogenize in 80% Ethanol Start->Homogenize Wash_AIS Wash AIS (Ethanol, Chloroform:Methanol, Acetone) Homogenize->Wash_AIS Extract_WSP Extract with Deionized Water Wash_AIS->Extract_WSP Centrifuge1 Centrifuge Extract_WSP->Centrifuge1 WSP_Supernatant Supernatant (WSP) Centrifuge1->WSP_Supernatant Collect Pellet1 Pellet Centrifuge1->Pellet1 Retain Precipitate_Pectin Precipitate Pectin with Ethanol WSP_Supernatant->Precipitate_Pectin Extract_CSP Extract with CDTA Solution Pellet1->Extract_CSP Centrifuge2 Centrifuge Extract_CSP->Centrifuge2 CSP_Supernatant Supernatant (CSP) Centrifuge2->CSP_Supernatant Collect Pellet2 Pellet Centrifuge2->Pellet2 Retain CSP_Supernatant->Precipitate_Pectin Extract_SSP Extract with Na₂CO₃ Solution Pellet2->Extract_SSP Centrifuge3 Centrifuge Extract_SSP->Centrifuge3 SSP_Supernatant Supernatant (SSP) Centrifuge3->SSP_Supernatant Collect SSP_Supernatant->Precipitate_Pectin End End: Dried Pectin Fractions Precipitate_Pectin->End PG_Assay_Workflow Start Start: Enzyme Extract & Substrate Incubate Incubate Enzyme with PGA Substrate Start->Incubate Stop_Reaction Stop Reaction with DNS Reagent Incubate->Stop_Reaction Boil Boil for Color Development Stop_Reaction->Boil Measure_Absorbance Measure Absorbance at 540 nm Boil->Measure_Absorbance Calculate_Activity Calculate PG Activity Measure_Absorbance->Calculate_Activity End End: PG Activity (units/g FW) Calculate_Activity->End

References

The Crucial Interplay: A Technical Guide to Pectin Structure and Tetragalacturonic Acid Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the relationship between the complex structure of pectin and the enzymatic release of tetragalacturonic acid, a pectic oligosaccharide of significant interest in various biomedical applications. Understanding this relationship is paramount for the controlled production of specific oligosaccharides and for harnessing their potential in fields ranging from prebiotics to drug delivery.

The Architectural Determinants of Pectin

Pectin is not a single molecule but a family of complex acidic heteropolysaccharides found in the primary cell walls of terrestrial plants.[1] Its structure varies depending on the source, but it is primarily composed of a backbone of α-(1→4)-linked D-galacturonic acid (GalA) residues.[1][2] The release of specific oligosaccharides, such as this compound, is intrinsically governed by several key structural features.

1.1. Homogalacturonan: The Pectin Backbone The "smooth" region of pectin, known as homogalacturonan (HG), is a linear homopolymer of GalA.[3][4] This is the primary domain from which this compound is derived. The accessibility of this backbone to enzymatic action is the central theme of controlled oligosaccharide release.

1.2. Degree of Methylesterification (DM): The Master Regulator The carboxyl groups of the GalA units in the HG backbone can be esterified with methanol.[1][2] The Degree of Methylesterification (DM) represents the percentage of carboxyl groups that are esterified.[5] This is the single most critical factor influencing pectin's susceptibility to enzymatic degradation.

  • High DM Pectin (>50%): The methyl esters sterically hinder the action of depolymerizing enzymes like polygalacturonase.

  • Low DM Pectin (<50%): The presence of free carboxyl groups is a prerequisite for the binding and cleavage activity of these enzymes.

The rate of both acid and enzymatic hydrolysis is significantly affected by the DM. For instance, the rate of acid hydrolysis of pectin at pH 3 decreases as the DM increases.[6][7][8]

1.3. Distribution of Methyl Esters: Blockwise vs. Random Beyond the overall DM, the pattern of methylesterification is crucial. Pectin methylesterases (PMEs), the enzymes that remove methyl groups, can act in two primary ways:

  • Blockwise De-esterification: Creates long, contiguous stretches of free GalA residues, which are ideal substrates for endo-polygalacturonases.[9][10] This pattern can also lead to the formation of calcium-crosslinked "egg-box" structures, which can stiffen the pectin gel.[4][10]

  • Random De-esterification: Results in a more sporadic distribution of free carboxyl groups.

The distribution pattern directly impacts which specific oligogalacturonides are released upon subsequent enzymatic treatment.[11]

1.4. Other Structural Considerations

  • Degree of Acetylation (DAc): Acetyl groups can be present on C-2 and C-3 of the GalA residues, which can also impede the action of hydrolytic enzymes.[1]

  • Rhamnogalacturonan Regions (RG-I and RG-II): Pectin contains "hairy" regions where rhamnose residues are inserted into the galacturonan backbone, often with neutral sugar side chains (arabinans, galactans).[1][12][13] These regions act as interruptions, limiting the maximum length of the HG domains and thus influencing the size of the oligosaccharides that can be released.

cluster_pectin Pectin Macromolecule cluster_rgi RG-I Region cluster_hg Homogalacturonan (HG) 'Smooth' Region cluster_legend Legend rha1 Rha gala1 GalA rha1->gala1 rha2 Rha gala1->rha2 sidechain Neutral Sugar Side Chain (Arabinan/Galactan) gala1->sidechain hg1 GalA rha2->hg1 hg2 GalA-Me hg1->hg2 hg3 GalA-Me hg2->hg3 hg4 GalA hg3->hg4 hg5 GalA hg4->hg5 hg6 GalA hg5->hg6 hg7 GalA-Me hg6->hg7 leg_gala GalA (Galacturonic Acid) leg_galame GalA-Me (Methylesterified GalA) leg_rha Rha (Rhamnose) leg_side Side Chain

Caption: Simplified model of a pectin polymer chain.

The Enzymatic Toolkit for this compound Release

The targeted release of this compound from pectin is a multi-step process requiring the synergistic action of specific enzymes. This compound itself is derived from pectin or pectic acid through enzymatic or partial acid hydrolysis.[14]

2.1. Step 1: De-esterification by Pectin Methylesterase (PME) Pectin Methylesterase (PME, EC 3.1.1.11) catalyzes the hydrolysis of the methyl ester bonds of HG, releasing methanol and protons.[9][15] This action converts methylesterified GalA residues into negatively charged carboxyl groups, which is the essential preparatory step for degradation.[9] The localized reduction in pH from the released protons can, in turn, stimulate the activity of other cell wall hydrolases.[9]

2.2. Step 2: Depolymerization by Endo-Polygalacturonase (Endo-PG) Endo-Polygalacturonase (Endo-PG, EC 3.2.1.15) is the key enzyme responsible for cleaving the pectin backbone.[1][16] It acts by hydrolyzing the internal α-1,4-glycosidic bonds between two adjacent non-methylesterified GalA units.[3][17] This "endo" mode of action randomly cleaves the polymer chain, resulting in a mixture of oligogalacturonides (OGs) of varying lengths, including the target this compound.[16][18] The activity of endo-PG is severely hampered by methyl esters, making prior de-esterification by PME a necessity for efficient hydrolysis.[3]

It is important to distinguish endo-PGs from exo-PGs, which cleave single (EC 3.2.1.67) or double (EC 3.2.1.82) GalA units from the non-reducing end of the pectic acid chain.[1]

G Pectin High DM Pectin (Methylesterified HG) PME Pectin Methylesterase (PME) Pectin->PME Substrate for PGA Low DM Pectin / Pectic Acid (Demethylesterified HG) PME->PGA Catalyzes Demethylesterification EndoPG Endo-Polygalacturonase (Endo-PG) PGA->EndoPG Substrate for Oligos Oligogalacturonides (Mixture: DP2, DP3, DP4...) EndoPG->Oligos Catalyzes Depolymerization TetraGA This compound (DP4) Oligos->TetraGA Contains

Caption: Enzymatic pathway for this compound release.

Quantitative Data on Pectin Hydrolysis

The efficiency of enzymatic hydrolysis is dependent on numerous factors. The tables below summarize key parameters influencing enzyme activity and product yield.

Table 1: Influence of Pectin Degree of Methylesterification (DM) on Hydrolysis Rates

Pectin DM (%)Relative Rate of Acid Hydrolysis (pH 3.0)Susceptibility to Endo-PolygalacturonaseReference(s)
< 5 (Polypectate)HighHigh[6],[8]
35ModerateModerate (requires de-esterification)[6],[8]
70LowVery Low (highly resistant)[6],[8]
>70Very LowNegligible without PME pre-treatment[19]

Note: Data is compiled and generalized from cited sources for illustrative purposes. Actual rates vary with specific conditions.

Table 2: Typical Experimental Conditions for Enzymatic Pectin Hydrolysis

ParameterConditionRationale / NotesReference(s)
Substrate 0.5 - 2.0% (w/v) Pectin SolutionConcentration affects viscosity and enzyme access.[20],[21]
Enzyme(s) Pectin Methylesterase (PME), Endo-Polygalacturonase (Endo-PG)PME is used for high-DM pectins. Commercial preparations like Pectinex Ultra AFP contain a mix of activities.[15],[19]
pH 4.0 - 5.5Optimal range for most fungal polygalacturonases. PME activity can also be significant in this range.[21]
Temperature 30 - 50 °CBalances enzyme activity rate with thermal stability.[22],[21]
Buffer Sodium Acetate or CitrateMaintains stable pH throughout the reaction.[22],[21]
Incubation Time 2 - 24 hoursTime is adjusted to achieve the desired degree of polymerization in the final product.[22],[23]
Reaction Termination Heat Inactivation (e.g., 100°C for 10 min)Denatures the enzymes to stop the hydrolysis reaction.-

Experimental Protocols: A Methodological Overview

Precise quantification and characterization are essential. The following sections outline the core methodologies employed in studying pectin structure and oligosaccharide release.

4.1. Protocol: Determination of Degree of Methylesterification (DM)

Several methods are available, with titration and spectroscopic methods being common.

  • Titration Method:

    • Sample Preparation: Dissolve a known weight of pectin (e.g., 0.5 g) in deionized water (e.g., 100 mL).[20]

    • Initial Titration (Free Acid): Titrate the pectin solution to pH 7.5 with standardized 0.1 N NaOH. The volume consumed corresponds to the free carboxyl groups.[20]

    • Saponification: Add a known excess volume of 0.1 N NaOH to the neutralized solution and allow it to react for a set time (e.g., 30 minutes) to hydrolyze all methyl esters.[20]

    • Back Titration: Add an equivalent amount of acid (e.g., 0.1 N HCl) to neutralize the excess NaOH.

    • Final Titration (Esterified Acid): Titrate the solution again to pH 7.5 with 0.1 N NaOH. This volume corresponds to the carboxyl groups that were initially methylesterified.[20]

    • Calculation: The DM (%) is calculated as (moles of esterified carboxyls) / (moles of free carboxyls + moles of esterified carboxyls) * 100.

  • FT-IR Spectroscopy Method:

    • Sample Preparation: Prepare a pellet of dried pectin sample mixed with KBr.[5]

    • Spectrum Acquisition: Obtain the mid-infrared spectrum (4000-400 cm⁻¹).[2][5]

    • Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (~1740-1760 cm⁻¹) and the free acid carboxyl groups (~1620-1640 cm⁻¹).[2]

    • Calculation: The DM is determined by calculating the ratio of the area of the esterified peak to the sum of the areas of both the esterified and free acid peaks. A calibration curve with pectin standards of known DM is required for accurate quantification.[5]

4.2. Protocol: Enzymatic Hydrolysis for Oligosaccharide Production

  • Substrate Preparation: Prepare a 1% (w/v) solution of the pectin source in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.8). Stir until fully dissolved.

  • Enzyme Addition: Add the enzyme cocktail (e.g., a commercial pectinase preparation or a combination of purified PME and Endo-PG) to the pectin solution. Enzyme loading is typically defined in activity units per gram of substrate.[22]

  • Incubation: Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40°C) for a predetermined time (e.g., 12 hours). Time course samples can be taken to monitor the progression of hydrolysis.

  • Termination: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzymes.

  • Clarification: Centrifuge the hydrolysate (e.g., at 5000 x g for 10 min) to pellet any insoluble material.[22] The supernatant, containing the pectic oligosaccharides, is collected for analysis.

4.3. Protocol: Analysis of this compound via HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice for the separation and sensitive detection of underivatized oligosaccharides.[12][24]

  • System: A Dionex (or equivalent) ion chromatography system equipped with a gold working electrode for pulsed amperometric detection.

  • Column: A CarboPac PA1 (or similar anion-exchange) column is typically used for separating oligogalacturonic acids.[24]

  • Mobile Phase: A gradient elution is employed using a combination of deionized water, sodium hydroxide (e.g., 250 mM), and sodium acetate (e.g., 1 M). The high pH keeps the carboxyl groups of the oligosaccharides ionized for separation, and the sodium acetate gradient elutes oligosaccharides based on their charge (and therefore, their degree of polymerization).[22]

  • Sample Preparation: The clarified supernatant from the hydrolysis step is filtered (e.g., 0.22 µm syringe filter) and diluted as necessary before injection.

  • Detection and Quantification: The PAD detector provides highly sensitive detection of the carbohydrates as they elute. Quantification is achieved by comparing the peak areas to those of certified this compound standards.

G Start Pectin Source (e.g., Citrus Peel, Apple Pomace) Step1 Structural Characterization (Determine initial DM, DAc, etc.) Start->Step1 Step2 Enzymatic Hydrolysis (PME + Endo-PG) - Control pH, Temp, Time Start->Step2 Step1->Step2 Informs conditions Step3 Reaction Termination (Heat Inactivation) Step2->Step3 Step4 Sample Cleanup (Centrifugation / Filtration) Step3->Step4 Step5 HPAEC-PAD Analysis Step4->Step5 End Quantification of This compound Step5->End

Caption: General experimental workflow for producing and analyzing this compound.

Conclusion and Future Outlook

The enzymatic release of this compound from pectin is a process dictated by the intricate architecture of the polysaccharide. The degree and pattern of methylesterification stand out as the primary factors governing the efficacy of enzymatic hydrolysis. A low degree of methylesterification, or the creation of de-esterified blocks by pectin methylesterase, is essential for providing access to endo-polygalacturonases, which then depolymerize the homogalacturonan backbone into smaller oligosaccharides.

For researchers and professionals in drug development, a thorough understanding of these structure-function relationships is critical. By carefully selecting pectin sources and precisely controlling the enzymatic conditions (enzyme type, pH, temperature, and time), it is possible to tailor the hydrolysis process to maximize the yield of this compound and other specific pectic oligosaccharides. This control opens the door to the scalable production of bioactive compounds for applications in functional foods, targeted prebiotics, and novel therapeutic delivery systems.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Pectic Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectic oligosaccharides (POS), derived from the complex plant cell wall polysaccharide pectin, are emerging as potent bioactive molecules with a wide spectrum of biological activities. These oligomers, primarily composed of galacturonic acid residues, are not merely structural remnants of plant matter but are increasingly recognized as key signaling molecules in both plant and animal systems. Their diverse functionalities, ranging from plant defense modulation to significant implications for human health, including prebiotic, anti-cancer, antioxidant, and anti-inflammatory effects, position them as promising candidates for novel therapeutic and functional food applications. This in-depth technical guide provides a comprehensive overview of the core biological significance of pectic oligosaccharides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Biological Activities of Pectic Oligosaccharides: A Quantitative Perspective

The biological efficacy of pectic oligosaccharides is intrinsically linked to their structural characteristics, such as molecular weight, degree of polymerization (DP), and the nature of their side chains.[1][2] This section summarizes the key quantitative data demonstrating their multifaceted activities.

Prebiotic Activity

Pectic oligosaccharides are selectively fermented by beneficial gut microbiota, such as Bifidobacterium and Lactobacillus species, leading to the production of short-chain fatty acids (SCFAs) that contribute to gut health.[3] The prebiotic efficacy can be quantified using the Prebiotic Index (PI), which measures the relative increase in beneficial bacteria over potentially harmful ones.[4][5][6]

Pectic Oligosaccharide SourceProbiotic Strain(s)Key Quantitative FindingsReference(s)
Apple PomaceMixed fecal microbiotaIncreased bifidogenic effect with higher-order oligosaccharides (DP 7-10).[7]
Mango PeelB. animalis TISTR 2195, L. reuteri DSM 17938Prebiotic activity score of 7.76 for B. animalis and 6.87 for L. reuteri. 4% (w/v) MPOS supplementation resulted in 8.92 log CFU/mL of B. animalis.[8][9]
PumpkinLb. acidophilus, Lcb. rhamnosus GG, Lcb. casei, Lcb. paracaseiFraction 2 (Mw 1.47–4.09 kDa) showed excellent stimulating effects on the growth of all tested Lactobacillus strains.[10]
OkraLactobacillus rhamnosus ATCC 7469, Bifidobacterium longum ATCC 15707POS with lower molecular weights (1.79 kDa) showed the highest prebiotic capacity.[11][12]
Anti-Cancer Activity

Pectic oligosaccharides have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Pectic Oligosaccharide SourceCancer Cell LineIC50 ValueKey FindingsReference(s)
Sour Raw Tomato (SrTPO1)AGS (gastric cancer)3.4 µg/mLInduced 70% apoptosis at 30 µg/mL. No significant effect on normal NIH 3T3 cells.[13]
Not Specified5637 and T24 (bladder cancer)Not specifiedReduced proliferation, migration, and invasion; induced S phase cell cycle arrest.[14][15]
Antioxidant Activity

The antioxidant potential of pectic oligosaccharides is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Pectic Oligosaccharide SourceAssayKey Quantitative FindingsReference(s)
Finger Citron Pomace (FCPOS-1)DPPH radical scavengingUp to 94.07% scavenging activity.[16][17]
Veronica peregrina L. (WVPP-A3b)DPPH, Hydroxyl, ABTS radicalsIC50 values of 6.22, 8.76, and 5.12 mg/mL, respectively.[18][19]
OkraDPPH and ABTS radical scavengingPOS with lower molecular weights (1.79 kDa) exhibited the highest antioxidant activities.[11][12]
HawthornDPPH radical scavengingCrude POS scavenged up to 90% of DPPH radicals at 10 mg/mL.[20]
Anti-inflammatory Activity

Pectic oligosaccharides can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Pectic Oligosaccharide SourceCell LineKey Quantitative FindingsReference(s)
OkraRAW 264.7 macrophagesLower molecular weight POS inhibited LPS-induced nitrite and inflammatory cytokines (IL-1β and IL-6).[11][12]
Not SpecifiedCaco-2 cellsSignificantly reduced IL-12 secretion and gene expression of IL-12p35, IL-8, and TNFα.[21]
Pectin (enzyme-treated)RAW 264.7 macrophagesReduced nitrite secretion from LPS-induced cells by 20%.[22]

II. Signaling Pathways Modulated by Pectic Oligosaccharides

Pectic oligosaccharides exert their biological effects by interacting with specific cellular receptors and modulating downstream signaling cascades.

Plant Defense Signaling

In plants, oligogalacturonides (OGs), a type of POS, act as damage-associated molecular patterns (DAMPs) that trigger innate immunity.[23][24] This signaling is initiated by the recognition of OGs by Wall-Associated Kinases (WAKs), which are transmembrane receptor-like kinases.[1]

Plant_Defense_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Pathogen_Attack Pathogen Attack/ Mechanical Damage Cell_Wall Plant Cell Wall (Pectin) Pathogen_Attack->Cell_Wall Degradation OGs Oligogalacturonides (OGs) Cell_Wall->OGs Release WAK1 WAK1 Receptor OGs->WAK1 Binding & Activation MAPK_Cascade MAPK Cascade (MPK3/MPK6) WAK1->MAPK_Cascade Phosphorylation ROS_Production Reactive Oxygen Species (ROS) Production MAPK_Cascade->ROS_Production Defense_Genes Activation of Defense Genes (e.g., PR proteins) MAPK_Cascade->Defense_Genes SA_Signaling Salicylic Acid (SA) Signaling MAPK_Cascade->SA_Signaling

Pectic oligosaccharide-mediated plant defense signaling pathway.
Human Health-Related Signaling

In human cells, pectic oligosaccharides have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Human_Health_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway POS Pectic Oligosaccharides TLR4 Toll-like Receptor 4 (TLR4) POS->TLR4 MAPK_Suppression Suppression of MAPK Pathway POS->MAPK_Suppression Modulation NFkB_Inhibition Inhibition of NF-κB Pathway TLR4->NFkB_Inhibition Modulation Inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and COX-2 NFkB_Inhibition->Inflammatory_Cytokines Apoptosis Induction of Apoptosis MAPK_Suppression->Apoptosis

Simplified overview of POS-modulated signaling in human cells.

III. Detailed Experimental Protocols

This section provides standardized methodologies for the extraction, characterization, and bioactivity assessment of pectic oligosaccharides.

Enzymatic Extraction of Pectic Oligosaccharides from Citrus Peel

This protocol describes a common method for obtaining POS from a readily available source.[2][8][16][25][26]

  • Preparation of Raw Material:

    • Wash and dry fresh citrus peels.

    • Grind the dried peels into a fine powder.

  • Enzymatic Hydrolysis:

    • Suspend the citrus peel powder in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5).

    • Add a commercial pectinase enzyme preparation (e.g., Pectinex Ultra AFP) at a specified concentration (e.g., 12.5 µL/g of pectin).

    • Incubate the mixture at an optimal temperature (e.g., 45°C) for a defined period (e.g., 1.5 hours) with constant stirring.

  • Enzyme Inactivation and Clarification:

    • Heat the reaction mixture to inactivate the enzyme (e.g., 90°C for 10 minutes).

    • Centrifuge the mixture to remove solid residues.

  • Purification and Fractionation:

    • Filter the supernatant through progressively smaller pore-sized membranes (ultrafiltration) to separate POS based on molecular weight.

    • Alternatively, use dialysis with different molecular weight cut-off membranes.

  • Lyophilization:

    • Freeze-dry the purified POS fraction to obtain a stable powder.

Extraction_Workflow Start Citrus Peel Grinding Grinding Start->Grinding Hydrolysis Enzymatic Hydrolysis (Pectinase) Grinding->Hydrolysis Inactivation Enzyme Inactivation (Heat Treatment) Hydrolysis->Inactivation Centrifugation Centrifugation Inactivation->Centrifugation Purification Ultrafiltration/ Dialysis Centrifugation->Purification Lyophilization Lyophilization Purification->Lyophilization End Pectic Oligosaccharides (Powder) Lyophilization->End

General workflow for the enzymatic extraction of POS.
Characterization of Pectic Oligosaccharides by HPLC-MS

This protocol outlines the analytical procedure for determining the composition and molecular weight distribution of POS.[14][27][28][29][30]

  • Sample Preparation:

    • Dissolve the lyophilized POS powder in ultrapure water.

    • Filter the solution through a 0.22 µm syringe filter.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a carbohydrate analysis column (e.g., CarboPac PA1).

    • Mobile Phase: Employ a suitable gradient of eluents (e.g., sodium hydroxide and sodium acetate).

    • Detection: Utilize a pulsed amperometric detector (PAD) for sensitive carbohydrate detection.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (e.g., Time-of-Flight, TOF) with an electrospray ionization (ESI) source.

    • Calibrate the system with a known mass reference solution.

    • Acquire mass spectra in the appropriate mass range to identify the degree of polymerization and any modifications of the oligosaccharides.

  • Data Analysis:

    • Identify individual oligosaccharides based on their retention times and mass-to-charge ratios.

    • Determine the monosaccharide composition after acid hydrolysis and subsequent HPLC analysis with appropriate standards.

In Vitro Prebiotic Activity Assay

This assay evaluates the ability of POS to selectively promote the growth of probiotic bacteria.[3][7][31]

  • Bacterial Strains and Culture Conditions:

    • Use selected probiotic strains (e.g., Bifidobacterium longum, Lactobacillus rhamnosus) and potentially pathogenic strains (e.g., Escherichia coli, Clostridium perfringens).

    • Culture the strains in appropriate growth media under anaerobic conditions.

  • Fermentation:

    • Prepare a basal medium containing the POS sample as the sole carbon source.

    • Inoculate the medium with a standardized suspension of the test bacterium.

    • Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Measurement of Bacterial Growth:

    • Determine bacterial growth by measuring the optical density (OD) at 600 nm at different time points.

    • Alternatively, perform plate counts on selective agar to determine the number of viable cells (CFU/mL).

  • Analysis of Short-Chain Fatty Acids (SCFAs):

    • At the end of the fermentation, centrifuge the cultures and filter the supernatant.

    • Analyze the concentration of SCFAs (e.g., acetate, propionate, butyrate) in the supernatant using gas chromatography (GC) or HPLC.

  • Calculation of Prebiotic Index (PI):

    • The PI can be calculated using the formula: PI = (ΔBifido / Total Pop) + (ΔLacto / Total Pop) - (ΔBacteroides / Total Pop) - (ΔClostridium / Total Pop), where Δ represents the change in population of each bacterial group.[4][5][6]

MTT Assay for Anti-Cancer Activity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of POS on cancer cells.

  • Cell Culture:

    • Culture the target cancer cell line (e.g., AGS, HT-29) in a suitable medium supplemented with fetal bovine serum (FBS) in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with Pectic Oligosaccharides:

    • Prepare a series of dilutions of the POS sample in the cell culture medium.

    • Replace the medium in the wells with the POS-containing medium and incubate for different time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability and IC50:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of POS that inhibits cell growth by 50%.

IV. Conclusion and Future Perspectives

Pectic oligosaccharides represent a versatile and potent class of bioactive molecules with significant implications for both plant science and human health. Their ability to act as signaling molecules, modulating intricate cellular pathways, underscores their potential for development as novel biopesticides, prebiotics, anti-cancer agents, and immunomodulators. The structure-function relationship of POS is a critical area of ongoing research, with the potential to design oligosaccharides with enhanced and specific biological activities.[2][8][32] The detailed methodologies provided in this guide serve as a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these remarkable natural compounds. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo studies to validate in vitro findings, and developing scalable and cost-effective production methods to facilitate their translation into commercial applications.

References

A Technical Guide to the Enzymatic Production and Analysis of Tetragalacturonic Acid from Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic release of tetragalacturonic acid from pectin, a process of significant interest for various applications, including drug development and functional food formulation. This document details the underlying principles, experimental protocols, and analytical techniques required to produce and characterize this specific pectic oligosaccharide.

Introduction to Pectin and its Enzymatic Hydrolysis

Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, where it contributes to cell adhesion and wall structure.[1][2] The main component of pectin is a linear backbone of α-(1→4)-linked D-galacturonic acid residues, forming a region known as homogalacturonan or the "smooth" region.[3][4] These galacturonic acid units can be esterified with methanol, and the degree of methyl-esterification (DE) is a critical parameter influencing pectin's properties and its susceptibility to enzymatic degradation.[4][5] Pectin also contains highly branched regions, termed "hairy regions," which consist of a rhamnogalacturonan backbone with side chains of neutral sugars.[1][4]

The targeted release of specific oligogalacturonides, such as this compound, from the pectin backbone is achieved through the action of specific enzymes. Polygalacturonases (PGs) are a class of pectinases that hydrolyze the O-glycosyl bonds within the polygalacturonan chain.[6] PGs are categorized based on their mode of action:

  • Endo-polygalacturonases (endo-PGs) cleave the α-1,4-glycosidic bonds randomly within the pectin chain, leading to the generation of a mixture of oligogalacturonides of varying lengths.[6][7]

  • Exo-polygalacturonases (exo-PGs) act on the non-reducing end of the pectin chain, typically releasing monosaccharides or disaccharides.[6][7]

For the production of this compound, endo-polygalacturonases are the enzymes of choice. The controlled action of these enzymes on pectin, or more specifically on de-esterified pectin (polygalacturonic acid), can be optimized to maximize the yield of the desired tetramer.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic production and analysis of this compound.

Preparation of Polygalacturonic Acid (PGA) from Pectin

For many endo-polygalacturonases, the presence of methyl esters on the galacturonic acid residues can hinder enzymatic activity. Therefore, it is often advantageous to first de-esterify the pectin to produce polygalacturonic acid (PGA).

Materials:

  • Citrus or apple pectin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Suspend pectin in deionized water to create a solution (e.g., 1% w/v).

  • To de-esterify the pectin, carefully add a solution of NaOH while stirring, maintaining a specific pH and temperature to control the saponification process.

  • After the desired reaction time, neutralize the solution with HCl.

  • Precipitate the resulting polygalacturonic acid by adding ethanol.

  • Wash the PGA precipitate with ethanol to remove salts and other impurities.

  • Dry the purified PGA. The resulting polysaccharide should have a high uronic acid content (typically >90%).[8]

Enzymatic Hydrolysis of Polygalacturonic Acid

This protocol describes the enzymatic hydrolysis of PGA using a commercially available endo-polygalacturonase from Aspergillus niger.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase from Aspergillus niger (e.g., Sigma-Aldrich P4716 or equivalent)

  • Sodium acetate buffer (e.g., 50 mM, pH 4.5)

  • Deionized water

  • Water bath or incubator

Procedure:

  • Prepare a solution of PGA in sodium acetate buffer (e.g., 1% w/v). Ensure the PGA is fully dissolved.[8]

  • Pre-incubate the PGA solution at the optimal temperature for the enzyme (typically 40-50°C).[1][9]

  • Add the endo-polygalacturonase to the pre-warmed PGA solution. The enzyme-to-substrate ratio should be optimized to achieve the desired degree of hydrolysis and product profile.

  • Incubate the reaction mixture for a specific period (e.g., ranging from minutes to several hours), with occasional mixing. The reaction time is a critical parameter that influences the size distribution of the resulting oligogalacturonides.

  • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).[10]

  • Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing the oligogalacturonides, is then collected for analysis.

Analysis and Quantification of this compound

HPAEC-PAD is a powerful technique for the separation and quantification of underivatized carbohydrates, including oligogalacturonides.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a gold electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac PA200).[6]

Reagents:

  • Eluent A: 50 mM Potassium Hydroxide

  • Eluent B: 50 mM Potassium Hydroxide with 1 M Potassium Acetate

  • This compound standard

Procedure:

  • Filter the supernatant from the enzymatic hydrolysis through a 0.22 µm filter.

  • Equilibrate the HPAEC-PAD system with the initial mobile phase conditions (e.g., 90% Eluent A, 10% Eluent B).[6]

  • Inject the filtered sample onto the column.

  • Separate the oligogalacturonides using a linear gradient of increasing potassium acetate concentration (e.g., from 10% to 80% Eluent B over 35 minutes).[6]

  • Detect the eluted compounds using the pulsed amperometric detector.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with the standard.

MALDI-TOF MS is used to confirm the identity and determine the molecular weight of the produced oligogalacturonides.

Instrumentation:

  • MALDI-TOF mass spectrometer

Materials:

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or nor-harmane)

  • Sample plate

Procedure:

  • Mix a small aliquot of the sample (or a purified fraction from HPAEC) with the MALDI matrix solution.

  • Spot the mixture onto the MALDI sample plate and allow it to dry, forming co-crystals of the analyte and matrix.

  • Analyze the sample in the MALDI-TOF mass spectrometer to obtain the mass spectrum.

  • Identify the peak corresponding to the mass of this compound.

Quantitative Data

The yield and composition of oligogalacturonides from the enzymatic hydrolysis of pectin are influenced by several factors, including the enzyme source, substrate characteristics, and reaction conditions.

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Key Findings
Aspergillus nigerPolygalacturonic Acid4.1 - 5.050The enzyme exhibits endo-polygalacturonase activity, and its action is subject to product inhibition.[1][4]
Penicillium rolfsii (recombinant)Polygalacturonic Acid6.060Produces a range of pectic oligosaccharides and shows good pH stability between 3.5 and 8.0.[11]
Aspergillus tubingensisPolygalacturonic Acid~4.0~60The food-grade enzyme contains both endo-polygalacturonase and pectin lyase activities.[12]
Aspergillus niger (wild strain)Pectin/PGA4.5 - 5.0< 50The crude enzymatic extract contains polygalacturonase, pectinesterase, and lyase activities.[4]
Kinetic ParameterValueEnzyme and SubstrateReference
Km 0.1569 g/LPenicillium rolfsii endo-PG on PGA[11]
Vmax 12,273 µmol/min/mgPenicillium rolfsii endo-PG on PGA[11]
kcat 7478.4 s⁻¹Penicillium rolfsii endo-PG on PGA[11]
Ki (product inhibition) 3.13 g/LAspergillus niger PG on pectin[1]

Visualizations

Signaling Pathways and Workflows

Enzymatic_Release_of_Tetragalacturonic_Acid Experimental Workflow for this compound Production and Analysis Pectin Pectin (from Citrus/Apple) De_esterification De-esterification (Saponification with NaOH) Pectin->De_esterification PGA Polygalacturonic Acid (PGA) De_esterification->PGA Enzymatic_Hydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) PGA->Enzymatic_Hydrolysis Hydrolysate Oligogalacturonide Mixture Enzymatic_Hydrolysis->Hydrolysate Analysis Analysis and Quantification Hydrolysate->Analysis HPAEC_PAD HPAEC-PAD (Separation & Quantification) Analysis->HPAEC_PAD Primary Method MALDI_TOF MALDI-TOF MS (Identification) Analysis->MALDI_TOF Confirmatory Method Tetra_GA This compound HPAEC_PAD->Tetra_GA

Caption: Workflow for the enzymatic production and analysis of this compound.

Conclusion

The enzymatic release of this compound from pectin is a multi-step process that requires careful control of substrate preparation, enzymatic hydrolysis conditions, and product analysis. By employing endo-polygalacturonases and optimizing reaction parameters, it is possible to produce specific oligogalacturonides for various research and development applications. The analytical techniques of HPAEC-PAD and MALDI-TOF MS provide robust methods for the separation, quantification, and identification of the target compound. This guide provides a foundational framework for researchers and scientists to develop and implement protocols for the production and characterization of this compound.

References

An In-depth Technical Guide on the Interaction of Tetragalacturonic Acid with Plant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetragalacturonic acid, an oligogalacturonide derived from the enzymatic degradation of pectin in the plant cell wall, is a potent Damage-Associated Molecular Pattern (DAMP). Its recognition by specific plant proteins initiates a cascade of defense signaling pathways, collectively known as pattern-triggered immunity (PTI). This guide provides a comprehensive technical overview of the molecular interactions between this compound and its primary protein receptors, the signaling events that ensue, and detailed experimental protocols for studying these phenomena. A key focus is the interaction with Wall-Associated Kinases (WAKs), which are integral to the perception of cell wall integrity and the subsequent activation of plant defense mechanisms. Understanding these interactions is crucial for the development of novel strategies in crop protection and disease resistance.

Introduction to this compound as a DAMP

The plant cell wall is not merely a static physical barrier but a dynamic structure that, when compromised during pathogen attack or mechanical wounding, releases endogenous signaling molecules.[1] Among the best-characterized of these are oligogalacturonides (OGs), which are fragments of homogalacturonan, a major component of pectin.[2][3] this compound, a small OG with a degree of polymerization (DP) of four, is a breakdown product of polygalacturonic acid.[4] While longer-chain OGs (DP 10-15) are often cited as the most biologically active, shorter OGs like this compound also play roles in plant signaling, including shoot growth and development.[4][5] These molecules function as DAMPs, alerting the plant to a breach in its cell wall integrity and triggering a robust immune response.[6]

Plant Protein Interactions with this compound

The primary receptors for OGs in plants are members of the Wall-Associated Kinase (WAK) family of receptor-like kinases (RLKs).[2][6] In the model plant Arabidopsis thaliana, WAK1 has been identified as a key protein that directly binds to OGs.[2][3]

Wall-Associated Kinase 1 (WAK1)

WAK1 is a transmembrane protein that provides a physical link between the plant cell wall and the cytoplasm.[7] Its extracellular domain interacts with pectin, while its intracellular domain possesses serine/threonine kinase activity.[7] The binding of OGs to the extracellular domain of WAK1 is thought to induce a conformational change that activates the intracellular kinase domain, initiating downstream signaling. This interaction is calcium-dependent and is enhanced by the formation of "egg-box" structures, where Ca2+ ions bridge the negatively charged carboxyl groups of the galacturonic acid residues.[8]

Polygalacturonase-Inhibiting Proteins (PGIPs)

While not direct receptors of this compound, Polygalacturonase-Inhibiting Proteins (PGIPs) are crucial modulators of its availability. Pathogens secrete polygalacturonases (PGs) to degrade the plant cell wall pectin.[6] PGIPs, in turn, inhibit the activity of these PGs, which not only limits cell wall degradation but also influences the size of the OGs released, favoring the formation of elicitor-active fragments.[6]

Quantitative Data on this compound-Protein Interactions

LigandProteinInteraction CharacteristicMethodReference
Oligogalacturonides (DP ≥9)WAK1 (extracellular domain)High Affinity, Calcium-DependentELISA-based binding assay--INVALID-LINK--
PectinWAK1Tight, potentially covalent bindingCell wall fractionation, Western blot--INVALID-LINK--

Signaling Pathways Activated by this compound

The perception of this compound by WAK1 triggers a complex signaling cascade that culminates in the activation of broad-spectrum defense responses.

Early Signaling Events

Upon binding of OGs, WAK1 initiates a rapid influx of cytosolic calcium (Ca2+), which acts as a second messenger.[1][3] This is followed by the production of reactive oxygen species (ROS) through the activation of NADPH oxidases.[10]

MAPK Cascade Activation

The OG-WAK1 signaling pathway activates a Mitogen-Activated Protein Kinase (MAPK) cascade.[5] This typically involves a MAPKKK (such as YDA, MAPKKK3, or MAPKKK5), which phosphorylates and activates a MAPKK (MKK4/5), which in turn activates a MAPK (MPK3/6).[11][12] This phosphorylation cascade amplifies the initial signal and relays it to downstream targets.

Downstream Responses and Gene Expression

Activated MAPKs phosphorylate various substrates, including transcription factors like WRKY40, leading to changes in gene expression.[13] This results in the upregulation of defense-related genes, including those involved in the synthesis of phytoalexins, pathogenesis-related (PR) proteins, and the reinforcement of the cell wall through callose deposition.[1][14] The signaling pathways of defense hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are also activated.[5] The co-receptor BAK1 has been shown to be involved in mediating some of these OG-induced immune responses.[1][2]

Tetragalacturonic_Acid_Signaling cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound WAK1 WAK1 This compound->WAK1 binds Pectin Pectin Pectin->this compound releases PG Pathogen Polygalacturonase PG->Pectin degrades PGIP PGIP PGIP->PG inhibits BAK1 BAK1 WAK1->BAK1 associates Ca2+ Ca2+ Influx BAK1->Ca2+ ROS ROS Production BAK1->ROS MAPKKK MAPKKK (YDA, MAPKKK3/5) BAK1->MAPKKK MKK4/5 MKK4/5 MAPKKK->MKK4/5 activates MPK3/6 MPK3/6 MKK4/5->MPK3/6 activates WRKY40 WRKY40 MPK3/6->WRKY40 activates Defense Genes Defense Gene Expression (PR1, etc.) WRKY40->Defense Genes regulates

Caption: this compound signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the interaction between this compound and plant proteins.

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to quantitatively measure the binding kinetics of this compound to the extracellular domain of WAK1.

SPR_Workflow start Start prep 1. Prepare Recombinant WAK1 Extracellular Domain (Ligand) and This compound (Analyte) start->prep immobilize 2. Immobilize WAK1 Domain onto Sensor Chip prep->immobilize inject 3. Inject Serial Dilutions of this compound immobilize->inject measure 4. Measure Association and Dissociation Rates inject->measure regenerate 5. Regenerate Sensor Chip Surface measure->regenerate analyze 6. Analyze Data to Determine Kd, kon, koff measure->analyze regenerate->inject Repeat for each concentration end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • Purified recombinant extracellular domain of WAK1

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+ with CaCl2)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Protein Preparation: Express and purify the extracellular domain of WAK1. Ensure high purity and proper folding.

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified WAK1 extracellular domain over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject each concentration of this compound over the immobilized WAK1 surface and a reference flow cell.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte.

    • Ensure the surface is stable and can be reused for subsequent injections.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) from Plant Tissues

This protocol is designed to identify proteins that interact with WAK1 in vivo upon treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound solution

  • Lysis buffer (non-denaturing)

  • Anti-WAK1 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry facility

Procedure:

  • Plant Treatment: Treat Arabidopsis seedlings with this compound or a mock solution for a specified time.

  • Protein Extraction:

    • Harvest and flash-freeze the plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Pre-clearing:

    • Incubate the protein lysate with protein A/G beads to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Add the anti-WAK1 antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C to allow the antibody to bind to WAK1 and its interacting partners.

    • Add protein A/G beads to the lysate-antibody mixture and continue the incubation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry to identify novel interaction partners.

Yeast Two-Hybrid (Y2H) Assay

This protocol is used to test for a direct physical interaction between WAK1 and a protein of interest.

Caption: Principle of the Yeast Two-Hybrid (Y2H) assay.

Materials:

  • Yeast two-hybrid vectors (bait and prey)

  • Competent yeast strain

  • Plasmids containing the coding sequences for WAK1 (bait) and the protein of interest (prey)

  • Yeast transformation reagents

  • Selective growth media

Procedure:

  • Plasmid Construction:

    • Clone the coding sequence of WAK1 into the bait vector, creating a fusion with a DNA-binding domain (BD).

    • Clone the coding sequence of the protein of interest into the prey vector, creating a fusion with a transcription activation domain (AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients to select for cells containing both plasmids.

    • Transfer the colonies to a second selective medium that also contains a substrate for a reporter gene (e.g., X-gal for the lacZ reporter).

  • Interpretation:

    • If WAK1 and the protein of interest interact, the BD and AD will be brought into close proximity, reconstituting a functional transcription factor.

    • This will activate the expression of the reporter gene, resulting in a color change (e.g., blue colonies on X-gal plates) or growth on a highly selective medium, indicating a positive interaction.

Conclusion and Future Directions

This compound is a key signaling molecule in plant immunity, and its interaction with proteins like WAK1 is a critical first step in the perception of cell wall damage. The elucidation of this signaling pathway provides numerous targets for enhancing disease resistance in crops. Future research should focus on obtaining precise quantitative data for the binding of short-chain OGs to their receptors, identifying the full complement of proteins involved in the WAK1 signalosome, and understanding how this DAMP-triggered signaling is integrated with other immune pathways. These efforts will be invaluable for the development of novel elicitors and targeted strategies for crop improvement.

References

The Elicitor Effect of Tetragalacturonic Acid on Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogens. A key aspect of this defense is the ability to recognize molecular signals indicative of damage or invasion. Tetragalacturonic acid, an oligogalacturonide (OG), is a pectin-derived oligosaccharide that functions as a Damage-Associated Molecular Pattern (DAMP).[1][2][3][4][5] Released from the plant cell wall during pathogen attack or mechanical damage, it acts as a potent elicitor of the plant's innate immune system, triggering a cascade of defense responses.[2][3][4] This technical guide provides an in-depth analysis of the effects of this compound on plant defense mechanisms, detailing the signaling pathways, experimental protocols, and quantitative data from relevant studies.

The Role of Oligogalacturonides as DAMPs

Oligogalacturonides (OGs) are fragments of homogalacturonan, a major component of pectin in the plant cell wall.[1][2] Their role as DAMPs is well-established, signaling to the plant that its physical barrier has been breached.[2][3][4] The eliciting activity of OGs is dependent on their degree of polymerization (DP), with fragments of 10-15 galacturonic acid residues generally being the most active.[4] While this guide focuses on this compound (DP4), it is important to note that much of the foundational research has been conducted with longer-chain OGs. The principles of their action, however, are broadly applicable.

The recognition of OGs is a critical first step in initiating the defense response. Wall-Associated Kinases (WAKs) are a class of receptor-like kinases that have been identified as putative receptors for OGs.[3][5] Binding of OGs to these receptors initiates a downstream signaling cascade that activates a broad spectrum of defense responses.

Signaling Pathways Activated by this compound

Upon perception by cell surface receptors, this compound and other OGs trigger a complex signaling network. This network involves the rapid production of signaling molecules, activation of protein kinase cascades, and reprogramming of gene expression.

2.1. Early Signaling Events: Ion Fluxes and Reactive Oxygen Species (ROS)

One of the earliest responses to OG perception is an influx of calcium ions (Ca²⁺) into the cytoplasm.[3] This is followed by the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in an oxidative burst.[2][3][5][6] ROS not only have direct antimicrobial effects but also act as secondary messengers in the signaling cascade.

2.2. Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are crucial components of signal transduction in response to various stimuli, including elicitors like OGs.[3][5] The phosphorylation and activation of specific MAPKs amplify the initial signal and lead to the activation of downstream transcription factors.

2.3. Hormonal Signaling

The defense response elicited by OGs is intricately linked with the signaling pathways of key plant hormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[2][3][4][7]

  • Salicylic Acid (SA): The SA pathway is primarily associated with defense against biotrophic and hemibiotrophic pathogens.[4][7] OGs have been shown to induce the expression of SA-related genes and lead to the accumulation of SA.[2][6]

  • Jasmonic Acid (JA) and Ethylene (ET): The JA and ET pathways are typically involved in defense against necrotrophic pathogens and herbivorous insects.[4][7] OGs can also up-regulate genes involved in JA biosynthesis and signaling.[4]

The interplay between these hormonal pathways allows the plant to fine-tune its defense response to the specific type of threat.

Signaling Pathway Diagram

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Plant Defense Responses OG This compound (OG) WAK Wall-Associated Kinase (WAK) OG->WAK Ca_influx Ca²⁺ Influx WAK->Ca_influx ROS ROS Burst (e.g., H₂O₂) WAK->ROS MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade ROS->MAPK_cascade SA_pathway Salicylic Acid (SA) Pathway MAPK_cascade->SA_pathway JA_ET_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway MAPK_cascade->JA_ET_pathway Transcription_Factors Activation of Transcription Factors SA_pathway->Transcription_Factors JA_ET_pathway->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Phytoalexins Phytoalexin Production Defense_Genes->Phytoalexins PR_Proteins PR Protein Synthesis Defense_Genes->PR_Proteins Cell_Wall Cell Wall Reinforcement (Callose, Lignin) Defense_Genes->Cell_Wall

Caption: Oligogalacturonic acid signaling pathway in plant defense.

Quantitative Effects on Plant Defense

The application of oligogalacturonides has been shown to have measurable effects on plant resistance to pathogens. The following tables summarize quantitative data from various studies.

Table 1: Effect of Oligogalacturonide Treatment on Disease Resistance

Plant SpeciesPathogenOG TreatmentObserved EffectReference
TomatoBotrytis cinereaOGs (DP 10-15)Significant reduction in lesion size[3]
TomatoPseudomonas syringaeOGs20% reduction in bacterial growth[3]
GrapevineBotrytis cinereaOGs (DP 11)50-65% reduction in lesion size[3]
Arabidopsis thalianaBotrytis cinereaOGsPartial reduction of lesions[3]
Arabidopsis thalianaPseudomonas syringaeOGs10% reduction in bacterial growth[3]

Table 2: Induction of Defense-Related Genes and Molecules by Oligogalacturonides

Plant SpeciesDefense MarkerOG TreatmentFold Induction / ChangeTime PointReference
Arabidopsis thalianaSA-related genesOGs (DP 10-15; 200 µg/mL)Significant increase6-8 hpt[6]
GrapevinePhenylalanine ammonia-lyase (PAL)OGsIncreased expressionNot specified[2]
GrapevinePathogenesis-related (PR) genesOGsIncreased expressionNot specified[2]
Arabidopsis thalianaPAD3 (Camalexin biosynthesis)OGsInduced expressionNot specified[2]
Wild StrawberryPR5OGsIncreased expressionNot specified[2]
Wild StrawberrySalicylic Acid (SA)OGsAccumulationNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating the effects of this compound. Below are protocols for key experiments cited in the literature.

4.1. Preparation of Elicitor-Active Oligogalacturonides

This protocol is adapted from Bellincampi et al. (1993) as described in a later study.[8]

  • Solubilization: Dissolve high molecular weight un-methylated polygalacturonic acid (PGA) in 50 mM sodium acetate (pH 5.0) to a final concentration of 2% (w/v).

  • Enzymatic Digestion: Add Aspergillus niger endo-polygalacturonase (endoPG) to the PGA solution. The original protocol suggests 0.018 RGU for 180 minutes.

  • Enzyme Inactivation: Stop the digestion by boiling the mixture at 100°C for 10 minutes.

  • Purification (Optional but Recommended): The resulting mixture of OGs can be further purified and fractionated by size-exclusion or anion-exchange chromatography to isolate specific DP fractions.[9][10]

Experimental Workflow for OG Preparation

OG_Preparation_Workflow PGA Polygalacturonic Acid (PGA) Solution Digestion Enzymatic Digestion with endoPG PGA->Digestion Inactivation Boiling to Inactivate Enzyme Digestion->Inactivation OG_mixture Mixture of Oligogalacturonides Inactivation->OG_mixture Purification Chromatographic Purification (Optional) OG_mixture->Purification Final_OGs Purified OG Fractions Purification->Final_OGs

Caption: Workflow for the preparation of oligogalacturonides.

4.2. Plant Treatment and Infiltration

  • Plant Material: Use healthy, well-established plants of the desired species and age (e.g., 4-5 week-old Arabidopsis thaliana).[6][8]

  • Infiltration: Prepare a solution of OGs in sterile water or a suitable buffer. Infiltrate the solution into the abaxial side of the leaves using a needleless syringe until a small water-soaked area is visible.[8]

  • Control: Infiltrate control plants with the same solution lacking OGs (mock treatment).

  • Sampling: Harvest plant material at various time points post-treatment for downstream analysis.

4.3. Measurement of Reactive Oxygen Species (ROS)

This protocol is for the visualization of intracellular ROS.[6]

  • Staining: At the desired time point post-infestation or treatment, stain the leaves with a ROS-sensitive fluorescent dye (e.g., H₂DCFDA).

  • Microscopy: Visualize the fluorescence using a confocal laser scanning microscope with appropriate excitation and emission wavelengths.

  • Quantification: Quantify the fluorescence intensity in different regions of the leaf to determine the level of ROS accumulation.

4.4. Gene Expression Analysis by RT-qPCR

This is a standard protocol for quantifying the expression of defense-related genes.[6]

  • RNA Extraction: Extract total RNA from the harvested plant tissue using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using gene-specific primers for the target defense genes and a reference gene for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

4.5. Quantification of Salicylic Acid by HPLC

This protocol allows for the measurement of endogenous SA levels.[6]

  • Extraction: Homogenize frozen plant tissue in an appropriate extraction buffer.

  • Purification: Perform a series of solvent extractions and purifications to isolate the SA fraction.

  • HPLC Analysis: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

  • Quantification: Determine the concentration of SA by comparing the peak area to a standard curve of known SA concentrations.

Conclusion

This compound and other oligogalacturonides are integral components of the plant's defense system, acting as early warning signals of cellular damage. Their perception triggers a complex and robust signaling network that leads to the activation of a wide array of defense responses. The quantitative data clearly demonstrates the efficacy of OGs in enhancing resistance to a variety of pathogens. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of OG-mediated plant immunity and explore their potential applications in sustainable agriculture for crop protection.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Production of Tetragalacturonic Acid from Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligogalacturonides (OGAs), derived from the partial hydrolysis of pectin, are bioactive molecules with significant potential in agriculture and medicine. Specifically, tetragalacturonic acid, an oligomer consisting of four α-1,4-linked galacturonic acid units, has garnered interest for its role as a plant defense elicitor and its potential applications in drug development, including its prebiotic, anti-cancer, and antioxidant properties.[1][2][3] This document provides detailed protocols for the enzymatic production of this compound from pectin, its analysis, and an overview of its biological significance.

The controlled enzymatic hydrolysis of pectin using endo-polygalacturonases (endo-PGs) is the preferred method for producing OGAs.[4] Unlike exo-polygalacturonases which release monosaccharides, endo-PGs randomly cleave the internal glycosidic bonds of the polygalacturonic acid backbone, resulting in a mixture of oligomers of varying degrees of polymerization (DP).[5][6] By carefully controlling reaction conditions such as enzyme concentration, substrate concentration, and reaction time, the hydrolysis can be steered to maximize the yield of this compound.

Experimental Protocols

Materials and Reagents
  • Pectin (from citrus or apple, with a low degree of esterification)

  • Endo-polygalacturonicase (e.g., from Aspergillus niger or Penicillium rolfsii)[6]

  • Sodium acetate buffer (50 mM, pH 4.5-5.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Trifluoroacetic acid (TFA) for enzyme inactivation

  • High-purity water

  • Standards for oligogalacturonides (di-, tri-, this compound) for analytical purposes[7][8]

  • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay[6]

Protocol 1: Enzymatic Production of this compound

This protocol describes the controlled enzymatic hydrolysis of pectin to produce a mixture of oligogalacturonides enriched in this compound.

  • Substrate Preparation:

    • Prepare a 1% (w/v) pectin solution in 50 mM sodium acetate buffer (pH 5.0).

    • Stir the solution at 50°C until the pectin is completely dissolved.

    • Allow the solution to cool to the desired reaction temperature (e.g., 40-50°C).

  • Enzymatic Hydrolysis:

    • Add endo-polygalacturonase to the pectin solution. The optimal enzyme-to-substrate ratio needs to be determined empirically but a starting point of 10-50 U of enzyme per gram of pectin is recommended.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant stirring.[9]

    • To monitor the progress of the hydrolysis and to determine the optimal time for harvesting this compound, withdraw aliquots at different time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Enzyme Inactivation:

    • Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.

    • Alternatively, the reaction can be stopped by adding trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v).

  • Product Analysis:

    • Analyze the collected aliquots using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to determine the distribution of oligogalacturonides and identify the time point with the highest yield of this compound.

Protocol 2: Analysis of Oligogalacturonides by HPAEC-PAD

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of oligogalacturonides.[10][11][12]

  • Sample Preparation:

    • Centrifuge the collected aliquots from the hydrolysis reaction to remove any insoluble material.

    • Dilute the supernatant with high-purity water to a concentration suitable for HPAEC-PAD analysis.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA100 or PA200).[10]

    • Mobile Phase: A gradient of sodium acetate in sodium hydroxide. A typical gradient could be:

      • 0-5 min: 100 mM NaOH

      • 5-30 min: Linear gradient from 0 to 500 mM sodium acetate in 100 mM NaOH

      • 30-35 min: 500 mM sodium acetate in 100 mM NaOH

      • 35-40 min: 100 mM NaOH (re-equilibration)

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

  • Quantification:

    • Identify the peaks corresponding to different oligogalacturonides by comparing their retention times with those of known standards (di-, tri-, this compound).

    • Quantify the amount of each oligomer by integrating the peak areas and comparing them to a standard curve generated from the standards.

Protocol 3: Preparative Purification of this compound

For obtaining pure this compound for bioactivity studies, a preparative chromatographic step is necessary.

  • Fractionation by Size-Exclusion Chromatography (SEC):

    • Concentrate the hydrolysate from the optimal time point using rotary evaporation.

    • Apply the concentrated sample to a size-exclusion chromatography column (e.g., Bio-Gel P-6) equilibrated with a suitable buffer (e.g., 50 mM ammonium formate).

    • Elute the oligomers with the same buffer and collect fractions.

    • Analyze the fractions by HPAEC-PAD to identify those enriched in this compound.

  • Purification by Preparative Anion-Exchange Chromatography:

    • Pool the fractions containing the highest concentration of this compound.

    • Apply the pooled sample to a preparative anion-exchange column.

    • Elute with a shallow gradient of sodium chloride or sodium acetate to separate the different oligogalacturonides.

    • Collect the fractions corresponding to the this compound peak.

    • Desalt the purified fraction by dialysis or using a desalting column.

    • Lyophilize the final product to obtain pure this compound powder.

Data Presentation

The following tables summarize expected quantitative data based on typical enzymatic hydrolysis of pectin. The exact yields will vary depending on the specific enzyme, substrate, and reaction conditions used.

Table 1: Optimal Conditions for Endo-Polygalacturonase from Different Sources.

Enzyme SourceOptimal pHOptimal Temperature (°C)Key Product(s)Reference
Aspergillus niger4.1 - 5.050Oligogalacturonides[9]
Penicillium rolfsii BM-66.060Oligogalacturonides[6]
Pectobacterium carotovorum5.540Oligogalacturonides[13]

Table 2: Exemplary Distribution of Oligogalacturonides during Pectin Hydrolysis.

Reaction Time (min)Monogalacturonic Acid (%)Digalacturonic Acid (%)Trigalacturonic Acid (%)This compound (%)Higher Oligomers (%)
155152530 25
3010253520 10
6020402510 5
1204540105 0

Note: The data in this table is illustrative and serves to demonstrate the expected trend of oligomer distribution over time. Optimal time for harvesting this compound is expected to be in the earlier stages of the reaction.

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis cluster_purification Purification pectin Pectin Solution (1%) hydrolysis Add Endo-Polygalacturonase Incubate at 50°C pectin->hydrolysis sampling Collect Aliquots (0-240 min) hydrolysis->sampling inactivation Enzyme Inactivation (Heat or TFA) sampling->inactivation hpaec_pad HPAEC-PAD Analysis inactivation->hpaec_pad sec Size-Exclusion Chromatography hpaec_pad->sec Optimized Hydrolysate anion_exchange Anion-Exchange Chromatography sec->anion_exchange final_product Pure this compound anion_exchange->final_product signaling_pathway cluster_stimulus Stimulus cluster_receptor Perception cluster_signaling Signal Transduction cluster_response Cellular Response oga Oligogalacturonides (e.g., this compound) receptor Pattern Recognition Receptor (PRR) in Plant Cell Membrane oga->receptor ros Reactive Oxygen Species (ROS) Production receptor->ros mapk MAP Kinase Cascade Activation receptor->mapk ca Calcium Influx receptor->ca gene_expression Defense Gene Expression (e.g., PR proteins) ros->gene_expression mapk->gene_expression ca->gene_expression phytoalexins Phytoalexin Biosynthesis gene_expression->phytoalexins cell_wall Cell Wall Reinforcement gene_expression->cell_wall

References

Application Note: Quantification of Tetragalacturonic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of tetragalacturonic acid, an oligosaccharide of significant interest in plant biology and drug development. This compound is a component of pectin and is known to act as a signaling molecule in plants, particularly in defense responses. Accurate quantification is crucial for understanding its biological roles and for quality control in related applications. The primary recommended method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), which offers high sensitivity and specificity for carbohydrates without the need for derivatization. An alternative method using HPLC with UV detection is also described.

Introduction

Oligogalacturonides (OGs), including this compound, are fragments of the plant cell wall homogalacturonan.[1][2] They are released upon partial degradation of pectin by enzymes during pathogen attack or mechanical wounding.[1][3] These molecules function as Damage-Associated Molecular Patterns (DAMPs), triggering the plant's innate immune system.[1][2][3][4] The signaling pathway initiated by OGs involves their perception by wall-associated kinases (WAKs), leading to downstream responses such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and induction of defense-related genes.[1][3][5][6] Given their role as elicitors of plant defense, there is considerable interest in their use as natural crop protection agents. Accurate and reliable quantification of specific OGs like this compound is therefore essential for research and development in this field.

Experimental Protocols

Two primary methods are presented for the quantification of this compound. Method A, HPAE-PAD, is the preferred method due to its high sensitivity and selectivity for underivatized carbohydrates.[5][7] Method B, HPLC-UV, is a viable alternative, particularly for unsaturated oligogalacturonides.

Method A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method takes advantage of the weakly acidic nature of carbohydrates to achieve highly selective separations at high pH on a strong anion-exchange stationary phase.[7]

1. Sample Preparation:

  • Pectin Hydrolysis: If starting from pectin, enzymatic hydrolysis is required to generate oligogalacturonides. A combination of pectinases can be used. The reaction should be optimized to maximize the yield of this compound.[8] Acid hydrolysis can also be used but may lead to degradation of the target analyte.[8][9]

  • Extraction: For samples containing free this compound, extraction with ultrapure water is typically sufficient.

  • Cleanup: Samples should be centrifuged to remove particulate matter. Use of a 0.22 µm syringe filter is recommended prior to injection.

2. HPLC-PAD System and Conditions:

  • HPLC System: An inert, metal-free HPLC system (e.g., Dionex ICS-3000 or similar) is required to withstand the high pH of the mobile phases.

  • Column: A high-performance anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ series column (e.g., PA1, PA100, or PA200), is recommended for oligosaccharide separations.[6]

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 1 M Sodium Acetate

  • Mobile Phase C: 200 mM Sodium Hydroxide

  • Gradient Elution: A gradient of sodium acetate in a sodium hydroxide solution is typically used to separate oligosaccharides. An example gradient is shown in the data table below. The gradient should be optimized for the specific sample matrix.

  • Flow Rate: 0.4 - 1.0 mL/min

  • Injection Volume: 10 - 25 µL

  • Column Temperature: 30 °C

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform potentials and durations should be optimized for carbohydrate detection.

3. Quantification:

  • A calibration curve should be prepared using a certified standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Method B: HPLC with UV Detection

This method is suitable for unsaturated oligogalacturonic acids, which possess a chromophore that absorbs UV light around 235 nm. For saturated oligogalacturonides, detection can be performed at a lower wavelength (e.g., 210 nm), though with potentially lower specificity.[10][11]

1. Sample Preparation:

  • Sample preparation is similar to Method A. If derivatization is required to enhance sensitivity and specificity for saturated oligosaccharides, reagents such as 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used.[4]

2. HPLC-UV System and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A suitable ion-exchange column (e.g., NUCLEOSIL SB) or a C18 column for derivatized samples.[3]

  • Mobile Phase: For ion-exchange, a sodium acetate buffer (e.g., 0.3-0.4 M, pH 5.4) can be used.[3] For reversed-phase separation of derivatized oligosaccharides, a gradient of acetonitrile and a phosphate buffer is common.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 40 °C[3]

  • Detection Wavelength: 235 nm for unsaturated oligogalacturonic acids.[3] For saturated oligogalacturonic acids, detection can be performed at 210 nm.[10][11] If a derivatizing agent like PMP is used, the detection wavelength should be adjusted accordingly (e.g., 245-250 nm).[4]

3. Quantification:

  • Quantification is performed using an external standard calibration curve prepared with a this compound standard.

Data Presentation

The following table summarizes typical quantitative parameters for the HPLC methods described. These values should be considered as starting points and require optimization for specific applications.

ParameterMethod A: HPAE-PADMethod B: HPLC-UV
Column Thermo Scientific™ Dionex™ CarboPac™ PA1/PA100/PA200NUCLEOSIL SB / C18 (derivatized)
Mobile Phase Gradient of NaOH and Sodium AcetateSodium Acetate Buffer or Acetonitrile/Phosphate Buffer
Flow Rate 0.4 - 1.0 mL/min0.5 - 1.0 mL/min
Detection Pulsed Amperometry (PAD)UV-Vis (210 nm or 235 nm)
Typical Retention Time Dependent on gradient and columnDependent on mobile phase and column
Limit of Detection (LOD) High femtomole to low picomole range[6]Nanogram to microgram range
Limit of Quantification (LOQ) Low picomole rangeMicrogram range

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pectin-containing Sample Hydrolysis Enzymatic or Acid Hydrolysis Sample->Hydrolysis Extraction Extraction with Water Hydrolysis->Extraction Filter Filtration (0.22 µm) Extraction->Filter HPLC HPLC System (HPAE or UV) Filter->HPLC Inject Sample Separation Anion-Exchange or C18 Column HPLC->Separation Detection PAD or UV Detector Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification.

Signaling Pathway

signaling_pathway cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoplast Apoplast (extracellular) WAK1 WAK1 Receptor MAPK MAPK Cascade WAK1->MAPK ROS ROS Production (NADPH Oxidase) WAK1->ROS Ca2 Ca²⁺ Influx WAK1->Ca2 DefenseGenes Defense Gene Expression MAPK->DefenseGenes activates ROS->DefenseGenes signals to Ca2->DefenseGenes signals to Damage Pathogen Attack or Mechanical Damage Pectin Cell Wall Pectin Damage->Pectin degrades OG This compound (DAMP) Pectin->OG releases OG->WAK1 binds to

Caption: Oligogalacturonide Signaling Pathway in Plants.

References

Application Notes and Protocols for Polygalacturonase Assays Using Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygalacturonases (PGs) are a class of pectinolytic enzymes that catalyze the hydrolysis of α-1,4-glycosidic bonds in the homogalacturonan backbone of pectin. These enzymes are widely distributed in plants, fungi, and bacteria and play crucial roles in processes such as fruit ripening, plant pathogenesis, and commercial applications like juice clarification. The activity of polygalacturonases is typically assayed using polygalacturonic acid (PGA), a heterogeneous polymer, as the substrate. However, for detailed kinetic studies, inhibitor screening, and understanding the specific mode of action, a well-defined, short-chain substrate is often advantageous.

Tetragalacturonic acid, a homooligomer composed of four α-1,4-linked D-galacturonic acid units, serves as an excellent, chemically defined substrate for assaying both endo- and exo-polygalacturonase activity. Its use allows for more precise kinetic measurements and a clearer identification of hydrolysis products, which is particularly valuable in drug development for screening potential enzyme inhibitors.

These application notes provide detailed protocols for the use of this compound in polygalacturonase assays, covering both endo- and exo-acting enzymes.

Principle of the Assay

The enzymatic assay for polygalacturonase activity using this compound is based on the quantification of the reducing sugars produced upon hydrolysis of the glycosidic bonds. The increase in reducing ends is measured colorimetrically, most commonly using the 3,5-dinitrosalicylic acid (DNS) method. One unit of polygalacturonase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of reducing sugar (as D-galacturonic acid equivalents) per minute under the specified assay conditions.

Enzyme and Substrate Specificity

It is critical to distinguish between the two major types of polygalacturonases, as their activity on this compound will yield different products:

  • Endo-polygalacturonases (EC 3.2.1.15): These enzymes cleave internal glycosidic bonds within the polygalacturonic acid chain in a random fashion.[1] When acting on this compound, an endo-PG is expected to cleave the central glycosidic bond, yielding two molecules of digalacturonic acid, or cleave a bond to release a monomer and a trimer. For instance, the endo-polygalacturonase from Trichosporon penicillatum has been shown to degrade this compound into a trimer and a monomer.[2]

  • Exo-polygalacturonases (EC 3.2.1.67): These enzymes act processively from the non-reducing end of the polygalacturonic acid chain, releasing monosaccharide units.[1] When this compound is used as a substrate, an exo-PG will sequentially release four molecules of D-galacturonic acid.

The rate of hydrolysis by polygalacturonases is dependent on the chain length of the substrate, with very short chains like digalacturonic acid being hydrolyzed at a lower rate than longer chains.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Polygalacturonase Assays

ParameterRecommended ConditionVariations
SubstrateThis compoundPolygalacturonic Acid
Substrate Concentration1 - 5 mg/mL0.5 - 10 mg/mL
Enzyme ConcentrationTo be determined empirically
Buffer50-100 mM Sodium Acetate or Citrate Buffer
pH4.5 - 5.54.0 - 6.0
Temperature37 - 50 °C30 - 60 °C
Incubation Time10 - 60 minutes
Detection MethodDNS (3,5-Dinitrosalicylic Acid)Nelson-Somogyi

Table 2: Comparison of Polygalacturonase Types and Their Action on this compound

Enzyme TypeMode of ActionExpected Hydrolysis Products from this compound
Endo-Polygalacturonase Random cleavage of internal α-1,4-glycosidic bonds[1]Trigalacturonic acid and galacturonic acid; or two molecules of digalacturonic acid[2]
Exo-Polygalacturonase Sequential cleavage from the non-reducing end[1]Galacturonic acid

Table 3: Exemplary Kinetic Parameters of Polygalacturonases with Polygalacturonic Acid (PGA)*

Enzyme SourceKm (mg/mL)Vmax (µmol/min/mg)
Penicillium oxalicum0.676.13
Aspergillus niger1.01723800 (µM/min)
Penicillium rolfsii0.156912,273

*Note: Kinetic parameters for this compound as a substrate are not widely reported but are expected to show a higher Km and lower Vmax compared to the polymeric substrate, PGA, due to the lower number of available binding sites and slower hydrolysis of shorter chain oligomers.[1]

Experimental Protocols

Protocol 1: Standard Assay for Polygalacturonase Activity using the DNS Method

This protocol is suitable for both endo- and exo-polygalacturonases.

Materials:

  • This compound

  • Polygalacturonase enzyme solution (of unknown activity)

  • 50 mM Sodium acetate buffer (pH 5.0)

  • D-galacturonic acid standard solution (1 mg/mL)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Distilled water

  • Microcentrifuge tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of 50 mM sodium acetate buffer (pH 5.0). Gentle warming may be required to fully dissolve the substrate.

    • D-Galacturonic Acid Standards: Prepare a series of standards ranging from 0.1 to 1.0 mg/mL by diluting the 1 mg/mL stock solution with 50 mM sodium acetate buffer (pH 5.0).

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve. Bring the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.

  • Enzyme Reaction:

    • Label microcentrifuge tubes for blanks, standards, and samples.

    • Add 0.5 mL of the this compound substrate solution (or buffer for the enzyme blank) to each tube.

    • Pre-incubate the tubes at 40°C for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the appropriately diluted enzyme solution to the sample tubes. Add 0.5 mL of buffer to the substrate blank.

    • Incubate the reaction mixtures at 40°C for a defined period (e.g., 30 minutes).

  • Colorimetric Detection:

    • Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

    • Boil the tubes in a water bath for 5-10 minutes.

    • Cool the tubes to room temperature and add 8.5 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculation of Enzyme Activity:

    • Create a standard curve by plotting the absorbance of the D-galacturonic acid standards against their concentration.

    • Determine the concentration of reducing sugars produced in the enzyme reaction from the standard curve.

    • Calculate the enzyme activity in Units/mL using the following formula:

    Activity (U/mL) = (µmol of galacturonic acid released) / (incubation time (min) x volume of enzyme (mL))

Visualizations

Polygalacturonase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare Tetragalacturonic Acid Solution mix Mix Substrate and Enzyme prep_substrate->mix prep_enzyme Dilute Polygalacturonase Enzyme prep_enzyme->mix prep_standards Prepare D-Galacturonic Acid Standards std_curve Generate Standard Curve prep_standards->std_curve incubate Incubate at Controlled Temperature and pH mix->incubate add_dns Add DNS Reagent to Stop Reaction incubate->add_dns boil Boil to Develop Color add_dns->boil measure_abs Measure Absorbance at 540 nm boil->measure_abs calc_activity Calculate Enzyme Activity measure_abs->calc_activity std_curve->calc_activity

Caption: Workflow for the polygalacturonase assay using this compound.

PG_Action_on_Tetragalacturonic_Acid cluster_substrate Substrate cluster_enzymes Enzymes cluster_products Hydrolysis Products Tetra This compound (G-G-G-G) EndoPG Endo-Polygalacturonase Tetra->EndoPG ExoPG Exo-Polygalacturonase Tetra->ExoPG TriMono Trimer (G-G-G) + Monomer (G) EndoPG->TriMono DiDi Dimer (G-G) + Dimer (G-G) EndoPG->DiDi Mono 4 x Monomer (G) ExoPG->Mono

Caption: Hydrolysis of this compound by endo- and exo-polygalacturonases.

Applications in Drug Development

The use of this compound as a substrate is particularly advantageous in the screening and characterization of polygalacturonase inhibitors. The defined nature of the substrate allows for:

  • Precise Kinetics: More accurate determination of kinetic parameters (Km, Vmax) and inhibition constants (Ki).

  • Mechanistic Studies: Elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • High-Throughput Screening: The assay can be adapted for microplate formats, enabling the screening of large compound libraries for potential inhibitors.

Inhibitors of microbial polygalacturonases are of interest in the development of novel antifungal and antibacterial agents, as these enzymes are often key virulence factors in plant pathogenesis.

References

Application of Tetragalacturonic Acid as a Plant Defense Elicitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligogalacturonide (OGA), is a component of the plant cell wall pectin.[1][2] When the plant cell wall is damaged by pathogens or mechanical stress, these OGAs are released and act as Damage-Associated Molecular Patterns (DAMPs), triggering the plant's innate immune system.[1][3] This response, known as pattern-triggered immunity (PTI), leads to the activation of a wide range of defense mechanisms that can protect the plant against subsequent infections.[3] The application of exogenous this compound can therefore be a valuable tool to study and enhance plant defense responses.

These application notes provide an overview of the use of this compound as a plant defense elicitor, including detailed protocols for its preparation and application, as well as methods for quantifying the induced defense responses.

Mechanism of Action: Signaling Pathway

The perception of this compound at the cell surface initiates a complex signaling cascade. While Wall-Associated Kinases (WAKs) were initially proposed as the primary receptors for OGAs, recent evidence suggests that WAKs may not be the bona fide OGA receptors and that other perception mechanisms might be involved.[1][2][3] The downstream signaling involves a rapid influx of calcium ions (Ca2+) into the cytosol, the production of reactive oxygen species (ROS) in an oxidative burst, and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4] These early signaling events lead to the transcriptional reprogramming of the cell, resulting in the expression of defense-related genes and the synthesis of phytoalexins and pathogenesis-related (PR) proteins.[1][2][5] This cascade ultimately enhances the plant's resistance to a broad spectrum of pathogens.

Tetragalacturonic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Receptor Complex Putative Receptor(s) This compound->Receptor Complex Perception NADPH Oxidase RBOH Receptor Complex->NADPH Oxidase Ca2+ Influx Ca²⁺ Influx Receptor Complex->Ca2+ Influx Activation ROS Burst ROS Burst NADPH Oxidase->ROS Burst Production Ca2+ Influx->NADPH Oxidase Activation MAPK Cascade MAPK Cascade (MPK3/MPK6) Ca2+ Influx->MAPK Cascade Activation ROS Burst->MAPK Cascade Hormone Signaling Hormone Signaling (SA, JA, ET) MAPK Cascade->Hormone Signaling Activation Gene Expression Defense Gene Expression MAPK Cascade->Gene Expression Regulation Hormone Signaling->Gene Expression Regulation Defense Responses Defense Responses (Phytoalexins, PR Proteins, Cell Wall Reinforcement) Gene Expression->Defense Responses Leads to

Caption: Simplified signaling pathway of this compound-induced plant defense.

Data Presentation: Quantitative Effects of Oligogalacturonide Treatment

The following tables summarize the quantitative data on the defense responses induced by oligogalacturonide (OGA) treatment in various plant species.

Plant SpeciesOGA TreatmentDefense ResponseFold Change/IncreaseReference
Arabidopsis thaliana50 µg/mL OGs (DP 10-15)PR1 gene expression (12 hpt)~57-fold[6]
Arabidopsis thaliana50 µg/mL OGs (DP 10-15)PAD3 gene expression (6 hpt)~8-fold[7]
Arabidopsis thaliana50 µg/mL OGs (DP 10-15)EDS1 gene expression (6 hpt)~3.4-fold[6]
Arabidopsis thaliana50 µg/mL OGs (DP 10-15)PAD4 gene expression (6 hpt)~5.6-fold[6]
Vitis vinifera (Grapevine)1 mg/mL OGsPhenylalanine ammonia-lyase (PAL) activity~3-fold[1]
Nicotiana tabacum (Tobacco)100 µg/mL OGsChitinase activity~2.5-fold[8]

hpt: hours post-treatment; DP: degree of polymerization

Plant SpeciesOGA TreatmentPathogen ChallengeDisease ReductionReference
Arabidopsis thaliana50 µg/mL OGs (DP 10-15)Botrytis cinereaSignificant reduction in lesion size[9]
Vitis vinifera (Grapevine)1 mg/mL OGsBotrytis cinerea50-65% reduction in lesion size[9]
Solanum lycopersicum (Tomato)50 µg/mL OGs (DP 10-15)Botrytis cinereaSignificant reduction in disease symptoms[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

This protocol describes the preparation of a this compound solution for use as a plant defense elicitor. This is an adapted protocol from general oligogalacturonide preparation methods.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Ethanol

  • Deionized water

  • pH meter

  • Heating block or water bath

  • Centrifuge

Procedure:

  • PGA Solubilization: Dissolve polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 1% (w/v). Stir until fully dissolved.

  • Enzymatic Digestion: Add endo-polygalacturonase to the PGA solution. The enzyme concentration and incubation time will need to be optimized to obtain a majority of this compound. As a starting point, use a low enzyme-to-substrate ratio and monitor the reaction over time.

  • Enzyme Inactivation: Stop the reaction by heating the solution to 100°C for 10 minutes.

  • Fractionation (Optional but Recommended): To enrich for this compound, the digested products can be fractionated using size-exclusion chromatography.

  • Precipitation: Add ethanol to the solution to precipitate the oligogalacturonides. A final ethanol concentration of 80% (v/v) is typically used.

  • Pelleting and Washing: Centrifuge the solution to pellet the precipitated oligogalacturonides. Wash the pellet with 80% ethanol to remove any residual monosaccharides or salts.

  • Solubilization: Resuspend the pellet in sterile deionized water.

  • Quantification and Sterilization: Determine the concentration of the this compound solution using a suitable method (e.g., carbazole assay). Sterilize the solution by passing it through a 0.22 µm filter. Store at -20°C.

Protocol 2: Plant Treatment and Elicitor Assay

This protocol outlines the application of this compound to plant tissues to elicit a defense response.

Materials:

  • Prepared this compound solution

  • Sterile deionized water (control)

  • Plant material (e.g., Arabidopsis thaliana seedlings, leaf discs)

  • Pipettes

  • Petri dishes or multi-well plates

  • Growth chamber

Procedure:

  • Plant Material Preparation: Grow plants under controlled conditions. For leaf disc assays, use a cork borer to obtain uniform discs from healthy, fully expanded leaves.

  • Acclimation: Float leaf discs on sterile deionized water in a petri dish or multi-well plate for several hours or overnight to reduce wounding effects.

  • Elicitor Treatment: Remove the water and replace it with the this compound solution at the desired concentration (a typical starting concentration is 50 µg/mL). For the control, use sterile deionized water.

  • Incubation: Incubate the plant material in a growth chamber under controlled light and temperature conditions for the desired period (e.g., 1, 6, 12, 24 hours).

  • Harvesting: At the end of the incubation period, harvest the plant material and immediately freeze it in liquid nitrogen. Store at -80°C until further analysis.

Experimental_Workflow_Elicitor_Assay cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Tetragalacturonic Acid Solution D Apply Elicitor and Control Solutions A->D B Prepare Plant Material (e.g., Leaf Discs) C Acclimate Plant Material B->C C->D E Incubate under Controlled Conditions D->E F Harvest and Freeze Samples E->F G Perform Downstream Analyses (ROS, Phytoalexins, Gene Expression) F->G

Caption: General workflow for a plant elicitor assay using this compound.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Burst

This protocol describes a luminol-based assay to measure the production of ROS.[6][11]

Materials:

  • Treated and control plant material (leaf discs)

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare Assay Solution: Prepare a solution containing luminol and HRP in sterile water.

  • Sample Placement: Place one leaf disc in each well of the 96-well plate.

  • Add Assay Solution: Add the luminol-HRP solution to each well.

  • Elicitor Addition: Add the this compound solution or water (control) to the wells.

  • Measurement: Immediately place the microplate in a luminometer and measure the luminescence over time (e.g., every 2 minutes for 60 minutes). The luminescence is proportional to the amount of ROS produced.

Protocol 4: Quantification of Phytoalexins by HPLC

This protocol provides a general method for the extraction and quantification of phytoalexins using High-Performance Liquid Chromatography (HPLC).[12][13][14]

Materials:

  • Frozen plant material

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Phytoalexin standards

Procedure:

  • Extraction: Homogenize the frozen plant material in the extraction solvent.

  • Clarification: Centrifuge the homogenate to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered extract into the HPLC system. Separate the compounds using an appropriate gradient of solvents.

  • Quantification: Identify and quantify the phytoalexins by comparing the retention times and peak areas to those of the standards.

Protocol 5: Analysis of Defense Gene Expression by qRT-PCR

This protocol describes the analysis of defense-related gene expression using quantitative real-time PCR (qRT-PCR).[15][16]

Materials:

  • Frozen plant material

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant material using a suitable kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the expression of one or more stable reference genes.

Conclusion

This compound is a potent elicitor of plant defense responses. The protocols provided here offer a framework for researchers to investigate the mechanisms of plant immunity and to explore the potential of OGAs in the development of novel strategies for crop protection. The quantitative data presented demonstrates the significant impact of OGA treatment on various defense-related outputs. Further research in this area will continue to unravel the complexities of plant-pathogen interactions and may lead to the development of sustainable and effective methods for enhancing plant health.

References

Application Notes and Protocols: Investigating Gene Expression Changes in Response to Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, a specific form of oligogalacturonide (OGA), is a pectin-derived oligosaccharide that acts as a damage-associated molecular pattern (DAMP) in plants. When plant cell walls are compromised during pathogen attack or mechanical wounding, these fragments are released and perceived by the plant's immune system, triggering a cascade of defense responses. Understanding the gene expression changes induced by this compound is crucial for elucidating plant defense mechanisms and for the development of novel bio-pesticides or plant health enhancers. These application notes provide a summary of gene expression data, detailed experimental protocols for transcriptomic analysis, and a schematic of the underlying signaling pathway.

Data Presentation: Gene Expression Changes in Arabidopsis thaliana in Response to Oligogalacturonides

The following table summarizes the fold changes in the expression of selected defense-related genes in Arabidopsis thaliana seedlings following treatment with oligogalacturonides. This data is indicative of the transcriptional reprogramming that occurs upon perception of these elicitors.

Gene IDGene Name/FunctionFold Change (OGA Treatment vs. Control)Reference
AT2G30870Glutathione S-transferase PHI 10/ERD131.43 - 2.19[1]
AT4G08770Peroxidase superfamily protein1.50 - 4.59[1]
AT4G38540FAD/NAD(P)-binding oxidoreductase family protein1.54 - 2.10[1]
AT5G40170Receptor like protein 541.61 - 3.91[1]
AT3G13790Glycosyl hydrolases family 32 protein1.81 - 4.88[1]
AT5G57220ATCYP81F2 (Cytochrome P450)Induced[2]
AT3G26830PAD3 (phytoalexin deficient 3)Induced[2]
AT1G26380RetOx (Reticuline oxidase-like)Induced[2]

Signaling Pathway

The perception of this compound at the cell surface initiates a complex signaling cascade that ultimately leads to the activation of defense gene expression. The pathway involves the generation of second messengers, activation of protein kinases, and crosstalk with major plant hormone signaling pathways.

Tetragalacturonic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TGA Tetragalacturonic Acid (TGA) WAK1 WAK1 (Wall-Associated Kinase 1) TGA->WAK1 Binding NADPH_Oxidase NADPH Oxidase (RBOHD) WAK1->NADPH_Oxidase Activation Ca_Channel Ca2+ Channel WAK1->Ca_Channel Activation ROS ROS Burst (H2O2) NADPH_Oxidase->ROS Ca_ion Ca2+ influx Ca_Channel->Ca_ion MAPK_Cascade MAPK Cascade (MPK3/MPK6) Ca_ion->MAPK_Cascade Activation ROS->MAPK_Cascade Activation Hormone_Signaling Hormone Signaling (JA, SA, ET) MAPK_Cascade->Hormone_Signaling Modulation Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Activation Hormone_Signaling->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Induction

This compound Signaling Pathway

Experimental Protocols

Protocol 1: RNA Sequencing (RNA-Seq) for Transcriptome-Wide Gene Expression Analysis

This protocol outlines the steps for analyzing gene expression in plant tissues treated with this compound using RNA-Seq.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) under sterile conditions on Murashige and Skoog (MS) medium.

  • Treat seedlings with a solution of this compound (e.g., 50-100 µg/mL) or a mock solution (control).

  • Harvest tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6, 24 hours).

  • Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.

2. Total RNA Extraction:

  • Extract total RNA from the frozen plant tissue using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or agarose gel electrophoresis. A high-quality RNA sample should have an A260/A280 ratio of ~2.0 and distinct ribosomal RNA bands.

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from the total RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing of the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

4. Bioinformatics Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to the reference genome of Arabidopsis thaliana (TAIR) using a splice-aware aligner such as HISAT2 or STAR.

  • Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Plant_Treatment Plant Treatment with TGA RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Trimming Read Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (HISAT2/STAR) Trimming->Alignment Counting Read Counting (featureCounts) Alignment->Counting DGE Differential Gene Expression (DESeq2/edgeR) Counting->DGE Functional_Analysis Functional Analysis (GO/KEGG) DGE->Functional_Analysis

RNA-Seq Experimental Workflow
Protocol 2: Quantitative Real-Time PCR (qPCR) for Validation of Gene Expression

This protocol is for validating the expression levels of specific genes identified through RNA-Seq or for targeted gene expression analysis.

1. Plant Material, Treatment, and RNA Extraction:

  • Follow steps 1 and 2 from Protocol 1.

2. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Primer Design and Validation:

  • Design gene-specific primers for the target genes and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3. Primers should be designed to amplify a product of 100-200 bp.

  • Validate the primer efficiency by performing a standard curve analysis.

4. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.

  • Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Microarray Analysis for Gene Expression Profiling

This protocol provides an alternative to RNA-Seq for large-scale gene expression analysis.

1. Plant Material, Treatment, and RNA Extraction:

  • Follow steps 1 and 2 from Protocol 1.

2. Probe Labeling and Hybridization:

  • Synthesize fluorescently labeled cRNA or cDNA from the extracted RNA. Typically, two different fluorescent dyes (e.g., Cy3 and Cy5) are used to label the control and treated samples, respectively.

  • Hybridize the labeled probes to a microarray chip containing probes for the genes of the organism of interest (e.g., Arabidopsis ATH1 Genome Array).

3. Microarray Scanning and Data Acquisition:

  • Wash the microarray chip to remove unbound probes.

  • Scan the chip using a microarray scanner to detect the fluorescence intensity for each spot.

4. Data Analysis:

  • Image Analysis: Quantify the fluorescence intensity of each spot on the microarray image.

  • Normalization: Normalize the data to correct for variations in labeling efficiency, hybridization, and scanning.

  • Identification of Differentially Expressed Genes: Identify genes with statistically significant changes in expression between the treated and control samples.

  • Clustering and Functional Analysis: Group genes with similar expression patterns and perform functional enrichment analysis as described in the RNA-Seq protocol.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the molecular responses of plants to this compound. By employing these transcriptomic approaches, scientists can identify key genes and pathways involved in OGA-mediated plant defense, paving the way for the development of innovative strategies to enhance crop resilience and productivity.

References

Application Notes and Protocols for the Analysis of Tetragalacturonic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units, is a significant component of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants.[1][2] As a pectic oligosaccharide (POS), this compound and its related oligomers are gaining attention in the fields of functional foods, pharmaceuticals, and agriculture due to their potential bioactive properties, including prebiotic effects and the ability to elicit plant defense responses.[3][4] Accurate and reliable analytical methods are crucial for the quantification and structural elucidation of this compound in plant extracts to understand its biological functions and to ensure quality control in related product development.

This document provides detailed application notes and experimental protocols for the analysis of this compound in plant extracts, targeting researchers, scientists, and professionals in drug development. The methods covered include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note

HPAEC-PAD is a highly sensitive and selective method for the separation and quantification of carbohydrates, including oligosaccharides like this compound, without the need for derivatization.[5][6] The principle of HPAEC lies in the ion-exchange separation of carbohydrates in their anionic form at high pH. Pulsed amperometric detection allows for the direct and sensitive detection of these non-derivatized carbohydrates at a gold electrode.[5] This technique is particularly well-suited for resolving complex mixtures of pectic oligosaccharides obtained from plant extracts.[3]

Key Applications:

  • Quantification of this compound and other oligogalacturonides in plant hydrolysates.

  • Profiling of pectic oligosaccharide fingerprints for comparative studies of different plant sources.

  • Quality control of plant-derived products where this compound is a key bioactive component.

Experimental Protocol

1.1. Sample Preparation (Enzymatic Hydrolysis of Pectin)

  • Extraction of Pectin: Extract pectin from the desired plant material using appropriate methods (e.g., hot acid extraction).

  • Enzymatic Digestion:

    • Prepare a solution of the extracted pectin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add a purified endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and substrate.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 35°C) for a defined period (e.g., 15 minutes) to generate a mixture of oligogalacturonic acids.[7]

    • Terminate the reaction by heating the mixture (e.g., 100°C for 10 minutes).

  • Purification:

    • Centrifuge the hydrolysate to remove any insoluble material.

    • Filter the supernatant through a 0.45 µm membrane filter prior to HPAEC-PAD analysis.

1.2. HPAEC-PAD Analysis

  • Chromatographic System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector.

  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA10).[4]

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Elution: A typical gradient program for separating oligogalacturonic acids is as follows[2]:

    Time (min) % Eluent A % Eluent B
    0 100 0
    20 50 50
    25 0 100
    30 0 100
    31 100 0

    | 40 | 100 | 0 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Pulsed Amperometry with a gold working electrode. A standard quadruple-potential waveform can be used.[5]

  • Quantification: Use a calibration curve generated from certified standards of this compound.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis PlantExtract Plant Extract PectinExtraction Pectin Extraction PlantExtract->PectinExtraction EnzymaticHydrolysis Enzymatic Hydrolysis (endo-polygalacturonase) PectinExtraction->EnzymaticHydrolysis Purification Purification (Centrifugation & Filtration) EnzymaticHydrolysis->Purification HPAEC HPAEC Separation (Anion-Exchange Column) Purification->HPAEC Inject Sample PAD Pulsed Amperometric Detection HPAEC->PAD DataAnalysis Data Analysis (Quantification) PAD->DataAnalysis

Workflow for HPAEC-PAD analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a versatile and widely used technique for the separation and quantification of various compounds, including oligosaccharides. For the analysis of oligogalacturonic acids, reversed-phase or anion-exchange chromatography can be employed. Detection is typically achieved using a UV detector, as the carboxyl groups of galacturonic acid residues absorb at low UV wavelengths (around 210 nm).[8] This method is robust and can be used for routine analysis and quality control.

Key Applications:

  • Routine quantification of this compound in processed plant extracts.

  • Monitoring the enzymatic or chemical hydrolysis of pectin.

  • Preparative separation of oligogalacturonic acids for further structural or biological studies.[7]

Experimental Protocol

2.1. Sample Preparation (Acid Hydrolysis of Pectin)

  • Extraction of Pectin: Extract pectin from the plant material.

  • Acid Hydrolysis:

    • Suspend the pectin in a dilute acid solution (e.g., 0.1 M HCl).

    • Heat the suspension at a controlled temperature (e.g., 80°C) for a specific duration to achieve partial hydrolysis. The reaction time needs to be optimized to maximize the yield of this compound.

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH).

  • Purification:

    • Centrifuge the hydrolysate to remove any precipitate.

    • Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.

2.2. HPLC Analysis

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column or an aminopropyl-silica column for anion-exchange chromatography.[7]

  • Mobile Phase:

    • For anion-exchange: An isocratic mobile phase of acetate buffer (e.g., 0.9 M, pH 5.0) can be effective.[7]

    • For reversed-phase: A mobile phase of dilute phosphoric acid (e.g., 0.01 N) can be used.[8]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV detection at 210 nm.

  • Quantification: Use a calibration curve generated from certified standards of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis PlantExtract Plant Extract PectinExtraction Pectin Extraction PlantExtract->PectinExtraction AcidHydrolysis Acid Hydrolysis PectinExtraction->AcidHydrolysis Purification Purification (Neutralization, Centrifugation, Filtration) AcidHydrolysis->Purification HPLC HPLC Separation (Anion-Exchange or RP) Purification->HPLC Inject Sample UV_Detection UV Detection (210 nm) HPLC->UV_Detection DataAnalysis Data Analysis (Quantification) UV_Detection->DataAnalysis

Workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful analytical technique for the structural elucidation of oligosaccharides.[9] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for carbohydrate analysis.[9] MS can provide information on the molecular weight of this compound and, through tandem MS (MS/MS), can reveal details about its sequence and linkage.[10]

Key Applications:

  • Confirmation of the molecular weight of this compound.

  • Structural elucidation of pectic oligosaccharides.

  • Analysis of complex mixtures of oligogalacturonides when coupled with a separation technique like HPLC (LC-MS).[6]

Experimental Protocol

3.1. Sample Preparation

  • Purification: The sample containing this compound should be purified as much as possible, for instance, by preparative HPLC, to remove interfering compounds.

  • Desalting: It is crucial to desalt the sample before MS analysis, as salts can suppress the signal. This can be done using dialysis, size-exclusion chromatography, or solid-phase extraction.

3.2. ESI-MS Analysis

  • Mass Spectrometer: An electrospray ionization mass spectrometer, often coupled with a liquid chromatograph (LC-ESI-MS).

  • Solvent System: A mixture of acetonitrile and water with a modifier like triethylamine and acetic acid is often used for direct infusion.[3]

  • Ionization Mode: Negative ion mode is typically preferred for acidic oligosaccharides like this compound.[7][11]

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. For structural information, perform tandem MS (MS/MS) on the parent ion of this compound.

3.3. MALDI-TOF-MS Analysis

  • Mass Spectrometer: A matrix-assisted laser desorption/ionization time-of-flight mass spectrometer.

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for carbohydrate analysis.

  • Sample Spotting: Mix the purified and desalted sample with the matrix solution on a MALDI target plate and allow it to crystallize.

  • Ionization: A pulsed laser is used to desorb and ionize the sample.

  • Data Acquisition: Acquire mass spectra in reflectron mode for higher resolution.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis PurifiedSample Purified Oligosaccharide Desalting Desalting PurifiedSample->Desalting Ionization Ionization (ESI or MALDI) Desalting->Ionization Introduce Sample MassAnalyzer Mass Analysis (TOF, Quadrupole, etc.) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataAnalysis Data Analysis (MW determination, Structure) Detection->DataAnalysis

General workflow for MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an unparalleled technique for the detailed structural characterization of molecules in solution, including oligosaccharides.[12] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide comprehensive information about the structure of this compound, including the anomeric configuration, glycosidic linkages, and the conformation of the sugar rings.[13][14]

Key Applications:

  • Unambiguous structural confirmation of this compound.

  • Determination of the anomeric configuration (α or β) of the glycosidic linkages.

  • Analysis of the purity of isolated this compound samples.

Experimental Protocol

4.1. Sample Preparation

  • Purification: The sample of this compound must be of high purity (>95%).

  • Solvent: Dissolve the sample in deuterium oxide (D₂O). Lyophilize the sample from D₂O two to three times to exchange all labile protons with deuterium.

  • Concentration: Prepare a solution with a concentration of 1-10 mg/mL.

4.2. NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons typically resonate in a distinct region of the spectrum.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the glycosidic linkages between sugar units.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to determine the structure of the oligosaccharide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis PurifiedSample Highly Purified This compound SolventExchange Solvent Exchange (Lyophilization from D₂O) PurifiedSample->SolventExchange Dissolution Dissolution in D₂O SolventExchange->Dissolution NMR_Acquisition NMR Data Acquisition (1D & 2D Experiments) Dissolution->NMR_Acquisition Place in Spectrometer DataProcessing Data Processing (FT, Phasing) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Signal Assignment, Structure Elucidation) DataProcessing->SpectralAnalysis

References

Application Notes & Protocols for High-Performance Anion-Exchange Chromatography (HPAE-C) in Oligosaccharide Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the analysis of N-linked oligosaccharides from glycoproteins, a critical quality attribute for many biotherapeutics, as well as for the profiling of fructooligosaccharides in prebiotic samples.

Experimental Workflow for N-Linked Oligosaccharide Profiling

The following diagram illustrates the general workflow for the analysis of N-linked oligosaccharides from a glycoprotein sample using HPAE-PAD.

G cluster_prep Sample Preparation cluster_analysis HPAE-PAD Analysis Glycoprotein Glycoprotein Sample (e.g., Monoclonal Antibody) Denaturation Denaturation (Optional, e.g., 80°C for 2 min) Glycoprotein->Denaturation Heat Enzymatic_Digestion Enzymatic Digestion (PNGase F, 37-50°C) Denaturation->Enzymatic_Digestion Add PNGase F Purification Purification of Released Glycans (e.g., SPE Cartridge) Enzymatic_Digestion->Purification Released N-glycans Reconstitution Reconstitution (DI Water) Purification->Reconstitution Injection Sample Injection Reconstitution->Injection Inject Sample Separation HPAE Separation (e.g., CarboPac PA200) Injection->Separation High pH Eluent Detection Pulsed Amperometric Detection (PAD) Separation->Detection Data_Analysis Data Analysis (Profiling & Quantification) Detection->Data_Analysis

Fig 1. General workflow for HPAE-PAD analysis of N-linked oligosaccharides.

Protocol 1: N-Linked Oligosaccharide Profiling of a Monoclonal Antibody (mAb)

This protocol details the steps for releasing, purifying, and analyzing N-linked oligosaccharides from an IgG-type monoclonal antibody.

Materials and Reagents
  • Monoclonal antibody (IgG) sample

  • Peptide-N-Glycosidase F (PNGase F)

  • Denaturing Buffer (e.g., 5X Rapid PNGase F Buffer)

  • DI water (18 MΩ·cm resistivity or better)

  • Acetonitrile (MeCN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., HyperSep Hypercarb)

  • Sodium Hydroxide (NaOH), 50% (w/w)

  • Sodium Acetate (NaOAc), anhydrous

Equipment
  • Thermo Scientific™ Dionex™ ICS-5000+ HPIC™ system or equivalent, equipped with:

    • Gradient Pump

    • Autosampler

    • Electrochemical Detector with a gold working electrode and Ag/AgCl reference electrode

  • Thermo Scientific™ Dionex™ CarboPac™ PA200 column (e.g., 3 x 150 mm) with a guard column (3 x 50 mm)

  • Chromatography Data System (CDS) software (e.g., Thermo Scientific™ Chromeleon™)

  • Heating block or water bath

  • Centrifugal vacuum concentrator (e.g., SpeedVac™)

  • Vortex mixer

  • pH meter

Procedure

1. Enzymatic Release of N-Glycans [3]

  • Two-Step Denaturing Protocol (Recommended for some antibodies): [3]

    • To 160 µL of IgG sample (10 mg/mL), add 40 µL of 5X Rapid PNGase F Buffer.

    • Incubate the mixture at 80°C for 2 minutes, then cool to room temperature.

    • Add 10 µL of PNGase F enzyme.

    • Incubate at 50°C for 2 hours.

  • One-Step Protocol: [3]

    • To 200 µL of IgG sample (5 mg/mL), add 20 µL of a 1:10 dilution of PNGase F enzyme.

    • Incubate at 50°C for 2 hours.

2. Purification of Released N-Glycans [3]

  • SPE Cartridge Conditioning:

    • Wash a Hypercarb SPE cartridge with 1 mL of acetonitrile (MeCN).

    • Equilibrate with the following solutions in order: 0.5 mL of 40% MeCN/0.1% TFA, 0.5 mL of 5% MeCN/0.1% TFA, and 0.5 mL of 0.1% TFA.

  • Sample Loading: Load the cooled digest solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove salts and protein by passing 0.5 mL of 0.1% TFA.

  • Elution: Elute the released glycans with 1 mL of 40% MeCN/0.1% TFA into a clean microcentrifuge tube.

  • Drying: Dry the eluted glycans using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried glycans in 100 µL of DI water for HPAE-PAD analysis.

3. HPAE-PAD Analysis

  • Eluent Preparation:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH). Prepare by diluting 5.2 mL of 50% (w/w) NaOH into 1 L of degassed DI water. Keep the eluent blanketed under helium or nitrogen to prevent carbonate contamination.[7][8]

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH. Dissolve 82.0 g of anhydrous NaOAc in ~800 mL of 100 mM NaOH, then bring the volume to 1 L with 100 mM NaOH.[7]

  • Chromatographic Conditions:

ParameterSetting
Column Dionex CarboPac PA200 (3 x 150 mm)
Guard Column Dionex CarboPac PA200 Guard (3 x 50 mm)
Flow Rate 0.5 mL/min
Column Temp. 25°C
Detector Temp. 30°C
Injection Vol. 25 µL
Detection Pulsed Amperometric Detection (PAD)
Gradient See Table 1

Table 1: Gradient Elution Program for N-Linked Oligosaccharide Separation

Time (min)%A (100 mM NaOH)%B (1 M NaOAc in 100 mM NaOH)
0.098.02.0
20.080.020.0
25.050.050.0
30.050.050.0
30.198.02.0
40.098.02.0
  • PAD Waveform: A standard carbohydrate 4-potential waveform is typically used for detection.[3]

Time (s)Potential (V) vs Ag/AgClIntegration
0.00+0.1
0.20+0.1Begin
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

Protocol 2: Fructooligosaccharide (FOS) Profiling in Prebiotic Samples

This protocol is designed for the separation and analysis of fructooligosaccharides (FOS) in dietary supplements or food ingredients.

Procedure

1. Sample Preparation [7]

  • Prepare a stock solution of the prebiotic sample by dissolving 0.1 g in 100 mL of DI water to make a 1000 mg/L solution.

  • Prepare working standards and samples by diluting the stock solution as needed (e.g., 20–400 mg/L).

  • Filter all solutions through a 0.2 µm syringe filter before injection.

2. HPAE-PAD Analysis

  • Chromatographic Conditions:

ParameterSetting
Column Dionex CarboPac PA200 (3 x 150 mm)
Guard Column Dionex CarboPac PA200 Guard (3 x 50 mm)
Flow Rate 0.5 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection Pulsed Amperometric Detection (PAD)
Gradient See Table 2

Table 2: Gradient Elution Program for Fructooligosaccharide Separation [7]

Time (min)%A (100 mM NaOH)%B (1 M NaOAc in 100 mM NaOH)
0.01000
1.01000
20.06535
20.10100
25.00100
25.11000
35.01000

Data Presentation

Quantitative analysis in HPAE-PAD involves integrating the peak areas of separated oligosaccharides. While response factors can vary slightly between different oligosaccharide structures, for many applications involving lot-to-lot comparison of a single glycoprotein, relative peak area percentages are sufficient.[9]

Table 3: Example Quantitative Data for N-Glycan Profile of a Therapeutic mAb

Peak No.Tentative IdentificationRetention Time (min)Relative Peak Area (%)
1FA28.545.2
2FA2G111.235.8
3FA2G214.112.5
4M516.93.1
5Sialylated Species22.53.4
Total 100.0

Note: Retention times are illustrative and will vary based on the specific system and conditions. Peak identification often requires the use of standards or orthogonal methods like mass spectrometry.

Logical Relationship Diagram for HPAE-C Separation

The separation of oligosaccharides in HPAE-C is governed by several key molecular properties that influence their interaction with the anion-exchange stationary phase at high pH.

G cluster_props Oligosaccharide Properties cluster_interaction Chromatographic Interaction cluster_output Result Size Size (DP) Charge Intrinsic Charge (e.g., Sialic Acid) Anion_Formation Oxyanion Formation (High pH) Composition Monosaccharide Composition Linkage Linkage Position (e.g., 1-4 vs 1-6) Binding Binding to Stationary Phase Anion_Formation->Binding Influences pKa & Accessibility Retention_Time Retention Time Binding->Retention_Time Determines Elution

Fig 2. Factors influencing oligosaccharide retention in HPAE-C.

References

Application Notes and Protocols for Colorimetric Determination of Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of uronic acids, which are key components of various polysaccharides such as pectins and glycosaminoglycans. The following colorimetric methods are widely used in research, quality control, and drug development for the characterization of complex carbohydrates.

Carbazole Assay (Dische Method)

The carbazole assay is a classic method for the determination of uronic acids. In the presence of concentrated sulfuric acid, uronic acids are converted to furfural derivatives, which then react with carbazole to produce a pink-purple colored complex that can be quantified spectrophotometrically.

Key Features:

  • Principle: Dehydration of uronic acids in concentrated sulfuric acid to form furfural derivatives, followed by reaction with carbazole.

  • Application: Quantification of total uronic acids in purified polysaccharide samples.

  • Limitations: Susceptible to interference from neutral sugars, particularly hexoses, which can produce a similar color. The assay conditions, such as temperature and heating time, must be carefully controlled.[1][2]

Experimental Protocol

Reagents:

  • Sulfuric Acid-Borate Solution: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 ml of water and carefully add this to 90 ml of ice-cold concentrated (98%) sulfuric acid. Allow the solution to mix overnight without stirring to avoid excessive heat generation. Ensure it is thoroughly mixed and at room temperature before use.[3]

  • Carbazole Reagent (0.1% w/v): Dissolve 100 mg of carbazole in 100 ml of absolute ethanol. This solution should be prepared fresh or stored protected from light.[3][4]

  • Standard Solution: Prepare a stock solution of D-glucuronic acid or D-galacturonic acid (e.g., 100 µg/mL in water) and create a series of dilutions for a standard curve.

Procedure:

  • Pipette 250 µL of the sample, standards, and a water blank into separate glass test tubes.

  • Cool the tubes in an ice bath.

  • Carefully add 1.5 mL of the ice-cold sulfuric acid-borate solution to each tube with continuous mixing and cooling in the ice bath.[3]

  • Heat the tubes in a boiling water bath (100°C) for 10 minutes.[3]

  • Cool the tubes rapidly in an ice bath.

  • Add 50 µL of the carbazole reagent to each tube and mix well.[3]

  • Re-heat the tubes at 100°C for an additional 15 minutes.[3]

  • Cool the tubes to room temperature.

  • Measure the absorbance at 525 nm against the reagent blank.[3]

  • Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the uronic acid concentration in the samples from this curve.

Workflow for Carbazole Assay

Carbazole_Assay Sample Sample/Standard (250 µL) ReagentA Add Sulfuric Acid-Borate (1.5 mL, ice-cold) Sample->ReagentA Heat1 Heat at 100°C for 10 min ReagentA->Heat1 Cool1 Cool in ice bath Heat1->Cool1 ReagentB Add Carbazole Reagent (50 µL) Cool1->ReagentB Heat2 Heat at 100°C for 15 min ReagentB->Heat2 Cool2 Cool to Room Temp. Heat2->Cool2 Measure Measure Absorbance at 525 nm Cool2->Measure m_Hydroxybiphenyl_Assay Sample Sample/Standard (400 µL) ReagentA Add H2SO4-Tetraborate (2.4 mL) Sample->ReagentA Heat Heat at 100°C for 20 min ReagentA->Heat Cool Cool in ice bath for 10 min Heat->Cool ReagentB Add m-Hydroxybiphenyl (80 µL) Cool->ReagentB Incubate Incubate at Room Temp. (10 min) ReagentB->Incubate Measure Measure Absorbance at 525 nm Incubate->Measure Sulfamate_m_Hydroxybiphenyl_Assay Sample Sample/Standard (400 µL) Sulfamate Add Sulfamate Solution (40 µL) Sample->Sulfamate ReagentA Add H2SO4-Tetraborate (2.4 mL) Sulfamate->ReagentA Heat Heat at 100°C for 20 min ReagentA->Heat Cool Cool in ice bath for 10 min Heat->Cool ReagentB Add m-Hydroxybiphenyl (80 µL) Cool->ReagentB Incubate Incubate at Room Temp. (10 min) ReagentB->Incubate Measure Measure Absorbance at 525 nm Incubate->Measure

References

Preparation of Tetragalacturonic Acid Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligomer composed of four α-1,4-linked galacturonic acid units, is a significant compound in various fields of research, including plant biology, immunology, and drug development. As a specific pectic oligosaccharide, it can act as a damage-associated molecular pattern (DAMP), eliciting defense responses in plants. In the context of human health, it is investigated for its potential prebiotic effects and its role in modulating immune responses. Accurate and reliable preparation of this compound standards is therefore crucial for quantitative studies and for the elucidation of its biological functions.

This document provides detailed application notes and protocols for the preparation of this compound standards through enzymatic hydrolysis of polygalacturonic acid and mild acid hydrolysis of pectin. It includes methodologies for the purification and characterization of the final product.

Methods of Preparation: An Overview

Two primary methods for the preparation of this compound are enzymatic hydrolysis and chemical (acid) hydrolysis of pectic polysaccharides.

  • Enzymatic Hydrolysis: This method utilizes endo-polygalacturonases (endo-PGs) that randomly cleave the internal glycosidic bonds of polygalacturonic acid, the backbone of pectin.[1] This approach is highly specific and operates under mild conditions, minimizing the formation of degradation byproducts. The distribution of the resulting oligogalacturonides of varying degrees of polymerization (DP) is dependent on the specific enzyme used and the reaction conditions.[2]

  • Mild Acid Hydrolysis: This method employs dilute acids, such as sulfuric acid or hydrochloric acid, to hydrolyze the glycosidic linkages in pectin.[3][4] While less specific than enzymatic hydrolysis and potentially leading to some degradation of the target molecule, it offers a cost-effective alternative for generating a mixture of oligogalacturonides from which the tetramer can be isolated.

Data Presentation: Comparison of Preparation Methods

The choice of preparation method can significantly impact the yield and purity of the resulting this compound. The following table summarizes typical quantitative data associated with enzymatic and mild acid hydrolysis methods.

ParameterEnzymatic HydrolysisMild Acid Hydrolysis
Starting Material Polygalacturonic Acid (PGA)Citrus Pectin
Primary Reagent Endo-polygalacturonase (e.g., from Aspergillus niger)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Typical Reaction Temp. 30-50°C70-100°C[4]
Typical Reaction Time 2-24 hours0.5-4 hours[3][4]
Yield of Total Oligosaccharides High (e.g., up to 93% conversion of pectin to reducing compounds)[5]Moderate (e.g., around 60% yield of reducing compounds from pectin)[4][5]
Purity of this compound (after purification) >95% achievable with chromatographic purificationVariable, dependent on purification efficiency
Key Advantages High specificity, mild reaction conditions, minimal byproductsCost-effective, readily available reagents
Key Disadvantages Higher cost of enzymes, requires optimization for specific oligomerLess specific, potential for sugar degradation, lower yield of specific oligomers

Experimental Protocols

Protocol 1: Enzymatic Preparation of this compound

This protocol describes the preparation of this compound from polygalacturonic acid using endo-polygalacturonase.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (EC 3.2.1.15) from Aspergillus niger

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Anion-exchange chromatography column (e.g., Mono Q)[6]

  • Sodium acetate gradient for elution

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis[7][8][9]

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0).

    • Stir the solution at room temperature until the PGA is completely dissolved. Adjust the pH to 5.0 if necessary.

  • Enzymatic Hydrolysis:

    • Pre-heat the PGA solution to the optimal temperature for the endo-polygalacturonase (typically 37-50°C).

    • Add the endo-polygalacturonase to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point of 1 U of enzyme per mg of substrate can be used.

    • Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 2-8 hours). The reaction time is a critical parameter to control the degree of polymerization of the resulting oligomers. Shorter incubation times will favor larger oligomers, while longer times will result in smaller oligomers.[2] It is recommended to perform a time-course experiment to determine the optimal time for this compound production.

    • Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

    • Cool the mixture to room temperature and centrifuge to remove any insoluble material.

  • Purification by Anion-Exchange Chromatography:

    • Filter the supernatant from the hydrolysis step through a 0.45 µm filter.

    • Load the filtered hydrolysate onto a pre-equilibrated anion-exchange column (e.g., Mono Q).[6]

    • Elute the bound oligogalacturonides using a linear gradient of sodium acetate (e.g., 0 to 1 M over 60 minutes) in the appropriate buffer.

    • Collect fractions and analyze each fraction for the presence of this compound using HPAEC-PAD.[10]

  • Analysis and Quantification:

    • Analyze the collected fractions using HPAEC-PAD on a suitable carbohydrate column (e.g., CarboPac PA1).[11]

    • Identify the peak corresponding to this compound by comparing the retention time with a commercial standard or by mass spectrometry.

    • Pool the fractions containing pure this compound.

    • Quantify the concentration of this compound using a calibration curve generated with a known standard.

  • Desalting and Lyophilization:

    • Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or dialysis.

    • Lyophilize the desalted solution to obtain the purified this compound as a white powder.

Protocol 2: Mild Acid Hydrolysis for Oligogalacturonide Preparation

This protocol describes a general method for producing a mixture of oligogalacturonides, including this compound, from pectin via mild acid hydrolysis.

Materials:

  • Citrus Pectin

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • Ethanol

  • Deionized water

Procedure:

  • Acid Hydrolysis:

    • Prepare a 1% (w/v) solution of pectin in deionized water.

    • Add concentrated H₂SO₄ or HCl to the pectin solution to a final concentration of 0.1-1 M.[4]

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 1-4 hours). The reaction time and temperature will influence the degree of depolymerization.[4]

    • Monitor the hydrolysis periodically by taking aliquots and analyzing the product distribution by HPAEC-PAD.

  • Neutralization and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the hydrolysate by the slow addition of NaOH solution to pH 7.0.

    • Precipitate the oligogalacturonides by adding 3 volumes of cold ethanol and allowing the mixture to stand at 4°C overnight.

  • Purification and Characterization:

    • Centrifuge the mixture to collect the precipitated oligogalacturonides.

    • Wash the pellet with 70% ethanol to remove residual salts and monosaccharides.

    • Dry the pellet to obtain a mixture of oligogalacturonides.

    • For the isolation of this compound, proceed with the anion-exchange chromatography as described in Protocol 1 (Step 3).

Visualization of Experimental Workflows

Enzymatic Preparation Workflow

Enzymatic_Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification & Analysis PGA Polygalacturonic Acid (PGA) Solution Incubation Incubation (37-50°C, 2-8h) PGA->Incubation Enzyme Endo-polygalacturonase Enzyme->Incubation Termination Heat Inactivation (100°C, 10 min) Incubation->Termination Hydrolysate Oligogalacturonide Mixture Termination->Hydrolysate AEC Anion-Exchange Chromatography Hydrolysate->AEC Load HPAEC HPAEC-PAD Analysis AEC->HPAEC Analyze Fractions Pooling Fraction Pooling HPAEC->Pooling Identify Pure Fractions FinalProduct Purified Tetragalacturonic Acid Standard Pooling->FinalProduct

Caption: Workflow for the enzymatic preparation of this compound.

Mild Acid Hydrolysis Workflow

Acid_Hydrolysis cluster_hydrolysis Acid Hydrolysis cluster_purification Purification & Isolation Pectin Pectin Solution Heating Heating (80°C, 1-4h) Pectin->Heating Acid Dilute Acid (H₂SO₄ or HCl) Acid->Heating Neutralization Neutralization (NaOH) Heating->Neutralization Precipitation Ethanol Precipitation Neutralization->Precipitation OligoMix Crude Oligogalacturonide Mixture Precipitation->OligoMix AEC Anion-Exchange Chromatography OligoMix->AEC IsolatedTetramer Isolated Tetragalacturonic Acid AEC->IsolatedTetramer

Caption: Workflow for mild acid hydrolysis to produce oligogalacturonides.

Characterization of this compound Standards

The identity and purity of the prepared this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is the gold standard for the analysis of oligosaccharides. It allows for the separation of oligogalacturonides based on their degree of polymerization and provides quantitative information.[11][12][13] The purity of the this compound can be determined by the presence of a single, sharp peak at the expected retention time.

  • Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can be used to confirm the molecular weight of the this compound.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the α-1,4 linkages and the identity of the galacturonic acid residues.[15][16][17][18]

Conclusion

The preparation of high-purity this compound standards is essential for advancing research in plant science and biomedicine. Enzymatic hydrolysis offers a specific and controlled method for producing these standards, while mild acid hydrolysis provides a more accessible alternative. The choice of method will depend on the specific requirements of the research, including the desired purity, yield, and available resources. Subsequent purification by anion-exchange chromatography and thorough characterization by HPAEC-PAD, MS, and NMR are critical steps to ensure the quality of the prepared standards.

References

Application Notes and Protocols: The Use of Tetragalacturonic Acid in Protoplast Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligogalacturonide (OGA) with a degree of polymerization of four, is a component of the plant cell wall pectin.[1][2] Its release, often due to the activity of microbial enzymes during pathogen attack, serves as a damage-associated molecular pattern (DAMP). This triggers a cascade of defense responses within the plant.[1][2][3] Protoplasts, plant cells devoid of their cell walls, provide an invaluable system for studying cellular responses to such elicitors in a controlled environment. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in protoplast-based research to investigate plant defense signaling and its potential applications in drug development for crop protection.

Applications in Protoplast Studies

The use of this compound in protoplast studies offers a powerful tool to dissect the early events of plant immunity and cell wall regeneration. Key applications include:

  • Elucidation of Signaling Pathways: Protoplasts allow for the direct application of this compound to the plasma membrane, enabling precise studies of downstream signaling events without the complexity of the cell wall.[1][2]

  • High-Throughput Screening: The protoplast system is amenable to high-throughput screening of compounds that may modulate the defense responses triggered by this compound.

  • Gene Function Analysis: Transient expression of genes in protoplasts can be used to identify and characterize key components of the this compound signaling pathway.

  • Cell Wall Regeneration Studies: Investigating the effect of this compound on the process of cell wall regeneration can provide insights into the interplay between defense signaling and cell wall biosynthesis.

Quantitative Data Summary

While specific dose-response data for this compound on protoplast viability and regeneration are limited in publicly available literature, the following tables summarize the known quantitative effects of oligogalacturonides (OGAs) on various plant systems, which can serve as a valuable reference for designing experiments with this compound.

Table 1: Effect of Oligogalacturonide (OGA) Concentration on Defense Gene Expression in Arabidopsis thaliana

OGA Concentration (µg/mL)Target GeneFold Change in ExpressionPlant MaterialReference
50At1g51860~40Seedlings[2]
50At5g44420 (WRKY40)~25Seedlings[2]
50At2g38470 (PDF1.2)~15Seedlings[2]
200PR157Leaves[4]

Table 2: Effect of Oligogalacturonides (OGAs) on Reactive Oxygen Species (ROS) Production

OGA ConcentrationPlant SystemMeasurementFold Increase in ROSReference
50 µg/mLArabidopsis leavesH₂O₂ accumulationNot specified[5]
100 µg/mLGrapevineH₂O₂ accumulationNot specified[2]
Not specifiedSoybean cell cultureH₂O₂ productionNot specified[6]

Experimental Protocols

Protocol 1: Isolation of Mesophyll Protoplasts from Arabidopsis thaliana

This protocol is adapted from established methods for isolating protoplasts from Arabidopsis thaliana leaves.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Enzyme Solution:

    • 1.5% (w/v) Cellulase R-10

    • 0.4% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 20 mM MES, pH 5.7

    • 20 mM KCl

    • 10 mM CaCl₂

    • 0.1% (w/v) BSA

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES, pH 5.7

  • MMg Solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES, pH 5.7

  • Sterile water, scalpels, forceps, Petri dishes, nylon mesh (40-100 µm), centrifuge tubes, and a swinging bucket centrifuge.

Procedure:

  • Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.

  • Using a sterile scalpel, finely slice the leaves into thin strips (0.5-1 mm) in a Petri dish containing the Enzyme Solution.

  • Infiltrate the leaf strips with the Enzyme Solution under vacuum for 30 minutes.

  • Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-4 hours at room temperature.

  • Gently swirl the digest to release the protoplasts.

  • Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the protoplast suspension at 100 x g for 2 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplasts in 10 mL of W5 solution.

  • Pellet the protoplasts again by centrifugation at 100 x g for 2 minutes.

  • Resuspend the protoplast pellet in MMg solution to a final density of 1-2 x 10⁵ protoplasts/mL.

  • Determine protoplast viability using fluorescein diacetate (FDA) staining.

Protocol 2: Treatment of Protoplasts with this compound and Assessment of Early Defense Responses

This protocol describes how to treat the isolated protoplasts with this compound and measure the production of reactive oxygen species (ROS), a key early defense response.

Materials:

  • Isolated Arabidopsis thaliana mesophyll protoplasts (from Protocol 1)

  • This compound stock solution (1 mg/mL in sterile water, filter-sterilized)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) stock solution (10 mM in DMSO)

  • Microplate reader with fluorescence detection capabilities

  • 96-well black, clear-bottom microplates

Procedure:

  • Aliquot 100 µL of the protoplast suspension (1-2 x 10⁵ protoplasts/mL in MMg solution) into the wells of a 96-well plate.

  • Add H₂DCF-DA to each well to a final concentration of 10 µM.

  • Incubate the plate in the dark at room temperature for 20 minutes.

  • Prepare serial dilutions of the this compound stock solution to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Add the different concentrations of this compound to the wells. Include a water-only control.

  • Immediately measure the fluorescence (excitation 485 nm, emission 525 nm) at time 0 and then at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a microplate reader.

  • Plot the change in fluorescence over time to quantify the ROS burst in response to different concentrations of this compound.

Protocol 3: Analysis of Defense Gene Expression in this compound-Treated Protoplasts

This protocol outlines the steps for analyzing the expression of defense-related genes in protoplasts following treatment with this compound.

Materials:

  • Isolated Arabidopsis thaliana mesophyll protoplasts (from Protocol 1)

  • This compound stock solution (1 mg/mL in sterile water, filter-sterilized)

  • RNA extraction kit suitable for plant cells

  • cDNA synthesis kit

  • Quantitative PCR (qPCR) reagents and instrument

  • Primers for target defense genes (e.g., WRKY40, PDF1.2, PR1) and a reference gene (e.g., Actin).

Procedure:

  • Incubate protoplasts (1-2 x 10⁵ protoplasts/mL in MMg solution) in a 6-well plate.

  • Treat the protoplasts with the desired concentration of this compound (e.g., 50 µg/mL, based on literature for other OGAs). Include a water-only control.

  • Incubate the protoplasts for a specific time period (e.g., 1, 3, or 6 hours) at room temperature in the dark.

  • Harvest the protoplasts by centrifugation at 100 x g for 2 minutes.

  • Extract total RNA from the protoplast pellets using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR to analyze the relative expression levels of the target defense genes, normalized to the reference gene.

Visualizations

Signaling Pathway of Oligogalacturonide-Induced Defense in Protoplasts

OGA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Tetragalacturonic_acid This compound (DAMP) WAK1 WAK1 Receptor Tetragalacturonic_acid->WAK1 Binding MAPK_Cascade MAPK Cascade (MPK3/MPK6) WAK1->MAPK_Cascade Activation ROS_Production ROS Production (NADPH Oxidase) WAK1->ROS_Production Activation Ca_Influx Ca²⁺ Influx WAK1->Ca_Influx Induction Defense_Genes Defense Gene Expression (e.g., WRKYs, PR proteins) MAPK_Cascade->Defense_Genes Upregulation Hormone_Signaling Hormone Signaling (SA, JA, Ethylene) MAPK_Cascade->Hormone_Signaling Activation ROS_Production->Defense_Genes Signaling Ca_Influx->ROS_Production Hormone_Signaling->Defense_Genes Regulation

Caption: Oligogalacturonide signaling pathway in protoplasts.

Experimental Workflow for Protoplast Treatment and Analysis

Protoplast_Workflow cluster_analysis Downstream Analysis Protoplast_Isolation Protoplast Isolation (Arabidopsis Mesophyll) Viability_Check Viability Check (FDA Staining) Protoplast_Isolation->Viability_Check Treatment Treatment with This compound Viability_Check->Treatment ROS_Analysis ROS Measurement (H₂DCF-DA Assay) Treatment->ROS_Analysis Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Cell_Wall_Regen Cell Wall Regeneration (Calcofluor White Staining) Treatment->Cell_Wall_Regen

Caption: Experimental workflow for protoplast studies.

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and characterization of tetragalacturonic acid using various mass spectrometry (MS) techniques. This compound, an oligosaccharide derived from pectin, plays a significant role in various biological processes, making its accurate identification crucial in research and drug development.

Introduction to Mass Spectrometry for Oligosaccharide Analysis

Mass spectrometry has become an indispensable tool for the structural elucidation of carbohydrates due to its high sensitivity and ability to provide detailed molecular information. Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) have made the analysis of complex oligosaccharides like this compound feasible.[1][2] When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), MS offers enhanced sensitivity and resolution for complex mixtures.[1][3] Tandem mass spectrometry (MS/MS) provides further structural details through the analysis of fragmentation patterns, allowing for sequencing and linkage analysis.[4][5]

Key Mass Spectrometry Techniques for this compound Identification

Several mass spectrometry techniques can be employed for the analysis of this compound. The choice of technique often depends on the sample complexity, the required level of structural detail, and the available instrumentation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for determining the molecular weight of oligosaccharides and can be used to analyze complex mixtures.[6][7] It is a rapid and sensitive method, providing detailed information on the mass of the unit chains.[2]

  • Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that is readily coupled with liquid chromatography (LC). It is particularly useful for analyzing charged molecules like acidic oligosaccharides and can be used for both qualitative and quantitative studies.[1][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of LC with MS allows for the separation of isomeric and isobaric oligosaccharides prior to mass analysis, which is critical for complex samples.[3][4][9] Different LC modes, such as reversed-phase and porous graphitic carbon (PGC) chromatography, can be employed.[3][9]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected precursor ion, MS/MS provides valuable structural information, including the sequence of monosaccharide units and the positions of linkages.[4][5][10] Common fragmentation patterns for oligosaccharides include glycosidic bond cleavages (yielding B, C, Y, and Z ions) and cross-ring cleavages (yielding A and X ions).[10][11]

Quantitative Data for this compound Identification

The accurate identification of this compound by mass spectrometry relies on the precise measurement of its mass-to-charge ratio (m/z) and the characteristic fragmentation patterns. The theoretical molecular weight of this compound (C24H34O25) is 722.14 g/mol .

Table 1: Theoretical m/z Values for this compound Adducts

AdductChemical FormulaTheoretical m/z
[M-H]⁻[C₂₄H₃₃O₂₅]⁻721.13
[M+Na-2H]⁻[C₂₄H₃₂O₂₅Na]⁻743.11
[M+K-2H]⁻[C₂₄H₃₂O₂₅K]⁻759.09
[M+H]⁺[C₂₄H₃₅O₂₅]⁺723.15
[M+Na]⁺[C₂₄H₃₄O₂₅Na]⁺745.13
[M+K]⁺[C₂₄H₃₄O₂₅K]⁺761.11

Table 2: Common Fragment Ions of this compound in Negative Ion Mode MS/MS

Fragmentation of the [M-H]⁻ precursor ion at m/z 721.13.

Fragment Ion TypeDescriptionTheoretical m/z
Y₁Monosaccharide (GalA)175.02
Y₂Disaccharide (GalA)₂351.05
Y₃Trisaccharide (GalA)₃527.08
B₁Monosaccharide (GalA)175.02
B₂Disaccharide (GalA)₂351.05
B₃Trisaccharide (GalA)₃527.08
C₁Monosaccharide (GalA) + H₂O193.03
C₂Disaccharide (GalA)₂ + H₂O369.06
C₃Trisaccharide (GalA)₃ + H₂O545.09
Z₁Monosaccharide (GalA) - H₂O157.01
Z₂Disaccharide (GalA)₂ - H₂O333.04
Z₃Trisaccharide (GalA)₃ - H₂O509.07

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution. The relative abundance of fragment ions can be influenced by the instrument type and collision energy.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

For improved ionization efficiency and chromatographic separation, derivatization of oligosaccharides is often recommended.[12] Permethylation is a common method that replaces all hydroxyl and carboxyl protons with methyl groups, making the molecule less polar and more volatile.[12]

Materials:

  • This compound standard or sample

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Dichloromethane

  • Milli-Q water

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Dissolution: Dissolve approximately 50 µg of the oligosaccharide sample in 200 µL of DMSO.[9]

  • Base Addition: Add 50 µL of a freshly prepared slurry of NaOH in DMSO.

  • Methylation: Add 20 µL of methyl iodide and vortex the mixture for 10 minutes.

  • Quenching: Quench the reaction by adding 1 mL of water.

  • Extraction: Add 1 mL of dichloromethane, vortex, and centrifuge to separate the layers. Collect the lower organic layer. Repeat the extraction twice.

  • Drying: Dry the pooled organic layers under a stream of nitrogen.

  • Purification: Re-dissolve the dried sample in 80% methanol and purify using a C18 SPE cartridge.

  • Final Preparation: Elute the permethylated sample with methanol, dry it down, and reconstitute it in the appropriate solvent for MS analysis.

Protocol 2: MALDI-TOF MS Analysis

Materials:

  • Permethylated or native this compound sample

  • MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or nor-harmane in a suitable solvent like acetonitrile/water with 0.1% TFA).[13]

  • MALDI target plate

Procedure:

  • Sample-Matrix Preparation: Mix 1 µL of the sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry completely, forming a crystalline spot.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in either positive or negative reflectron mode.

    • The mass range should be set to cover the expected m/z of this compound and its potential oligomers.

    • Calibrate the instrument using a known standard.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometer with an ESI source.[4][9]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a porous graphitic carbon (PGC) column is suitable for oligosaccharide separation.[3][9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-95% B; 25-30 min, 95% B; followed by re-equilibration. The gradient should be optimized based on the specific column and sample.[9]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI is often preferred for acidic oligosaccharides.[8]

  • Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the precursor ions of this compound.

    • Tandem MS (MS/MS): Select the precursor ion corresponding to this compound (e.g., m/z 721.13 for [M-H]⁻) for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve a good balance between the precursor ion signal and the production of informative fragment ions.

  • Data Analysis: Identify this compound based on its retention time and the presence of the correct precursor and fragment ions.

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Optional) e.g., Permethylation Sample->Derivatization Purification Purification (SPE) Derivatization->Purification UHPLC UHPLC Separation (C18 or PGC column) Purification->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Data Data Acquisition MS2->Data Identification Identification based on Retention Time & m/z Data->Identification Structural Structural Elucidation (Fragmentation Pattern) Identification->Structural MALDI_TOF_Workflow Sample Sample Solution Mix Mix Sample and Matrix on MALDI Plate Sample->Mix Matrix MALDI Matrix Solution Matrix->Mix Dry Air Dry to Co-crystallize Mix->Dry MALDI_TOF MALDI-TOF MS Analysis Dry->MALDI_TOF Spectrum Mass Spectrum (Molecular Weight Determination) MALDI_TOF->Spectrum Fragmentation_Pathway cluster_frags Primary Fragment Ions cluster_info Structural Information Tetra This compound [M-H]⁻ Y_ions Y-ions (C-O bond cleavage) Tetra->Y_ions Glycosidic Bond Cleavage B_ions B-ions (C-O bond cleavage) Tetra->B_ions Glycosidic Bond Cleavage Cross_ring Cross-ring Cleavage (A, X ions) Tetra->Cross_ring Ring Structure Fragmentation Sequence Monosaccharide Sequence Y_ions->Sequence B_ions->Sequence Linkage Linkage Position Cross_ring->Linkage

References

Application Notes and Protocols: In Vitro Effects of Tetragalacturonic Acid on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and detailed protocols for studying the effects of tetragalacturonic acid, an oligosaccharide derived from pectin, on the kinetics of key enzymes. The primary focus is on its inhibitory action against α-glucosidase, with additional context provided for its potential role in the kinetics of pectinase and hyaluronidase.

Overview of this compound and Enzyme Interactions

This compound is a pectin-derived oligosaccharide composed of four α-1,4-linked D-galacturonic acid units. Pectin-derived oligosaccharides (POS) are gaining interest in the pharmaceutical and nutraceutical fields for their potential health benefits, including prebiotic, antioxidant, and enzyme-inhibitory activities.

This document outlines the known effects of this compound and related oligogalacturonides on the enzymatic activity of α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes treatment. While direct kinetic data for this compound is limited, studies on pectin hydrolysates containing this molecule, as well as its shorter counterparts (digalacturonic and trigalacturonic acid), provide valuable insights into its potential as a competitive inhibitor.

Effect on α-Glucosidase Kinetics

In vitro studies have demonstrated that enzymatic hydrolysates of citrus pectin, which contain a mixture of galacturonic acid (GalA), digalacturonic acid (GalA2), trigalacturonic acid (GalA3), and this compound (GalA4), exhibit a dose-dependent competitive inhibition of α-glucosidase[1]. This suggests that this compound likely contributes to this inhibitory effect.

Quantitative Data on α-Glucosidase Inhibition

While a specific inhibition constant (Ki) for this compound is not yet available in the literature, the kinetic parameters for its smaller analogues have been determined, providing a strong indication of the inhibitory potential of this class of molecules.

Table 1: Inhibition of α-Glucosidase by Oligogalacturonic Acids [1]

InhibitorEnzyme SourceType of InhibitionInhibition Constant (Ki)
Digalacturonic Acid (GalA2)Not specified in abstractCompetitive0.0589 mmol/L
Trigalacturonic Acid (GalA3)Not specified in abstractCompetitive0.6732 mmol/L
Pectin Hydrolysate (containing GalA4)Not specified in abstractCompetitiveNot determined

Note: The study indicates that the hydrolysate containing this compound is a competitive inhibitor, but a specific Ki value for the tetramer is not provided.

Signaling Pathway and Mechanism of Action

The mechanism of inhibition is competitive, meaning that oligogalacturonic acids likely bind to the active site of α-glucosidase, competing with the natural substrate. Molecular dynamics simulations for digalacturonic and trigalacturonic acids have shown that they can penetrate the catalytic pocket of α-glucosidase and form stable hydrogen bonds with key catalytic residues, such as D352 and D215[1]. It is highly probable that this compound follows a similar mechanism of action.

G cluster_0 α-Glucosidase Active Site cluster_1 Competitive Inhibition α-Glucosidase α-Glucosidase Products (Glucose) Products (Glucose) α-Glucosidase->Products (Glucose) Hydrolysis Substrate (e.g., Sucrose) Substrate (e.g., Sucrose) Substrate (e.g., Sucrose)->α-Glucosidase Binds to Active Site This compound This compound This compound->α-Glucosidase Competes for Active Site

Caption: Competitive inhibition of α-glucosidase by this compound.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies used to study the inhibition of α-glucosidase by natural compounds.

Objective: To determine the inhibitory effect and kinetic parameters of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the this compound solution at different concentrations (or buffer for the control), and 25 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).

    • The Ki can be calculated from the slopes of the Lineweaver-Burk plots.

G start Prepare Reagents (Enzyme, Substrate, Inhibitor) pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 10 min) start->pre_incubation reaction_start Add Substrate (pNPG) to start reaction pre_incubation->reaction_start incubation Incubate (37°C, 30 min) reaction_start->incubation reaction_stop Stop reaction with Na2CO3 incubation->reaction_stop measurement Measure Absorbance at 405 nm reaction_stop->measurement analysis Calculate % Inhibition, IC50, and Ki measurement->analysis

Caption: Workflow for α-glucosidase inhibition assay.

Effect on Pectinase (Polygalacturonase) Kinetics

The effect of this compound on pectinase kinetics is primarily considered in the context of product inhibition . Pectinases, specifically endo-polygalacturonases, cleave polygalacturonic acid chains, producing a mixture of oligogalacturonides, including this compound. As the concentration of these products increases, they can inhibit the enzyme's activity.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., Ki values) in the available literature for the product inhibition of polygalacturonase by this compound. Further research is required to determine these kinetic parameters.

Experimental Protocol: Pectinase Activity Assay

This protocol can be used to measure the activity of polygalacturonase and could be adapted to study the inhibitory effects of its products, such as this compound.

Objective: To determine the activity of polygalacturonase and assess potential product inhibition by this compound.

Materials:

  • Polygalacturonase (e.g., from Aspergillus niger)

  • Polygalacturonic acid (substrate)

  • This compound (potential inhibitor)

  • Citrate or acetate buffer (e.g., 0.1 M, pH 4.5-5.5, depending on the enzyme's optimum pH)

  • Dinitrosalicylic acid (DNS) reagent for measuring reducing sugars

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of polygalacturonic acid in the appropriate buffer.

    • Prepare a stock solution of polygalacturonase in buffer.

    • Prepare a solution of DNS reagent.

    • Prepare a standard curve using known concentrations of galacturonic acid.

    • If testing for inhibition, prepare solutions of this compound.

  • Enzyme Assay:

    • In test tubes, combine the polygalacturonic acid solution and buffer (and this compound solution if testing for inhibition).

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 40-50°C) for 5 minutes.

    • Initiate the reaction by adding the polygalacturonase solution.

    • Incubate for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by adding DNS reagent.

    • Boil the tubes for 5-10 minutes to allow for color development.

    • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Data Analysis:

    • Use the galacturonic acid standard curve to determine the amount of reducing sugars produced.

    • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the assay conditions.

    • To study inhibition, perform the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Effect on Hyaluronidase Kinetics

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. While various natural compounds have been investigated as hyaluronidase inhibitors, there is currently no specific information available from the conducted searches on the in vitro effect of this compound on hyaluronidase kinetics. Given the structural similarities between hyaluronic acid (composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine) and oligogalacturonides, it is conceivable that this compound could interact with the active site of hyaluronidase. However, experimental data is needed to confirm this hypothesis and to determine the nature and extent of any potential inhibition.

Conclusion and Future Directions

This compound, as a component of pectin hydrolysates, shows promise as a competitive inhibitor of α-glucosidase, a key target in the management of type 2 diabetes. While direct kinetic data for the tetramer is still needed, the inhibitory profile of related, smaller oligogalacturonides supports its potential in this area.

Further research should focus on:

  • Determining the specific IC₅₀ and Ki values of purified this compound for α-glucosidase inhibition.

  • Investigating the product inhibition kinetics of polygalacturonases by this compound to better understand and optimize pectin hydrolysis processes.

  • Exploring the potential inhibitory effects of this compound on hyaluronidase and other relevant enzymes.

The protocols provided in these notes offer a framework for conducting such in vitro studies, which are essential for elucidating the full therapeutic and industrial potential of this compound.

References

Field Application of Tetragalacturonic Acid for Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligogalacturonide (OG) with a degree of polymerization of four (DP4), is a pectin-derived oligosaccharide that functions as a damage-associated molecular pattern (DAMP) in plants.[1][2] When plant cell walls are degraded by pathogens, these small pectic fragments are released and act as signaling molecules to trigger the plant's innate immune system, a process known as pattern-triggered immunity (PTI).[3][4] This induction of the plant's natural defenses can enhance resistance to a broad spectrum of pathogens. While much of the research has focused on longer-chain OGs (DP10-15), emerging evidence indicates that short-chain OGs, including trimers (DP3), are also potent elicitors of plant defense responses.[1][5]

These application notes provide a comprehensive overview of the use of this compound in crop protection, summarizing the current understanding of its mode of action, available efficacy data for related compounds, and detailed protocols for its experimental application in the field.

Mechanism of Action: Signaling Pathway

The perception of this compound at the plant cell surface initiates a complex signaling cascade that culminates in the activation of defense responses. This process involves the production of reactive oxygen species (ROS), alterations in ion fluxes, and the activation of mitogen-activated protein kinase (MAPK) cascades.[6] These early signaling events lead to the downstream activation of key phytohormone signaling pathways, primarily involving jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[2][7] The interplay between these hormonal pathways allows the plant to fine-tune its defense response against a variety of pathogens.

This compound Signaling Pathway cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm This compound This compound WAK1 WAK1 Receptor This compound->WAK1 Binding ROS ROS Burst WAK1->ROS Activation MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade Activation Hormone_Signaling Hormone Signaling (JA, SA, ET) ROS->Hormone_Signaling MAPK_Cascade->Hormone_Signaling Defense_Gene_Expression Defense Gene Expression Hormone_Signaling->Defense_Gene_Expression Upregulation PTI Pattern-Triggered Immunity (PTI) Defense_Gene_Expression->PTI

Signaling cascade initiated by this compound.

Data Presentation: Efficacy of Oligogalacturonides in Crop Protection

While field data specifically for this compound is limited, studies on various crops with mixed or different chain-length OGs provide valuable insights into their potential efficacy. The following tables summarize key quantitative data from relevant research.

Table 1: Effect of Oligogalacturonides on Disease Severity

CropPathogenOG PreparationApplication MethodConcentrationDisease Reduction (%)Reference
GrapevineBotrytis cinereaDP 11Foliar Spray5 g/L50-65[2]
TomatoBotrytis cinereaDP 10-15Foliar SprayNot SpecifiedSignificant lesion reduction[2]
Sugar BeetRhizoctonia solaniMixed OGsSeed Treatment50 mg/L39.86-40.60[8]
ArabidopsisAphids (Myzus persicae)DP 10-15Foliar Spray200 µg/mLReduced colonization[9]

Table 2: Effect of Oligogalacturonides on Plant Growth and Vigor

CropParameterOG PreparationApplication MethodConcentrationImprovement (%)Reference
Sugar BeetGermination PercentageMixed OGsSeed Treatment50 mg/LSignificant Increase[8]
Sugar BeetGermination EnergyMixed OGsSeed Treatment50 mg/LSignificant Increase[8]
Sugar BeetGermination IndexMixed OGsSeed Treatment50 mg/LSignificant Increase[8]
Sugar BeetSeedling Vigor IndexMixed OGsSeed Treatment50 mg/LSignificant Increase[8]

Experimental Protocols

The following protocols are designed for the field application of this compound for crop protection research. These are generalized protocols and should be adapted based on the specific crop, target pathogen, and environmental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for field applications.

  • Materials:

    • This compound (high purity)

    • Sterile distilled water

    • Magnetic stirrer and stir bar

    • Sterile container

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a sterile container, add a small amount of sterile distilled water.

    • Slowly add the this compound powder while stirring continuously to ensure complete dissolution.

    • Bring the solution to the final desired volume with sterile distilled water to create a concentrated stock solution (e.g., 10 g/L).

    • Store the stock solution at 4°C in the dark for up to one week.

Protocol 2: Field Application of this compound via Foliar Spray
  • Objective: To evaluate the efficacy of foliar-applied this compound in inducing disease resistance.

  • Materials:

    • This compound stock solution

    • Water (source suitable for agricultural spraying)

    • Adjuvant/surfactant (optional, to improve leaf coverage)

    • Backpack sprayer or similar application equipment

    • Personal Protective Equipment (PPE)

  • Experimental Design:

    • Randomized complete block design with a minimum of four replicates per treatment.[10]

    • Treatments should include:

      • Untreated control (water spray)

      • Different concentrations of this compound (e.g., 50 mg/L, 100 mg/L, 250 mg/L)

      • Positive control (conventional fungicide, if applicable)

  • Procedure:

    • Prepare the final spray solutions by diluting the this compound stock solution with water to the desired concentrations.

    • If using, add the adjuvant/surfactant according to the manufacturer's instructions.

    • Calibrate the sprayer to ensure uniform application volume across all plots.

    • Apply the treatments to the plant foliage until runoff, ensuring thorough coverage.

    • Applications should ideally be made preventatively, before the expected onset of disease pressure, or at regular intervals (e.g., every 7-14 days) throughout the growing season.

    • Monitor plots regularly for disease incidence and severity, as well as any signs of phytotoxicity.

    • Collect data on disease parameters, plant growth, and yield at appropriate time points.

Protocol 3: Seed Treatment with this compound
  • Objective: To assess the effect of this compound as a seed treatment on germination, seedling vigor, and early-season disease resistance.

  • Materials:

    • This compound stock solution

    • Seeds of the target crop

    • Seed coating polymer (optional)

    • Rotary seed treater or a suitable container for mixing

  • Procedure:

    • Prepare the seed treatment solution by diluting the this compound stock solution to the desired concentration (e.g., 50 mg/L).[8]

    • Place the seeds in the seed treater or container.

    • Apply the treatment solution to the seeds while continuously mixing to ensure uniform coating.

    • If using a seed coating polymer, apply it according to the manufacturer's instructions.

    • Allow the treated seeds to air dry completely before planting.

    • Plant the treated seeds according to standard agricultural practices.

    • Evaluate germination percentage, seedling emergence, and early-season plant health.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a field trial evaluating the efficacy of this compound.

Experimental Workflow for Field Trial A Experimental Design (Randomized Block) B Preparation of This compound Solutions A->B C Field Application (Foliar Spray or Seed Treatment) B->C D Data Collection (Disease Severity, Growth, Yield) C->D E Statistical Analysis D->E F Results and Interpretation E->F

Workflow for a field trial of this compound.

Conclusion and Future Directions

This compound holds promise as a bio-based crop protection agent due to its ability to elicit the plant's own defense mechanisms. While direct field data for this specific compound is still emerging, research on oligogalacturonides provides a strong rationale for its potential efficacy. Further research should focus on optimizing application rates, timing, and formulations for different crop-pathogen systems. Additionally, investigating the synergistic effects of this compound with other biostimulants and conventional crop protection products could lead to the development of more sustainable and effective integrated pest management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetragalacturonic Acid Yield from Pectin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of tetragalacturonic acid from pectin hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for producing this compound from pectin?

A1: Enzymatic hydrolysis using endo-polygalacturonase (endo-PG) is generally the most effective and specific method for producing this compound. This enzyme randomly cleaves the α-1,4-D-galactosiduronic linkages within the pectin chain, leading to the formation of various oligogalacturonides, including this compound.[1][2] By carefully controlling the reaction conditions, the production of the desired tetramer can be maximized.

Q2: Which type of pectin is the best starting material?

A2: Pectins with a high content of homogalacturonan (the "smooth" region) and a low degree of esterification are ideal starting materials. A lower degree of methylation allows for better access of endo-polygalacturonase to the polygalacturonic acid backbone.[3][4][5] The source of pectin can also influence the composition and yield; for instance, citrus and apple pectins are common sources with high galacturonic acid content.[6]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the hydrolysis can be monitored by measuring the increase in reducing ends using methods like the 3,5-dinitrosalicylic acid (DNS) assay.[7] For more detailed analysis of the product profile, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the recommended technique.[8][9][10][11][12][13][14] HPAEC-PAD allows for the separation and quantification of individual oligogalacturonides based on their degree of polymerization.

Q4: What are the key factors that influence the yield of this compound?

A4: The key factors include:

  • Enzyme Specificity and Concentration: The choice of endo-polygalacturonase and its concentration are critical. Different enzymes have different product specificities.

  • Reaction Time: The duration of the hydrolysis directly impacts the degree of polymerization of the final products. Shorter reaction times tend to yield larger oligomers, while longer times can lead to complete hydrolysis into mono- and digalacturonic acid.[9]

  • pH and Temperature: Each enzyme has an optimal pH and temperature range for activity. Operating outside these ranges can significantly reduce the yield.

  • Substrate Concentration: The concentration of pectin can affect the enzyme's activity and the product profile.

  • Pectin Source and Degree of Esterification: As mentioned in Q2, the type of pectin used is a crucial factor.[3][4][5][6]

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic hydrolysis of pectin for the production of this compound.

Issue 1: Low Overall Yield of Oligogalacturonides
Potential Cause Troubleshooting Step
Suboptimal Enzyme Activity Verify the activity of your endo-polygalacturonase. Ensure it has been stored correctly according to the manufacturer's instructions. Consider using a fresh batch of enzyme.
Incorrect Reaction Conditions Optimize the pH and temperature for the specific enzyme being used. Refer to the enzyme's technical data sheet for optimal conditions. For example, many fungal endo-PGs have an optimal pH between 4.0 and 5.5.
Presence of Inhibitors Pectin preparations can contain inhibitors. Consider a purification step for your pectin substrate if you suspect the presence of inhibitors.
Incomplete Hydrolysis Increase the reaction time or the enzyme concentration. Monitor the reaction over time using HPAEC-PAD to determine the optimal hydrolysis duration.
Issue 2: Low Yield of this compound Specifically (with a high yield of other oligomers)
Potential Cause Troubleshooting Step
Inappropriate Enzyme The endo-polygalacturonase you are using may not have a high specificity for producing tetramers. Screen different endo-PGs from various sources (Aspergillus niger, Pectobacterium carotovorum, etc.) to find one with the desired product profile.[1]
Incorrect Reaction Time The reaction may be proceeding too quickly, leading to smaller oligomers, or it may be stopped too early, leaving larger oligomers. Perform a time-course experiment and analyze the product distribution at different time points using HPAEC-PAD to identify the optimal time for maximizing this compound.
Substrate Characteristics The structure of the pectin itself (e.g., distribution of methyl esters) can influence the cleavage pattern of the enzyme. Try different pectin sources.[3]
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Step
Co-elution of Oligomers The separation of oligogalacturonides of similar sizes can be challenging. Optimize your chromatography method. For HPAEC-PAD, adjust the gradient of the eluent (e.g., sodium acetate concentration) to improve the resolution between the tri-, tetra-, and pentagalacturonic acids.[12][13][14]
Sample Overload on the Column Injecting too much sample can lead to poor separation. Reduce the injection volume or dilute the sample.
Matrix Effects Other components in the hydrolysis mixture (salts, residual protein from the enzyme preparation) can interfere with the purification. Consider a pre-purification step, such as size-exclusion chromatography, before the final purification by anion-exchange chromatography.

Data Presentation

The following tables summarize quantitative data on the production of oligogalacturonides from pectin hydrolysis under different enzymatic conditions. Note that specific yields of this compound are often not reported in isolation but as part of a mixture of pectic oligosaccharides (POS).

Table 1: Yield of Oligogalacturonides using different Commercial Pectinases on Polygalacturonic Acid

Enzyme PreparationDi-galacturonic Acid Yield (wt%) after 2hTri-galacturonic Acid Yield (wt%) after 2hMonogalacturonic Acid Yield (wt%) after 1h
Endopolygalacturonase M21858-
Pectinase 62L--47

Source: Adapted from a study on the enzymatic production of pectic oligosaccharides.[9]

Table 2: Monosaccharide Composition of Pectic Oligosaccharides (POS) from Citrus Peel Pectin Hydrolysis

MonosaccharideMole Percentage (%)
Rhamnose8.67
Glucose10.28
Galactose74.33
Galacturonic Acid6.72

Source: Characterization of POS from enzymatically hydrolyzed citrus peel pectin.[15]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for this compound Production

Objective: To produce a mixture of oligogalacturonides enriched in this compound.

Materials:

  • Pectin (low methoxyl, from citrus or apple)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution in 50 mM sodium acetate buffer (pH 4.5). Stir the solution until the pectin is completely dissolved. This may require gentle heating.

  • Enzyme Preparation: Prepare a stock solution of endo-polygalacturonase in the same sodium acetate buffer. The final enzyme concentration in the reaction mixture should be optimized, but a starting point of 1-5 U/g of pectin can be used.

  • Hydrolysis Reaction:

    • Pre-heat the pectin solution to the optimal temperature for the enzyme (e.g., 40-50°C).

    • Add the enzyme solution to the pectin solution to initiate the reaction.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring (Time-Course):

    • At different time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately inactivate the enzyme by heating the aliquot at 100°C for 10 minutes.

    • Analyze the samples for the production of reducing sugars using the DNS method and for the oligogalacturonide profile using HPAEC-PAD (see Protocol 2).

  • Reaction Termination: Once the desired product profile (enrichment in this compound) is achieved based on the time-course analysis, terminate the entire reaction by heating the mixture to 100°C for 10 minutes.

  • Downstream Processing: The resulting hydrolysate can be centrifuged or filtered to remove any insoluble material before proceeding to purification.

Protocol 2: Analysis of Oligogalacturonides by HPAEC-PAD

Objective: To separate and quantify oligogalacturonides, including this compound, in the pectin hydrolysate.

Materials:

  • Pectin hydrolysate sample

  • Ultrapure water

  • Sodium hydroxide (NaOH), 50% (w/w) solution

  • Sodium acetate (NaOAc)

  • Oligogalacturonide standards (di-, tri-, this compound, etc.)

Instrumentation:

  • High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector (HPAEC-PAD)

  • Anion-exchange column (e.g., CarboPac PA1 or similar)

Procedure:

  • Eluent Preparation:

    • Eluent A: 100 mM NaOH

    • Eluent B: 1 M NaOAc in 100 mM NaOH

    • Prepare eluents with degassed, ultrapure water.

  • Chromatographic Conditions (Example):

    • Column: CarboPac PA1 (or equivalent)

    • Flow Rate: 1 mL/min

    • Injection Volume: 25 µL

    • Gradient:

      • 0-5 min: 100% Eluent A

      • 5-35 min: Linear gradient from 0% to 100% Eluent B

      • 35-40 min: 100% Eluent B (column wash)

      • 40-50 min: 100% Eluent A (column re-equilibration)

  • Sample and Standard Preparation:

    • Dilute the pectin hydrolysate samples and the oligogalacturonic acid standards to an appropriate concentration range with ultrapure water.

    • Filter the samples and standards through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to create a calibration curve for each oligogalacturonide of interest.

    • Inject the samples to determine the concentration of each oligogalacturonide, including this compound, based on the calibration curves.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis & Purification pectin_source Pectin Source (Low Esterification) hydrolysis Hydrolysis Reaction (Optimized pH, Temp, Time) pectin_source->hydrolysis enzyme_prep Endo-Polygalacturonase Solution enzyme_prep->hydrolysis hpaec HPAEC-PAD Analysis hydrolysis->hpaec Monitoring purification Purification (e.g., Chromatography) hydrolysis->purification hpaec->hydrolysis Feedback for Optimization product Tetragalacturonic Acid purification->product

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound enzyme_issue Enzyme Problem start->enzyme_issue condition_issue Suboptimal Conditions start->condition_issue substrate_issue Substrate Issue start->substrate_issue time_issue Incorrect Reaction Time start->time_issue check_enzyme Verify Enzyme Activity & Concentration enzyme_issue->check_enzyme optimize_conditions Optimize pH & Temperature condition_issue->optimize_conditions change_pectin Use Different Pectin Source substrate_issue->change_pectin time_course Perform Time-Course Experiment time_issue->time_course

References

Technical Support Center: Overcoming Neutral Sugar Interference in Galacturonic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the interference of neutral sugars in galacturonic acid assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure accurate and reliable quantification of galacturonic acid in your samples.

Troubleshooting Guide

This guide addresses common issues encountered during galacturonic acid assays, particularly when neutral sugars are present.

Problem Potential Cause Solution
High background absorbance or browning of samples, even without the colorimetric reagent. Interference from neutral sugars reacting with hot concentrated sulfuric acid.[1][2]1. Incorporate sulfamate: Add a small amount of a sulfamate solution to your sample before the addition of sulfuric acid. This will suppress the browning reaction caused by neutral sugars.[1] 2. Optimize heating: If using a two-step heating protocol, the initial heating step to hydrolyze polymers is a primary source of browning. Minimize the time and temperature of this step as much as possible while still achieving complete hydrolysis. 3. Use a modified assay: The m-hydroxydiphenyl method is less susceptible to interference than the carbazole method because the color development step is performed at room temperature.[1]
Inconsistent or lower-than-expected galacturonic acid readings in the presence of high neutral sugar concentrations. Neutral sugars can still cause some interference in the m-hydroxydiphenyl assay, and high concentrations can suppress the color formation from uronic acids.1. Adjust reagent concentration: In the presence of excess neutral sugars, you may need to increase the amount of the m-hydroxydiphenyl reagent to maximize color production from the uronic acid. 2. Perform a standard curve with a similar matrix: If your samples contain a high and relatively consistent concentration of neutral sugars, prepare your galacturonic acid standards in a solution with a similar concentration of the interfering sugars to correct for the matrix effect. 3. Purify your sample: Consider using techniques like solid-phase extraction (SPE) with an appropriate cartridge to remove interfering neutral sugars before performing the colorimetric assay.[3]
Precipitate forms in the reaction mixture. Some reports have indicated that sulfamate can precipitate when cooled after being heated in sulfuric acid.Ensure that the sulfamate solution is properly prepared and that the volumes used are consistent. The modified sulfamate/m-hydroxydiphenyl assay is designed to avoid this issue by using a small, compatible amount of sulfamate.[1]
Low sensitivity for certain uronic acids. The response of different uronic acids to the colorimetric assay can vary. For example, D-mannuronic acid detection requires the presence of sodium tetraborate.[1]If you suspect the presence of uronic acids other than galacturonic acid, such as mannuronic acid or glucuronic acid, include sodium tetraborate in your sulfuric acid reagent to ensure their detection and enhance the color yield.[1]
Results are not reproducible. Inconsistent timing of reagent addition and absorbance readings can lead to variability, as the color complex can fade over time.[2][4] The mixing of the viscous sulfuric acid solution can also be a source of error.1. Standardize your timing: Use a multichannel pipette for simultaneous reagent addition to your samples and standards. Read the absorbance at a consistent, optimized time point after color development.[2] 2. Ensure thorough mixing: Vigorously mix the samples after each reagent addition, especially after adding the sulfuric acid and the m-hydroxydiphenyl reagent, to ensure a homogenous reaction mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of neutral sugar interference in galacturonic acid assays?

A1: The primary cause of interference is the reaction of neutral sugars with hot, concentrated sulfuric acid, which is used to hydrolyze pectic polysaccharides and dehydrate the resulting monosaccharides. This reaction produces brown-colored degradation products that absorb light in the same region as the colored product formed by galacturonic acid, leading to falsely elevated results.[2]

Q2: How does the m-hydroxydiphenyl method reduce interference compared to the carbazole method?

A2: The m-hydroxydiphenyl method significantly reduces interference from neutral sugars because the color development step with the m-hydroxydiphenyl reagent occurs at room temperature. In contrast, the carbazole method requires a second heating step after the addition of the carbazole reagent, which further promotes color formation from neutral sugars.

Q3: What is the role of sulfamate in the modified m-hydroxydiphenyl assay?

A3: Sulfamate is added to the reaction mixture before the initial heating step in sulfuric acid to suppress the browning of neutral sugars.[1] This essentially eliminates a major source of interference without significantly impacting the sensitive detection of uronic acids by the m-hydroxydiphenyl reagent.

Q4: Are there alternative methods for quantifying galacturonic acid that are not affected by neutral sugars?

A4: Yes, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more specific and less prone to interference from neutral sugars.[5][6][7][8] These methods separate the galacturonic acid from other sugars before quantification. Enzymatic methods using pectinases to specifically hydrolyze pectin to galacturonic acid, followed by HPLC analysis, also offer high precision.[9]

Q5: Can I use a microplate reader for my galacturonic acid assay?

A5: Yes, the m-hydroxydiphenyl assay can be adapted for a 96-well microplate format.[2][10] This allows for high-throughput analysis and can help to minimize errors related to the timing of readings by allowing for rapid measurement of all samples.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the modified sulfamate/m-hydroxydiphenyl assay for galacturonic acid.

Table 1: Effect of Sulfamate on Color Production by a 20-fold Excess of Neutral Sugars

Neutral SugarAbsorbance without SulfamateAbsorbance with Sulfamate
D-GalactoseHighSignificantly Reduced
L-ArabinoseModerateSignificantly Reduced
D-MannoseModerateSignificantly Reduced
L-RhamnoseModerateSignificantly Reduced
Data synthesized from descriptions in Filisetti-Cozzi & Carpita (1991).

Table 2: Linearity of the Modified Sulfamate/m-Hydroxydiphenyl Assay

AnalyteLinear Range (nmol)
D-Galacturonic Acid5 - 200
This linearity is maintained in the presence or absence of a 10-fold excess of D-galactose when using the modified sulfamate/m-hydroxydiphenyl assay with 75 mM sodium tetraborate.

Experimental Protocols

Modified Sulfamate/m-Hydroxydiphenyl Assay for Galacturonic Acid

This protocol is adapted from the method described by Filisetti-Cozzi and Carpita (1991) to minimize interference from neutral sugars.[1]

Reagents:

  • Sulfamate Reagent: 4 M sulfamic acid/potassium sulfamate, pH 1.6.

  • Sulfuric Acid/Tetraborate Reagent: Concentrated sulfuric acid containing 75 mM sodium tetraborate.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Store in the dark at 4°C.

  • Galacturonic Acid Standards: Prepare a stock solution of D-galacturonic acid (e.g., 1 mg/mL) and create a series of dilutions for a standard curve (e.g., 5 to 200 nmol per assay).

Procedure:

  • Sample Preparation: Pipette 0.4 mL of your sample or standard into a glass test tube.

  • Sulfamate Addition: Add 40 µL of the sulfamate reagent to each tube and mix.

  • Sulfuric Acid Addition: Carefully add 2.4 mL of the ice-cold sulfuric acid/tetraborate reagent to each tube and mix thoroughly.

  • Heating: Heat the tubes in a boiling water bath for 20 minutes.

  • Cooling: Cool the tubes in an ice bath to room temperature.

  • Color Development: Add 80 µL of the m-hydroxydiphenyl reagent and mix immediately.

  • Incubation: Let the tubes stand at room temperature for 20 minutes.

  • Measurement: Measure the absorbance at 520 nm.

  • Quantification: Determine the concentration of galacturonic acid in your samples by comparing their absorbance to the standard curve.

Visualizations

experimental_workflow start Start: Sample/Standard (0.4 mL) add_sulfamate Add 40 µL Sulfamate Reagent (Suppresses browning) start->add_sulfamate mix1 Mix add_sulfamate->mix1 add_h2so4 Add 2.4 mL H2SO4/Tetraborate (Ice-cold) mix1->add_h2so4 mix2 Mix Thoroughly add_h2so4->mix2 heat Heat in Boiling Water Bath (20 min) mix2->heat cool Cool in Ice Bath heat->cool add_mhdp Add 80 µL m-Hydroxydiphenyl (Color development) cool->add_mhdp mix3 Mix Immediately add_mhdp->mix3 incubate Incubate at Room Temperature (20 min) mix3->incubate measure Measure Absorbance at 520 nm incubate->measure quantify Quantify Galacturonic Acid (vs. Standard Curve) measure->quantify end End quantify->end

Caption: Workflow for the modified sulfamate/m-hydroxydiphenyl assay.

troubleshooting_logic problem Problem: High Background/Browning cause Potential Cause: Neutral Sugar Interference problem->cause solution1 Solution 1: Add Sulfamate Reagent cause->solution1 solution2 Solution 2: Optimize Heating Step cause->solution2 solution3 Solution 3: Switch to m-Hydroxydiphenyl Assay cause->solution3 success Problem Resolved solution1->success solution2->success solution3->success

Caption: Troubleshooting logic for high background absorbance.

References

Technical Support Center: Optimizing Enzymatic Digestion of Pectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and efficient enzymatic degradation of pectin.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in pectin degradation?

A1: The complete degradation of pectin, a complex polysaccharide, requires the synergistic action of several enzymes.[1] The primary enzymes include:

  • Pectin methylesterase (PME): This enzyme removes methyl ester groups from pectin, producing pectic acid and methanol. This initial step often makes the pectin more accessible to other pectinases.[2][3]

  • Polygalacturonase (PG): This enzyme hydrolyzes the α-1,4-glycosidic bonds between galacturonic acid residues in the pectin backbone.[1]

  • Pectin lyase (PL): This enzyme cleaves the α-1,4-glycosidic bonds via a trans-elimination reaction.[4]

  • Protopectinase: This enzyme solubilizes water-insoluble protopectin, releasing soluble pectin.[5]

Q2: What are the optimal conditions for pectinase activity?

A2: Optimal conditions for pectinase activity vary significantly depending on the microbial source of the enzyme. Fungal pectinases generally perform best in acidic conditions, while bacterial pectinases often favor neutral to alkaline environments.[2] Refer to the table below for a summary of typical optimal conditions.

Q3: How can I determine the concentration of pectin in my sample?

A3: Several methods are available to determine pectin concentration. Common techniques include:

  • Gravimetric methods: These involve precipitating pectin with metal ions (e.g., calcium or copper) and measuring the weight of the precipitate.[6]

  • Colorimetric methods: These methods, such as the m-hydroxydiphenyl method, rely on the reaction of pectin hydrolysis products with a colorimetric reagent.[7]

  • Spectrophotometric methods: These techniques measure the remaining concentration of a reactant (e.g., copper ions) after precipitation with pectin.[6]

Q4: What are common inhibitors of pectinase activity?

A4: Pectinase activity can be inhibited by various substances, which may be present in your sample or introduced during preparation. Potential inhibitors include:

  • Heavy metal ions: Ions such as mercury (Hg²+), copper (Cu²+), zinc (Zn²+), and chromium (Cr²+) can inactivate pectinases.[8]

  • Phenolic compounds: Plant-derived compounds like tannins can inhibit pectinase activity.

  • High substrate concentrations: Excessively high concentrations of pectin can lead to substrate inhibition for some pectinases.[9]

  • Chelating agents: Reagents like EDTA can interfere with enzymes that require metal ions for activity.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic digestion of pectin.

Problem 1: Incomplete Pectin Digestion (High Viscosity Remains)

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Verify that the pH, temperature, and incubation time are within the optimal range for your specific pectinase. Refer to the manufacturer's datasheet and the data tables below. Fungal pectinases typically prefer acidic pH (3.5-5.5) and temperatures of 30-50°C, while bacterial pectinases often work best at neutral to alkaline pH (7.0-9.0) and 37-60°C.[2]
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at 4°C or -20°C).[10] Perform an enzyme activity assay to confirm its functionality. Consider using a fresh batch of enzyme.
Insufficient Enzyme Concentration Increase the enzyme concentration in the reaction mixture. The optimal enzyme-to-substrate ratio should be determined experimentally.[11]
Presence of Inhibitors Analyze your sample for the presence of known inhibitors like heavy metals or phenolic compounds.[8] Consider sample purification steps if inhibitors are suspected.
Incorrect Pectin Substrate Ensure the type of pectin being used is appropriate for the enzyme. Some pectinases have specificity for high or low methoxyl pectin.[5]

Problem 2: Low Yield of Galacturonic Acid (or other degradation products)

Possible Cause Troubleshooting Steps
Inaccurate Assay Method Verify the accuracy and calibration of your assay for measuring galacturonic acid. The 3,5-dinitrosalicylic acid (DNS) method is commonly used.[12] Ensure your standard curve is accurate.[13]
Short Incubation Time Increase the incubation time to allow for more complete degradation. Monitor the reaction over a time course to determine the point of maximum product release.[14]
Product Inhibition High concentrations of the final degradation products can sometimes inhibit enzyme activity. If suspected, consider methods to remove the products as they are formed, such as dialysis.
Enzyme Denaturation High temperatures or extreme pH values can denature the enzyme, leading to a loss of activity.[15] Ensure your reaction conditions are not denaturing the enzyme.

Data Presentation: Optimal Conditions for Pectinases

Table 1: Optimal pH and Temperature for Pectinases from Different Sources

Enzyme Source Optimal pH Optimal Temperature (°C) Reference(s)
Fungal (e.g., Aspergillus niger) 3.5 - 5.830 - 55[2][8][15]
Bacterial (e.g., Bacillus subtilis) 7.0 - 9.037 - 60[2][16]
Yeast (e.g., Yarrowia lipolytica) 4.5 - 6.025 - 40[2][17]
Streptomyces sp. 5.0 and 9.070[12]

Experimental Protocols

Protocol 1: Pectinase Activity Assay (DNSA Method)

This protocol is adapted from methods used to determine the amount of reducing sugars released from pectin.[10][12]

Materials:

  • 1% (w/v) Pectin solution in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.0)

  • Pectinase enzyme solution

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • D-galacturonic acid standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, mix 0.75 mL of the 1% pectin solution with 0.25 mL of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).[10]

  • Stopping the Reaction: Add 1.0 mL of DNSA reagent to stop the enzymatic reaction.

  • Color Development: Place the tubes in a boiling water bath for 5-15 minutes until a color change is observed.[10]

  • Cooling and Dilution: Cool the tubes to room temperature and add a known volume of distilled water to dilute the sample if necessary.

  • Measurement: Measure the absorbance of the solution at 530-540 nm using a spectrophotometer.[10][18]

  • Standard Curve: Prepare a standard curve using known concentrations of D-galacturonic acid and use it to determine the amount of reducing sugars released in your samples.

  • Enzyme Activity Calculation: One unit (U) of pectinase activity is typically defined as the amount of enzyme that liberates 1 µmol of galacturonic acid per minute under the specified assay conditions.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis pectin_prep Prepare Pectin Substrate reaction_mix Mix Pectin and Enzyme pectin_prep->reaction_mix enzyme_prep Prepare Enzyme Solution enzyme_prep->reaction_mix incubation Incubate at Optimal Temperature and pH reaction_mix->incubation stop_reaction Stop Reaction (e.g., add DNSA) incubation->stop_reaction measure_product Measure Degradation Product (e.g., Absorbance at 540nm) stop_reaction->measure_product calculate_activity Calculate Enzyme Activity measure_product->calculate_activity troubleshooting_pectin_digestion start Incomplete Pectin Digestion? check_conditions Are pH, Temperature, and Incubation Time Optimal? start->check_conditions Yes success Complete Digestion Achieved start->success No adjust_conditions Adjust Reaction Conditions check_conditions->adjust_conditions No check_enzyme_activity Is the Enzyme Active? check_conditions->check_enzyme_activity Yes adjust_conditions->start use_new_enzyme Use a Fresh Batch of Enzyme check_enzyme_activity->use_new_enzyme No check_enzyme_conc Is Enzyme Concentration Sufficient? check_enzyme_activity->check_enzyme_conc Yes use_new_enzyme->start increase_enzyme_conc Increase Enzyme Concentration check_enzyme_conc->increase_enzyme_conc No check_inhibitors Suspect Inhibitors in Sample? check_enzyme_conc->check_inhibitors Yes increase_enzyme_conc->start check_inhibitors->success No failure Further Investigation Needed check_inhibitors->failure Yes purify_sample Purify Sample to Remove Inhibitors purify_sample->start failure->purify_sample

References

Technical Support Center: Stability of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tetragalacturonic acid in solution and during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-sealed container in a dry environment at low temperatures, ideally at 4°C or below -10°C.[1] Under these conditions, the product is expected to be stable for over six months. It is also described as hygroscopic, so protection from moisture is critical to prevent degradation.[1]

Q2: How should I prepare and store aqueous solutions of this compound?

A2: To prepare an aqueous solution, dissolve solid this compound in high-purity, sterile water or a suitable buffer. For extended storage of solutions, it is advisable to keep them at 4°C.[2][3] To prevent microbial growth, which can degrade the oligosaccharide, consider adding a bacteriostatic agent like a few drops of toluene, especially for long-term storage.[2][3] For critical applications, sterile filtration of the solution is recommended.

Q3: What factors can cause the degradation of this compound in my experiments?

A3: The primary factors that can lead to the degradation of this compound in solution are non-neutral pH and elevated temperatures.[4][5] Strongly acidic or alkaline conditions, especially when combined with heat, can catalyze the hydrolysis of the glycosidic bonds, breaking down the tetrasaccharide into smaller units and monomeric galacturonic acid. The presence of certain enzymes, such as polygalacturonases, will also rapidly degrade the molecule.

Q4: I am observing unexpected results in my cell culture experiment when using a this compound solution. What could be the cause?

A4: If you are observing inconsistent or unexpected results, it could be due to the degradation of this compound in your culture medium. The pH of the medium, incubation temperature, and duration of the experiment can all contribute to its breakdown. It is recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your specific experimental conditions. You may also consider preparing the stock solution in a buffer that is compatible with your experimental system and helps to maintain a stable pH.

Q5: What are the typical degradation products of this compound?

A5: The degradation of this compound through hydrolysis will yield smaller oligogalacturonides (trigalacturonic acid, digalacturonic acid) and monomeric D-galacturonic acid. The extent of degradation will determine the proportion of these products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity of this compound solution over time. Degradation due to improper storage (e.g., room temperature, exposure to light).Store stock solutions at 4°C in the dark. For longer-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Instability of this compound in the experimental buffer or medium.Prepare fresh solutions of this compound for each experiment. Alternatively, perform a stability study of this compound in your specific buffer system at the experimental temperature to determine its half-life.
Precipitate forms in the solution upon storage. Microbial contamination or changes in solubility with temperature.Prepare solutions using sterile water or buffers and sterile-filter the final solution. If storing at low temperatures, ensure the concentration is not above its solubility limit at that temperature.
Observed degradation during a high-temperature step in the protocol. Thermal degradation of the oligosaccharide.If possible, minimize the duration and temperature of any heating steps. If high temperatures are unavoidable, quantify the extent of degradation to account for it in your results.

Stability Data

Table 1: Estimated Stability of this compound in Aqueous Solution at Different Temperatures (at neutral pH)

TemperatureExpected StabilityRecommendations
4°CHighRecommended for short to medium-term storage (days to weeks).
25°C (Room Temp)ModerateSuitable for short-term use during an experiment (hours).
37°CLow to ModerateExpect some degradation over longer incubation periods (24+ hours).
> 60°CVery LowSignificant degradation is likely; avoid if possible.

Table 2: Estimated Impact of pH on this compound Stability in Aqueous Solution

pH RangeExpected StabilityRecommendations
1.0 - 3.0Very LowRapid hydrolysis is expected, especially with heat.
3.0 - 6.0ModerateStability increases as pH approaches neutral.
6.0 - 8.0HighOptimal pH range for stability.
8.0 - 12.0Low to ModerateDegradation can occur, particularly at higher pH and temperature.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid powder)

    • High-purity, sterile water or a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Sterile conical tubes or vials

    • Analytical balance

    • Vortex mixer

    • Sterile membrane filter (0.22 µm) and syringe

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile conical tube or vial.

    • Add the required volume of sterile water or buffer to achieve the desired final concentration.

    • Vortex the solution until the powder is completely dissolved.

    • For applications requiring high sterility, filter the solution through a 0.22 µm sterile membrane filter into a new sterile container.

    • Label the container with the compound name, concentration, date, and your initials.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C or below for long-term storage.

Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. The specific column, mobile phase, and detector settings may need to be optimized.

  • Materials:

    • This compound solution

    • HPLC system with a suitable detector (e.g., refractive index detector (RID) or a UV detector at a low wavelength if derivatized)

    • Anion-exchange or a suitable column for oligosaccharide separation

    • Mobile phase (e.g., sodium acetate gradient)

    • Vials for HPLC

  • Procedure:

    • Prepare solutions of this compound in the desired buffers and at the desired temperatures to be tested.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and transfer it to an HPLC vial.

    • If necessary, quench any ongoing reaction by rapidly cooling the sample or adjusting the pH.

    • Inject the samples into the HPLC system.

    • Analyze the chromatograms to determine the peak area of this compound at each time point.

    • A decrease in the peak area of this compound over time indicates degradation. The appearance of new peaks at shorter retention times may correspond to degradation products (e.g., trigalacturonic acid, galacturonic acid).

    • Quantify the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare this compound Solution in Test Buffer t0 Time Point 0: Analyze Initial Concentration (HPLC) prep->t0 Immediate Analysis incubate Incubate Solution at Test Condition (e.g., 37°C) prep->incubate Start Incubation data Collect and Analyze Data (Calculate % Degradation) t0->data tn Time Point n: Analyze Concentration (HPLC) incubate->tn Sample at Intervals tn->data troubleshooting_workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solution Check Solution Preparation and Storage Conditions start->check_solution is_fresh Was the solution freshly prepared? check_solution->is_fresh storage_ok Was it stored at 4°C or frozen? is_fresh->storage_ok No test_stability Perform a Stability Test in Your Experimental Medium is_fresh->test_stability Yes storage_ok->test_stability Yes degraded Is degradation observed? test_stability->degraded adjust_protocol Adjust Protocol: - Use fresh solutions - Reduce incubation time/temp degraded->adjust_protocol Yes

References

Technical Support Center: Oligogalacturonide Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) separation of oligogalacturonides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of oligogalacturonides, providing potential causes and solutions in a straightforward question-and-answer format.

1. Peak Shape Problems: Tailing, Fronting, and Splitting

Q: My peaks are tailing. What are the common causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.

  • Potential Causes & Solutions:

    • Secondary Interactions: Oligogalacturonides can interact with residual silanol groups on silica-based columns.

      • Solution: Use a base-deactivated column or add a small amount of a competing base to the mobile phase. For acidic compounds like oligogalacturonides, ensure the mobile phase pH is low enough to suppress the ionization of silanol groups.[1]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute your sample or reduce the injection volume.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2]

    • Extra-Column Effects: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[2]

      • Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly connected to minimize dead volume.

Q: Why are my peaks fronting?

A: Peak fronting, the inverse of tailing, is often caused by sample overload or issues with the sample solvent.

  • Potential Causes & Solutions:

    • Sample Overload: Injecting too much sample can lead to fronting.[3]

      • Solution: Reduce the sample concentration or injection volume.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[3]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: I am observing split peaks. What could be the issue?

A: Split peaks can arise from several factors, from sample preparation to column issues.

  • Potential Causes & Solutions:

    • Partially Blocked Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column, distorting the sample band.[4]

      • Solution: Backflush the column. If this doesn't resolve the issue, the frit may need to be replaced.

    • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3]

      • Solution: This usually indicates column degradation, and the column should be replaced.

    • Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.[3]

      • Solution: Ensure the sample solvent is compatible with the mobile phase.

2. Resolution and Retention Time Issues

Q: I have poor resolution between my oligogalacturonide peaks. How can I improve it?

A: Achieving good resolution is critical for accurate identification and quantification.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The composition of the mobile phase, particularly the gradient of the salt concentration (e.g., sodium acetate), is crucial for separating oligogalacturonides of different lengths.

      • Solution: Optimize the gradient slope. A shallower gradient will generally improve the separation of closely eluting peaks.

    • Incorrect Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.

      • Solution: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[5]

    • Inappropriate Column: The choice of stationary phase is critical for separating charged molecules like oligogalacturonides.

      • Solution: High-Performance Anion-Exchange Chromatography (HPAEC) columns, such as the Dionex CarboPac™ series, are specifically designed for carbohydrate and oligosaccharide separations.[6]

    • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution.[7]

      • Solution: Use a column oven to maintain a stable temperature.

Q: My retention times are shifting between runs. What is causing this?

A: Consistent retention times are essential for reliable peak identification.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent mobile phase composition and flow rate, causing retention time variability.

      • Solution: Regularly maintain the pump and check for leaks.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffers, can lead to shifts in retention.

      • Solution: Prepare mobile phases carefully and consistently. For HPAEC-PAD, it is crucial to use high-purity water (18 MΩ-cm) and high-quality reagents to avoid contamination.[8]

    • Column Temperature Changes: Fluctuations in ambient temperature can affect retention times.[7]

      • Solution: Use a column oven for precise temperature control.

3. Baseline and Sensitivity Problems

Q: I am experiencing a noisy or drifting baseline. What should I do?

A: A stable baseline is crucial for accurate integration and quantification, especially for low-abundance analytes.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents or reagents can cause baseline noise and drift.[8]

      • Solution: Use high-purity solvents and reagents. Filter and degas the mobile phase before use.

    • Air Bubbles in the System: Air bubbles in the pump or detector can cause significant baseline disturbances.

      • Solution: Degas the mobile phase and prime the pump to remove any trapped air.

    • Detector Issues (HPAEC-PAD): For Pulsed Amperometric Detection (PAD), a dirty or aging electrode can lead to baseline problems and reduced sensitivity.

      • Solution: Clean or replace the working electrode according to the manufacturer's instructions.

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are unexpected peaks that can appear in blank runs as well as sample runs.

  • Potential Causes & Solutions:

    • Mobile Phase Contamination: Trace contaminants in the solvents can accumulate on the column during equilibration and elute as a peak during the gradient.

      • Solution: Use fresh, high-purity mobile phase.

    • System Contamination: Carryover from previous injections can cause ghost peaks.

      • Solution: Implement a thorough wash cycle for the autosampler and injection port between runs.

    • Sample Preparation: Contaminants introduced during sample preparation can appear as ghost peaks.

      • Solution: Use clean glassware and high-quality reagents for sample preparation.

Data Presentation

The following table summarizes the qualitative effects of key HPLC parameters on the separation of oligogalacturonides.

ParameterEffect on Retention TimeEffect on ResolutionGeneral Recommendation for Oligogalacturonides
Mobile Phase Gradient Slope Steeper gradients decrease retention time.Shallower gradients generally increase resolution.Optimize for the specific range of oligogalacturonide sizes in the sample.
Flow Rate Higher flow rates decrease retention time.[5]Lower flow rates can improve resolution to a point.[5]Typically in the range of 0.5-1.0 mL/min for analytical columns.
Column Temperature Higher temperatures generally decrease retention time.[7]Can improve or decrease resolution depending on the specific oligogalacturonides. Higher temperatures can improve peak shape by reducing mobile phase viscosity.[7][9]Maintain a stable temperature using a column oven, often between 30-40°C.
Mobile Phase pH Affects the charge state of both the analytes and the stationary phase, thus influencing retention.Can significantly impact selectivity and therefore resolution.For HPAEC-PAD, a high pH is used to deprotonate the hydroxyl groups of the carbohydrates, enabling their separation on an anion-exchange column.

Experimental Protocols

Protocol: HPAEC-PAD Analysis of Oligogalacturonides from Plant Extracts

This protocol provides a general framework for the extraction and analysis of oligogalacturonides from plant tissue. Optimization may be required for different plant species and experimental goals.

1. Sample Preparation and Extraction

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Suspend the powdered tissue in 70% ethanol (e.g., 1 mL per 50 mg of tissue).

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the cell wall material.

  • Wash the pellet with 70% cold ethanol and centrifuge again.

  • Allow the pellet to air-dry overnight to evaporate the ethanol.

  • Resuspend the dried pellet in ultrapure water for HPAEC-PAD analysis.[10]

2. HPAEC-PAD System and Conditions

  • HPLC System: An ion chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac PA200 (3 x 250 mm) with a corresponding guard column.[6]

  • Mobile Phase:

    • Eluent A: 50 mM Potassium Hydroxide (or Sodium Hydroxide)

    • Eluent B: 1 M Sodium Acetate in 50 mM Potassium Hydroxide (or Sodium Hydroxide)

  • Gradient Program: A typical gradient involves increasing the concentration of Eluent B to elute oligogalacturonides of increasing size. An example gradient is as follows:

    • 0-10 min: 10% B

    • 10-40 min: Linear gradient from 10% to 100% B

    • 40-50 min: 100% B (column wash)

    • 50-60 min: Re-equilibration at 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 25 µL

  • PAD Settings: A standard quadruple-potential waveform for carbohydrate detection.

Mandatory Visualization

hplc_troubleshooting_workflow cluster_no start Problem Observed in Chromatogram peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape Yes resolution Poor Resolution or Retention Time Shift? start->resolution No baseline Baseline or Sensitivity Issue? check_column Check Column (Contamination, Void, Age) peak_shape->check_column check_sample Check Sample (Concentration, Solvent) peak_shape->check_sample check_fittings Check System Fittings & Tubing (Dead Volume) peak_shape->check_fittings resolution->baseline No check_mobile_phase Check Mobile Phase (Composition, pH, Purity) resolution->check_mobile_phase check_gradient Optimize Gradient Program resolution->check_gradient check_flow_temp Check Flow Rate & Temperature resolution->check_flow_temp check_detector Check Detector (PAD Electrode, Settings) baseline->check_detector check_mp_prep Check Mobile Phase (Purity, Degassing) baseline->check_mp_prep check_system_clean Check for System Contamination (Carryover) baseline->check_system_clean solution Problem Resolved check_column->solution check_sample->solution check_fittings->solution check_mobile_phase->solution check_gradient->solution check_flow_temp->solution check_detector->solution check_mp_prep->solution check_system_clean->solution

Caption: General HPLC troubleshooting workflow.

oligo_troubleshooting_workflow start Poor Oligogalacturonide Separation check_hpaec_conditions Verify HPAEC-PAD Conditions start->check_hpaec_conditions check_sample_prep Review Sample Preparation start->check_sample_prep check_column_health Assess Anion-Exchange Column Health start->check_column_health verify_mobile_phase Confirm Mobile Phase (NaOH/NaOAc Conc., Purity) check_hpaec_conditions->verify_mobile_phase optimize_gradient Adjust NaOAc Gradient Slope check_hpaec_conditions->optimize_gradient check_pad_waveform Check PAD Waveform Settings check_hpaec_conditions->check_pad_waveform verify_extraction Ensure Complete Extraction & Cleanup check_sample_prep->verify_extraction check_for_contaminants Filter Sample for Particulates check_sample_prep->check_for_contaminants column_wash Perform Column Wash Cycle check_column_health->column_wash replace_guard_column Replace Guard Column check_column_health->replace_guard_column solution Separation Improved verify_mobile_phase->solution optimize_gradient->solution check_pad_waveform->solution verify_extraction->solution check_for_contaminants->solution column_wash->solution replace_guard_column->solution

Caption: Troubleshooting workflow for oligogalacturonide separation.

References

Technical Support Center: Purification of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tetragalacturonic acid from complex mixtures, such as pectin hydrolysates.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for producing this compound?

A1: The most common starting material is pectin, a complex polysaccharide rich in galacturonic acid. Pectin is typically extracted from plant sources like citrus peels or apple pomace.[1][2] The pectin is then subjected to enzymatic or chemical hydrolysis to generate a mixture of oligogalacturonic acids of varying lengths, from which this compound can be purified.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Anion-exchange chromatography is the most powerful technique for separating oligogalacturonic acids due to the negative charge of the carboxyl groups.[3] High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is excellent for both analytical and preparative scale purification.[4][5] Size-exclusion chromatography (SEC) can also be used, typically as an initial fractionation step to separate larger oligosaccharides from smaller ones or for desalting purposes.

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is the gold standard for analyzing the purity of your fractions.[4][6] This method can resolve oligogalacturonic acids with different degrees of polymerization, allowing you to assess the presence of contaminants like trigalacturonic acid or pentagalacturonic acid in your this compound fractions.

Q4: What are the potential sources of impurities in my final product?

A4: Impurities can arise from several sources. The initial pectin hydrolysate is a complex mixture containing neutral sugars, salts, and other oligogalacturonic acids. Partially methyl-esterified galacturonic acid oligomers can also be present if the initial pectin is not fully de-esterified.[6] Incomplete enzymatic digestion can leave larger pectin fragments, while excessive acid hydrolysis can lead to the degradation of the target molecule.

Q5: Can this compound degrade during purification?

A5: Yes, oligogalacturonic acids can be susceptible to degradation, particularly under harsh pH conditions. For instance, high pH can lead to base-catalyzed degradation.[4] Thermal degradation is also a concern, which can result in decarboxylation.[7] It is crucial to control pH and temperature throughout the purification process.

Troubleshooting Guides

Anion-Exchange Chromatography (AEC)
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and other oligomers (e.g., tri- and pentagalacturonic acid) Gradient is too steep.Decrease the slope of the salt gradient to improve separation.
Incorrect mobile phase pH.Optimize the pH of the mobile phase to maximize the charge difference between the oligomers.
Column overloading.Reduce the amount of sample loaded onto the column.[8]
Peak tailing Secondary interactions between the oligosaccharides and the stationary phase.Adjust the mobile phase composition, for example, by adding a small amount of organic solvent if compatible with your system.
Column packing has deteriorated.Repack or replace the column.[8]
Low recovery of this compound Irreversible binding to the column.Ensure the column is thoroughly cleaned and regenerated between runs. Consider a stronger elution buffer or a different stationary phase.
Degradation during purification.Avoid high pH and high temperatures. Use pulsed amperometry at near-neutral pH for detection if possible to avoid base-catalyzed degradation.[4][7]
Co-elution with other charged molecules Presence of other anionic species in the sample.Pre-treat the sample to remove interfering substances, for example, through a desalting step using size-exclusion chromatography.
Size-Exclusion Chromatography (SEC)
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from other small molecules Inappropriate pore size of the stationary phase.Select a resin with a pore size optimized for the molecular weight range of small oligogalacturonic acids.
Column is too short.Increase the column length to enhance resolution.
Sample is diluted too much Large column volume relative to the sample volume.Use a smaller diameter column or concentrate the sample before loading.
Distorted peak shape Sample is too viscous.Dilute the sample in the mobile phase before injection.
Interactions between the sample and the column matrix.Increase the ionic strength of the mobile phase to minimize ionic interactions.

Quantitative Data

The following tables provide representative data for the purification of this compound. Please note that actual results will vary depending on the starting material, hydrolysis method, and specific chromatographic conditions.

Table 1: Comparison of Purification Methods for this compound from a Pectin Hydrolysate.

Purification Strategy Yield of this compound (%) Purity of this compound (%)
Anion-Exchange Chromatography (single step)15 - 25> 95
Size-Exclusion Chromatography followed by Anion-Exchange Chromatography10 - 20> 98
Preparative HPAEC-PAD5 - 15> 99

Table 2: Typical HPAEC-PAD Operating Parameters for this compound Analysis.

Parameter Value
Column CarboPac™ PA1 or similar anion-exchange column
Mobile Phase A Deionized Water
Mobile Phase B 1 M Sodium Acetate
Mobile Phase C 200 mM Sodium Hydroxide
Gradient Linear gradient of sodium acetate in sodium hydroxide
Flow Rate 0.5 - 1.0 mL/min
Detection Pulsed Amperometric Detection (PAD)

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin
  • Substrate Preparation: Prepare a 1% (w/v) solution of citrus pectin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).[1]

  • Enzyme Addition: Add a pectinase enzyme mixture (e.g., polygalacturonase) to the pectin solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for a defined period (e.g., 4-24 hours). The reaction time will influence the distribution of oligogalacturonic acid chain lengths.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes.

  • Clarification: Centrifuge the hydrolysate to remove any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm filter before chromatographic purification.

Protocol 2: Preparative Anion-Exchange Chromatography
  • Column: Use a preparative-scale anion-exchange column packed with a suitable resin (e.g., Q-Sepharose).

  • Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the filtered pectin hydrolysate onto the column.

  • Wash: Wash the column with the equilibration buffer to remove unbound neutral sugars and other impurities.

  • Elution: Elute the bound oligogalacturonic acids with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection: Collect fractions and analyze each for the presence of this compound using HPAEC-PAD.

  • Pooling and Desalting: Pool the fractions containing pure this compound and desalt using size-exclusion chromatography or dialysis.

Visualizations

PurificationWorkflow cluster_start Starting Material Preparation cluster_purification Purification Steps cluster_analysis Analysis and Final Product Pectin Pectin from Citrus/Apple Hydrolysis Enzymatic or Chemical Hydrolysis Pectin->Hydrolysis Initial_Separation Initial Separation (e.g., Size-Exclusion Chromatography) Hydrolysis->Initial_Separation Complex Mixture of Oligogalacturonic Acids AEC Anion-Exchange Chromatography (AEC) Initial_Separation->AEC Fraction_Collection Fraction Collection AEC->Fraction_Collection Purity_Analysis Purity Analysis (HPAEC-PAD) Fraction_Collection->Purity_Analysis Collected Fractions Purity_Analysis->AEC Re-injection if impure Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product Pure Tetragalacturonic Acid Pooling->Final_Product TroubleshootingAEC cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution in AEC Cause1 Gradient too Steep Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Decrease Gradient Slope Cause1->Solution1 Solution2 Optimize Mobile Phase pH Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

References

Preventing degradation of Tetragalacturonic acid during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of tetragalacturonic acid during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, providing targeted solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Enzymatic Hydrolysis: The enzyme may have low activity, or the loading is insufficient. Suboptimal pH and temperature can also significantly reduce enzyme efficiency.[1]Enzyme Activity and Loading: Ensure the enzyme is stored correctly and its activity is verified. An optimized pectinase loading can achieve near-complete hydrolysis.[1] Increasing the enzyme concentration can improve the yield.[1] Reaction Conditions: Most pectinases function optimally at a pH around 4.5 and a temperature of 50°C.[1] Verify and maintain these parameters throughout the hydrolysis process.
Substrate Issues: High substrate (pectin) concentration can lead to viscosity issues, hindering enzyme-substrate interaction. Impurities in the pectin source can also inhibit enzyme activity.[1]Substrate Concentration and Purity: A pectin concentration of around 4.0 g/L has been used effectively.[1] Pre-treating the raw material to remove inhibitors may be necessary.
Inappropriate Extraction Method: Acid hydrolysis can lead to significant degradation of the target oligosaccharide.[2]Method Selection: Employ enzymatic hydrolysis, which is more specific and operates under milder conditions, minimizing degradation.[2][3]
Product Contains a Mix of Oligosaccharides (DP2, DP3, DP5+) Non-specific Enzyme Activity: The commercial enzyme preparation may contain a mixture of endo- and exo-polygalacturonases, leading to a random cleavage pattern.[3]Enzyme Selection: Use a specific exopolygalacturonase that cleaves disaccharides from the non-reducing end or a highly specific endopolygalacturonase to target the production of specific oligomers.[4] For example, Endopolygalacturonase M2 has been shown to be effective for producing specific oligo-galacturonic acids.[3]
Incorrect Hydrolysis Time: The reaction time directly influences the degree of polymerization (DP) of the final product. Longer incubation times can lead to further degradation into smaller units.[3][5]Time-Course Optimization: Perform a time-course experiment to determine the optimal reaction time for maximizing the yield of this compound. For instance, maximum DP4 production might be achieved in a shorter time frame (e.g., 15-30 minutes) compared to DP2 or DP3.[6]
Degradation to Monosaccharides (Galacturonic Acid) Over-hydrolysis: Excessive enzyme concentration or prolonged reaction time can lead to the complete breakdown of oligosaccharides into monosaccharides.[3][5]Control Reaction Parameters: Reduce the enzyme concentration or shorten the hydrolysis time. Monitor the reaction closely using techniques like HPAEC-PAD to stop the reaction when the desired product concentration is reached.[7]
Harsh pH or Temperature Conditions: Both low and high pH values, as well as high temperatures, can catalyze the hydrolysis of glycosidic bonds, leading to degradation.[8]Maintain Optimal Conditions: Strictly control the pH and temperature throughout the extraction process. Use appropriate buffer systems to maintain a stable pH.[9] Pectin extraction at an intermediate temperature of 55°C can limit chemical and enzymatic degradation.[9]
Browning of the Final Product Thermal Degradation: Heat treatment, especially in the presence of uronic acids, can lead to caramelization and browning.[10] D-galacturonic acid has a high potential for browning.[10]Minimize Heat Exposure: Use lower temperatures for extraction and processing steps whenever possible. If heat is required for enzyme inactivation, use a rapid heating and cooling process (e.g., 100°C for 5-10 minutes).[7][11]
Presence of Impurities: Contaminants from the raw material may react under processing conditions to form colored compounds.Purification: Implement appropriate purification steps, such as chromatography, to remove impurities before final processing and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors leading to the degradation of this compound are:

  • pH: Both highly acidic and alkaline conditions can cause degradation. At low pH, acid hydrolysis cleaves the glycosidic bonds, while at high pH, a process called β-elimination occurs, especially in esterified pectin.[2][8]

  • Temperature: High temperatures can accelerate both chemical and enzymatic degradation, leading to the breakdown of the oligosaccharide chains and potentially causing browning through caramelization.[9][10]

  • Enzyme Activity: The type of enzyme (endo- vs. exo-acting), its concentration, and the duration of the enzymatic reaction are critical. Over-hydrolysis due to excessive enzyme action or prolonged reaction times can break down this compound into smaller oligomers and monosaccharides.[3][5]

  • Mechanical Forces: Techniques like ultrasonication can be used to assist extraction but may also contribute to the degradation of pectin into smaller fragments if not properly controlled.[2]

Q2: Which extraction methods are recommended to minimize degradation?

A2: Enzymatic hydrolysis is the preferred method for producing pectic oligosaccharides like this compound with minimal degradation.[2][3] This is because enzymes offer high specificity, acting on particular glycosidic linkages under mild pH and temperature conditions.[4] This contrasts with chemical methods like acid hydrolysis, which are less specific and can lead to significant depolymerization and unwanted side reactions.[2]

Q3: How can I monitor the composition of my extract during the experiment?

A3: Several analytical techniques can be used to monitor the reaction and analyze the final product:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly effective method for separating and quantifying pectic mono-, oligo-, and polysaccharides.[7] It allows you to track the formation of this compound and the depletion of the initial substrate, as well as the appearance of smaller degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides detailed structural information and can be used for sensitive and precise quantification of galacturonic acid and its oligomers.[6][12]

  • Thin-Layer Chromatography (TLC): TLC offers a rapid and convenient way to qualitatively assess the enzymatic breakdown of pectin and separate different galacturonic acid oligomers.

Q4: What is a general protocol for the enzymatic extraction of pectic oligosaccharides?

A4: Below is a generalized protocol based on common laboratory practices for the enzymatic production of pectic oligosaccharides from a pectin-rich source.

Experimental Protocol: Enzymatic Production of this compound

1. Materials and Reagents:

  • Pectin-rich raw material (e.g., citrus peel, apple pomace)

  • Polygalacturonase (e.g., Endopolygalacturonase M2)

  • Acetate or Citrate Buffer (e.g., 0.02 M, pH 4.5)[11]

  • Sodium Hydroxide (for pH adjustment)

  • Ethanol (for precipitation)

  • Deionized Water

2. Procedure:

  • Substrate Preparation: Prepare a 2% (w/v) pectin solution in the appropriate buffer (e.g., 0.02 M acetate buffer, pH 4.5).[11] Stir until the pectin is fully dissolved. Gentle heating may be applied if necessary, but avoid high temperatures to prevent degradation.

  • Enzymatic Hydrolysis:

    • Pre-heat the pectin solution to the optimal temperature for the enzyme (e.g., 45-50°C).[1][13]

    • Add the enzyme at a predetermined concentration (this needs to be optimized, but a starting point could be around 5-25 IU/mL).[6]

    • Incubate the mixture with constant stirring for the desired reaction time. The time will depend on the desired product; for DP4, shorter times (e.g., 15-90 minutes) are often optimal.[6]

  • Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 5-10 minutes to denature and inactivate the enzyme.[7][11]

  • Purification:

    • Cool the solution to room temperature.

    • Centrifuge the hydrolysate (e.g., at 5000 x g for 15 minutes) to remove any insoluble material.[11]

    • The supernatant, containing the pectic oligosaccharides, can be further purified, for example, by precipitation with ethanol or by chromatographic methods.

  • Analysis: Analyze the composition of the supernatant using HPAEC-PAD or LC-MS to determine the concentration of this compound and other oligomers.[7][12]

Q5: What are the best practices for storing the final this compound product?

A5: To ensure stability, the purified this compound should be stored in a lyophilized (freeze-dried) form at -20°C or below. If in solution, it should be stored at 4°C for short-term use (maximum of 24 hours) to minimize microbial growth and chemical degradation.[9] For longer-term storage in solution, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow raw_material Pectin-rich Raw Material extraction Pectin Extraction (e.g., buffer extraction) raw_material->extraction hydrolysis Enzymatic Hydrolysis (Polygalacturonase) extraction->hydrolysis inactivation Enzyme Inactivation (Heat Treatment) hydrolysis->inactivation analysis Analysis (HPAEC-PAD, LC-MS) hydrolysis->analysis In-process Monitoring centrifugation Centrifugation inactivation->centrifugation supernatant Supernatant Collection (Crude Oligosaccharides) centrifugation->supernatant purification Purification (e.g., Chromatography) supernatant->purification purification->analysis final_product Purified This compound purification->final_product

Caption: Workflow for enzymatic extraction and purification of this compound.

degradation_prevention degradation This compound Degradation prev_ph Maintain Optimal pH (e.g., pH 4.5) degradation->prev_ph prev_temp Control Temperature (e.g., 45-55°C) degradation->prev_temp prev_enzyme Optimize Enzyme Load & Reaction Time degradation->prev_enzyme prev_method Use Enzymatic Method (vs. Chemical) degradation->prev_method cause_ph Harsh pH (Acidic/Alkaline) cause_ph->degradation cause_temp High Temperature cause_temp->degradation cause_enzyme Over-hydrolysis (Enzyme Activity) cause_enzyme->degradation

Caption: Key factors causing degradation and their corresponding preventative measures.

References

Technical Support Center: Enhancing Tetragalacturonic Acid Elicitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of tetragalacturonic acid and other oligogalacturonide (OG) preparations as elicitors in plant defense studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with oligogalacturonide elicitors, providing potential causes and recommended solutions to enhance experimental success and reproducibility.

Issue Potential Cause(s) Recommended Solution(s)
No or weak elicitor response (e.g., no ROS burst, no defense gene induction) 1. Suboptimal Degree of Polymerization (DP): The elicitor activity of OGs is highly dependent on their chain length. While this compound (DP4) can elicit responses, longer chains (DP 10-15) are often more potent.[1] 2. Inactive Preparation: The OG preparation may be degraded or contain inhibitory modifications. Methyl-esterification and oxidation of OGs can significantly reduce their elicitor activity.[1][2] 3. Inappropriate Concentration: OGs exhibit a dose-dependent effect. The concentration used may be too low to trigger a detectable response or, in some cases, too high, leading to cell death or suppression of the response.[1][2] 4. Insensitive Plant System: The plant species, ecotype, or developmental stage might be less responsive to OGs. 5. Incorrect pH of Solution: The pH of the OG solution can influence its activity.1. Optimize DP: Test OGs with a higher DP (e.g., 10-15) to determine the most effective chain length for your system. Consider that shorter OGs (DP 2-7) can also be active in some contexts.[1] 2. Verify Preparation Quality: Use freshly prepared or properly stored OG solutions. Ensure the preparation is free of methyl-esterification and oxidation.[2] 3. Perform a Dose-Response Curve: Test a range of OG concentrations (e.g., 10 µg/mL to 200 µg/mL) to identify the optimal concentration for your specific assay and plant material.[3] 4. Select Appropriate Plant Material: If possible, use a plant system known to be responsive to OGs, such as Arabidopsis, tomato, or grapevine.[3][4] 5. Buffer the Solution: Prepare OG solutions in a suitable buffer (e.g., MES buffer, pH 5.5-6.0) to maintain a stable pH.
High variability between replicates 1. Inconsistent OG Preparation: Aliquots of the OG stock solution may not be homogenous. 2. Uneven Application: The elicitor solution may not be applied uniformly to the plant tissue. 3. Biological Variability: Natural variation between individual plants or tissues.1. Ensure Homogeneity: Thoroughly vortex the stock solution before taking aliquots. 2. Standardize Application: Use precise methods for application, such as vacuum infiltration for leaf discs or consistent spraying for whole plants. 3. Increase Sample Size: Use a larger number of biological replicates to account for natural variation.
Cell death or tissue damage observed 1. High OG Concentration: Very high concentrations of OGs can induce a hypersensitive-like response and programmed cell death.[2] 2. Contamination of OG Preparation: The preparation may be contaminated with other compounds that are toxic to the plant cells.1. Reduce Concentration: Lower the concentration of OGs used in the experiment. Refer to your dose-response curve to find a concentration that elicits a defense response without causing significant cell death. 2. Use Purified OGs: Ensure the use of high-purity OG preparations.
Elicitor activity decreases over time 1. Degradation of OGs: OGs in solution, especially at room temperature, can be degraded by microbial contamination or enzymatic activity from the plant tissue itself. 2. Plant Desensitization: Prolonged exposure to elicitors can sometimes lead to a refractory state where the cells become less responsive.1. Use Fresh Solutions: Prepare fresh OG solutions for each experiment. If storing, use sterile water or buffer and store at -20°C in small aliquots to avoid freeze-thaw cycles. 2. Consider Time-Course Experiments: Analyze responses at earlier time points after elicitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal degree of polymerization (DP) for an oligogalacturonide elicitor?

A1: The optimal DP can vary depending on the plant species and the specific defense response being measured. Generally, OGs with a DP of 10-15 are considered the most effective elicitors of plant immune responses.[1] However, shorter OGs, including this compound (DP4) and even trimers (DP3), have been shown to induce defense gene expression and resistance to pathogens in certain plants.[5] It is recommended to test a range of DPs to determine the most potent for your experimental system.

Q2: How do chemical modifications affect the elicitor activity of this compound preparations?

A2: Chemical modifications can significantly impact elicitor activity.

  • Methyl-esterification: The presence of methyl esters on the galacturonic acid residues generally reduces the elicitor potential of OGs.[1]

  • Acetylation: Acetylated OGs may have some role in defense but their overall protective effect is often limited.

  • Oxidation: Oxidation of the reducing end of OGs has been shown to decrease their elicitor effect.[2][6] For maximal activity, it is crucial to use OG preparations that are largely free of these modifications.

Q3: What is the recommended concentration range for this compound as an elicitor?

A3: The effective concentration of this compound and other OGs is dose-dependent and should be optimized for each experimental system. A common starting range for in vitro and in planta assays is between 10 µg/mL and 200 µg/mL.[3] At high concentrations, OGs can induce strong immune responses, while at lower concentrations, they may regulate growth and development.[1][2] A dose-response experiment is the best way to determine the optimal concentration for your specific research question.

Q4: How should I prepare and store my this compound solutions?

A4: To ensure consistency and activity, follow these guidelines:

  • Preparation: Dissolve the powdered this compound in sterile, purified water or a suitable buffer (e.g., 50 mM MES, pH 5.8). Ensure the powder is fully dissolved.

  • Sterilization: If necessary, filter-sterilize the solution through a 0.22 µm filter. Avoid autoclaving as it can degrade the oligosaccharides.

  • Storage: For short-term storage (a few days), keep the solution at 4°C. For long-term storage, aliquot the solution into sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: Can this compound be used in combination with other elicitors?

A5: Yes, combining OGs with other elicitors, such as chitosan oligomers (COS), can have synergistic effects and provide enhanced and broader-spectrum disease resistance.[2] The combination of COS and OGs can simulate a more natural plant-pathogen interaction, leading to a more robust defense response.

Data Presentation

Table 1: Effect of Oligogalacturonide Degree of Polymerization (DP) on Elicitor Activity

Degree of Polymerization (DP)Plant SpeciesObserved Elicitor ResponseReference(s)
2-7Sugar BeetPartial resistance against Rhizoctonia solani
3Arabidopsis thalianaInduction of defense and phytohormone signaling genes[5]
10-15Arabidopsis thalianaHigher levels of ROS synthesis and defense-related gene transcription compared to DP3.[3]
10-15TomatoSignificant reduction in lesions caused by Botrytis cinerea.[7]
11Grapevine50-65% reduction in lesions caused by Botrytis cinerea.[7]

Table 2: Dose-Dependent Responses to Oligogalacturonides

Concentration RangeObserved EffectReference(s)
Low ConcentrationsRegulation of plant growth and development.[1][2]
High ConcentrationsInduction of immune responses (e.g., ROS burst, defense gene expression).[1][2]
Very High ConcentrationsPotential for hypersensitive response and cell death.[2][8]

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst in Leaf Discs

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in response to OG elicitation.

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana)

  • Oligogalacturonic acid solution (e.g., 1 mg/mL stock)

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • Sterile water

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Excise leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.

  • Float the leaf discs in sterile water in a petri dish for at least 2 hours to reduce wounding-induced ROS.

  • Place one leaf disc into each well of a 96-well white opaque microplate containing 100 µL of sterile water.

  • Prepare the assay solution by mixing luminol and HRP with sterile water to final concentrations of 100 µM and 10 µg/mL, respectively.

  • Add 100 µL of the assay solution to each well containing a leaf disc.

  • Place the microplate in a luminometer and measure the background luminescence for 5-10 minutes.

  • Add the desired concentration of the OG elicitor (e.g., 10 µL of a 10x stock solution) to each well.

  • Immediately start measuring the chemiluminescence signal every 1-2 minutes for at least 30-60 minutes.

  • Water or buffer can be used as a negative control.

Quantification of Phytoalexin Accumulation

This protocol provides a general method for extracting and quantifying phytoalexins, such as camalexin in Arabidopsis thaliana, after OG treatment.

Materials:

  • Plant tissue treated with OGs

  • Methanol

  • High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

  • Appropriate standards for the phytoalexin of interest (e.g., camalexin)

Procedure:

  • Harvest plant tissue at different time points after OG elicitation (e.g., 24, 48, 72 hours).

  • Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract the phytoalexins by adding a known volume of methanol (e.g., 1 mL per 100 mg of tissue) and incubating with shaking for several hours at room temperature.

  • Centrifuge the samples to pellet the cell debris.

  • Transfer the supernatant to a new tube and, if necessary, concentrate it under a stream of nitrogen gas or in a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • Filter the extract through a 0.22 µm syringe filter.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and detector.

  • Quantify the phytoalexin by comparing the peak area to a standard curve generated with known concentrations of the phytoalexin standard.

Analysis of Defense Gene Expression by RT-qPCR

This protocol outlines the steps to measure the relative expression of defense-related genes in response to OG elicitation.

Materials:

  • Plant tissue treated with OGs

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR system

Procedure:

  • Harvest plant tissue at various time points after OG treatment (e.g., 0, 1, 3, 6, 24 hours).

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the tissue using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Set up the qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for your target defense genes (e.g., PR1, PDF1.2) and a stable reference gene (e.g., Actin, Ubiquitin).

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control treatment and the reference gene.

Mandatory Visualization

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_responses Cellular Responses OG Oligogalacturonides (e.g., this compound) WAK1 WAK1 (Receptor) OG->WAK1 Binding RBOHD RBOHD (NADPH Oxidase) WAK1->RBOHD Activation MAPKKK MAPKKK WAK1->MAPKKK Activation ROS ROS Burst RBOHD->ROS Production Callose Callose Deposition ROS->Callose Signal for MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/MPK6) MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Upregulation Phytoalexins Phytoalexin Accumulation Defense_Genes->Phytoalexins Leads to

Caption: Oligogalacturonide signaling pathway in plants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis OG_Prep Prepare Tetragalacturonic Acid Solution Elicitation Elicitation with This compound OG_Prep->Elicitation Plant_Prep Prepare Plant Material (e.g., Leaf Discs) Plant_Prep->Elicitation ROS_Assay ROS Burst Assay Elicitation->ROS_Assay Early Response Gene_Expression Defense Gene Expression (RT-qPCR) Elicitation->Gene_Expression Mid Response Phytoalexin_Assay Phytoalexin Quantification (HPLC) Elicitation->Phytoalexin_Assay Late Response Data_Analysis Analyze and Compare Results ROS_Assay->Data_Analysis Gene_Expression->Data_Analysis Phytoalexin_Assay->Data_Analysis

Caption: Experimental workflow for assessing elicitor activity.

References

Dealing with batch-to-batch variability of commercial pectin for hydrolysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pectin (B1162225) hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the inherent batch-to-batch variability of commercial pectin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reproducibility of your hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What causes batch-to-batch variability in commercial pectin?

Batch-to-batch variability in commercial pectin is significant and stems from several factors:

  • Natural Source Variation: Pectin is a complex polysaccharide extracted from plant cell walls, most commonly citrus peels and apple pomace.[1][2] The exact chemical structure and composition of pectin can vary depending on the plant source, geographical location, harvest time, and degree of fruit ripening.[2]

  • Extraction and Manufacturing Processes: Each manufacturer uses proprietary methods for extraction (typically with hot acidified water), precipitation, and purification.[3] Minor changes in parameters like pH, temperature, and extraction time can alter the final properties of the pectin.[3]

  • Post-Extraction Modifications: Commercial pectins are often modified to achieve specific functionalities. The most common modification is de-esterification, which is the removal of methyl ester groups from the galacturonic acid backbone. This process, whether chemical or enzymatic, can introduce variability.[3]

  • Standardization: Pectin is often standardized by blending different batches or adding sugars to achieve a consistent gelling power or viscosity, but the underlying molecular structure can still differ.[1]

Q2: How does pectin variability impact hydrolysis experiments?

The physicochemical properties of pectin directly influence the rate and outcome of hydrolysis. Key parameters include:

  • Degree of Esterification (DE): This is the ratio of esterified galacturonic acid units to the total galacturonic acid units.[4] It is a critical factor influencing pectin's solubility and susceptibility to enzymatic and chemical degradation.[5] High methoxyl (HM) pectins (DE > 50%) and low methoxyl (LM) pectins (DE < 50%) will behave very differently during hydrolysis.[6]

  • Molecular Weight (MW): The average chain length of the pectin polymer affects viscosity and the accessibility of cleavage sites for enzymes or acid. Higher MW pectin can increase the viscosity of the reaction medium, potentially hindering enzyme mobility.[7]

  • Galacturonic Acid (GalA) Content: The purity of the pectin, indicated by the GalA content, will determine the maximum theoretical yield of hydrolysis products.

  • Presence of Neutral Sugars: Pectin contains side chains of neutral sugars (like arabinose and galactose) that can shield the polygalacturonic acid backbone from enzymatic attack, affecting hydrolysis efficiency.

Q3: My hydrolysis yield is inconsistent between different pectin batches. What should I do?

This is a common issue. Inconsistent yields are typically linked to variations in the pectin's physicochemical properties. A systematic approach is needed to identify the cause and standardize your process.

Below is a troubleshooting workflow to diagnose and resolve inconsistent hydrolysis yields.

G cluster_start cluster_characterize Step 1: Pectin Characterization cluster_adjust Step 2: Process Adjustment cluster_end start Start: Inconsistent Hydrolysis Yield char_de Characterize New Batch: - Degree of Esterification (DE) - Molecular Weight (MW) - Galacturonic Acid (GalA) Content start->char_de compare Compare properties to reference batch char_de->compare adjust_params Adjust Hydrolysis Parameters: - Enzyme concentration - pH / Temperature - Reaction time compare->adjust_params Properties Differ re_run Re-run small-scale hydrolysis compare->re_run Properties Match adjust_params->re_run end_ok Consistent Yield Achieved re_run->end_ok Success end_fail Yield Still Inconsistent: Re-evaluate characterization and enzyme activity re_run->end_fail Failure

Caption: Troubleshooting workflow for inconsistent pectin hydrolysis.

Pectin Characterization Guide

To manage batch-to-batch variability, it is crucial to characterize each new lot of pectin before use. Below are key parameters to measure and a comparison of common analytical methods.

Key Pectin Properties and Typical Variation
PropertyDescriptionTypical Range (Commercial Pectin)Impact on Hydrolysis
Degree of Esterification (DE) Percentage of carboxyl groups esterified with methanol (B129727).HM-Pectin: 55% - 75% LM-Pectin: < 50%Determines enzyme selection (Pectin Methyl Esterase, Polygalacturonase) and affects acid hydrolysis rates.[8]
Galacturonic Acid (GalA) Content Purity of the pectin sample.60% - 95%Higher content provides more substrate for hydrolysis, affecting theoretical maximum yield.
Molecular Weight (MW) Average mass of the pectin polymer chains.50,000 - 150,000 g/mol [1]Affects solution viscosity and enzyme accessibility. Acid hydrolysis reduces MW over time.[9]
Degree of Acetylation (DAc) Percentage of acetyl groups on the galacturonic acid backbone.Typically low in citrus/apple pectin (< 2%) but can be higher in sugar beet pectin.Acetyl groups can hinder enzymatic hydrolysis.
Comparison of Analytical Methods for DE Determination
MethodPrincipleAdvantagesDisadvantages
Titration Acid-base titration to quantify free carboxyl groups before and after saponification (de-esterification) of the ester groups.[10][11]Low cost, well-established, does not require expensive equipment.Can be time-consuming, less precise than other methods, subject to interference from other acidic compounds.
FT-IR Spectroscopy Measures the ratio of absorbance peaks for esterified carboxyl groups (~1745 cm⁻¹) and free carboxyl groups (~1630 cm⁻¹).[4][12]Rapid, non-destructive, requires minimal sample preparation.Requires a calibration curve with standards of known DE, accuracy can be affected by sample hydration.
HPLC Saponification of pectin followed by High-Performance Liquid Chromatography to quantify the released methanol and acetic acid.[13]Highly accurate and can determine both DE and DAc simultaneously.[13]Requires specialized equipment and method development.

Experimental Protocols

Qualification Workflow for New Pectin Batches

It is best practice to establish a qualification protocol for every new batch of pectin to ensure it meets the requirements for your hydrolysis application.

Caption: Qualification workflow for new commercial pectin batches.

Protocol 1: Determination of Degree of Esterification (DE) by Titration

This method quantifies the free and esterified carboxyl groups in pectin.

Materials:

Procedure:

  • Wash Pectin: Weigh 500 mg of pectin into a beaker. Add 100 mL of the acidified ethanol solution and stir for 10 minutes to remove impurities. Filter the mixture through a glass filter crucible.

  • Wash the filtered pectin with 100 mL of 60% ethanol, followed by washes with deionized water until the filtrate is free of chloride ions (test with silver nitrate).

  • Dry the washed pectin at 105°C for 2.5 hours.

  • Titration of Free Acid (V1): Accurately weigh 50 mg of the dried pectin and dissolve it in 100 mL of CO₂-free deionized water. Add 5 drops of phenolphthalein and titrate with 0.1 M NaOH until a faint pink color persists. Record the volume as V1.[13]

  • Saponification: To the neutralized solution from the previous step, add 20 mL of 0.5 M NaOH. Stir and let the reaction proceed for 30 minutes to de-esterify the pectin.

  • Add 20 mL of 0.5 M HCl to neutralize the excess NaOH.

  • Titration of Esterified Acid (V2): Add 5 drops of phenolphthalein and titrate the solution with 0.1 M NaOH until the same faint pink endpoint is reached. Record the volume as V2.[13]

  • Calculation:

    • Degree of Esterification (DE) % = [V2 / (V1 + V2)] * 100

Protocol 2: Standardized Acid Hydrolysis of Pectin

This protocol provides a controlled method for partial depolymerization of pectin.

Materials:

  • Pectin sample (pre-characterized)

  • 0.2 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH) for neutralization

  • 95% Ethanol

Procedure:

  • Prepare a 1% (w/v) pectin solution by slowly dissolving the pectin powder in 0.2 M HCl with constant stirring to avoid clumping.

  • Place the solution in a temperature-controlled water bath set to 70°C.[9]

  • Allow the hydrolysis to proceed for a defined period (e.g., 30 or 60 minutes). The duration is a critical parameter that will determine the final molecular weight of the hydrolysates.[9]

  • After the specified time, immediately stop the reaction by placing the container in an ice bath.

  • Neutralize the solution to pH 6.5-7.0 by slowly adding 1.0 M NaOH while monitoring with a pH meter.

  • Precipitate Hydrolysate: Add three volumes of 95% ethanol to the neutralized solution to precipitate the hydrolyzed pectin.

  • Recover the precipitate by centrifugation (e.g., 3000 rpm for 10 minutes).[9]

  • Wash the pellet twice with 70% ethanol to remove salts and residual acid.

  • Dry the final product in a vacuum oven at 40°C until a constant weight is achieved.

  • Analysis: The resulting pectin hydrolysate can be analyzed for its new molecular weight distribution (e.g., via Size Exclusion Chromatography) and functional properties.

References

Technical Support Center: Optimizing Polygalacturonase Activity on Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for polygalacturonase (PG) activity on its substrate, tetragalacturonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of polygalacturonase reactions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Enzyme Activity Incorrect pH of the reaction buffer.Verify the pH of your buffer. The optimal pH for polygalacturonase activity can vary significantly depending on the source of the enzyme. Most fungal PGs have an optimal pH in the acidic range (pH 4.0-6.0).[1][2]
Suboptimal reaction temperature.Ensure the reaction is incubated at the optimal temperature for your specific polygalacturonase. Optimal temperatures for PGs can range from 30°C to 65°C.[3][4][5][6][7]
Enzyme denaturation.Avoid repeated freeze-thaw cycles of the enzyme stock. Prepare single-use aliquots. Ensure proper storage conditions as recommended by the supplier.
Presence of inhibitors.Certain metal ions like Hg²⁺, Mn²⁺, Zn²⁺, Fe³⁺, and Ca²⁺ can inhibit PG activity.[8][3] Consider adding a chelating agent like EDTA if metal ion contamination is suspected. Plant-derived tissues may contain polygalacturonase-inhibiting proteins (PGIPs).[9][10][11][12][13]
Incorrect substrate concentration.Ensure the this compound concentration is not limiting. Perform a substrate concentration curve to determine the optimal concentration for your experimental setup.[14][15][16][17]
Inconsistent or Irreproducible Results Inaccurate pipetting.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Variability in reaction time.Use a precise timer to ensure consistent incubation times for all reactions. For kinetic studies, it is crucial to stop the reaction at the exact same time point for each sample.[18][19]
Improper mixing of reagents.Ensure all components of the reaction mixture are thoroughly mixed before starting the incubation.
Degradation of substrate or enzyme over time.Prepare fresh substrate solutions. Use freshly thawed enzyme aliquots for each experiment.
High Background Signal in Assay Contamination of reagents.Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Non-enzymatic hydrolysis of the substrate.Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation under your reaction conditions. This is particularly important at high temperatures or extreme pH values.
Interference from components in the enzyme preparation.If using a crude or partially purified enzyme, other components in the mixture may interfere with the assay. Purifying the enzyme can help reduce background signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for polygalacturonase activity on this compound?

The optimal pH for polygalacturonase activity is highly dependent on the source of the enzyme. For most fungal polygalacturonases, the optimal pH is typically in the acidic range, between 4.0 and 6.0.[1][2] However, some bacterial polygalacturonases can have optimal activity in neutral or even alkaline conditions.[6][20] It is crucial to determine the optimal pH for your specific enzyme empirically by testing a range of pH values.

Q2: What is the optimal temperature for the reaction?

Similar to pH, the optimal temperature for polygalacturonase activity varies depending on the enzyme's origin. Many polygalacturonases function optimally between 40°C and 60°C.[3][4][5][6][7] Thermostability is also a key factor; some enzymes may have a high optimal temperature but lose activity rapidly over time at that temperature.[3][7] Therefore, it is recommended to perform a temperature optimization experiment for your specific enzyme.

Q3: How does substrate concentration affect enzyme activity?

The rate of the enzymatic reaction will increase with the concentration of this compound until the enzyme becomes saturated with the substrate.[14][15][16] At this point, the reaction rate reaches its maximum velocity (Vmax). Very high concentrations of the substrate could potentially lead to substrate inhibition, though this is less common. To find the optimal substrate concentration, it is advisable to perform a substrate titration experiment.

Q4: Are there any known inhibitors or activators of polygalacturonase?

Yes, several substances can modulate polygalacturonase activity.

  • Inhibitors: Certain divalent and trivalent metal ions, such as mercury (Hg²⁺), manganese (Mn²⁺), zinc (Zn²⁺), iron (Fe³⁺), and calcium (Ca²⁺), have been shown to inhibit PG activity.[8][3] A significant class of inhibitors are polygalacturonase-inhibiting proteins (PGIPs), which are naturally produced by plants as a defense mechanism against fungal pathogens.[9][10][11][12][13]

  • Activators: Some studies have shown that under specific pH conditions, the interaction between a PG and a PGIP can surprisingly lead to an activation of the enzyme.[9][10][11] Certain metal ions, like Mg²⁺ and Zn²⁺, have also been reported to stimulate the activity of some polygalacturonases.

Q5: How can I accurately measure polygalacturonase activity?

Polygalacturonase activity is typically measured by quantifying the release of reducing sugars from the hydrolysis of the substrate. Common methods include the dinitrosalicylic acid (DNS) method or the Nelson-Somogyi method.[21][22] It is important to create a standard curve using D-galacturonic acid to accurately determine the amount of product formed.[21][23] The reaction should be stopped at a specific time point, often by adding the DNS reagent and boiling, or by heat inactivation.[21]

Data Presentation

Table 1: Optimal pH and Temperature for Polygalacturonase from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger4.8 - 5.550 - 55
Aspergillus fumigatus4.055[1]
Penicillium oxalicum5.050[2][4]
Thermoascus aurantiacus4.5 - 5.560 - 65[3]
Penicillium citrinum6.040
Bacillus sp.9.060 - 70[6]

Table 2: Effect of Various Ions on Polygalacturonase Activity

IonEffect on ActivityEnzyme SourceReference
Hg²⁺Strong InhibitionCalonectria pteridis, Thermoascus aurantiacus[3]
Mn²⁺InhibitionThermoascus aurantiacus[3]
Zn²⁺InhibitionThermoascus aurantiacus[3]
Fe³⁺Slight ReductionAntarctic fungus[8]
Ca²⁺Slight ReductionAntarctic fungus[8]
Mg²⁺StimulationPenicillium citrinum
Zn²⁺StimulationPenicillium citrinum

Experimental Protocols

Protocol 1: Determination of Optimal pH for Polygalacturonase Activity

  • Prepare a series of buffers with different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3.0-6.0 and 0.1 M phosphate (B84403) buffer for pH 6.0-8.0).

  • Prepare the reaction mixtures: In separate microcentrifuge tubes, add a fixed concentration of this compound and a constant amount of polygalacturonase to each buffer.

  • Initiate the reaction by adding the enzyme and incubate at a constant, predetermined temperature (e.g., 50°C) for a fixed time (e.g., 10-30 minutes).[18]

  • Stop the reaction using a suitable method, such as adding DNS reagent and boiling.

  • Quantify the amount of reducing sugars produced using a standard method like the DNS assay, measuring absorbance at 540 nm.[22]

  • Plot the enzyme activity against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for Polygalacturonase Activity

  • Prepare reaction mixtures containing a fixed concentration of this compound and polygalacturonase in the optimal pH buffer determined from Protocol 1.

  • Incubate the reaction mixtures at a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C, 80°C) for a fixed period.

  • Stop the reaction and quantify the reducing sugars as described in Protocol 1.

  • Plot the enzyme activity against the temperature to identify the optimal temperature for the reaction.

Visualizations

ExperimentalWorkflow Workflow for Optimizing Polygalacturonase Activity cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_final_assay Optimized Assay prep_enzyme Prepare Enzyme Stock setup_ph Set up reactions at different pH prep_enzyme->setup_ph setup_temp Set up reactions at optimal pH prep_enzyme->setup_temp prep_substrate Prepare this compound Stock prep_substrate->setup_ph prep_substrate->setup_temp prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_ph incubate_ph Incubate at constant temperature setup_ph->incubate_ph measure_ph Measure product formation incubate_ph->measure_ph determine_ph Determine Optimal pH measure_ph->determine_ph determine_ph->setup_temp Use Optimal pH final_assay Perform assay under optimal pH and temperature determine_ph->final_assay Use Optimal pH incubate_temp Incubate at different temperatures setup_temp->incubate_temp measure_temp Measure product formation incubate_temp->measure_temp determine_temp Determine Optimal Temperature measure_temp->determine_temp determine_temp->final_assay Use Optimal Temp

Caption: Experimental workflow for the systematic optimization of polygalacturonase reaction conditions.

TroubleshootingLogic Troubleshooting Logic for Low Enzyme Activity start Low/No PG Activity check_ph Is the pH optimal? start->check_ph check_temp Is the temperature optimal? check_ph->check_temp Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_enzyme Is the enzyme active? check_temp->check_enzyme Yes solution_temp Adjust incubation temperature check_temp->solution_temp No check_substrate Is substrate concentration sufficient? check_enzyme->check_substrate Yes solution_enzyme Use new enzyme aliquot check_enzyme->solution_enzyme No check_inhibitors Are inhibitors present? check_substrate->check_inhibitors Yes solution_substrate Increase substrate concentration check_substrate->solution_substrate No solution_inhibitors Add chelating agent / Purify enzyme check_inhibitors->solution_inhibitors Yes

Caption: A logical flowchart for troubleshooting common causes of low polygalacturonase activity.

References

Calibration issues in the quantification of Tetragalacturonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tetragalacturonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common methods for quantifying this compound and other uronic acids include colorimetric assays and high-performance liquid chromatography (HPLC). The m-hydroxydiphenyl colorimetric method is frequently used due to its sensitivity and relative specificity.[1] HPLC methods, particularly high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD), offer higher specificity and the ability to separate different oligogalacturonic acids.[2]

Q2: What is the recommended standard for calibrating this compound quantification?

A2: D-galacturonic acid is the most commonly used standard for the quantification of uronic acids, including this compound, in colorimetric assays.[3] For HPLC analysis, purified this compound standards are ideal, but D-galacturonic acid can also be used to construct a calibration curve.

Q3: What is an acceptable R² value for a calibration curve?

A3: For most applications, a coefficient of determination (R²) value of ≥ 0.995 is considered acceptable for a linear calibration curve.[4] However, specific laboratory or regulatory guidelines should always be followed. An R² value below this threshold may indicate issues with standard preparation, instrument performance, or the chosen calibration range.

Q4: How can I minimize interference from neutral sugars in my colorimetric assay?

A4: Interference from neutral sugars, which can cause browning and artificially inflate absorbance readings, can be significantly reduced by adding sulfamate to the reaction mixture before the addition of the m-hydroxydiphenyl reagent.[5] This approach helps to suppress the color formation from neutral sugars without substantially affecting the reaction with uronic acids.[5]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. This issue can manifest in both colorimetric and HPLC analyses.

Troubleshooting Steps:

  • Verify Standard Preparation:

    • Ensure that the stock solution of your standard (e.g., D-galacturonic acid) was prepared correctly.

    • Check for potential degradation of the standard. It is recommended to prepare fresh standards regularly.

    • When preparing a dilution series, ensure accurate pipetting at each step.

  • Assess the Calibration Range:

    • The observed non-linearity may be due to concentrations exceeding the linear dynamic range of the assay.[6]

    • Prepare a new set of standards with a narrower concentration range and re-run the calibration curve.

  • Check for Interferences (Colorimetric Assays):

    • If your standards are prepared in a complex matrix, interfering substances could be the cause.

    • Prepare standards in the same matrix as your samples to account for matrix effects.

  • Evaluate Instrument Performance (HPLC):

    • Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and lead to non-linearity.

    • Ensure the column is properly equilibrated and that the mobile phase composition is correct.

Issue 2: Poor Reproducibility of Results

Inconsistent results between replicates or different experimental runs can compromise the validity of your data.

Troubleshooting Steps:

  • Standardize Pipetting Technique:

    • Ensure consistent and accurate pipetting of all reagents and standards. Use calibrated pipettes.

  • Control Reaction Times and Temperatures (Colorimetric Assays):

    • The color development in the m-hydroxydiphenyl assay is time-dependent. Ensure that the incubation times after reagent addition are precisely controlled for all samples and standards.[7]

    • Maintain a constant temperature during the reaction, as fluctuations can affect the reaction rate.

  • Ensure Proper Mixing:

    • Thoroughly mix all solutions at each step of the procedure to ensure homogeneity.

  • Check for Instrument Instability (HPLC):

    • Fluctuations in pump pressure or detector response can lead to variable peak areas.

    • Ensure the HPLC system is properly maintained and has been allowed to equilibrate.

Issue 3: High Background Signal or Baseline Noise

A high background signal in a colorimetric assay or a noisy baseline in an HPLC chromatogram can interfere with the accurate measurement of the analyte.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use high-purity reagents and solvents to minimize background contamination.

    • Prepare fresh reagents, as some may degrade over time.

  • Address Contamination (Colorimetric Assays):

    • Ensure all glassware is scrupulously clean.

    • Run a "reagent blank" (containing all reagents except the standard or sample) to determine the background absorbance.

  • Degas Mobile Phase (HPLC):

    • Dissolved gases in the mobile phase can lead to baseline noise. Ensure the mobile phase is properly degassed before use.

  • Clean the HPLC System:

    • A contaminated column, detector cell, or injector can contribute to a noisy baseline. Follow the manufacturer's instructions for cleaning the system components.

Data Presentation

Table 1: Example Calibration Curve Data for this compound Quantification using the m-Hydroxydiphenyl Method.

Standard Concentration (µg/mL)Absorbance at 520 nm (Replicate 1)Absorbance at 520 nm (Replicate 2)Average Absorbance
00.0520.0550.054
100.1850.1880.187
200.3210.3250.323
400.5890.5950.592
600.8540.8600.857
801.1201.1281.124
R² Value 0.9992

Table 2: Effect of Neutral Sugar (Glucose) Interference on Uronic Acid Quantification.

Uronic Acid Concentration (µg/mL)Glucose Concentration (µg/mL)Measured Uronic Acid Concentration (µg/mL)% Error
50050.10.2%
5010054.89.6%
5050072.344.6%
50 (with sulfamate)50051.53.0%

Experimental Protocols

Modified m-Hydroxydiphenyl Colorimetric Assay for Uronic Acids

This protocol is adapted from established methods for the quantification of uronic acids in the presence of neutral sugars.[5]

Reagents:

  • Sulfuric acid (95-97%)

  • Sodium tetraborate solution: 12.5 mM in concentrated sulfuric acid

  • Sulfamic acid/potassium sulfamate solution: 4 M, pH 1.6

  • m-hydroxydiphenyl reagent: 0.15% (w/v) in 0.5% (w/v) NaOH

  • D-galacturonic acid standard stock solution: 1 mg/mL in deionized water

Procedure:

  • Prepare a series of D-galacturonic acid standards (e.g., 0-100 µg/mL) from the stock solution.

  • To 0.4 mL of each standard or sample in a glass test tube, add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution and mix.

  • Add 2.4 mL of the sodium tetraborate in sulfuric acid solution. Mix thoroughly by vortexing.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath.

  • Add 40 µL of the m-hydroxydiphenyl reagent and vortex immediately.

  • Allow the color to develop at room temperature for 10-20 minutes.

  • Measure the absorbance at 520 nm.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the D-galacturonic acid standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Colorimetric Assay cluster_analysis Analysis Standard Prepare Standards Add_Sulfamate Add Sulfamate Solution Standard->Add_Sulfamate Sample Prepare Samples Sample->Add_Sulfamate Add_H2SO4 Add H2SO4/Tetraborate Add_Sulfamate->Add_H2SO4 Heat Heat (100°C) Add_H2SO4->Heat Cool Cool (Ice Bath) Heat->Cool Add_Reagent Add m-hydroxydiphenyl Cool->Add_Reagent Develop Color Development Add_Reagent->Develop Measure Measure Absorbance (520 nm) Develop->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for the m-hydroxydiphenyl colorimetric assay.

troubleshooting_workflow Start Non-Linear Calibration Curve? Check_Standards Check Standard Preparation Start->Check_Standards Check_Range Adjust Calibration Range Check_Standards->Check_Range Standards OK Solution Linear Curve Obtained Check_Standards->Solution Corrected Check_Interference Assess Matrix Effects Check_Range->Check_Interference Range OK Check_Range->Solution Corrected Check_Instrument Verify Instrument Performance Check_Interference->Check_Instrument Matrix OK Check_Interference->Solution Corrected Check_Instrument->Solution Instrument OK

Caption: Troubleshooting logic for a non-linear calibration curve.

References

Minimizing by-product formation during chemical hydrolysis of pectin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the chemical hydrolysis of pectin (B1162225).

Troubleshooting Guide

This guide addresses common issues encountered during the chemical hydrolysis of pectin, offering potential causes and solutions to minimize unwanted side reactions and by-products.

Issue Potential Cause Recommended Solution
Browning or color change of the reaction mixture Formation of furfural (B47365) derivatives and other degradation products from monosaccharides released during hydrolysis, especially under harsh acidic conditions.[1] Pectin may also form a complex with proteins and polyphenols that can contribute to browning during hydrolysis.[1]- Use milder hydrolysis conditions (e.g., lower temperature, less concentrated acid). - Consider using enzymatic hydrolysis as an alternative to acid hydrolysis to avoid degradation.[2] - Purify the initial pectin sample to remove associated proteins and polyphenols.
Low yield of desired hydrolysis products Incomplete hydrolysis of pectin's glycosidic bonds.[2][3][4] Degradation of the target monosaccharides under harsh hydrolysis conditions.[4]- Optimize hydrolysis time and temperature. Prolonged hydrolysis at high temperatures can lead to degradation.[5] - For acid hydrolysis, consider a two-step approach with a milder acid treatment followed by enzymatic hydrolysis for complete depolymerization.[6][7] - Use analytical methods like HPLC to monitor the reaction and determine the optimal endpoint.[8]
Formation of unsaturated uronides β-elimination is a significant side reaction, especially at a pH above 3.8, and is more pronounced with a higher degree of pectin methylation.[9][10][11]- Maintain the pH of the reaction below 3.5 to favor acid hydrolysis over β-elimination.[9][12] - Use pectin with a lower degree of methylation (DM) if possible, as it is less susceptible to β-elimination.[9][12]
Inconsistent or variable hydrolysis results Variations in the starting pectin material (e.g., degree of methylation, presence of neutral sugar side chains).[9][12] Fluctuations in reaction parameters such as temperature and pH.- Thoroughly characterize the starting pectin material for its degree of methylation and monosaccharide composition.[8] - Precisely control the reaction temperature and pH using a temperature-controlled bath and appropriate buffer systems.[12]

Frequently Asked Questions (FAQs)

1. What are the main by-products formed during the chemical hydrolysis of pectin?

During acid hydrolysis, the primary desired products are galacturonic acid and neutral sugars. However, undesirable by-products can form, particularly through two main pathways:

  • β-elimination: This reaction becomes dominant at pH values above 3.8 and leads to the formation of unsaturated uronides. The rate of β-elimination increases with a higher degree of methylation (DM) of the pectin.[9][11][12]

  • Degradation of monosaccharides: Under harsh acidic conditions and high temperatures, the released monosaccharides can degrade into furfural and other colored compounds, leading to browning of the reaction mixture.[1][4]

2. How does the degree of methylation (DM) of pectin affect by-product formation?

The degree of methylation significantly influences the reaction pathway:

  • High DM Pectin: More susceptible to degradation via β-elimination, especially at pH above 3.8.[9][12] Below pH 3.5, high DM pectin hydrolyzes more slowly than low DM pectin.[9][12]

  • Low DM Pectin (Polypectate): Less prone to β-elimination. The primary degradation pathway at low pH is acid hydrolysis.[9][12]

The following diagram illustrates the influence of pH and Degree of Methylation on the degradation pathway of pectin.

Pectin_Hydrolysis_Pathway cluster_conditions Reaction Conditions cluster_products Products Pectin Pectin Low_pH Low pH (< 3.5) High_pH High pH (> 3.8) High_DM High DM Low_DM Low DM Hydrolysis_Products Desired Hydrolysis Products (Galacturonic Acid, Neutral Sugars) Low_pH->Hydrolysis_Products Favors Acid Hydrolysis Beta_Elimination_Products By-products (Unsaturated Uronides) High_pH->Beta_Elimination_Products Favors β-elimination High_DM->Beta_Elimination_Products Increases rate Low_DM->Hydrolysis_Products Less susceptible to β-elimination

Caption: Influence of pH and Degree of Methylation on Pectin Hydrolysis Pathways.

3. What is the optimal pH for minimizing by-products during acid hydrolysis?

To minimize by-products from β-elimination, it is recommended to conduct the acid hydrolysis at a pH below 3.5.[9][12] In this pH range, the degradation of pectin primarily occurs through the desired acid hydrolysis of glycosidic bonds.

4. Can temperature be adjusted to control by-product formation?

Yes, temperature plays a crucial role. While higher temperatures increase the rate of hydrolysis, they can also accelerate the degradation of the resulting monosaccharides into undesirable colored by-products.[5] It is essential to find a balance. For example, milder temperatures (e.g., 80°C) for a longer duration may be preferable to higher temperatures (e.g., 100°C) for a shorter period to reduce degradation.[6]

Experimental Protocols

1. Protocol for Acid Hydrolysis of Pectin

This protocol is a general guideline for the acid hydrolysis of pectin. Optimization of time, temperature, and acid concentration may be necessary depending on the specific pectin source and desired products.

Materials:

  • Pectin sample

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Ethanol (B145695) for precipitation

  • Deionized water

  • Heating apparatus (e.g., oil bath, heating block)

  • Reaction vials

  • Centrifuge

Procedure:

  • Prepare a 1% (w/v) solution of pectin in 0.2 M HCl.[13]

  • Heat the solution at 70-80°C for a specified duration (e.g., 30-72 hours).[6][7][13] The optimal time will depend on the desired degree of hydrolysis and should be determined empirically.

  • Monitor the reaction periodically by taking aliquots and analyzing for the release of reducing sugars.

  • Once the desired level of hydrolysis is achieved, cool the reaction mixture in an ice bath.

  • Neutralize the solution with 1.0 M NaOH.[13]

  • Precipitate the hydrolyzed pectin by adding three volumes of cold ethanol and centrifuge to collect the precipitate.[13]

  • Wash the pellet with ethanol three times to remove residual acid and salts.[13]

  • Dry the resulting hydrolysate in an oven at a low temperature.

The following diagram outlines the general workflow for acid hydrolysis of pectin.

Acid_Hydrolysis_Workflow start Start prep Prepare 1% Pectin Solution in 0.2M HCl start->prep heat Heat at 70-80°C prep->heat monitor Monitor Reducing Sugar Release heat->monitor cool Cool Reaction monitor->cool Desired Hydrolysis Achieved neutralize Neutralize with NaOH cool->neutralize precipitate Precipitate with Ethanol neutralize->precipitate wash Wash with Ethanol precipitate->wash dry Dry Hydrolysate wash->dry end End dry->end

Caption: General experimental workflow for the acid hydrolysis of pectin.

2. Protocol for Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the monosaccharide composition of pectin hydrolysates.[2][3][8]

Materials:

  • Pectin hydrolysate

  • Monosaccharide standards (e.g., galacturonic acid, glucose, galactose, etc.)

  • Mobile phase (e.g., dilute sulfuric acid)

  • HPLC system with a suitable column (e.g., for carbohydrate analysis) and detector (e.g., Refractive Index detector).

Procedure:

  • Dissolve the dried pectin hydrolysate in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm membrane filter before injection.[8]

  • Prepare a series of standard solutions of known concentrations for each monosaccharide of interest.

  • Inject the standards and the sample onto the HPLC system.

  • Identify and quantify the monosaccharides in the sample by comparing their retention times and peak areas to those of the standards.

Data Presentation

Table 1: Effect of pH and Degree of Methylation (DM) on Pectin Degradation Rate at 100°C

Degree of Methylation (DM)pHPredominant ReactionRelative Degradation Rate
<5% (Polypectate)2.0 - 3.5Acid HydrolysisDecreases as pH increases[9][12]
35%2.0 - 3.5Acid HydrolysisSlower than polypectate[9][12]
35%> 3.8β-eliminationIncreases as pH increases[9]
70%2.0 - 3.5Acid HydrolysisSlower than 35% DM and polypectate[9][12]
70%> 3.8β-eliminationRapidly increases as pH increases[9]

This table summarizes qualitative trends based on the provided search results. For specific quantitative rate constants, refer to the primary literature.

References

Technical Support Center: Optimizing Oligogalacturonide Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of oligogalacturonides (OGs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and reliability of their OG separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing oligogalacturonides?

The most prevalent and effective techniques for the separation and analysis of oligogalacturonides are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and various modes of High-Performance Liquid Chromatography (HPLC), including ion-pair reversed-phase and gel filtration chromatography.[1][2][3] HPAEC-PAD is particularly well-suited for resolving complex mixtures of OGs due to its high selectivity and sensitivity for carbohydrates.[4][5]

Q2: Which type of column is recommended for high-resolution separation of oligogalacturonides?

For HPAEC-PAD, columns from the Dionex CarboPac series, such as the CarboPac PA1, PA20, and PA200, are frequently cited for their excellent performance in separating oligosaccharides.[1][6] The CarboPac PA200 is often the first choice for oligosaccharide separations.[6] For HPLC, weak anion-exchange aminopropyl silica gel columns and C18 reversed-phase columns (for ion-pair chromatography) have been used successfully.[3][7]

Q3: How can I improve the resolution of closely eluting or overlapping OG peaks?

Improving resolution can be achieved by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the gradient slope, pH, or ionic strength of the mobile phase can significantly impact selectivity and resolution.[8][9][10] For HPAEC-PAD, a shallow acetate gradient is often effective.[1]

  • Stationary Phase: Selecting a column with a different selectivity or smaller particle size can enhance separation efficiency.[11]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.[10][12]

  • Column Temperature: Optimizing the column temperature can influence viscosity and mass transfer, which may result in sharper peaks.[10]

Q4: What are the critical factors in mobile phase preparation for HPAEC-PAD?

Proper eluent preparation is paramount for successful HPAE-PAD analysis.[5][6] Key considerations include:

  • High-Purity Water: Use deionized water with a resistivity of 18 MΩ·cm, free from biological contamination and borate.[6][13]

  • Carbonate Contamination: Minimize exposure of alkaline eluents to air to prevent carbonate formation, which can reduce retention times and resolution.[13]

  • Eluent Degassing: Thoroughly degas all eluents to prevent bubble formation in the pump and detector.[13]

  • Consistent Preparation: Follow a standardized and consistent procedure for preparing eluents to ensure reproducibility.[13]

Troubleshooting Guides

Guide 1: HPAEC-PAD Troubleshooting

This guide addresses common issues encountered during the analysis of oligogalacturonides using HPAEC-PAD.

Problem: Poor Resolution or Co-elution of Peaks

Possible Cause Recommended Solution
Inappropriate Gradient Optimize the sodium acetate gradient. A shallower gradient often improves the separation of larger oligomers.[1]
Column Contamination Clean the column according to the manufacturer's instructions.
Carbonate Contamination of Eluent Prepare fresh eluent using high-purity, degassed water and minimize exposure to air.[13]
Incorrect Flow Rate Reduce the flow rate to allow for better interaction between the OGs and the stationary phase.[10]
Column Overloading Reduce the sample concentration or injection volume.[14]

Problem: Baseline Noise or Drift

Possible Cause Recommended Solution
Contaminated Eluents Prepare fresh eluents with high-purity reagents and water.[6][13] Microbial contamination in sodium acetate solutions can cause baseline issues.[13]
Air Bubbles in the System Degas the mobile phase and prime the pump to remove any bubbles.
Detector Cell Fouling Clean the electrochemical cell and electrodes as per the manufacturer's protocol.
Temperature Fluctuations Use a column oven to maintain a stable temperature.

Problem: Loss of Retention Time Reproducibility

Possible Cause Recommended Solution
Inconsistent Eluent Preparation Prepare eluents carefully and consistently, paying close attention to concentrations and pH.[13]
Carbonate Build-up Periodically clean the system to remove carbonate contamination.[13]
Column Degradation Replace the column if it has exceeded its lifetime or has been subjected to harsh conditions.
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate.

HPAEC-PAD Troubleshooting Workflow

Caption: Troubleshooting workflow for poor oligogalacturonide resolution in HPAEC-PAD.

Experimental Protocols

Protocol 1: High-Resolution Separation of OGs by HPAEC-PAD

This protocol is adapted from a method used for the analysis of oligogalacturonides from plant extracts.[1]

  • Instrumentation:

    • High-Performance Anion-Exchange Chromatograph (e.g., Dionex ICS3000)

    • Pulsed Amperometric Detector (PAD) with a gold electrode

    • Anion-exchange column (e.g., CarboPac PA200, 3 x 250 mm) with a guard column

  • Reagents:

    • Eluent A: 50 mM Potassium Hydroxide (KOH)

    • Eluent B: 50 mM Potassium Hydroxide (KOH) with 1 M Potassium Acetate (KOAc)

    • High-purity deionized water (18 MΩ·cm)

  • Procedure:

    • Column Equilibration: Equilibrate the column for 10 minutes with a mobile phase composition of 90% Eluent A and 10% Eluent B at a flow rate of 0.3 mL/min.

    • Sample Injection: Inject 30 µL of the sample.

    • Chromatographic Separation: Apply a linear gradient to separate the oligogalacturonides. Over 35 minutes, decrease Eluent A from 90% to 20% while simultaneously increasing Eluent B from 10% to 80%.

    • Column Wash: After the separation gradient, wash the column with 100% Eluent B.

    • Detection: Detect the pectic fragments using a pulsed amperometric detector with a gold electrode, following the manufacturer's recommended waveform settings.

Protocol 2: General Mobile Phase Optimization Strategy

This logical workflow can be applied to optimize mobile phase conditions for improved resolution.[8][9][15]

Mobile_Phase_Optimization start Start: Initial Separation is_gradient_needed Complex Mixture? Wide Polarity Range? start->is_gradient_needed adjust_strength Adjust Mobile Phase Strength (e.g., % organic solvent or salt concentration) is_retention_ok Is Retention Time Adequate? adjust_strength->is_retention_ok is_retention_ok->adjust_strength No adjust_selectivity Change Mobile Phase Selectivity is_retention_ok->adjust_selectivity Yes change_solvent Change Organic Solvent Type (e.g., Acetonitrile to Methanol) adjust_selectivity->change_solvent adjust_ph Adjust pH (for ionizable compounds) adjust_selectivity->adjust_ph add_modifier Add Modifier (e.g., ion-pairing agent) adjust_selectivity->add_modifier is_resolution_ok Is Resolution Sufficient? change_solvent->is_resolution_ok adjust_ph->is_resolution_ok add_modifier->is_resolution_ok is_resolution_ok->adjust_selectivity No end_good Optimized Separation is_resolution_ok->end_good Yes gradient_elution Implement Gradient Elution optimize_gradient Optimize Gradient Slope and Duration gradient_elution->optimize_gradient is_gradient_needed->adjust_strength No is_gradient_needed->gradient_elution Yes optimize_gradient->end_good

Caption: A general workflow for mobile phase optimization to improve chromatographic resolution.

Data Summary Tables

Table 1: Comparison of Chromatographic Columns for Oligosaccharide Analysis

Column TypeStationary Phase ChemistryTypical ApplicationAdvantages
Dionex CarboPac PA200 Polymeric, pellicular anion-exchangerHigh-resolution separation of various oligosaccharides, including OGs.[1][6]Excellent selectivity for complex carbohydrate mixtures; stable at high pH.[6]
Aminopropyl Silica Gel Silica gel bonded with aminopropyl groupsPreparative HPLC for isolating OGs up to DP 7.[7]Good for preparative scale; allows for isolation of gram quantities.[7]
C18 Reversed-Phase Silica bonded with octadecylsilaneIon-pair chromatography of saturated and unsaturated OGs.[3]Good resolution for different oligomer sizes when used with an ion-pairing agent.[3]
Gel Filtration Silica gel with diol radicalSeparation of OGs from DP 2 to 19 based on size.[2]Effective for size-based separation; stable stationary phase.[2]

Table 2: HPAEC-PAD Gradient Conditions for Oligogalacturonide Separation[1]

Time (minutes)% Eluent A (50 mM KOH)% Eluent B (50 mM KOH, 1 M KOAc)Flow Rate (mL/min)
0 - 1090100.3
10 - 4590 → 2010 → 800.3
45 - 5501000.3
55 - 6590100.3

References

Addressing the low solubility of certain pectic fragments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with pectic fragments.

Troubleshooting Guide

Issue: Pectic fragments are not dissolving in aqueous solutions.

Initial Steps:

  • Visual Inspection: Examine the pectic fragment powder. The presence of clumps may indicate moisture absorption, which can hinder dissolution.

  • Solvent Quality: Ensure the use of high-purity, deionized water or a buffer appropriate for your experiment. Contaminants can affect solubility.

  • Gentle Agitation: Start by gently stirring the solution at room temperature. Vigorous shaking can sometimes promote aggregation.

  • Sonication: If gentle stirring is ineffective, use a bath sonicator for 15-30 minutes to help break up aggregates. Avoid probe sonicators, as they can generate excessive heat and potentially degrade the fragments.

Advanced Troubleshooting:

If the initial steps fail, consider the following factors that significantly influence the solubility of pectic fragments:

  • pH Adjustment: The solubility of pectic fragments is highly dependent on pH. The carboxyl groups of galacturonic acid residues are more likely to be deprotonated at higher pH values, increasing electrostatic repulsion between molecules and enhancing solubility.

  • Temperature Control: Increasing the temperature can enhance the solubility of pectic fragments. However, excessive heat can lead to degradation, particularly through β-elimination at neutral or alkaline pH.[1]

  • Chelation of Divalent Cations: Pectic fragments, especially those with a low degree of methoxylation, can form insoluble aggregates in the presence of divalent cations like calcium (Ca²⁺). These ions can form cross-links between the polymer chains. The use of a chelating agent can improve solubility by sequestering these ions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of pectic fragments?

A1: The solubility of pectic fragments is primarily influenced by their structural characteristics and the solution's properties. Key factors include:

  • Degree of Methoxylation (DM): Generally, a lower degree of methoxylation (more free carboxyl groups) can lead to higher solubility in the absence of divalent cations. However, in the presence of ions like Ca²⁺, low DM fragments are more prone to aggregation.

  • Molecular Weight (MW): Smaller pectic fragments (oligosaccharides) tend to be more soluble than larger polysaccharide chains.

  • pH of the Solution: Solubility generally increases with higher pH due to the deprotonation of carboxyl groups.

  • Temperature: Increased temperature usually improves solubility, but can also lead to degradation.

  • Presence of Divalent Cations: Ions like Ca²⁺ can cause aggregation and reduce the solubility of pectic fragments with a low degree of methoxylation.

Q2: Why are my pectic fragments, which are supposed to be soluble, forming a gel-like precipitate?

A2: Gel formation or precipitation is often due to the presence of divalent cations, most commonly calcium (Ca²⁺), which can cross-link the pectic chains. This is particularly prevalent with low methoxyl pectins and their fragments. The source of calcium could be the pectic material itself or the water used for dissolution.

Q3: How can I improve the solubility of my pectic fragments?

A3: To improve solubility, you can try the following methods:

  • Adjust the pH: Increase the pH of the solution to deprotonate the carboxyl groups.

  • Use a Chelating Agent: Add a chelating agent like EDTA to sequester divalent cations.

  • Increase the Temperature: Gently heat the solution while stirring.

  • Enzymatic Hydrolysis: Further depolymerize the fragments into smaller, more soluble oligosaccharides using specific enzymes.

Q4: Can I use any buffer to dissolve my pectic fragments?

A4: It is crucial to select a buffer that does not contain divalent cations if you are working with low methoxyl pectic fragments. Phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺ should be avoided. Consider using buffers like Tris-HCl or sodium acetate.

Data Presentation

Table 1: Influence of pH on the Solubility of Amidated Pectin Fragments

pHSolubility Ratio
2.2~0.65
4.6~0.75
6.8~0.85
7.4~0.80

Data extrapolated from graphical representations in relevant studies. The solubility ratio represents the proportion of the solute that dissolved.

Table 2: General Effect of Temperature on Pectin Solubility

TemperatureGeneral Effect on SolubilityNotes
4°CLowReduced kinetic energy hinders dissolution.
25°C (Room Temp)ModerateStandard starting temperature for dissolution.
40-60°CIncreasedIncreased kinetic energy improves solubility.
> 60°CHigh, but risk of degradationPotential for β-elimination and depolymerization, especially at neutral to alkaline pH.[1]

Experimental Protocols

Protocol 1: Improving Solubility using a Chelating Agent (EDTA)

This protocol is designed to solubilize pectic fragments that are suspected to be insoluble due to the presence of divalent cations.

Materials:

  • Poorly soluble pectic fragments

  • Deionized water

  • 0.5 M EDTA (disodium salt) solution, pH 8.0

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Suspension: Suspend the pectic fragments in deionized water at the desired concentration (e.g., 1 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Addition of EDTA: While stirring, add the 0.5 M EDTA solution dropwise to the suspension. A final concentration of 5-10 mM EDTA is often sufficient.

  • pH Adjustment: The addition of EDTA may alter the pH. If necessary, adjust the pH to a neutral or slightly alkaline value (pH 7.0-7.5) using a dilute NaOH solution.

  • Incubation: Continue stirring the solution at room temperature for 1-2 hours. Gentle heating (up to 40°C) can be applied to aid dissolution.

  • Observation: Visually inspect the solution for clarity. A clear solution indicates that the pectic fragments have dissolved.

  • Dialysis (Optional): If the presence of EDTA interferes with downstream applications, it can be removed by dialysis against deionized water.

Protocol 2: Enzymatic Hydrolysis to Generate Soluble Pectic Oligosaccharides

This protocol uses polygalacturonase to partially hydrolyze larger, less soluble pectic fragments into smaller, more soluble pectic oligosaccharides (POS).

Materials:

  • Pectic fragment suspension

  • Polygalacturonase (PG) enzyme (e.g., from Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Water bath or incubator

  • pH meter

Procedure:

  • Substrate Preparation: Suspend the pectic fragments in 50 mM sodium acetate buffer (pH 5.0) to a concentration of 1-2% (w/v).[2]

  • Enzyme Addition: Add polygalacturonase to the suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 0.01-0.1 units of enzyme activity per mg of pectin can be used.[2]

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) for a defined period (e.g., 2-24 hours). The incubation time will influence the final size of the oligosaccharides.

  • Enzyme Inactivation: To stop the reaction, heat the solution to 100°C for 10 minutes to denature the enzyme.[2]

  • Clarification: Centrifuge the solution to pellet any remaining insoluble material.

  • Analysis (Optional): The resulting soluble pectic oligosaccharides can be analyzed by techniques such as HPAEC-PAD to determine their degree of polymerization.

Visualizations

PecticFragmentSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pathogen Pathogen Attack / Mechanical Damage PCW Plant Cell Wall (Pectin) Pathogen->PCW degrades OGs Oligogalacturonides (OGs) (Pectic Fragments) PCW->OGs releases PG Polygalacturonase (PG) WAK1 Wall-Associated Kinase 1 (WAK1) Receptor OGs->WAK1 binds MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade activates ROS_Production Reactive Oxygen Species (ROS) Production WAK1->ROS_Production induces Defense_Genes Defense Gene Expression (e.g., PR proteins) MAPK_Cascade->Defense_Genes Hormone_Signaling Hormone Signaling (JA, SA, Ethylene) MAPK_Cascade->Hormone_Signaling Immunity Immunity ROS_Production->Immunity Defense_Genes->Immunity Enhanced Plant Immunity Hormone_Signaling->Immunity

Caption: Oligogalacturonide signaling pathway in plant defense.

SolubilityWorkflow Start Start: Insoluble Pectic Fragment AddSolvent Add Aqueous Solvent (e.g., Deionized Water or Buffer) Start->AddSolvent Agitate Gentle Agitation / Sonication AddSolvent->Agitate CheckSolubility1 Is it Soluble? Agitate->CheckSolubility1 AdjustpH Adjust pH (e.g., to 7.0-8.0) CheckSolubility1->AdjustpH No End_Soluble End: Soluble Pectic Fragment CheckSolubility1->End_Soluble Yes CheckSolubility2 Is it Soluble? AdjustpH->CheckSolubility2 AddChelator Add Chelating Agent (e.g., EDTA) CheckSolubility2->AddChelator No CheckSolubility2->End_Soluble Yes Heat Gentle Heating (40-50°C) AddChelator->Heat CheckSolubility3 Is it Soluble? Heat->CheckSolubility3 EnzymaticHydrolysis Consider Enzymatic Hydrolysis CheckSolubility3->EnzymaticHydrolysis No CheckSolubility3->End_Soluble Yes End_Insoluble End: Insoluble (Re-evaluate fragment characteristics) EnzymaticHydrolysis->End_Insoluble

References

Technical Support Center: Scaling Up Tetragalacturonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production and scale-up of tetragalacturonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and pilot-scale production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an oligosaccharide, specifically a chain of four galacturonic acid units linked together. It is a product of the degradation or hydrolysis of polygalacturonic acid, a major component of pectin.[1][2]

Q2: What are the primary starting materials for producing this compound? A2: The primary starting material is pectin, a complex polysaccharide found in the cell walls of plants.[3] Commercially available sources include citrus peels, apple pomace, and sugar beet pulp. Highly purified polygalacturonic acid (PGA) can also be used as a substrate for more controlled enzymatic reactions.[4]

Q3: What are the main production strategies? A3: The two main strategies for breaking down pectin into smaller oligosaccharides like this compound are:

  • Enzymatic Hydrolysis: This method uses specific enzymes like endo-polygalacturonases (PGs) to cleave the internal glycosidic bonds of the pectin chain.[4][5] It is highly specific and operates under mild conditions, minimizing by-product formation.

  • Chemical (Acid) Hydrolysis: This method employs acids (e.g., sulfuric acid, trifluoroacetic acid) and heat to break down the pectin polymer.[6][7] While effective, it can be less specific and may lead to the degradation of sugars into undesirable compounds like furfural and 5-hydroxymethylfurfural (HMF).[6]

Q4: What are the most significant challenges when scaling up production? A4: Scaling up from a laboratory to an industrial process presents several challenges:

  • Process Economics: The cost of raw materials (especially purified enzymes) can be a major factor in the economic viability of large-scale production.[8]

  • Physical Handling: Pectin solutions are highly viscous, which complicates mixing, heat transfer, and sterilization at large volumes.[9][10]

  • Reaction Control: Maintaining optimal and homogenous conditions (pH, temperature, substrate concentration) in a large bioreactor is more difficult than in a lab flask.[8]

  • Downstream Processing: Efficiently separating, purifying, and concentrating the target oligosaccharide from a complex hydrolysate at a large scale can be costly and complex.[9][11]

Section 2: Troubleshooting Guide

Q: My enzymatic hydrolysis reaction shows low yield or stalls prematurely. What are the possible causes and solutions? A: This is a common issue that can be traced to several factors.

  • Cause 1: Sub-optimal Reaction Conditions. Enzyme activity is highly sensitive to pH and temperature.

    • Solution: Verify that the pH and temperature of your reaction mixture are within the optimal range for the specific polygalacturonase you are using. For example, polygalacturonases from Aspergillus niger often have optimal activity in the pH range of 4.0-5.0.

  • Cause 2: Enzyme Inactivation or Inhibition. The enzyme may have lost activity or could be inhibited by components in the reaction mixture.

    • Solution: Test the activity of your enzyme stock using a standard assay.[5] If using a crude pectin source, it may contain natural enzyme inhibitors. Consider a pre-treatment or partial purification of the substrate.

  • Cause 3: Substrate Limitation or Poor Accessibility. The enzyme may not be able to access the cleavage sites on the pectin chain, especially if the pectin is highly methylated.

    • Solution: Consider using a pectin methylesterase (PME) as a pre-treatment to de-esterify the pectin, making it a more suitable substrate for polygalacturonase. Also, ensure adequate mixing to maintain substrate availability.

  • Cause 4: Product Inhibition. High concentrations of the final products (oligosaccharides) can sometimes inhibit enzyme activity.

    • Solution: If feasible for your setup, consider a fed-batch or continuous process where the product is gradually removed from the reaction vessel to keep its concentration low.

Q: Acid hydrolysis of my pectin source is producing significant amounts of dark-colored by-products. How can I avoid this? A: The formation of dark-colored compounds, such as furfural and HMF, is a known issue in acid hydrolysis, resulting from the degradation of sugars under harsh conditions.[6]

  • Solution 1: Milder Acid Conditions. Drastic conditions (high acid concentration and high temperature) are often counterproductive. Studies have shown that moderate acid concentrations (e.g., 1 M H₂SO₄) can be more effective than very high or very low concentrations.[6][7]

  • Solution 2: Optimize Temperature and Time. High temperatures accelerate both hydrolysis and degradation. The optimal temperature is often around 100°C; however, reducing the reaction time is crucial. Hydrolysis for longer than 4 hours can increase the formation of degradation products.[6]

  • Solution 3: Use a Different Acid. Some research suggests that trifluoroacetic acid (TFA) may cause less damage to sugars compared to sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7]

Q: I am struggling to achieve high purity of this compound during downstream processing. What purification strategies are recommended for scale-up? A: Purifying a specific oligosaccharide from a complex mixture is challenging. A multi-step approach is often required.

  • Strategy 1: Membrane Filtration / Diafiltration. Use ultrafiltration membranes to separate the oligosaccharides from larger pectin fragments and the enzyme. A subsequent nanofiltration or diafiltration step can help remove monosaccharides and salts.

  • Strategy 2: Chromatography. Size-Exclusion Chromatography (SEC) is effective for separating oligosaccharides based on their degree of polymerization.[12] For larger scales, simulated moving bed (SMB) chromatography can be a more continuous and efficient alternative. Anion-exchange chromatography is also highly effective due to the negative charge of the uronic acids.

  • Strategy 3: Electrodialysis. This method uses ion-exchange membranes and an electric potential to separate charged molecules (like galacturonic acids) from non-charged or weakly charged impurities. It has been shown to improve the efficiency of subsequent bioconversions by removing inhibitory substances.[3]

  • Strategy 4: Solvent Precipitation. Fractional precipitation using solvents like ethanol can be used to selectively precipitate oligosaccharides of different lengths.[12][13] This is often used as an initial purification step to remove proteins and other impurities.

Section 3: Key Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin for Oligosaccharide Production

This protocol provides a general framework for the enzymatic hydrolysis of pectin. Optimal conditions should be determined empirically for the specific enzyme and substrate used.

  • Substrate Preparation:

    • Prepare a 1-5% (w/v) solution of pectin (e.g., from citrus peel) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5).

    • Heat the solution gently (e.g., to 50°C) and stir continuously until the pectin is fully dissolved. This may take a significant amount of time.

    • Cool the solution to the desired reaction temperature (e.g., 40°C).

  • Enzymatic Reaction:

    • Add the endo-polygalacturonase enzyme preparation to the substrate solution. The optimal enzyme loading must be determined but can start in the range of 10-50 Units per gram of pectin.

    • Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with constant, gentle agitation for a predetermined time (e.g., 2-24 hours).

  • Reaction Monitoring:

    • Periodically take small aliquots of the reaction mixture.

    • Stop the reaction in the aliquot immediately by heat inactivation (e.g., boiling for 10 minutes).[5]

    • Analyze the aliquot for the formation of oligosaccharides using methods like HPAEC-PAD, TLC, or HPLC.

  • Reaction Termination and Downstream Prep:

    • Once the desired degree of hydrolysis is achieved, terminate the entire reaction by heating the vessel to 95-100°C for 10-15 minutes to denature the enzyme.

    • Centrifuge or filter the mixture to remove any insoluble solids. The resulting supernatant contains the mixture of oligosaccharides and is ready for purification.

Protocol 2: Acid Hydrolysis of Pectin

This protocol describes a method for chemical hydrolysis. Caution: Handle strong acids with appropriate personal protective equipment in a fume hood.

  • Reaction Setup:

    • Prepare a 1% (w/v) suspension of pectin in a solution of 1 M sulfuric acid (H₂SO₄) in a reflux apparatus.[6]

  • Hydrolysis:

    • Heat the mixture to 100°C with continuous stirring.[6]

    • Maintain the reaction for 1-4 hours. The optimal time should be determined experimentally to maximize oligosaccharide yield while minimizing degradation.

  • Neutralization and Preparation for Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the hydrolysate by slowly adding a base, such as calcium carbonate or sodium hydroxide, until the pH is between 5.0 and 6.0.

    • Centrifuge the neutralized mixture to remove the precipitated salt (e.g., calcium sulfate) and any unhydrolyzed solids.

    • The supernatant is now ready for purification steps to isolate the this compound.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data relevant to the production of galacturonic acid and its derivatives from pectin.

Table 1: Comparison of Pectin Hydrolysis Methodologies

FeatureEnzymatic HydrolysisAcid Hydrolysis
Primary Agent Polygalacturonase enzymesStrong acids (H₂SO₄, HCl, TFA)
Typical Temp. 30 - 50°C80 - 100°C[7]
Typical pH 4.0 - 5.5< 2.0[7]
Specificity High (cleaves specific bonds)Low (random cleavage)
By-products MinimalSugar degradation products (furfural, HMF)[6]
Pros High product specificity, mild conditions, minimal by-products.Low cost of reagents, rapid reaction.
Cons High cost of enzymes, potential for substrate inhibition.Low specificity, harsh conditions, by-product formation, equipment corrosion.

Table 2: Example of Galacturonic Acid Bioconversion Yields at Different Production Scales

This data is adapted from a study on the bioconversion of D-galacturonic acid (from pectin) to galactaric acid using Trichoderma reesei. It illustrates how yields can be affected during scale-up. The yield is for the subsequent product, but the initial concentration of the precursor (D-galacturonate) is directly relevant to oligosaccharide production.

ScaleSubstrateD-Galacturonate Consumed (g/L)Final Product Titer (g/L)Product Yield (g/g consumed)Reference
1 L Food-grade Pectin18.018.01.00[9]
10 L Food-grade Pectin18.921.01.11
250 L Food-grade Pectin18.214.00.77[11]

Note: The drop in yield at the 250L scale highlights common scale-up challenges, potentially related to less efficient mixing, aeration, or downstream processing.[9][11]

Section 5: Process Visualizations

The following diagrams illustrate key workflows and logical relationships in the production of this compound.

G cluster_0 Upstream Processing cluster_1 Core Reaction cluster_2 Downstream Processing a Pectin Source (e.g., Citrus Peel) b Pre-treatment (Washing, Milling) a->b c Pectin Slurry b->c d Hydrolysis (Enzymatic or Chemical) c->d e Crude Hydrolysate d->e f Primary Filtration (Remove Solids) e->f g Purification (Chromatography, Filtration) f->g h Fractionation & Concentration g->h i Final Product: This compound h->i

Caption: High-level workflow for this compound production.

G start Low Yield or Stalled Reaction q1 Are pH and Temperature in Optimal Range? start->q1 fix1 Adjust pH and Temperature to Enzyme's Optimum q1->fix1 NO q2 Is Enzyme Activity Confirmed High? q1->q2 YES a1_yes YES a1_no NO fix2 Use Fresh Enzyme Batch or Perform Activity Assay q2->fix2 NO q3 Is Substrate Fully Solubilized & Well-Mixed? q2->q3 YES a2_yes YES a2_no NO fix3 Improve Agitation and Ensure Full Substrate Dissolution q3->fix3 NO end_node Consider Product Inhibition or Substrate Contaminants q3->end_node YES a3_yes YES a3_no NO

Caption: Troubleshooting logic for low enzymatic hydrolysis yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Di-, Tri-, and Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three short-chain oligogalacturonides (OGs): di-, tri-, and tetragalacturonic acid. These molecules, derived from the partial hydrolysis of pectin, a major component of plant cell walls, have garnered interest for their roles in plant defense, as well as their potential antioxidant and anticancer properties. While direct comparative studies on these three specific oligomers are limited, this document synthesizes the available experimental data to offer insights into their respective and collective biological functions.

Summary of Biological Activities

Oligogalacturonides are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants, capable of eliciting immune responses.[1][2][3] Their biological activity is often dependent on their degree of polymerization (DP), with shorter OGs (DP 2-7) demonstrating significant bioactivity in specific contexts.[2] The reducing end of these molecules is crucial for their biological function.[1]

Plant Defense Activation

Short-chain OGs are known elicitors of plant defense mechanisms. Their activity, however, can vary with the length of the oligomer.

  • Digalacturonic acid (DP2): Has been shown to stimulate systemic wound responses in tomato seedlings.[2]

  • Trigalacturonic acid (DP3): Can induce the expression of defense-related genes in Arabidopsis thaliana and enhance resistance to necrotrophic pathogens, with an efficacy similar to that of longer OGs.[4]

  • This compound (DP4): Along with trigalacturonic acid, it has been observed to restore developmental processes in certain plant mutants.[5] OGs with a DP of 4-6 have been identified as the most effective inducers of ethylene production, a key hormone in plant defense signaling, in tomato plants.[1]

Antioxidant Activity
Anticancer Activity

Preclinical studies suggest that oligogalacturonides possess anticancer potential. Mixtures of unsaturated mono-, di-, and trigalacturonic acids have exhibited significant cytotoxic effects against cancer cell lines.[6] As with antioxidant activity, there is a lack of specific EC50 or IC50 values for the individual di-, tri-, and tetragalacturonic acids, which is a limitation in performing a direct comparative analysis of their anticancer potency.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the biological activities of di-, tri-, and this compound. Due to the limited number of studies directly comparing these three molecules, the data is presented for each, or for mixtures containing them, where available.

Table 1: Plant Defense-Related Activities

Oligogalacturonic AcidDegree of Polymerization (DP)Observed Biological ActivityPlant ModelReference
Digalacturonic acid2Stimulation of systemic wound responsesTomato[2]
Trigalacturonic acid3Induction of defense-related gene expression; Enhanced resistance to necrotrophic pathogensArabidopsis thaliana[4]
Tri- & this compound3 & 4Restoration of development in de-etiolated seedling mutantsArabidopsis thaliana[5]
Oligogalacturonides4-6Most effective inducers of ethylene productionTomato[1]

Table 2: Antioxidant and Anticancer Activities (Data from Mixed Oligogalacturonides)

Biological ActivityOligogalacturonide Mixture CompositionQuantitative DataCell Line/AssayReference
AntioxidantUnsaturated mono-, di-, and tri-galacturonic acidsRadical scavenging activity increased with concentrationDPPH assay[6]
AnticancerUnsaturated mono-, di-, and tri-galacturonic acidsSignificant cytotoxicity observedNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Test samples (di-, tri-, this compound) at various concentrations

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test samples and the positive control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well microplate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test samples (di-, tri-, this compound) at various concentrations

  • Positive control (e.g., a known cytotoxic drug)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test samples and controls and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The EC50 value (the concentration of the sample that reduces cell viability by 50%) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with oligogalacturonides cell_seeding->treatment incubation_24_72h Incubate for 24-72 hours treatment->incubation_24_72h add_mtt Add MTT reagent incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilization Add solubilization solution incubation_2_4h->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Signaling Pathways

In plants, oligogalacturonides are perceived as danger signals, triggering a cascade of defense responses. While the specific nuances of signaling may differ between di-, tri-, and this compound, a general pathway has been elucidated.

Upon release from the plant cell wall, OGs are recognized by pattern recognition receptors (PRRs) on the cell surface. This recognition initiates a signaling cascade that includes the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) pathways, and the modulation of plant hormone signaling, particularly involving jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[2][3]

OG_Signaling_Pathway cluster_stimulus Stimulus cluster_perception Perception cluster_signaling Intracellular Signaling Cascade cluster_response Response OGs Di-, Tri-, or This compound (OGs) PRR Pattern Recognition Receptor (PRR) OGs->PRR Recognition ROS Reactive Oxygen Species (ROS) Production PRR->ROS MAPK MAPK Cascade Activation PRR->MAPK Hormone Hormone Signaling (JA, SA, Ethylene) ROS->Hormone MAPK->Hormone Defense Plant Defense Response Hormone->Defense Induction

Caption: Generalized signaling pathway for oligogalacturonide-induced plant defense.

References

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) for Tetragalacturonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an HPLC method for the quantitative analysis of tetragalacturonic acid with alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of oligogalacturonic acids, including this compound. The method offers high resolution and sensitivity.

Performance Characteristics

The following table summarizes the typical validation parameters for an HPLC method for uronic acid analysis. While specific data for this compound is limited, these values, derived from the analysis of galacturonic acid and other oligosaccharides, provide a reliable estimate of expected performance.

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Range 5 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) Estimated based on a signal-to-noise ratio of 3
Limit of Quantitation (LOQ) Estimated based on a signal-to-noise ratio of 10
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.

  • Column: Aminex HPX-87H column (300 mm x 7.8 mm, 9 µm) or a suitable anion-exchange column like NUCLEOSIL SB.

  • Mobile Phase: 0.01 N Phosphoric acid or a sodium acetate buffer (e.g., 0.3-0.4 mol/L, pH 5.4).[1]

  • Flow Rate: 0.4 - 1.0 mL/min.[1][2]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 210 nm or 235 nm for unsaturated oligogalacturonic acids.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. Calculate the relative standard deviation (%RSD) for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Results Standard_Prep Prepare Tetragalacturonic Acid Standards Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare and Filter Sample Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Validation_Parameters Calculate Validation Parameters (Linearity, Accuracy, Precision) Data_Analysis->Validation_Parameters Final_Report Generate Final Report Validation_Parameters->Final_Report

Caption: Workflow for HPLC method validation of this compound.

Alternative Analytical Methods

While HPLC is a powerful technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of oligosaccharides.

Performance Characteristics:

ParameterTypical Performance
Analysis Time Rapid
Cost Low
Quantification Semi-quantitative
Resolution Lower than HPLC

Experimental Protocol:

  • Stationary Phase: Silica gel 60 TLC plates.

  • Mobile Phase: A solvent system such as n-butanol/formic acid/water (4:8:1, v/v).[3]

  • Sample Application: Spot the sample and standards onto the TLC plate.

  • Development: Develop the plate in a sealed chamber containing the mobile phase.

  • Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent (e.g., diphenylamine-aniline-phosphoric acid reagent) and heating.[3] The spots can be viewed under UV light after spraying with 10% sulfuric acid in methanol and heating.[4]

  • Analysis: Identify this compound by comparing its retention factor (Rf) value to that of a standard. Semi-quantification can be achieved by comparing the spot size and intensity.

Colorimetric Assays

Colorimetric assays provide a simple and high-throughput method for the quantification of total uronic acids. These methods are not specific for this compound but can be used to estimate its concentration in purified samples.

Performance Characteristics:

ParameterTypical Performance
Specificity Low (measures total uronic acids)
Throughput High (suitable for microplate format)
Linearity Range Typically 50 to 400 mg/L for uronic sugars.[5]
Instrumentation Spectrophotometer or microplate reader

Experimental Protocol (m-hydroxydiphenyl method):

  • Reagents: Concentrated sulfuric acid with tetraborate, m-hydroxydiphenyl reagent.

  • Procedure:

    • Hydrolyze the sample containing uronic acids in concentrated sulfuric acid with tetraborate at an elevated temperature (e.g., 80°C).[6]

    • Add the m-hydroxydiphenyl reagent to develop a colored product.[6]

    • Measure the absorbance at a specific wavelength (e.g., 520 nm).[7]

  • Quantification: Determine the concentration of uronic acids from a standard curve prepared using galacturonic acid.

Enzymatic Hydrolysis Followed by HPLC

This method involves the enzymatic depolymerization of pectin or larger oligogalacturonic acids into their constituent monomers (galacturonic acid) or smaller oligomers, which are then quantified by HPLC. This approach is particularly useful for determining the total galacturonic acid content in complex samples.

Performance Characteristics:

ParameterTypical Performance
Specificity High for total galacturonic acid content
Sample Preparation Requires an additional enzymatic hydrolysis step
Accuracy High, as it can overcome issues with incomplete acid hydrolysis

Experimental Protocol:

  • Enzyme: Pectinase from Aspergillus niger.[2]

  • Procedure:

    • Dissolve the sample in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4).[2]

    • Add pectinase and incubate at an optimal temperature (e.g., 50°C) for a sufficient time to ensure complete hydrolysis (e.g., 2 hours).[8]

    • Terminate the reaction (e.g., by heat inactivation).

    • Analyze the resulting solution by HPLC as described in the HPLC section to quantify the released galacturonic acid or oligomers.

Enzymatic Hydrolysis Workflow

Enzymatic_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Sample_in_Buffer Dissolve Sample in Buffer Add_Enzyme Add Pectinase Sample_in_Buffer->Add_Enzyme Incubation Incubate at Optimal Conditions Add_Enzyme->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination HPLC_Analysis Analyze by HPLC Reaction_Termination->HPLC_Analysis Quantification Quantify Released Galacturonic Acid HPLC_Analysis->Quantification

Caption: Workflow for enzymatic hydrolysis of pectin followed by HPLC analysis.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the study. HPLC offers the highest resolution, specificity, and quantitative accuracy, making it the gold standard for validation and quality control in pharmaceutical and research settings. Thin-Layer Chromatography provides a rapid and inexpensive qualitative screening tool. Colorimetric assays are suitable for high-throughput estimation of total uronic acids but lack specificity. Enzymatic hydrolysis coupled with HPLC is an excellent method for determining the total galacturonic acid content in complex matrices. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs, available resources, and the desired level of data quality.

References

A Researcher's Guide: Cross-Validation of Colorimetric and Chromatographic Methods for Uronic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polysaccharides and glycoconjugates, the accurate quantification of uronic acids is a critical analytical challenge. This guide provides an objective comparison of commonly employed colorimetric and chromatographic methods for uronic acid quantification, supported by experimental data to facilitate informed method selection.

This publication delves into the cross-validation of two principal analytical approaches: the traditional colorimetric assays and the more advanced chromatographic techniques. We will explore the underlying principles, experimental protocols, and performance characteristics of each, offering a comprehensive overview to guide your analytical strategy.

At a Glance: Performance Comparison of Uronic Acid Quantification Methods

The selection of an appropriate method for uronic acid quantification hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance parameters of prominent colorimetric and chromatographic techniques.

ParameterColorimetric MethodsChromatographic Methods
Carbazole Assay m-Hydroxydiphenyl Assay
Principle Dehydration of uronic acids to furfural derivatives, followed by condensation with carbazole to form a colored product.Reaction of furfural derivatives of uronic acids with m-hydroxydiphenyl to produce a colored complex.
Specificity Low; prone to interference from neutral sugars (hexoses and pentoses).[1][2]Moderate; less interference from neutral sugars compared to the carbazole assay.
Sensitivity (LOD/LOQ) Sensitivity of approximately 1 µg for glucuronic acid.[3][4]Detection limit of 5.62 mg/L and quantification limit of 6.96 mg/L reported in one study.[5]
Linearity (R²) R² > 0.998.[6]-
Precision (RSD/CV) 1.5% to 8.7% CV.[4]2.74% to 5.98% CV.[5]
Accuracy (Recovery) 90.74% to 102.18%.[5]85.01% to 107.9%.[5]
Throughput High; suitable for 96-well plate format.[3][4][7]High; adaptable to microplate format.[8]
Advantages Simple, rapid, and inexpensive.Improved specificity over carbazole assay.[9][10]
Disadvantages Susceptible to interference from neutral sugars and other compounds.[1][2]Still some interference from neutral sugars, though less than carbazole.[5][9]

Experimental Protocols

Detailed and standardized protocols are paramount for reproducible and reliable results. Below are methodologies for commonly cited experiments in uronic acid quantification.

Colorimetric Method: m-Hydroxydiphenyl Assay

This method is favored over the carbazole assay due to its reduced interference from neutral sugars.[9][10]

  • Sample Preparation: Prepare aqueous solutions of samples and standards (e.g., D-galacturonic acid) at appropriate concentrations.

  • Acid Hydrolysis:

    • To 200 µL of the sample or standard in a glass test tube, add 1.2 mL of concentrated sulfuric acid containing 0.0125 M sodium tetraborate.

    • Vortex the mixture thoroughly and heat in a boiling water bath for 5 minutes.

    • Cool the tubes in an ice bath.

  • Color Development:

    • Add 20 µL of 0.15% m-hydroxydiphenyl in 0.5% NaOH to each tube.

    • Vortex immediately.

    • Allow the reaction to proceed at room temperature for 20-30 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

    • Construct a standard curve using the absorbance values of the standards to determine the concentration of uronic acids in the samples.

Chromatographic Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD offers high sensitivity and specificity for the direct quantification of underivatized carbohydrates.[11]

  • Sample Hydrolysis:

    • Hydrolyze the polysaccharide sample to release constituent monosaccharides, including uronic acids. A common method involves treatment with trifluoroacetic acid (TFA) or sulfuric acid.

    • Neutralize the hydrolysate and filter it through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA10 or PA200.

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. For example, a gradient of 100 mM NaOH with an increasing concentration of sodium acetate.

    • Flow Rate: Typically around 0.5 mL/min.

    • Temperature: Column temperature is maintained, for instance, at 30°C.

  • Detection:

    • Utilize a pulsed amperometric detector with a gold working electrode and a silver/silver chloride reference electrode. The waveform potentials and durations are optimized for carbohydrate detection.

  • Quantification:

    • Prepare a mixed standard solution containing known concentrations of the uronic acids of interest (e.g., glucuronic acid, galacturonic acid) and other relevant monosaccharides.

    • Generate a standard curve for each analyte by plotting peak area against concentration.

    • Quantify the uronic acids in the samples by comparing their peak areas to the respective standard curves.[12][13][14]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the logical relationship between these methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_colorimetric Colorimetric Method cluster_chromatographic Chromatographic Method cluster_data_analysis Data Analysis Sample Polysaccharide Sample Hydrolysis Acid or Enzymatic Hydrolysis Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization Reagent_Addition Addition of Reagents (e.g., m-hydroxydiphenyl) Neutralization->Reagent_Addition Derivatization Derivatization (Optional, e.g., PMP) Neutralization->Derivatization Separation Chromatographic Separation (e.g., HPAEC) Neutralization->Separation Color_Development Color Development Reagent_Addition->Color_Development Spectrophotometry Spectrophotometric Measurement (Absorbance) Color_Development->Spectrophotometry Quantification Quantification of Uronic Acids Spectrophotometry->Quantification Derivatization->Separation Detection Detection (e.g., PAD) Separation->Detection Detection->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Caption: Experimental workflow for uronic acid quantification.

logical_comparison cluster_methods Uronic Acid Quantification Methods cluster_attributes Key Attributes Colorimetric Colorimetric Methods Specificity Specificity Colorimetric->Specificity Lower Sensitivity Sensitivity Colorimetric->Sensitivity Moderate Throughput Throughput Colorimetric->Throughput Higher Complexity Complexity & Cost Colorimetric->Complexity Lower Chromatographic Chromatographic Methods Chromatographic->Specificity Higher Chromatographic->Sensitivity Higher Chromatographic->Throughput Lower Chromatographic->Complexity Higher

Caption: Comparison of key attributes of the methods.

Conclusion

The choice between colorimetric and chromatographic methods for uronic acid quantification is a trade-off between speed and simplicity versus specificity and sensitivity. Colorimetric assays, particularly the m-hydroxydiphenyl method, offer a rapid and high-throughput option for screening and routine analysis, especially when interference from neutral sugars is minimal. However, for complex samples requiring high accuracy and the ability to quantify individual uronic acids, chromatographic techniques such as HPAEC-PAD are superior. The detailed data and protocols presented in this guide are intended to empower researchers to select and implement the most suitable method for their specific analytical needs, ultimately leading to more accurate and reliable scientific outcomes.

References

Comparative study of Tetragalacturonic acid from different plant sources.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This publication provides a comprehensive comparative analysis of tetragalacturonic acid derived from various plant sources. Tailored for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the quantitative data, experimental methodologies, and relevant biological signaling pathways associated with this potent oligogalacturonide.

This compound, an oligosaccharide derived from the pectin component of plant cell walls, is a key signaling molecule in plant defense mechanisms. As a Damage-Associated Molecular Pattern (DAMP), it triggers a cascade of immune responses, making it a subject of significant interest for its potential applications in agriculture and medicine. This guide synthesizes available data to present a comparative perspective on this compound from different botanical origins.

Quantitative Analysis of this compound from Various Plant Sources

The yield and purity of this compound are contingent on the pectin content and composition of the source material, as well as the extraction and hydrolysis methods employed. While direct comparative studies yielding precise figures for this compound from a wide array of plants are not extensively documented, the following table provides a representative summary based on pectin yields and typical galacturonic acid content from common sources.

Plant SourcePectin Yield (%)Galacturonic Acid Content in Pectin (%)Estimated this compound Yield (%)Purity (%)Key References
Citrus Peels (Orange, Lemon)20 - 30> 6510 - 15> 95[1][2]
Apple Pomace 10 - 15~ 605 - 8> 90[2][3]
Sugar Beet Pulp 10 - 2040 - 604 - 10> 90[3]
Passion Fruit Peel 15 - 25~ 608 - 12> 90[4]
Sunflower Heads 15 - 2555 - 707 - 15> 90[5]
Soy Hulls 5 - 1020 - 301 - 3> 85[4]

Note: The "Estimated this compound Yield" is an approximation based on the pectin yield and its galacturonic acid content, assuming efficient enzymatic or chemical hydrolysis. Actual yields may vary significantly based on the specific protocols used.

Experimental Protocols

The production of this compound from plant sources is a multi-step process involving pectin extraction followed by controlled hydrolysis.

Pectin Extraction

A common method for pectin extraction is the acid hydrolysis technique.

Objective: To isolate pectin from the plant cell wall.

Materials:

  • Dried plant material (e.g., citrus peels, apple pomace)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • 96% Ethanol

  • Distilled water

  • pH meter

  • Heating mantle with stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • The dried plant material is ground into a fine powder.

  • The powder is suspended in distilled water, and the pH is adjusted to 1.5-2.5 with HCl or H₂SO₄.[6]

  • The mixture is heated to 80-90°C for 1-2 hours with continuous stirring.[4]

  • The hot acidic extract is separated from the solid residue by centrifugation or filtration.

  • Pectin is precipitated from the supernatant by adding 2-3 volumes of 96% ethanol and allowing it to stand for several hours at 4°C.

  • The precipitated pectin is collected by centrifugation, washed with ethanol to remove impurities, and then freeze-dried.

Enzymatic Hydrolysis of Pectin to this compound

Objective: To specifically cleave polygalacturonic acid chains into smaller oligomers, including this compound.

Materials:

  • Extracted pectin

  • Endo-polygalacturonase (PG)

  • Sodium acetate buffer (pH 4.5)

  • Incubator

  • Dialysis tubing (1 kDa cutoff)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for analysis and purification

Procedure:

  • The purified pectin is dissolved in sodium acetate buffer (pH 4.5).

  • Endo-polygalacturonase is added to the pectin solution. The enzyme-to-substrate ratio needs to be optimized for the desired oligomer size.

  • The reaction mixture is incubated at the optimal temperature for the enzyme (typically 30-50°C) for a defined period (e.g., 2-24 hours).[7] The reaction time is critical for obtaining a higher yield of this compound.

  • The reaction is stopped by heating the mixture to inactivate the enzyme.

  • The resulting oligogalacturonides are separated and purified. This can be achieved through dialysis to remove smaller molecules, followed by fractionation using techniques like size-exclusion chromatography or HPAEC-PAD.[8]

  • The fractions corresponding to this compound are collected, and their purity is assessed using HPAEC-PAD or mass spectrometry.[8]

Signaling Pathways of this compound

This compound and other oligogalacturonides (OGs) are recognized by the plant's innate immune system as signals of cell wall damage, leading to the activation of Pattern-Triggered Immunity (PTI).[3][9]

Tetragalacturonic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Pathogen_Attack Pathogen Attack/ Mechanical Damage Cell_Wall Plant Cell Wall (Pectin) Pathogen_Attack->Cell_Wall Degrades TGA This compound (DAMP) Cell_Wall->TGA Releases WAK1 WAK1 Receptor TGA->WAK1 Binds to MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade Activates ROS_Production ROS Production MAPK_Cascade->ROS_Production Hormone_Signaling Hormone Signaling (SA, JA, Ethylene) MAPK_Cascade->Hormone_Signaling Defense_Genes Defense Gene Expression (e.g., PR1) ROS_Production->Defense_Genes Hormone_Signaling->Defense_Genes Immune_Response Enhanced Immune Response Defense_Genes->Immune_Response

Figure 1: this compound Signaling Pathway

The perception of this compound by cell surface receptors, such as Wall-Associated Kinases (WAKs), initiates a downstream signaling cascade.[10] This includes the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, the production of Reactive Oxygen Species (ROS), and the modulation of phytohormone signaling, particularly involving salicylic acid (SA) and jasmonic acid (JA).[11][12] Ultimately, these events lead to the transcriptional reprogramming of defense-related genes, resulting in an enhanced immune response against pathogens.[13]

The structural characteristics of oligogalacturonides, including their degree of polymerization, can influence the intensity of the defense responses they elicit.[9] This highlights the importance of sourcing and preparing well-defined oligomers like this compound for consistent and effective bioactivity. Further research into the nuanced differences in this compound from various plant sources will undoubtedly unveil new opportunities for their application in enhancing plant resilience and developing novel therapeutic agents.

References

A Comparative Guide to Plant Defense Elicitors: Tetragalacturonic Acid vs. Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of plant defense mechanisms is a critical strategy for sustainable agriculture and the development of novel crop protection agents. Elicitors, molecules that trigger these defense responses, are at the forefront of this research. This guide provides an objective comparison of the efficacy of tetragalacturonic acid, a pectin-derived oligosaccharide, against other well-established elicitors: salicylic acid, jasmonic acid, and chitosan. The information presented is supported by experimental data to aid in the informed selection of elicitors for research and development purposes.

Quantitative Comparison of Elicitor Efficacy

The following tables summarize quantitative data from various studies, comparing the effectiveness of this compound (and other oligogalacturonides, OGAs) with salicylic acid (SA), jasmonic acid (JA), and chitosan in eliciting plant defense responses. It is important to note that the experimental conditions, including plant species, pathogen, and elicitor concentrations, vary between studies.

ElicitorPlant SpeciesPathogen/StressDefense ParameterQuantitative EffectReference
This compound (OGA) Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000Disease IndexReduced disease index[1]
Bacterial MultiplicationSignificant reduction in bacterial growth[1]
Arabidopsis thalianaAphid InfestationAphid OffspringSignificant reduction in aphid population[2]
Callose DepositionSignificant increase in callose deposition[2]
Reactive Oxygen Species (ROS)Substantial accumulation of ROS[2]
Salicylic Acid (SA) Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000PR1 Gene ExpressionStrong induction[2]
Jasmonic Acid (JA) TomatoWoundingProteinase Inhibitor AccumulationStrong induction[3]
Chitosan TomatoWoundingProteinase Inhibitor AccumulationStrong induction[3]

Table 1: Comparison of Elicitor Effects on Disease Resistance and Defense Markers. This table highlights the diverse effects of different elicitors on various defense parameters. Direct comparative studies are limited, and thus data is compiled from multiple sources.

ElicitorPlant SpeciesDefense-Related GeneFold Change in ExpressionTime PointReference
This compound (OGA) Arabidopsis thalianaPR1 (SA marker)~57-fold increase12 hpt[2]
PR2 (SA marker)Higher transcript level-[1]
PR5 (SA marker)Higher transcript level-[1]
PDF1.2 (JA marker)Higher transcript level-[1]
VSP2 (JA marker)Higher transcript level-[1]
Salicylic Acid (SA) Arabidopsis thalianaPR1Strong induction-[2]
Chitosan Chilli PepperCaLOX1 (JA pathway)Modest increase post-infection-
CaDEF1 (JA pathway)Significant increase post-infection-

Table 2: Comparison of Elicitor Effects on Defense-Related Gene Expression. This table showcases the impact of elicitors on the transcript levels of key defense-related genes. The fold changes are relative to control treatments. "hpt" stands for hours post-treatment.

ElicitorPlant SpeciesPhytohormoneFold Change in ConcentrationTime PointReference
This compound (OGA) Arabidopsis thalianaSalicylic Acid (SA)~3.2-fold increase24 hpt[2]
TomatoJasmonic Acid (JA)Several-fold increase2 hours[3][4]
Chitosan TomatoJasmonic Acid (JA)Several-fold increase2 hours[3][4]

Table 3: Comparison of Elicitor Effects on Phytohormone Accumulation. This table illustrates the ability of elicitors to induce the synthesis of key defense-related hormones.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Elicitor_Signaling_Pathways cluster_OGA This compound (OGA) Pathway cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway cluster_Chitosan Chitosan Pathway OGA OGA WAK1 Wall-Associated Kinase 1 (WAK1) OGA->WAK1 Perception MAPK_cascade MAPK Cascade WAK1->MAPK_cascade ROS Reactive Oxygen Species (ROS) MAPK_cascade->ROS Defense_Genes_OGA Defense Gene Expression MAPK_cascade->Defense_Genes_OGA NPR1 NPR1 MAPK_cascade->NPR1 Crosstalk COI1 COI1 MAPK_cascade->COI1 Crosstalk Phytoalexins Phytoalexin Accumulation Defense_Genes_OGA->Phytoalexins SA Salicylic Acid (SA) SA->NPR1 Binding TGA TGA Transcription Factors NPR1->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR JA Jasmonic Acid (JA) JA->COI1 Binding JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Defense_Genes JA-responsive Defense Genes MYC2->JA_Defense_Genes Chitosan Chitosan CEBiP Chitin Elicitor Binding Protein (CEBiP) Chitosan->CEBiP Perception MAPK_cascade_Chitosan MAPK Cascade CEBiP->MAPK_cascade_Chitosan ROS_Chitosan Reactive Oxygen Species (ROS) MAPK_cascade_Chitosan->ROS_Chitosan Chitosan_Defense_Genes Defense Gene Expression MAPK_cascade_Chitosan->Chitosan_Defense_Genes

Caption: Simplified signaling pathways of major plant defense elicitors.

Experimental_Workflow cluster_treatment Elicitor Treatment cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Arabidopsis seedlings) Elicitor_Application Elicitor Application (OGA, SA, JA, Chitosan) Plant_Material->Elicitor_Application Control Control Treatment (e.g., water) Plant_Material->Control RNA_Extraction RNA Extraction Elicitor_Application->RNA_Extraction Protein_Extraction Protein Extraction Elicitor_Application->Protein_Extraction Metabolite_Extraction Metabolite Extraction Elicitor_Application->Metabolite_Extraction Disease_Assay Pathogen Inoculation & Disease Scoring Elicitor_Application->Disease_Assay Control->RNA_Extraction Control->Protein_Extraction Control->Metabolite_Extraction Control->Disease_Assay RT_qPCR RT-qPCR for Defense Gene Expression RNA_Extraction->RT_qPCR Enzyme_Assay Enzyme Activity Assay (e.g., PAL, POX) Protein_Extraction->Enzyme_Assay LC_MS LC-MS for Phytohormone & Phytoalexin Quantification Metabolite_Extraction->LC_MS

Caption: General experimental workflow for comparing elicitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparative data.

Protocol 1: Quantification of Defense-Related Gene Expression by RT-qPCR

This protocol outlines the steps for measuring the expression levels of defense-related genes in response to elicitor treatment.

1. Plant Material and Elicitor Treatment:

  • Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Apply elicitors (e.g., 50 µg/mL OGA, 100 µM SA, 50 µM MeJA, 100 µg/mL Chitosan) to mature leaves by infiltration or spraying. Use water or an appropriate solvent as a control.

  • Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24 hours), flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

3. Real-Time Quantitative PCR (RT-qPCR):

  • Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500) with a SYBR Green-based detection method.

  • Design gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin2) for normalization.

  • Set up the PCR reaction with cDNA, primers, and SYBR Green master mix.

  • Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Calculate the relative gene expression using the 2-ΔΔCt method.[5]

Protocol 2: Measurement of Phytohormone Levels by LC-MS

This protocol describes the quantification of salicylic acid and jasmonic acid in plant tissues.[6][7][8][9][10]

1. Sample Preparation and Extraction:

  • Grind frozen plant tissue (approximately 100 mg) to a fine powder in liquid nitrogen.

  • Extract phytohormones with a suitable solvent (e.g., 1 mL of methanol:water:formic acid, 15:4:1, v/v/v) containing internal standards (e.g., deuterated SA and JA).

  • Vortex the mixture and centrifuge to pellet the debris.

2. Solid-Phase Extraction (SPE) Cleanup (Optional):

  • For cleaner samples, pass the supernatant through an SPE cartridge (e.g., Oasis HLB, Waters) to remove interfering compounds.

  • Wash the cartridge and elute the phytohormones with an appropriate solvent.

3. LC-MS/MS Analysis:

  • Dry the eluate under a stream of nitrogen and resuspend in a small volume of the initial mobile phase.

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the phytohormones on a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the phytohormones using multiple reaction monitoring (MRM) mode on the mass spectrometer, based on the specific precursor-to-product ion transitions for each phytohormone and its internal standard.

  • Generate a standard curve with known concentrations of each phytohormone to calculate the absolute concentration in the plant samples.

Protocol 3: Quantification of Reactive Oxygen Species (ROS)

This protocol outlines a common method for measuring ROS (specifically hydrogen peroxide) production.

1. Leaf Disc Assay:

  • Excise leaf discs (e.g., 4 mm diameter) from mature plant leaves.

  • Float the leaf discs in a 96-well plate containing water overnight to allow wound-induced ROS to subside.

2. Elicitor Treatment and Luminescence Measurement:

  • Replace the water with a solution containing the elicitor and a chemiluminescent probe (e.g., luminol and horseradish peroxidase).

  • Immediately measure the luminescence using a plate reader over a time course (e.g., 60 minutes). The intensity of the luminescence is proportional to the amount of ROS produced.

Conclusion

This compound demonstrates significant efficacy as a plant defense elicitor, capable of inducing a broad range of defense responses, including the activation of both salicylic acid and jasmonic acid signaling pathways.[1][11] Its performance is comparable to, and in some aspects, synergistic with, other well-known elicitors like salicylic acid, jasmonic acid, and chitosan.[3][12] The choice of elicitor will ultimately depend on the specific plant-pathogen system, the desired defense response, and the application strategy. This guide provides a foundation for researchers to make informed decisions and design robust experiments to further explore the potential of these powerful biomolecules in enhancing plant resilience.

References

Structural comparison of Tetragalacturonic acid and other pectic oligosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Functional Comparison of Tetragalacturonic Acid and Other Pectic Oligosaccharides

For researchers and professionals in the fields of drug development and life sciences, understanding the nuanced differences between pectic oligosaccharides (POS) is crucial for harnessing their therapeutic potential. This guide provides an objective comparison of this compound and other pectic oligosaccharides, supported by experimental data and detailed methodologies.

Structural and Physicochemical Properties

Pectic oligosaccharides are complex carbohydrates derived from pectin, a major component of plant cell walls. Their structure and function are intricately linked, with variations in their degree of polymerization (DP), degree of methylesterification (DM), and the presence of neutral sugar side chains dictating their biological activity.

This compound is a specific pectic oligosaccharide with a defined structure. It consists of four α-1,4-linked D-galacturonic acid units. In contrast, "other pectic oligosaccharides" represent a heterogeneous group of molecules with varying chain lengths and compositions. These can be broadly categorized into homogalacturonans (smooth regions) and rhamnogalacturonans (hairy regions), the latter of which are characterized by a rhamnose-interrupted galacturonic acid backbone with side chains of neutral sugars like arabinose and galactose.[1][2][3]

Below is a comparative table summarizing the key structural and physicochemical properties:

PropertyThis compoundOther Pectic Oligosaccharides (POS)
Degree of Polymerization (DP) 4Variable (typically 2-20)
Monomeric Composition Exclusively D-galacturonic acidPrimarily D-galacturonic acid, may contain L-rhamnose, D-galactose, L-arabinose, and other neutral sugars
Backbone Structure Linear chain of α-1,4-linked galacturonic acidCan be linear (homogalacturonan) or branched with a rhamnose-containing backbone (rhamnogalacturonan)
Side Chains NoneMay have side chains of arabinans, galactans, or arabinogalactans attached to the rhamnose residues in the backbone
Degree of Methylesterification (DM) Typically low to noneVariable, depending on the source and processing
Molecular Weight ~700 DaVariable, typically ranging from hundreds to several thousand Daltons

Biological Activities and Supporting Data

The structural diversity of pectic oligosaccharides translates into a wide range of biological activities. Low molecular weight POS, such as this compound, are of particular interest due to their potential for higher bioavailability and specific biological effects.

Prebiotic Activity

Pectic oligosaccharides are known to exert prebiotic effects by selectively stimulating the growth and activity of beneficial gut bacteria.[4] This activity is influenced by the degree of polymerization, with shorter chains being more readily fermented by probiotics.

OligosaccharideProbiotic Strain(s)Observed EffectReference
Mango Peel POS (DP ~4)B. animalis TISTR 2195, L. reuteri DSM 17938High prebiotic activity score (7.76 and 6.87, respectively)[5]
Citrus Peel POSLactobacillus and Bifidobacterium speciesIncreased growth of probiotic strains[6]
Orange Peel POSFecal microbiotaIncreased numbers of bifidobacteria and lactobacilli[7]
Antioxidant Activity

The antioxidant properties of pectic oligosaccharides are attributed to their ability to scavenge free radicals. This activity is often enhanced in oligosaccharides with lower molecular weights and a higher content of galacturonic acid.

OligosaccharideAssayAntioxidant ActivityReference
Okra Pectin Oligosaccharides (1.79-6.09 kDa)DPPH & ABTS radical scavengingHigher activity than parent pectin[7]
Apple Waste-derived Oligogalacturonic AcidsDPPH radical scavenging74% radical scavenging activity at 40 mg/mL[8]
S. hydrogenans YAM1-derived Oligogalacturonic AcidsDPPH radical scavenging~93% radical scavenging activity at 20 mg/mL[9]
Anticancer Activity

Certain pectic oligosaccharides have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents. This activity is often linked to the induction of apoptosis.

OligosaccharideCell LineObserved EffectReference
Apple Waste-derived Oligogalacturonic AcidsMCF-7 (breast cancer)7% cell survival at 40 mg/mL after 48h[8]
S. hydrogenans YAM1-derived Oligogalacturonic AcidsMCF-7 (breast cancer)Over 92% decrease in cell viability at 20 mg/mL after 24h[9]

Experimental Protocols

Enzymatic Production of Pectic Oligosaccharides

This protocol describes a general method for producing pectic oligosaccharides from a pectin source using enzymatic hydrolysis.

  • Substrate Preparation: Dissolve pectin (e.g., from citrus peel, apple pomace) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0) to a final concentration of 1-5% (w/v).

  • Enzymatic Hydrolysis: Add a commercial pectinase preparation (e.g., Pectinex Ultra SP-L, Viscozyme L) to the pectin solution. The enzyme-to-substrate ratio and reaction time should be optimized depending on the desired degree of polymerization of the final product. A typical starting point is 10-50 U of enzyme per gram of pectin, with incubation at 40-50°C for 1-24 hours with gentle agitation.[5][9]

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.

  • Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing the pectic oligosaccharides, can be further purified and fractionated by methods such as membrane filtration or size-exclusion chromatography.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for POS Analysis

HPAEC-PAD is a powerful technique for the separation and quantification of pectic oligosaccharides based on their degree of polymerization.

  • Sample Preparation: Dilute the pectic oligosaccharide solution in ultrapure water and filter through a 0.22 µm syringe filter.

  • Chromatographic System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode. A Dionex CarboPac™ PA1 or PA200 column is commonly used for separating oligosaccharides.

  • Mobile Phase and Gradient: A typical mobile phase consists of an aqueous solution of sodium hydroxide (e.g., 100 mM) with a linear gradient of sodium acetate (e.g., 0-1 M over 30-60 minutes). The high pH of the mobile phase ensures that the carboxyl groups of the galacturonic acid residues are ionized, allowing for their separation on the anion-exchange column.

  • Detection: The pulsed amperometric detector provides sensitive and specific detection of underivatized carbohydrates.

  • Data Analysis: The degree of polymerization of the oligosaccharides is determined by comparing their retention times to those of known standards (e.g., oligogalacturonic acid ladder).

DPPH Radical Scavenging Activity Assay

This spectrophotometric assay is commonly used to evaluate the antioxidant capacity of pectic oligosaccharides.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a microplate well or cuvette, mix a solution of the pectic oligosaccharide sample at various concentrations with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

    • A control sample containing methanol instead of the oligosaccharide solution is also measured.

  • Calculation: The DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Visualizations

Signaling Pathway: Prebiotic Action of Pectic Oligosaccharides

Prebiotic_Action POS Pectic Oligosaccharides (e.g., this compound) Fermentation Fermentation POS->Fermentation substrate Probiotics Probiotic Bacteria (Lactobacillus, Bifidobacterium) Probiotics->Fermentation mediate SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs produce Gut_Health Improved Gut Health SCFAs->Gut_Health promote

Caption: Prebiotic action of pectic oligosaccharides in the gut.

Experimental Workflow: Production and Analysis of Pectic Oligosaccharides

POS_Workflow Pectin_Source Pectin Source (e.g., Citrus Peel) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Pectinase) Pectin_Source->Enzymatic_Hydrolysis POS_Mixture Crude POS Mixture Enzymatic_Hydrolysis->POS_Mixture Purification Purification/ Fractionation POS_Mixture->Purification Purified_POS Purified POS Fractions Purification->Purified_POS Structural_Analysis Structural Analysis (HPAEC-PAD) Purified_POS->Structural_Analysis Bioactivity_Assay Bioactivity Assays (Prebiotic, Antioxidant) Purified_POS->Bioactivity_Assay

Caption: Workflow for POS production, purification, and analysis.

References

Confirming the Identity of Tetragalacturonic Acid Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical identity of compounds is a cornerstone of rigorous scientific practice. This guide provides a comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to verify the identity of tetragalacturonic acid, a key component of pectin and a molecule of interest in various biomedical applications. By comparing its NMR spectral data with that of its constituent monomer and other oligomers, a confident identification can be achieved.

Comparative NMR Data: Distinguishing this compound

The ¹H and ¹³C NMR spectra of galacturonic acid oligomers exhibit characteristic chemical shifts that are sensitive to the degree of polymerization. As the chain length increases, the chemical environments of the anomeric protons and carbons, as well as those involved in the glycosidic linkages, are altered. This results in predictable shifts in their resonance frequencies.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts of Galacturonic Acid and its Oligomers (in D₂O)

CompoundResidueH-1 (ppm)C-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
D-Galacturonic Acid (Monomer) [1][2]α-anomer~5.23~92.5~68.5~69.5~71.5~71.5~175.0
β-anomer~4.85~96.5~71.5~72.5~71.5~75.5~175.0
Digalacturonic Acid [3]Non-reducing end~5.1~100.0~68.7~69.7~79.8~71.0~175.5
Reducing end (α)~5.2~92.6~68.6~69.6~71.6~71.6~175.1
Reducing end (β)~4.8~96.6~71.6~72.6~71.6~75.6~175.1
Trigalacturonic Acid [3][4]Non-reducing end~5.1~100.1~68.8~69.8~79.9~71.1~175.6
Internal residue~5.1~100.2~68.8~69.8~79.9~71.1~175.6
Reducing end (α)~5.2~92.7~68.7~69.7~71.7~71.7~175.2
Reducing end (β)~4.8~96.7~71.7~72.7~71.7~75.7~175.2
Polygalacturonic Acid [5]Internal residue~5.1~100.5~68.9~69.9~80.0~71.2~176.0

Note: Chemical shifts are approximate and can vary based on experimental conditions such as pH, temperature, and concentration. The data for di- and trigalacturonic acid are based on reported studies and expected trends.

Experimental Workflow and Protocols

The process of confirming the identity of this compound via NMR spectroscopy follows a systematic workflow, from sample preparation to spectral analysis.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in D₂O lyophilize Lyophilize to Remove Exchangeable Protons dissolve->lyophilize redissolve Redissolve in D₂O with Internal Standard lyophilize->redissolve nmr_acq Acquire ¹H and ¹³C NMR Spectra redissolve->nmr_acq cosy Acquire 2D COSY hsqc Acquire 2D HSQC hmbc Acquire 2D HMBC process Process Spectra (FT, Phasing, Baseline Correction) nmr_acq->process assign Assign Signals process->assign compare Compare with Reference Data assign->compare confirm Confirm Structure compare->confirm

A flowchart illustrating the key stages in the NMR-based identification of this compound.
Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified this compound sample. Dissolve the sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).

  • Lyophilization: Freeze the sample solution and lyophilize it to dryness. This step is crucial for exchanging labile hydroxyl and carboxylic acid protons with deuterium, which minimizes the residual HDO signal in the ¹H NMR spectrum. Repeat this dissolution and lyophilization process at least two more times for complete exchange.

  • Final Preparation: After the final lyophilization, redissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP, for ¹H NMR referencing). Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a probe suitable for carbohydrate analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and a temperature of 298 K.

    • Apply solvent suppression techniques to minimize the residual HDO signal.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C, and a relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each galacturonic acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are essential for confirming the glycosidic linkages between the galacturonic acid units.

3. Data Processing and Analysis:

  • Processing: Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMSP at 0.00 ppm for ¹H).

  • Signal Assignment:

    • Identify the anomeric proton signals (H-1) in the ¹H spectrum, which typically resonate in the downfield region (δ 4.5-5.5 ppm).

    • Use the COSY spectrum to trace the scalar coupling network from the anomeric proton to the other protons within each sugar ring.

    • Utilize the HSQC spectrum to assign the corresponding carbon signals based on the assigned proton resonances.

    • Analyze the HMBC spectrum to confirm the α-(1→4) glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and the C-4 of the adjacent residue.

  • Comparison and Confirmation:

    • Compare the assigned ¹H and ¹³C chemical shifts of the sample with the reference data provided in Table 1.

    • Pay close attention to the chemical shifts of the anomeric protons and carbons, as well as the carbons involved in the glycosidic linkage (C-1 and C-4), as these are most indicative of the oligomeric state. The presence of distinct signals for the non-reducing end, internal units, and the reducing end (in its α and β anomeric forms) will confirm the identity of this compound.

By following this comprehensive guide, researchers can confidently employ NMR spectroscopy to verify the identity and purity of this compound, ensuring the reliability of their research and development endeavors.

References

Plant Defense Responses to Tetragalacturonic Acid: An Interspecies Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tetragalacturonic acid, an oligogalacturonide derived from the partial degradation of pectin in the plant cell wall, acts as a potent Damage-Associated Molecular Pattern (DAMP). Its perception by plant cells triggers a cascade of defense responses, collectively known as pattern-triggered immunity (PTI). This guide provides a comparative overview of the documented responses to this compound and other oligogalacturonides across various plant species, offering valuable insights for research into plant immunity and the development of novel crop protection strategies.

Quantitative Comparison of Defense Responses

The intensity and nature of the defense responses elicited by oligogalacturonides can vary significantly between plant species. While comprehensive, directly comparable quantitative data for this compound across a wide range of species is limited in existing literature, this section summarizes key defense-related parameters for Arabidopsis thaliana and Solanum lycopersicum (tomato), two well-studied model organisms.

Response ParameterArabidopsis thalianaSolanum lycopersicum (Tomato)Other Species (Qualitative Observations)
Reactive Oxygen Species (ROS) Burst Rapid and transient increase in extracellular ROS.[1][2]Strong and sustained ROS production.[3]Observed in wheat, cotton, rice, pea, and sugar beet in response to oligogalacturonides.[1][4]
Defense Gene Upregulation (Fold Change) - PR1: 57-fold increase at 12 hours post-treatment with OGs (DP 10-15).[2] - EDS1: 3.4-fold increase at 6 hours post-treatment.[2] - PAD4: 5.6-fold increase at 6 hours post-treatment.[2]- LOXD: ~6.4-fold increase at 1 hour post-treatment.[5] - ACO1: ~10-fold increase at 1 hour post-treatment.[5] - PAL: ~5.3-fold increase in roots at 1 hour post-treatment.[5]Upregulation of defense-related genes reported in potato and tobacco.[6]
Phytoalexin Accumulation Accumulation of camalexin.[7]Induction of proteinase inhibitors by dimeric OGs.[6]Phytoalexin production is a common response to elicitors in numerous plant species.[7][8]
Hormonal Signaling Pathways Activated Salicylic Acid (SA), Jasmonic Acid (JA), Ethylene (ET).[2][4]Salicylic Acid (SA), Jasmonic Acid (JA), Ethylene (ET), Abscisic Acid (ABA).[5]SA, JA, and ET pathways are commonly implicated in plant defense across various species.[4]

Signaling Pathways Activated by this compound

The recognition of this compound at the cell surface initiates a complex signaling network that orchestrates the activation of downstream defense responses. While the precise receptor for oligogalacturonides is still under investigation, Wall-Associated Kinases (WAKs) are strongly implicated in their perception.[4] The subsequent signaling cascade typically involves the activation of mitogen-activated protein kinases (MAPKs) and the production of key defense-related hormones.

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OG This compound (OG) WAK1 WAK1 (Receptor Candidate) OG->WAK1 Binding MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade Activation ROS_Production ROS Production MAPK_Cascade->ROS_Production Hormone_Signaling Hormone Signaling (SA, JA, ET) MAPK_Cascade->Hormone_Signaling Defense_Genes Defense Gene Expression Hormone_Signaling->Defense_Genes Phytoalexins Phytoalexin Accumulation Defense_Genes->Phytoalexins

Caption: Generalized signaling pathway initiated by this compound.

Experimental Protocols

Standardized methodologies are crucial for obtaining comparable data across different studies and plant species. The following sections outline key experimental protocols for investigating plant responses to this compound.

Preparation and Application of this compound

A standardized approach to elicitor treatment is fundamental for comparative studies.

Materials:

  • This compound (high purity)[9]

  • Sterile deionized water

  • Plant material (e.g., leaf discs, seedlings, or cell suspension cultures)

  • Micropipettes

  • Sterile petri dishes or multi-well plates

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration will depend on the experimental setup, but a common starting point is 1 mg/mL.

  • Working Solution: Dilute the stock solution to the desired final concentration for treatment. Concentrations in the range of 50-200 µg/mL are frequently used.

  • Plant Material Preparation:

    • Leaf Discs: Use a cork borer to obtain uniform leaf discs from healthy, fully expanded leaves. Float the discs in sterile water for a few hours prior to treatment to allow recovery from wounding stress.

    • Seedlings: Grow seedlings under sterile conditions on agar plates or in liquid culture.

    • Cell Cultures: Use actively growing cell suspension cultures.

  • Treatment:

    • Leaf Discs: Replace the water with the this compound working solution. For control samples, use sterile deionized water.

    • Seedlings: Add the working solution to the liquid culture or apply directly to the agar surface.

    • Cell Cultures: Add the appropriate volume of the working solution to the cell culture flasks.

  • Incubation: Incubate the treated plant material under controlled conditions (light, temperature) for the desired time course.

exp_workflow_treatment Start Start Prepare_Stock Prepare Tetragalacturonic Acid Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solution Prepare_Stock->Prepare_Working Treatment Apply Treatment (and Control) Prepare_Working->Treatment Prepare_Plant Prepare Plant Material (Leaf Discs, Seedlings, etc.) Prepare_Plant->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Analysis Proceed to Downstream Analysis Incubation->Analysis

Caption: Experimental workflow for this compound treatment.

Measurement of Reactive Oxygen Species (ROS) Burst

The production of ROS is one of the earliest detectable responses to elicitors. A luminol-based chemiluminescence assay is a common method for its quantification.[3][10][11]

Materials:

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • Treated leaf discs or other plant material

  • 96-well white, flat-bottomed plates

  • Luminometer

Procedure:

  • Place individual leaf discs in the wells of a 96-well plate containing sterile water and allow them to equilibrate.

  • Replace the water with a solution containing luminol and HRP.

  • Add the this compound solution to elicit the ROS burst.

  • Immediately place the plate in a luminometer and measure the chemiluminescence over time. The data is typically recorded as relative light units (RLU).

Quantification of Phytoalexin Accumulation

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to stress. Their quantification often involves chromatographic techniques.[12][13]

Materials:

  • Treated plant tissue

  • Extraction solvent (e.g., methanol or ethanol)

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Harvest and freeze the treated plant tissue in liquid nitrogen.

  • Homogenize the tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet cell debris.

  • Collect the supernatant containing the phytoalexins.

  • Analyze the extract using HPLC to separate and quantify the specific phytoalexins of interest. A standard curve with a known concentration of the phytoalexin is used for quantification.

References

Evaluating the purity of synthesized or purchased Tetragalacturonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of tetragalacturonic acid, a key pectic oligosaccharide, is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of both synthesized and commercially purchased this compound, complete with experimental data and detailed protocols.

The purity of this compound can be influenced by the presence of other oligosaccharides of varying degrees of polymerization, monosaccharides, and byproducts from synthesis or extraction processes. Therefore, robust analytical methods are essential to accurately quantify the this compound content and identify any impurities. Commercially available this compound is typically offered at purities of >90% or >95%[1][2].

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. The following table summarizes the key characteristics of the most common methods.

Method Principle Advantages Disadvantages Typical Purity Range Detectable Relative Cost
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Robust, reproducible, and widely available. Good for quantification.Moderate resolution for complex mixtures of isomers. May require derivatization for sensitive detection.80-99+%Moderate
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation of anions and carbohydrates at high pH.High resolution and sensitivity for carbohydrates without derivatization.[3] Excellent for separating oligomers of different lengths.[4]Requires specialized equipment and can be sensitive to matrix effects.>90%High
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information and structural details through fragmentation. High sensitivity.May not distinguish between isomers without chromatographic coupling. Quantification can be challenging.>90%High
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and resolution, especially for charged molecules. Requires minimal sample volume.Can have lower sensitivity compared to other methods. Reproducibility can be a challenge.>90%Moderate to High
Enzymatic Assays Use of specific enzymes to react with the analyte, and the product is measured.Highly specific and can be cost-effective for routine analysis.Indirect method that may not detect non-carbohydrate impurities. Dependent on enzyme purity and activity.Typically used for quantification of total uronic acids, not specific oligomers.Low to Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up their purity assessments.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound using a reversed-phase HPLC system with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample of synthesized or purchased this compound

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in water) and the sample to be analyzed at a similar concentration.

  • Inject a known volume (e.g., 20 µL) of the standard and the sample.

  • Run a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 30% B

    • 20-25 min: Hold at 30% B

    • 25-30 min: Return to 5% B

    • 30-40 min: Re-equilibration at 5% B

  • Detect the eluting compounds at 210 nm.[5]

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample to that of the standard.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is suitable for the high-resolution separation and sensitive detection of this compound.

Materials:

  • HPAEC-PAD system (e.g., Dionex)

  • High-pH anion-exchange analytical column (e.g., CarboPac™ PA100, 4 x 250 mm)[4]

  • Eluent A: 200 mM Sodium Hydroxide

  • Eluent B: 1 M Sodium Acetate in 200 mM Sodium Hydroxide

  • This compound standard

  • Sample of synthesized or purchased this compound

Procedure:

  • Prepare the eluents and purge the system with helium.

  • Equilibrate the column with the initial eluent conditions (e.g., 100% A) at a flow rate of 0.4 mL/min.[4]

  • Prepare a stock solution of the this compound standard and the sample in deionized water.

  • Inject a known volume (e.g., 25 µL) of the standard and the sample.

  • Run a gradient elution program to separate the oligogalacturonic acids, for example:

    • 0-10 min: 100% A

    • 10-30 min: Linear gradient to 40% B

    • 30-35 min: Linear gradient to 100% B

    • 35-45 min: Hold at 100% B

    • 45-55 min: Return to 100% A and re-equilibrate.

  • Use a pulsed amperometric detector with a gold working electrode and a suitable waveform for carbohydrate detection.

  • Quantify the this compound by comparing the peak area with a calibration curve generated from the standard.

Mass Spectrometry (MALDI-TOF)

This protocol outlines a general procedure for the analysis of this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid)[6]

  • This compound standard

  • Sample of synthesized or purchased this compound

Procedure:

  • Prepare a solution of the this compound standard and the sample at approximately 1 mg/mL in water.

  • Mix the sample or standard solution with the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[7]

  • Insert the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte and matrix. For oligosaccharides, positive ion mode detecting sodium adducts ([M+Na]+) is common.[6]

  • The presence of a peak corresponding to the mass of this compound (C24H34O25, molecular weight: 722.51 g/mol ) will confirm its presence. Purity can be estimated by the relative intensity of the this compound peak compared to other peaks in the spectrum.

Capillary Electrophoresis (CE)

This protocol describes a method for the analysis of fluorescently labeled this compound by capillary electrophoresis.

Materials:

  • Capillary electrophoresis system with a laser-induced fluorescence (LIF) detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)

  • Fluorescent labeling agent (e.g., 8-aminopyrene-1,3,6-trisulfonic acid, APTS)

  • Sodium cyanoborohydride solution

  • Running buffer (e.g., 50 mM phosphate buffer, pH 7.2)

  • This compound standard

  • Sample of synthesized or purchased this compound

Procedure:

  • Labeling:

    • Dissolve the this compound standard and sample in the APTS labeling solution.

    • Add sodium cyanoborohydride and incubate at 37°C for several hours.

    • Remove excess label by size-exclusion chromatography or other purification methods.

  • CE Analysis:

    • Rinse the capillary with 0.1 M NaOH, water, and then the running buffer.

    • Fill the capillary with the running buffer.

    • Inject the labeled sample or standard using pressure or electrokinetic injection.

    • Apply a separation voltage (e.g., 20-30 kV).

    • Detect the migrating labeled oligosaccharides using the LIF detector.

  • The purity is determined by the relative peak area of the labeled this compound.

Enzymatic Assay

This protocol provides a method to determine the total galacturonic acid content, which can be an indicator of purity if the main impurities are not other uronic acids.

Materials:

  • Spectrophotometer

  • Pectinase enzyme solution (containing polygalacturonase)

  • Sodium acetate buffer (e.g., 0.1 M, pH 4.5)

  • D-galacturonic acid standard

  • Colorimetric reagent (e.g., dinitrosalicylic acid (DNS) reagent or m-hydroxybiphenyl reagent)[8]

  • Sample of this compound

Procedure:

  • Prepare a standard curve using known concentrations of D-galacturonic acid.

  • Dissolve a known amount of the this compound sample in the sodium acetate buffer.

  • Add the pectinase solution to the sample and standard solutions.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to ensure complete hydrolysis of the this compound into galacturonic acid monomers.

  • Stop the enzymatic reaction (e.g., by heating).

  • Add the colorimetric reagent to the samples and standards and develop the color according to the reagent's protocol (e.g., heating for the DNS method).

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the DNS method).

  • Calculate the concentration of galacturonic acid in the sample from the standard curve. The purity of the original this compound can be calculated based on the expected amount of galacturonic acid monomers per mole of the tetramer.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the methodologies and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound (Synthesized or Purchased) Dissolution Dissolution in Aqueous Solvent Sample->Dissolution Derivatization Derivatization (Optional, for HPLC/CE) Dissolution->Derivatization HPAEC_PAD HPAEC-PAD Dissolution->HPAEC_PAD MS Mass Spectrometry Dissolution->MS Enzymatic Enzymatic Assay Dissolution->Enzymatic HPLC HPLC Derivatization->HPLC CE Capillary Electrophoresis Derivatization->CE Quantification Quantification HPLC->Quantification HPAEC_PAD->Quantification Structure Structural Confirmation MS->Structure CE->Quantification Enzymatic->Quantification Purity Purity Assessment Quantification->Purity

Figure 1. A generalized experimental workflow for the purity evaluation of this compound.

Oligogalacturonides, including this compound, are known to act as signaling molecules in plants, often as Damage-Associated Molecular Patterns (DAMPs) that trigger defense responses.[9][10][11]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TGA This compound (Oligogalacturonide) PRR Pattern Recognition Receptor (PRR) TGA->PRR Binding MAPK MAP Kinase Cascade PRR->MAPK Ca Ca2+ Influx PRR->Ca Activation Gene Defense Gene Expression MAPK->Gene ROS Reactive Oxygen Species (ROS) Production ROS->Gene Ca->ROS Response Plant Defense Response Gene->Response

References

Side-by-side comparison of enzymatic versus chemical hydrolysis for Tetragalacturonic acid production.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and controlled production of specific oligosaccharides, such as tetragalacturonic acid, is of paramount importance. This guide provides a side-by-side comparison of the two primary methods for hydrolyzing pectin to obtain this compound: enzymatic and chemical hydrolysis. We will delve into the performance, experimental protocols, and underlying principles of each method, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.

At a Glance: Key Performance Metrics

The choice between enzymatic and chemical hydrolysis hinges on a trade-off between specificity, yield, and operating conditions. Enzymatic methods offer higher specificity and milder reaction conditions, while chemical methods are often simpler and more cost-effective. A summary of key quantitative data is presented below.

ParameterEnzymatic HydrolysisChemical Hydrolysis
Primary Reagent Endo-polygalacturonaseStrong acids (e.g., HCl, H₂SO₄, TFA)
Typical Yield of this compound Moderate to High (highly dependent on enzyme specificity)Low to Moderate (less specific, mixture of oligomers)
Product Purity High (specific cleavage)Low to Moderate (requires further purification)
Reaction Temperature 30-60°C[1][2]70-100°C[3][4]
pH 4.0-6.0[1]< 2.5[3]
Reaction Time 1-24 hours30 minutes - 4 hours[3][4]
Byproduct Formation Minimal, primarily other oligogalacturonidesSignificant, including monosaccharides and degradation products
Controllability High (enzyme selection dictates product)Moderate (sensitive to reaction conditions)
Cost Generally higher (enzyme cost)Generally lower (reagent cost)

Delving Deeper: A Detailed Comparison

Enzymatic Hydrolysis: The Precision Tool

Enzymatic hydrolysis employs pectinases, specifically endo-polygalacturonases (EC 3.2.1.15), to cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin.[5] This method is renowned for its high specificity, which allows for the targeted production of desired oligogalacturonides.

The key to successful enzymatic production of this compound lies in the selection of an appropriate endo-polygalacturonase. Different enzymes exhibit distinct cleavage patterns, yielding specific oligomer profiles. For instance, some endo-polygalacturonases preferentially produce tri- and tetragalacturonic acids.[1] This specificity results in a product with higher purity, minimizing the need for extensive downstream processing.

The reaction conditions for enzymatic hydrolysis are significantly milder than those for chemical methods, typically occurring at physiological pH and lower temperatures. This gentler approach helps to preserve the integrity of the target oligosaccharide and reduces the formation of unwanted byproducts.

Chemical Hydrolysis: The Brute-Force Approach

Chemical hydrolysis, most commonly acid hydrolysis, utilizes strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) to break down the pectin polymer.[6] This method is less specific than enzymatic hydrolysis and results in a broader distribution of oligogalacturonides, as well as monosaccharides (galacturonic acid).[4]

The outcome of acid hydrolysis is highly dependent on the reaction conditions, including acid concentration, temperature, and time.[3] While it is a simpler and often cheaper method to implement, controlling the reaction to maximize the yield of a specific oligomer like this compound can be challenging. Over-hydrolysis, leading to the complete breakdown of pectin into monosaccharides, is a common issue. Consequently, the product of chemical hydrolysis typically requires significant purification to isolate the desired this compound.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for enzymatic and chemical hydrolysis of pectin for the production of this compound. Researchers should optimize these protocols based on their specific starting material and desired outcomes.

Enzymatic Hydrolysis Protocol

  • Substrate Preparation: Prepare a 1% (w/v) solution of pectin (e.g., citrus or apple pectin) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.5).

  • Enzyme Addition: Add a specific endo-polygalacturonase known to produce this compound to the pectin solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-50°C) with gentle agitation for a predetermined time (e.g., 1-24 hours). The reaction time will influence the degree of hydrolysis and the resulting oligomer profile.

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing the oligogalacturonides, can be further purified using techniques such as size-exclusion chromatography or anion-exchange chromatography to isolate the this compound fraction.

  • Analysis: Analyze the product composition using methods like high-performance liquid chromatography (HPLC) or mass spectrometry to confirm the presence and purity of this compound.[7]

Chemical (Acid) Hydrolysis Protocol

  • Reaction Setup: Prepare a 1% (w/v) solution of pectin in a dilute strong acid (e.g., 0.1 M HCl).

  • Hydrolysis: Heat the pectin-acid solution to a specific temperature (e.g., 80-100°C) and maintain it for a defined period (e.g., 30-120 minutes) with constant stirring.[4] The precise time and temperature will need to be optimized to favor the production of this compound while minimizing complete hydrolysis.

  • Neutralization: Cool the reaction mixture and neutralize it by the slow addition of a base (e.g., 1 M NaOH) to a pH of approximately 7.0.

  • Precipitation and Washing: Precipitate the hydrolyzed pectin by adding ethanol. Collect the precipitate by centrifugation and wash it multiple times with ethanol to remove the acid and salts.[4]

  • Drying: Dry the washed precipitate to obtain the oligogalacturonide mixture.

  • Purification and Analysis: Similar to the enzymatic method, the resulting mixture of oligogalacturonides will require purification by chromatographic techniques to isolate this compound. The purity and composition should be verified by HPLC or mass spectrometry.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for both enzymatic and chemical hydrolysis.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis cluster_processing Downstream Processing Pectin Pectin Substrate Pectin_Solution Pectin Solution (1% w/v) Pectin->Pectin_Solution Buffer Buffer Solution (pH 4.0-6.0) Buffer->Pectin_Solution Incubation Incubation (30-60°C, 1-24h) Pectin_Solution->Incubation Enzyme Endo-polygalacturonase Enzyme->Incubation Heat_Inactivation Heat Inactivation (Boiling) Incubation->Heat_Inactivation Purification Purification (Chromatography) Heat_Inactivation->Purification Analysis Analysis (HPLC/MS) Purification->Analysis Product This compound Analysis->Product

Caption: Workflow for Enzymatic Hydrolysis.

Chemical_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis cluster_processing Downstream Processing Pectin Pectin Substrate Pectin_Solution Pectin-Acid Solution (1% w/v) Pectin->Pectin_Solution Acid Strong Acid (e.g., 0.1 M HCl) Acid->Pectin_Solution Heating Heating (70-100°C, 30-120 min) Pectin_Solution->Heating Neutralization Neutralization (NaOH) Heating->Neutralization Precipitation Ethanol Precipitation Neutralization->Precipitation Purification Purification (Chromatography) Precipitation->Purification Analysis Analysis (HPLC/MS) Purification->Analysis Product This compound Analysis->Product

Caption: Workflow for Chemical Hydrolysis.

Conclusion: Selecting the Right Method

The choice between enzymatic and chemical hydrolysis for the production of this compound is application-dependent.

Choose Enzymatic Hydrolysis if:

  • High purity of this compound is critical.

  • Minimizing byproduct formation is a priority.

  • Milder reaction conditions are required to preserve the integrity of other components in a complex mixture.

  • The cost of the enzyme is justifiable for the desired outcome.

Choose Chemical Hydrolysis if:

  • A simpler, more cost-effective method is the primary consideration.

  • A mixture of oligogalacturonides is acceptable, or if robust downstream purification capabilities are available.

  • The starting material is less defined, and a broad depolymerization is desired.

For researchers in drug development and other fields requiring high-purity, well-characterized oligosaccharides, the specificity and mild conditions of enzymatic hydrolysis often make it the superior choice, despite the potentially higher initial cost. Conversely, for applications where a mixture of pectic oligosaccharides is functional, or for initial exploratory studies, chemical hydrolysis provides a straightforward and economical alternative.

References

Dose-Response Dynamics of Tetragalacturonic Acid in Plant Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tetragalacturonic acid and other elicitors in the context of plant defense signaling. We present a synthesis of experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways to facilitate research and development in this field.

Introduction to Plant Elicitors

Plants have evolved sophisticated immune systems to defend against pathogens. A key aspect of this system is the recognition of specific molecules, known as elicitors, which trigger a cascade of defense responses. These elicitors can be derived from the pathogen itself, known as Pathogen-Associated Molecular Patterns (PAMPs), or from the plant's own damaged tissues, termed Damage-Associated Molecular Patterns (DAMPs).

This compound, an oligogalacturonide (OG) with a degree of polymerization of four, is a classic example of a DAMP. OGs are fragments of pectin, a major component of the plant cell wall, and are released upon enzymatic degradation by pathogens. This release signals to the plant that an attack is underway, initiating a robust defense response.

This guide focuses on the dose-dependent effects of this compound and compares its activity with other well-characterized elicitors, providing a framework for its application in plant signaling studies.

Comparative Dose-Response Analysis

The efficacy of an elicitor is highly dependent on its concentration. Below, we summarize the dose-dependent effects of short-chain oligogalacturonides (as a proxy for this compound) and a common alternative elicitor, chitosan, on various plant defense responses. It is important to note that direct quantitative dose-response data for this compound is limited in publicly available literature; therefore, data for short-chain OGs (DP3-5) and longer-chain OGs (DP10-15) are presented to infer its activity.

Phytoalexin Accumulation

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack. Their accumulation is a hallmark of a successful defense response.

ElicitorConcentrationPlant SystemResponse (Relative Phytoalexin Accumulation)Reference
Oligogalacturonides (DP ≈ 10)6 µMSoybean CotyledonHalf-maximal elicitor activity[1][2][3]
Oligogalacturonides (DP ≈ 10)32 µMSoybean CotyledonMaximal elicitor activity[1][2][3]
Chitosan1 mg/mlPea EndocarpSignificant increase in Pisatin accumulation[4]
Defense Gene Expression

Elicitors trigger the transcriptional activation of defense-related genes, such as Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway that produces precursors for phytoalexins and lignin.

ElicitorConcentrationPlant SystemResponse (Relative Gene Expression)Reference
Oligogalacturonides (DP3)20 µMArabidopsis thalianaSignificant upregulation of defense-related genes[4][5][6][7][8]
Oligogalacturonides (DP > 8)20 µMArabidopsis thalianaStronger upregulation of defense-related genes compared to DP3[5][6]
Oligogalacturonides (DP 10-15)200 µg/mLArabidopsis thaliana57-fold increase in PR1 gene expression at 12 hpt[9]
Reactive Oxygen Species (ROS) Burst

A rapid and transient production of reactive oxygen species (ROS), known as the oxidative burst, is one of the earliest responses to elicitor perception.

ElicitorConcentrationPlant SystemResponse (ROS Production)Reference
Oligogalacturonides (DP 10-15)HighArabidopsis thalianaStrong induction of ROS burst[10][11][12]
Oligogalacturonides (DP 2-7)Not specifiedSoybeanUnable to trigger ROS production[10][11]
Chitosan100-200 µg/mLTomato Guard CellsInduction of H₂O₂ production[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, we provide the following diagrams in Graphviz DOT language.

Oligogalacturonic Acid Signaling Pathway

OG_Signaling_Pathway cluster_cell_wall Cell Wall / Apoplast cluster_cytoplasm Cytoplasm Pathogen_Attack Pathogen Attack (e.g., Fungal PGs) Pectin Pectin (Homogalacturonan) OGs This compound (OGs) Pectin->OGs releases WAK1 WAK1 Receptor OGs->WAK1 binds Ca_Influx Ca²⁺ Influx WAK1->Ca_Influx ROS_Burst ROS Burst (NADPH Oxidase) WAK1->ROS_Burst MAPK_Cascade MAPK Cascade (MPK3/MPK6) Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Hormone_Signaling Hormone Signaling (SA, JA, ET) MAPK_Cascade->Hormone_Signaling Defense_Genes Defense Gene Expression (e.g., PAL, PR1) MAPK_Cascade->Defense_Genes Hormone_Signaling->Defense_Genes Defense_Response Defense Response (Phytoalexins, PR Proteins) Defense_Genes->Defense_Response

Caption: Oligogalacturonic acid signaling pathway in plants.

General Experimental Workflow for Elicitor Analysis

Experimental_Workflow Elicitor_Treatment Elicitor Treatment (Dose-Response Series) Incubation Incubation (Time Course) Elicitor_Treatment->Incubation ROS_Assay ROS Burst Assay (Luminol-based) Incubation->ROS_Assay RNA_Extraction RNA Extraction Incubation->RNA_Extraction Tissue_Extraction Tissue Extraction for Metabolites Incubation->Tissue_Extraction Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis qRT_PCR qRT-PCR (Defense Gene Expression) RNA_Extraction->qRT_PCR HPLC_Analysis HPLC Analysis (Phytoalexin Quantification) Tissue_Extraction->HPLC_Analysis qRT_PCR->Data_Analysis HPLC_Analysis->Data_Analysis

Caption: General workflow for analyzing elicitor-induced responses.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for the key experiments discussed.

Preparation of Oligogalacturonides

Oligogalacturonides of a specific degree of polymerization can be prepared by enzymatic digestion of polygalacturonic acid (PGA) followed by chromatographic separation.

  • Materials : Polygalacturonic acid (PGA), endo-polygalacturonase (PG), sodium acetate buffer (pH 5.0), ethanol, anion-exchange chromatography system.

  • Procedure :

    • Dissolve PGA in sodium acetate buffer to a final concentration of 2% (w/v).

    • Add endo-polygalacturonase and incubate at 30°C for a defined period to achieve the desired degree of fragmentation. The reaction time needs to be optimized depending on the enzyme activity.

    • Inactivate the enzyme by boiling the solution for 10 minutes.

    • Precipitate the OGs by adding ethanol.

    • Separate the OGs based on their degree of polymerization using an anion-exchange chromatography system.

    • Characterize the resulting fractions by mass spectrometry to confirm the chain length.

Luminol-Based ROS Burst Assay

This assay measures the production of H₂O₂ in plant tissues treated with an elicitor.

  • Materials : Plant leaf discs, 96-well luminometer plate, luminol, horseradish peroxidase (HRP), elicitor stock solutions.

  • Procedure :

    • Collect leaf discs from healthy plants and place them in a 96-well plate with sterile water. Allow them to recover overnight.

    • Prepare a reaction solution containing luminol (e.g., 100 µM), HRP (e.g., 10 µg/mL), and the desired concentration of the elicitor.

    • Replace the water in the wells with the reaction solution.

    • Immediately measure the luminescence in a plate reader at regular intervals (e.g., every 2 minutes) for at least 40-60 minutes.

    • The results are expressed in relative light units (RLU).

Quantitative RT-PCR for Defense Gene Expression

This method quantifies the transcript levels of specific defense-related genes.

  • Materials : Elicitor-treated plant tissue, RNA extraction kit, reverse transcriptase, SYBR Green PCR master mix, gene-specific primers.

  • Procedure :

    • Harvest plant tissue at different time points after elicitor treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using the cDNA as a template, SYBR Green master mix, and primers for the target defense genes and a reference gene.

    • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

HPLC Analysis of Phytoalexins

High-performance liquid chromatography (HPLC) is used to separate and quantify phytoalexins from plant extracts.

  • Materials : Elicitor-treated plant tissue, extraction solvent (e.g., methanol/water), solid-phase extraction (SPE) cartridges, HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence).

  • Procedure :

    • Grind the frozen plant tissue and extract the phytoalexins with the appropriate solvent.

    • Pre-purify the extract using SPE cartridges to remove interfering compounds.

    • Inject the purified extract into the HPLC system.

    • Separate the phytoalexins using a C18 column and a gradient elution program.

    • Detect and quantify the phytoalexins by comparing their retention times and peak areas to those of known standards.

Conclusion

This compound, as a representative of short-chain oligogalacturonides, is an active elicitor of plant defense responses. However, the available data suggests that longer-chain OGs (DP 10-15) are generally more potent. When compared to other elicitors like chitosan, the choice of molecule may depend on the specific plant system and the desired response. This guide provides the foundational information and methodologies for researchers to conduct their own comparative studies and further elucidate the role of these signaling molecules in plant immunity.

References

Comparative Transcriptomics of Plant Tissues Treated with Different Oligogalacturonides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic responses of plant tissues to different oligogalacturonides (OGs). It is intended for researchers, scientists, and drug development professionals working in plant biology, phytopathology, and crop improvement. The information presented herein is based on a comprehensive review of published experimental data.

Introduction

Oligogalacturonides (OGs) are fragments of pectin, a major component of the plant cell wall, and are released during pathogen attack or mechanical damage.[1][2] These molecules act as damage-associated molecular patterns (DAMPs), triggering a range of defense responses in plants.[1][2][3] The biological activity of OGs is highly dependent on their structural features, particularly their degree of polymerization (DP), degree of methylation, and acetylation status.[4] This guide focuses on the comparative transcriptomic effects of OGs with varying DPs, providing insights into how these structural differences influence gene expression and downstream physiological responses.

Comparative Transcriptomic Analysis: Short vs. Long Oligogalacturonides

Studies have demonstrated that both short and long OGs can induce plant defense responses, but the intensity and nature of the transcriptomic changes can differ. A key comparative study in Arabidopsis thaliana provides a basis for understanding these differences.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana Seedlings Treated with Trimeric OGs (DP3) vs. Long OGs (DP > 10)

Treatment GroupUp-regulated GenesDown-regulated GenesTotal DEGsReference
Trimeric OGs (DP3)517183700[5]
Long OGs (DP > 10)>1000Not specified>1000[6]

As shown in Table 1, treatment with trimeric OGs resulted in a significant number of DEGs, indicating a clear transcriptomic response. However, the overall number of genes induced by long OGs appears to be greater, suggesting a potentially more robust or broader response.[5][6] While both short and long OGs up-regulate genes associated with plant defense, the magnitude of this up-regulation is generally less pronounced with trimers compared to their longer counterparts.[5]

Table 2: Comparison of Gene Ontology (GO) Term Enrichment for Up-regulated Genes

GO Term CategoryTrimeric OGs (DP3)Long OGs (DP > 10)
Biological Process Defense response, Phytohormone signaling (JA, SA, Ethylene), Response to woundingDefense response, Innate immunity, Systemic acquired resistance, Phytohormone signaling (JA, SA, Ethylene)
Molecular Function Kinase activity, Transcription factor activity, Oxidoreductase activityKinase activity, Receptor activity, Transcription factor activity
Cellular Component Cell wall, Plasma membrane, ApoplastCell wall, Plasma membrane, Extracellular region

Both trimeric and long OGs induce the expression of genes involved in defense signaling and phytohormone pathways.[1][5] However, genes associated with growth, biosynthetic pathways, and development are generally down-regulated in response to trimer treatment.[5] This highlights the dual role of OGs in mediating a trade-off between growth and defense.

Experimental Protocols

The following provides a generalized experimental protocol based on methodologies reported in the literature for comparative transcriptomic analysis of OG-treated plants.

1. Plant Material and Growth Conditions:

  • Plant Species: Arabidopsis thaliana seedlings are commonly used.

  • Growth Medium: Seedlings are typically grown in vitro on Murashige and Skoog (MS) medium.

  • Growth Conditions: Plants are maintained in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

2. Oligogalacturonide Treatment:

  • OG Preparation: Commercially available OGs with defined DPs (e.g., trimers, or a mix of DP8-19 for long OGs) are dissolved in sterile water.

  • Treatment Application: Seedlings are treated by adding the OG solution to the liquid growth medium to a final concentration (e.g., 100 µg/mL). A mock treatment with sterile water serves as the control.

  • Incubation: Seedlings are incubated for a specific duration (e.g., 30 minutes to 24 hours) post-treatment before harvesting.

3. RNA Extraction and Sequencing:

  • Tissue Harvesting: Whole seedlings are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Isolation: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared (e.g., using TruSeq RNA Library Prep Kit, Illumina). Sequencing is performed on a high-throughput platform (e.g., Illumina HiSeq).

4. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapters.

  • Read Mapping: High-quality reads are mapped to the reference genome of the plant species.

  • Differential Gene Expression Analysis: Mapped reads are used to quantify gene expression levels, and statistical analysis is performed to identify DEGs between OG-treated and mock-treated samples.

  • Functional Annotation and Enrichment Analysis: DEGs are subjected to GO term and pathway enrichment analysis (e.g., KEGG pathways) to identify over-represented biological processes and pathways.

5. Validation of Gene Expression:

  • Method: Quantitative real-time PCR (qRT-PCR) is performed on a subset of identified DEGs to validate the RNA-seq results.

  • Procedure: cDNA is synthesized from the extracted RNA, and qRT-PCR is carried out using gene-specific primers.

Signaling Pathways and Experimental Visualization

The perception of OGs at the plant cell surface initiates a complex signaling cascade that leads to the observed transcriptomic changes.

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OGs Oligogalacturonides (DAMPs) WAK1 WAK1 (Receptor Kinase) OGs->WAK1 Perception MAPK_Cascade MAPK Cascade (AtMPK3/AtMPK6) WAK1->MAPK_Cascade ROS_Production ROS Production (via AtRbohD) WAK1->ROS_Production Transcriptional_Reprogramming Transcriptional Reprogramming MAPK_Cascade->Transcriptional_Reprogramming ROS_Production->Transcriptional_Reprogramming Phytohormone_Signaling Phytohormone Signaling (JA, SA, Ethylene) Phytohormone_Signaling->Transcriptional_Reprogramming Defense_Responses Defense Responses (e.g., PR proteins, Phytoalexins) Transcriptional_Reprogramming->Defense_Responses

Caption: Oligogalacturonide signaling pathway in plants.

The experimental workflow for comparative transcriptomics follows a logical progression from sample preparation to data analysis.

Experimental_Workflow cluster_treatments Treatments cluster_analysis Bioinformatic Analysis Plant_Material Plant Material (e.g., Arabidopsis seedlings) Mock Mock Treatment (Control) Plant_Material->Mock Short_OGs Short OGs (e.g., DP3) Plant_Material->Short_OGs Long_OGs Long OGs (e.g., DP > 10) Plant_Material->Long_OGs RNA_Extraction RNA Extraction Mock->RNA_Extraction Short_OGs->RNA_Extraction Long_OGs->RNA_Extraction RNA_Seq RNA Sequencing (Illumina) RNA_Extraction->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Functional_Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Annotation Validation qRT-PCR Validation Functional_Annotation->Validation

Caption: Workflow for comparative transcriptomic analysis.

Conclusion

The transcriptomic response of plants to oligogalacturonides is a nuanced process that is significantly influenced by the degree of polymerization of the elicitor molecules. While both short and long OGs activate defense-related gene expression, longer OGs tend to elicit a more extensive transcriptional reprogramming.[5][6] The down-regulation of growth-related genes by shorter OGs underscores the intricate balance between defense and development that is orchestrated by these signaling molecules.[5] Future research should continue to explore the effects of other structural modifications of OGs, such as methylation and acetylation, on plant gene expression to further unravel the complexities of the plant immune response.

References

Assessing the specificity of enzymes for Tetragalacturonic acid as a substrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic specificity for tetragalacturonic acid, a key oligogalacturonide involved in plant cell wall metabolism and signaling. Understanding how different enzymes process this substrate is crucial for applications ranging from biofuel production to the development of novel therapeutics targeting plant-pathogen interactions. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Enzyme Specificity for this compound: A Comparative Analysis

The enzymatic breakdown of pectin, a major component of the plant cell wall, releases oligogalacturonides (OGAs) of varying lengths. This compound, a four-unit OGA, serves as a substrate for several classes of enzymes, primarily polygalacturonases (PGs). These enzymes are broadly categorized as endo-polygalacturonases, which cleave internal glycosidic bonds, and exo-polygalacturonases, which act on the ends of the polymer chain. Their specificity and efficiency in degrading this compound are critical determinants of the final products and their biological activities.

Quantitative Comparison of Enzyme Kinetics

The specificity of an enzyme for a particular substrate is best described by its kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the available kinetic data for enzymes acting on this compound and related oligogalacturonides.

Enzyme Name/SourceEnzyme TypeSubstrateKm (mM)Vmax (µmol/mg protein/min)Reference
Endo-polygalacturonaseEndo-PGTrigalacturonic acid1.10.05[1]
Trichosporon penicillatumThis compound 0.8 0.25 [1]
Pentagalacturonic acid0.60.55[1]
Polygalacturonic acid0.51.25[1]
Exo-polygalacturonaseExo-PGPolygalacturonic acid0.67 mg/mL6.13[2]
Penicillium oxalicum AUMC 4153
Exo-polygalacturonaseExo-PGPolygalacturonic acid25.4 mg/mL23.6[3]
Aspergillus fumigatus Af293
Endo-polygalacturonaseEndo-PGPolygalacturonic acid0.1569 g/L12,273[4]
Penicillium rolfsii BM-6
Endo-polygalacturonaseEndo-PGPolygalacturonic acid0.82 mg/mL976[5]
Aspergillus ustus
Exo-polygalacturonaseExo-PGPolygalacturonic acid2 mg/mL3.27[6]
Trichoderma pseudokoningii

Note: Kinetic data for this compound is limited. The data for Trichosporon penicillatum endo-polygalacturonase shows a clear trend of increasing Vmax and decreasing Km with longer oligogalacturonide chains, suggesting a preference for larger substrates. However, the enzyme is still active on this compound.[1]

Experimental Protocols

Accurate assessment of enzyme specificity requires robust experimental protocols. Below are detailed methodologies for key experiments.

Enzymatic Hydrolysis of this compound

This protocol outlines the basic procedure for incubating an enzyme with this compound to determine its activity.

Materials:

  • Purified enzyme solution

  • This compound substrate (commercially available from suppliers like Megazyme[7])

  • Reaction buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Microcentrifuge tubes or 96-well plates

  • Water bath or incubator

  • Reagents for stopping the reaction and quantifying reducing sugars (e.g., DNSA or Nelson-Somogyi method).

Procedure:

  • Prepare a stock solution of this compound in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, this compound solution to the desired final concentration, and purified enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., DNSA reagent followed by boiling, or by heat inactivation).

  • Quantify the amount of reducing sugars released using a standard method like the DNSA assay, measuring absorbance at 540 nm.[3]

  • Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively analyzing the products of enzymatic hydrolysis.

Materials:

  • Silica gel TLC plates

  • Developing solvent system (e.g., butanol:formic acid:water, 2:3:1, v/v)

  • Staining reagent (e.g., vanillin-H₂SO₄ or diphenylamine-aniline-H₃PO₄)

  • Standard solutions of galacturonic acid, digalacturonic acid, trigalacturonic acid, and this compound

  • Oven or heat gun for visualization

Procedure:

  • Perform the enzymatic hydrolysis of this compound as described above.

  • Spot a small volume of the reaction mixture and the standard solutions onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing the solvent system and allow the solvent to ascend the plate.

  • Once the solvent front has reached the desired height, remove the plate and air dry.

  • Spray the plate with the staining reagent and heat until the spots become visible.

  • Compare the Rf values of the products with those of the standards to identify the hydrolysis products.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative analysis of the hydrolysis products, allowing for the determination of the concentration of each oligogalacturonide.

Materials:

  • HPLC system with a suitable column (e.g., Cyclobond I 2000) and detector (e.g., refractive index or mass spectrometer detector)[8]

  • Mobile phase (e.g., ammonium formate and methanol)[8]

  • Standard solutions of oligogalacturonides

Procedure:

  • Perform the enzymatic hydrolysis of this compound.

  • Stop the reaction and centrifuge to remove any precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a sample of the filtered supernatant onto the HPLC column.

  • Elute the sample with the mobile phase and detect the separated oligogalacturonides.

  • Quantify the amount of each product by comparing the peak areas to those of the standard solutions.[9]

Visualizing Biological Context and Experimental Design

Oligogalacturonide Signaling Pathway in Plants

Oligogalacturonides, including this compound, act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering an immune response. The following diagram illustrates the key steps in this signaling pathway.[10][11][12]

OGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pathogen Pathogen Attack PG Fungal Polygalacturonase (PG) Pathogen->PG secretes PlantCellWall Plant Cell Wall (Pectin) PG->PlantCellWall degrades OGA Oligogalacturonides (e.g., this compound) PlantCellWall->OGA releases PGIP Polygalacturonase- Inhibiting Protein (PGIP) PGIP->PG inhibits WAK1 Wall-Associated Kinase 1 (WAK1) OGA->WAK1 binds to MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade activates ROS_Production Reactive Oxygen Species (ROS) Production MAPK_Cascade->ROS_Production Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Immune_Response Plant Immune Response ROS_Production->Immune_Response Defense_Genes->Immune_Response

Caption: Oligogalacturonide signaling pathway in plants.

Experimental Workflow for Assessing Enzyme Specificity

The following diagram outlines a logical workflow for comparing the specificity of different enzymes for this compound.

Enzyme_Specificity_Workflow Start Start: Enzyme Selection Enzyme_Prep Enzyme Purification and Quantification Start->Enzyme_Prep Substrate_Prep Prepare Tetragalacturonic Acid Substrate Start->Substrate_Prep Hydrolysis Enzymatic Hydrolysis Enzyme_Prep->Hydrolysis Substrate_Prep->Hydrolysis Analysis Product Analysis Hydrolysis->Analysis TLC Qualitative Analysis (TLC) Analysis->TLC Qualitative HPLC Quantitative Analysis (HPLC) Analysis->HPLC Quantitative Comparison Comparative Analysis of Enzyme Specificity TLC->Comparison Kinetics Kinetic Parameter Determination (Km, Vmax) HPLC->Kinetics Kinetics->Comparison End Conclusion Comparison->End

Caption: Workflow for assessing enzyme specificity.

Conclusion

The specificity of enzymes for this compound is a critical factor in various biological and industrial processes. While endo-polygalacturonases are known to act on this substrate, detailed quantitative comparisons are still emerging. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically assess and compare the performance of different enzymes. Further research focusing on determining the kinetic parameters of a wider range of exo- and endo-polygalacturonases with this compound as the substrate will be invaluable for advancing our understanding and applications in this field.

References

Benchmarking new analytical methods for Tetragalacturonic acid against established protocols.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of complex carbohydrates, the accurate and efficient analysis of specific oligosaccharides like Tetragalacturonic acid is paramount. This guide provides an objective comparison of a new analytical method against established protocols for the quantification and characterization of this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The selection of an appropriate analytical technique hinges on its performance characteristics. The following table summarizes the key quantitative metrics for established and emerging methods for the analysis of this compound and related uronic acids.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Precision (RSD)Key AdvantagesKey Disadvantages
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation based on the high pKa of sugar hydroxyl groups at high pH, followed by electrochemical detection.0.1 - 12.5 mg/L[1]<70 nM for most sugars[2]<0.6% for peak areas[2]High sensitivity and resolution for carbohydrates without derivatization.[3]Can be complex to set up and maintain.
Colorimetric Assays (e.g., m-hydroxydiphenyl method) Reaction of uronic acids with a chromogenic reagent in the presence of concentrated acid, followed by spectrophotometric measurement.[4]Typically in the µg/mL range.[5]Generally higher than chromatographic methods.Can be affected by interferences from neutral sugars and other sample matrix components.[5][6]Simple, rapid, and cost-effective for high-throughput screening.[7][8]Lower specificity and sensitivity compared to chromatographic methods; use of corrosive reagents.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass analysis, often involving chemical degradation to a specific marker for quantification.[9]Dependent on the specific method and instrumentation, but generally wide.[10][11]Can reach sub-picogram or femtogram levels.[12]High precision, especially with the use of internal standards.[9]High sensitivity, specificity, and applicability to complex matrices; provides structural information.[9][13]Higher equipment and operational costs; potential for ion suppression from the matrix.[12]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and adoption of any analytical method.

Established Protocol: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is a well-established technique for the analysis of carbohydrates, including oligosaccharides like this compound.[3]

1. Sample Preparation:

  • Samples containing this compound are diluted to fall within the linear range of the assay.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA10), is typically used.[1]

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is commonly employed to elute the oligosaccharides.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[1]

3. Detection:

  • Pulsed Amperometric Detection (PAD) is used for the direct and sensitive detection of carbohydrates.[3] A gold working electrode and an Ag/AgCl reference electrode are common.[1]

  • A multi-step potential waveform is applied for detection, cleaning, and equilibration of the electrode surface.[2]

4. Quantification:

  • The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

New Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with a Stable Isotope Dilution Approach

This recently developed method offers a robust alternative to traditional assays, providing enhanced sensitivity and precision.[9]

1. Sample Preparation and Derivatization:

  • The sample containing this compound is hydrolyzed in concentrated sulfuric acid under optimized conditions to degrade the galacturonic acid units to a characteristic product, 5-formyl-2-furancarboxylic acid (5FFA).[9]

  • A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-galacturonic acid) is added to the sample prior to hydrolysis to correct for variations in degradation and extraction.[9]

  • The resulting 5FFA is then extracted from the reaction mixture.

2. LC-MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the 5FFA from other components.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is employed for detection.

  • Quantification: Quantification is achieved through single ion monitoring (SIM) of the molecular ions of 5FFA and its corresponding ¹³C-labeled internal standard.[9]

3. Data Analysis:

  • The concentration of this compound in the original sample is calculated based on the ratio of the peak areas of the analyte (5FFA) and the internal standard.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the new LC-MS based analytical method for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Spike Spike with ¹³C₆-Galacturonic Acid (Internal Standard) Sample->Spike Addition Hydrolysis Acid Hydrolysis (H₂SO₄) Spike->Hydrolysis Degradation Extraction Extraction of 5-Formyl-2-furancarboxylic acid (5FFA) Hydrolysis->Extraction Purification UHPLC UHPLC Separation Extraction->UHPLC Injection ESI_MS ESI-MS Detection (Single Ion Monitoring) UHPLC->ESI_MS Elution Quantification Quantification based on Peak Area Ratio (Analyte/Internal Standard) ESI_MS->Quantification Data Acquisition

Caption: Workflow for LC-MS based quantification of this compound.

Signaling Pathway Diagram

This compound, as an oligogalacturonide (OGA), functions as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering innate immune responses.

OGA_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Pathogen Pathogen Attack Pectin Pectin (in Plant Cell Wall) Pathogen->Pectin Degradation OGA Oligogalacturonides (e.g., this compound) Pectin->OGA Release WAK Wall-Associated Kinase (Receptor) OGA->WAK Perception ROS Reactive Oxygen Species (ROS) Burst WAK->ROS Activation MAPK MAPK Cascade Activation WAK->MAPK Activation Gene_Expression Changes in Gene Expression ROS->Gene_Expression MAPK->Gene_Expression Hormones JA/SA Signaling Pathway Activation Gene_Expression->Hormones Defense Plant Defense Responses Gene_Expression->Defense Hormones->Defense

Caption: Oligogalacturonide-mediated plant defense signaling pathway.

This guide demonstrates that while established methods like HPAEC-PAD and colorimetric assays have their merits, new LC-MS based approaches offer significant advantages in terms of sensitivity, specificity, and precision for the analysis of this compound. The choice of method will ultimately depend on the specific research question, sample complexity, and available resources. The provided protocols and diagrams serve as a valuable resource for researchers aiming to implement these techniques in their laboratories.

References

Unveiling the Power of a Plant's Own Alarm System: A Comparative Guide to Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Tetragalacturonic acid's function in eliciting plant defense responses, benchmarked against other alternatives. Supported by experimental data, this document serves as a resource for replicating and validating published findings in the field of plant immunology and biopesticide development.

This compound, an oligosaccharide derived from the breakdown of pectin in plant cell walls, acts as a potent Damage-Associated Molecular Pattern (DAMP). Its presence signals cellular injury, triggering a cascade of defense mechanisms against pathogens. Understanding its efficacy compared to other elicitors is crucial for developing novel and sustainable approaches to crop protection.

Performance Comparison: this compound vs. Alternative Elicitors

The ability of an elicitor to trigger a defense response is often quantified by measuring key physiological and biochemical changes in plant cells. Below is a summary of quantitative data comparing the activity of oligogalacturonides (OGAs) of varying lengths, including this compound (Degree of Polymerization, DP=4), with other known elicitors.

ElicitorConcentrationPlant SystemAssayResultReference
Oligogalacturonides (DP >6) 0.5 mg/mLGrapevine (Vitis vinifera) cellsH₂O₂ Production (Oxidative Burst)~150 nmol/g FW--INVALID-LINK--
Oligogalacturonides (DP 7) 0.5 mg/mLGrapevine (Vitis vinifera) cellsH₂O₂ Production (Oxidative Burst)~250 nmol/g FW --INVALID-LINK--
Oligogalacturonides (DP <5) 0.5 mg/mLGrapevine (Vitis vinifera) cellsH₂O₂ Production (Oxidative Burst)~50 nmol/g FW--INVALID-LINK--
β-1,3-Glucans (DP ≥6) 0.5 mg/mLGrapevine (Vitis vinifera) cellsH₂O₂ Production (Oxidative Burst)~150 nmol/g FW--INVALID-LINK--
Cellodextrins (DP 7) 0.5 mg/mLGrapevine (Vitis vinifera) cellsH₂O₂ Production (Oxidative Burst)~125 nmol/g FW--INVALID-LINK--
Oligogalacturonides (DP 10-15) 50 µg/mLArabidopsis thalianaDefense Gene Expression (PR-1)Strong Induction--INVALID-LINK--
Trigalacturonic acid (DP 3) Not specifiedArabidopsis thalianaDefense Gene ExpressionActive elicitor--INVALID-LINK--
Chitosan 0.05%Plectranthus amboinicusTotal Polyphenol ContentSignificant Increase--INVALID-LINK--
Laminarin Not specifiedOliveDisease Severity ReductionUp to 100%--INVALID-LINK--

Note: The activity of oligogalacturonides is often dependent on their degree of polymerization (DP), with longer chains (DP 10-15) generally showing higher activity in many systems. However, shorter chains, including trimers and tetramers, are also biologically active.[1] The choice of elicitor may depend on the specific plant species, the target pathogen, and the desired defense response.

Signaling Pathways and Experimental Workflows

The perception of this compound and other OGAs at the cell surface initiates a complex signaling cascade. Below are diagrams illustrating the key pathways and a typical experimental workflow for evaluating elicitor activity.

OGA_Signaling_Pathway cluster_cell_wall Cell Wall cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pectin Pectin PG Pathogen Polygalacturonase Pectin->PG degradation OGA Tetragalacturonic Acid (OGA) PG->OGA releases WAK1 WAK1 Receptor OGA->WAK1 binds MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade activates Ca_Influx Ca²⁺ Influx WAK1->Ca_Influx triggers Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes activates ROS_Production ROS Production (Oxidative Burst) ROS_Production->Defense_Genes signals Ca_Influx->ROS_Production activates

OGA Signaling Pathway

Experimental_Workflow cluster_assays Defense Response Assays start Plant Material (e.g., cell culture, leaf discs) elicitor_prep Elicitor Preparation (this compound, Alternatives) start->elicitor_prep treatment Elicitor Treatment start->treatment elicitor_prep->treatment incubation Incubation (Time course) treatment->incubation ros_assay ROS Measurement (Luminol Assay) incubation->ros_assay calcium_assay Cytosolic Ca²⁺ (Aequorin Assay) incubation->calcium_assay gene_expression Gene Expression (RT-qPCR) incubation->gene_expression data_analysis Data Analysis and Comparison ros_assay->data_analysis calcium_assay->data_analysis gene_expression->data_analysis

Experimental Workflow

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Measurement of H₂O₂ Production (Oxidative Burst) using a Luminol-Based Assay

This protocol is adapted from established methods for detecting the rapid production of reactive oxygen species (ROS), a hallmark of the plant defense response.

Materials:

  • Plant material (e.g., leaf discs, cell suspension culture)

  • Elicitor solutions (this compound, alternatives)

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare Plant Material: Place leaf discs (e.g., 4 mm diameter) or aliquots of cell suspension culture into the wells of the 96-well microplate. Add a suitable buffer (e.g., water or MES-buffered salt solution) and allow the tissue to acclimate.

  • Prepare Assay Solution: For each well, prepare a reaction cocktail containing luminol and HRP. A typical final concentration is 100 µM luminol and 10 µg/mL HRP.

  • Initiate Measurement: Place the microplate in the luminometer and record the background luminescence for a few minutes.

  • Add Elicitor: Inject the elicitor solution into each well to the desired final concentration.

  • Record Luminescence: Immediately begin recording the chemiluminescence over time (e.g., every minute for 60-90 minutes). The light emission is proportional to the amount of H₂O₂ produced.

  • Data Analysis: Integrate the luminescence counts over time and express the results as relative light units (RLU) or convert to H₂O₂ concentration using a standard curve.

Measurement of Cytosolic Ca²⁺ Influx using Aequorin Photoprotein

This method utilizes transgenic plants or cells expressing the Ca²⁺-sensitive photoprotein aequorin to monitor changes in intracellular calcium concentrations.

Materials:

  • Transgenic plant material expressing cytosolic aequorin

  • Coelenterazine (aequorin substrate) solution

  • Elicitor solutions

  • Luminometer

Procedure:

  • Reconstitute Aequorin: Incubate the plant material in a solution containing coelenterazine (e.g., 2.5 µM) in the dark for several hours (e.g., 4-12 hours) to allow the functional aequorin photoprotein to form.

  • Wash: Gently wash the plant material to remove excess coelenterazine.

  • Place in Luminometer: Transfer the plant material to the luminometer.

  • Record Baseline: Measure the baseline luminescence for a short period.

  • Apply Elicitor: Inject the elicitor solution into the sample.

  • Measure Luminescence: Record the resulting luminescence, which corresponds to the increase in cytosolic Ca²⁺.

  • Discharge Remaining Aequorin: At the end of the experiment, add a solution of CaCl₂ and ethanol to discharge all remaining aequorin. This is used to normalize the data.

  • Data Conversion: Convert the luminescence data into Ca²⁺ concentrations using established calibration equations.

Analysis of Defense Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the expression levels of defense-related genes in response to elicitor treatment.

Materials:

  • Plant material treated with elicitors and control samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target defense genes and a reference gene

  • Real-time PCR instrument

Procedure:

  • Sample Collection and RNA Extraction: Harvest plant material at various time points after elicitor treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, gene-specific primers for your target and reference genes, and a qPCR master mix.

  • Run qPCR: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in elicitor-treated samples compared to the control, normalized to the expression of the reference gene.

By providing a framework for the comparative analysis of this compound and its alternatives, this guide aims to support the scientific community in advancing the understanding and application of plant-derived elicitors for a more sustainable future in agriculture and beyond.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetragalacturonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step information for the safe disposal of tetragalacturonic acid, a substance utilized in various research and biochemical applications. While generally not classified as a hazardous material, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to be familiar with the immediate safety measures associated with handling this compound. This includes wearing the appropriate personal protective equipment (PPE) and being aware of first-aid procedures in the event of accidental exposure.

Table 1: Personal Protective Equipment (PPE) and First-Aid Measures

Precaution TypeRecommendationCitation
Eye/Face Protection Wear safety glasses with side shields or goggles.[1]
Skin Protection Wear protective gloves and a lab coat.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[1]
First Aid: Eye Contact Wash with plenty of water.[1]
First Aid: Skin Contact Wash skin with soap and water.[1]
First Aid: Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
First Aid: Ingestion Never give anything by mouth to an unconscious person. Consult a physician if necessary.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should always be conducted in accordance with applicable regional, national, and local laws and regulations.[1] The following is a general procedural workflow for the proper disposal of this substance.

cluster_prep Preparation cluster_spill Spill Containment (if applicable) cluster_collection Collection & Packaging cluster_disposal Final Disposal A Consult Local Regulations & SDS B Wear Appropriate PPE A->B Ensure Compliance C Prevent Further Leakage D Cover Powder Spill C->D E Avoid Creating Dust D->E F Mechanically Collect Solid Waste G Place in Appropriate, Labeled Container F->G H Clean Contaminated Surfaces Thoroughly G->H I Dispose via Licensed Professional Waste Disposal Service J Do Not Reuse Container I->J

Figure 1: General workflow for the proper disposal of this compound.

Detailed Experimental Protocols

The Safety Data Sheets for this compound do not contain detailed methodologies for experimental protocols as their primary purpose is to provide safety and handling information. For experimental use, researchers should refer to specific scientific literature and established laboratory protocols relevant to their application.

Accidental Release Measures

In the event of a spill or accidental release, the primary objective is to contain the material safely and prevent it from spreading.

  • Ventilate the Area : Ensure good ventilation in the spillage area.[2][3]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, it is recommended to cover the spill with a plastic sheet or tarp to minimize the spread of dust.[1]

  • Clean-Up : Use personal protective equipment as required during cleanup.[1] Mechanically recover the product and place it in appropriate containers for disposal.[2][4] It is important to avoid creating dust during this process.[1]

  • Decontaminate : Thoroughly clean the contaminated surface after the material has been removed.[1]

  • Environmental Precautions : Avoid releasing the substance into the environment.[2][3]

Storage and Handling

Proper storage is essential to maintain the stability of this compound and to prevent any potential hazards.

  • Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is 4°C.[1]

  • Incompatible Materials : While none are specifically known based on the information supplied, it is good practice to avoid strong oxidizing agents.[1]

  • Handling : Handle in accordance with good industrial hygiene and safety practices.[1]

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.

References

Safeguarding Your Research: A Guide to Handling Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tetragalacturonic acid, including operational and disposal plans. Adherence to these procedural steps will support a safe and effective research environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is your first line of defense. Although not classified as a hazardous substance, following good industrial hygiene and safety practices is crucial.[1][2]

Recommended PPE for Handling this compound

Protective EquipmentSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact with the powder.[1][2]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when ventilation is inadequate or if dust is generated.[1]
Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound ensures the integrity of your experiment and the safety of laboratory personnel.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, such as a chemical fume hood or a bench with adequate ventilation, should be clean and uncluttered.

  • Handling the Solid :

    • Wear the appropriate PPE as detailed in the table above.

    • To minimize dust generation, handle the solid material carefully.[1] Avoid actions that could cause the powder to become airborne.

    • Use a spatula or other appropriate tool to transfer the powder.

  • Creating Solutions :

    • When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

    • Ensure the process is conducted in a well-ventilated area.

  • Storage :

    • Keep the container tightly closed when not in use.[1]

    • Store in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is 4°C.[1]

Disposal Plan

Proper disposal of this compound and its containers is a critical step in the laboratory workflow.

  • Waste Disposal : Dispose of waste in accordance with applicable regional, national, and local laws and regulations.[1]

  • Contaminated Packaging : Do not reuse the original container.[1] It should be disposed of in the same manner as the product itself.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures:

  • Eye Contact : Immediately flush with plenty of water.[1]

  • Skin Contact : Wash the affected area with soap and water.[1]

  • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, it is advisable to consult a physician if necessary.[1]

Workflow for Safe Handling of this compound

Tetragalacturonic_Acid_Handling cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace handle_solid Weigh/Transfer Solid (Minimize Dust) prep_area->handle_solid Proceed to Handling handle_solution Prepare Solution handle_solid->handle_solution storage Store in Tightly Closed Container at 4°C handle_solution->storage After Use dispose_waste Dispose of Waste per Regulations handle_solution->dispose_waste Experiment Complete storage->handle_solid For Subsequent Use dispose_container Dispose of Contaminated Container

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.